molecular formula C5H3N3O5 B1346602 2-Hydroxy-3,5-dinitropyridine CAS No. 2980-33-8

2-Hydroxy-3,5-dinitropyridine

Cat. No.: B1346602
CAS No.: 2980-33-8
M. Wt: 185.09 g/mol
InChI Key: KSZZJOXNRQKULB-UHFFFAOYSA-N
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Description

2-hydroxy-3,5-dinitropyridine is an industrially important nitropyridine derivative. Its lead salt finds application in solid propellants as catalysts.>

Properties

IUPAC Name

3,5-dinitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3N3O5/c9-5-4(8(12)13)1-3(2-6-5)7(10)11/h1-2H,(H,6,9)
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InChI Key

KSZZJOXNRQKULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1062754
Record name 2(1H)-Pyridinone, 3,5-dinitro-
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Molecular Weight

185.09 g/mol
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CAS No.

2980-33-8
Record name 3,5-Dinitro-2(1H)-pyridinone
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Record name 2(1H)-Pyridinone, 3,5-dinitro-
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Record name 2-Hydroxy-3,5-dinitropyridine
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Record name 2(1H)-Pyridinone, 3,5-dinitro-
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Record name 2(1H)-Pyridinone, 3,5-dinitro-
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Record name 2-Hydroxy-3,5-dinitropyridine
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-3,5-dinitropyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3,5-dinitropyridine, a prominent member of the nitropyridine family, is a compound of significant interest across various scientific disciplines. Its unique electronic and structural characteristics, arising from the interplay between the hydroxyl group, the pyridine ring, and two electron-withdrawing nitro groups, govern its diverse reactivity and potential applications. This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical and physical properties, detailed synthesis protocols, reactivity profile, and established and prospective applications in fields ranging from materials science to medicinal chemistry.

Introduction: The Significance of this compound

This compound, also known by its tautomeric name 3,5-dinitro-2(1H)-pyridinone, is a yellow crystalline solid that has garnered attention as a versatile chemical intermediate.[1][2] Its molecular structure, featuring a pyridine core substituted with a hydroxyl group and two nitro groups, imparts a unique combination of properties. The electron-deficient nature of the pyridine ring, further accentuated by the strongly electron-withdrawing nitro groups, makes it susceptible to nucleophilic attack. The acidic proton of the hydroxyl group and the potential for the nitro groups to be reduced offer additional avenues for chemical modification.

This compound serves as a crucial building block in the synthesis of more complex molecules.[3] Its derivatives have been explored for applications in various domains, including as energetic materials, intermediates for dyes and agrochemicals, and as ligands in coordination chemistry.[4][5] More recently, the broader class of dinitropyridines has been investigated for its potential in medicinal chemistry, highlighting the relevance of understanding the fundamental properties of this core scaffold.[6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective handling, characterization, and application.

Tautomerism: A Key Structural Feature

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 3,5-dinitro-2(1H)-pyridinone. This phenomenon is characteristic of 2-hydroxypyridines. The equilibrium between the enol (2-hydroxy) and keto (2-pyridone) forms is influenced by factors such as the solvent and the physical state. While the hydroxy form is a true aromatic phenol analog, the pyridone form maintains aromaticity through the delocalization of the nitrogen lone pair into the ring.

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₃N₃O₅[3]
Molecular Weight 185.09 g/mol [3]
Appearance Yellow crystalline powder[2]
Melting Point 175-179 °C[2][3]
Boiling Point 319.28 °C (rough estimate)[3]
Density 1.8469 g/cm³ (rough estimate)[3]
pKa 4.41 ± 0.10 (Predicted)[3]
CAS Number 2980-33-8[3]
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of the related 2-hydroxy-3-nitropyridine shows characteristic absorptions for O-H and N-H stretching, C=O stretching (from the pyridone tautomer), and N-O stretching of the nitro group.[7] For this compound, one would expect to see strong absorptions corresponding to the nitro groups (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), as well as bands associated with the pyridine ring and the hydroxyl/amide functionalities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring. The chemical shifts of these protons will be significantly downfield due to the electron-withdrawing effects of the nitro groups. The position and broadness of the hydroxyl/amide proton signal will be dependent on the solvent and concentration.

    • ¹³C NMR: The carbon NMR spectrum will reflect the electron-deficient nature of the pyridine ring, with the carbon atoms bearing the nitro groups and the hydroxyl/carbonyl group showing characteristic downfield shifts.

  • Mass Spectrometry: The mass spectrum of the related 2-hydroxy-3-nitropyridine is available, and one would expect this compound to show a clear molecular ion peak in its mass spectrum, followed by fragmentation patterns characteristic of the loss of nitro groups and other small molecules.[8] Predicted mass spectral data suggests a monoisotopic mass of 185.00726 Da.[9]

Synthesis of this compound

The primary route for the synthesis of this compound is through the direct nitration of a 2-hydroxypyridine precursor.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from a mixture of a strong acid (typically sulfuric acid) and a nitrating agent (such as nitric acid), acts as the electrophile. The pyridine ring, although deactivated by the nitrogen heteroatom, is activated towards electrophilic attack by the electron-donating hydroxyl group. The hydroxyl group directs the incoming nitro groups to the ortho and para positions. In the case of 2-hydroxypyridine, this corresponds to the 3 and 5 positions.

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-Hydroxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of 2-Hydroxy-3,5-dinitropyridine (2-HDNP), an industrially significant nitroaromatic compound. We delve into its fundamental molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. This document synthesizes theoretical knowledge with practical, field-proven insights, offering detailed experimental protocols for its synthesis and thermal analysis. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols, establishing a foundation of expertise and trustworthiness for professionals in chemical research and development.

Introduction: The Significance of Nitropyridines

Nitropyridines are a class of heterocyclic compounds that have garnered significant attention due to their diverse applications, ranging from intermediates in the synthesis of pharmaceuticals and agrochemicals to their use in energetic materials and coordination chemistry.[1][2] The introduction of nitro groups (-NO₂) onto the pyridine ring dramatically influences the molecule's electronic properties, reactivity, and stability. This compound (also known as 3,5-dinitro-2(1H)-pyridinone) is a prominent member of this family, characterized as a yellow crystalline powder.[2][3] Its utility as a precursor in chemical synthesis, a ligand in coordination chemistry, and a component in propellant formulations underscores the importance of a detailed understanding of its molecular structure and properties.[2][3]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, application, and further research.

PropertyValueSource(s)
Molecular Formula C₅H₃N₃O₅[2][4]
Molecular Weight 185.09 g/mol [2][4]
Appearance Yellow crystalline powder[3]
Melting Point 175-179 °C[2]
CAS Number 2980-33-8[4]
Predicted pKa 4.41 ± 0.10[2]
Synonyms 3,5-dinitro-2(1H)-pyridinone, 3,5-Dinitropyridin-2-ol[2]

Elucidation of the Molecular Structure

Tautomerism: A Critical Structural Feature

A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. In the case of this compound, it predominantly exists as the 3,5-dinitro-2(1H)-pyridinone tautomer. This preference is driven by the aromaticity of the pyridone ring, where the nitrogen lone pair participates in the π-system, and the stability conferred by the strong carbonyl (C=O) bond and intermolecular hydrogen bonding in the solid state.[5][6] The electron-withdrawing nature of the two nitro groups further influences this equilibrium.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization (Predicted)

While dedicated experimental spectra for this compound are not widely available in public databases, its structure allows for the prediction of key spectroscopic features based on the analysis of similar compounds.

3.2.1 Infrared (IR) Spectroscopy The IR spectrum is expected to be dominated by vibrations from the nitro, carbonyl, N-H, and aromatic C-H groups. The presence of the strong C=O stretch and the N-H band would provide definitive evidence for the dominant pyridone tautomer.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeExpected Intensity
N-H (Amide)3100 - 3500StretchMedium, Broad
C-H (Aromatic)3000 - 3100StretchMedium to Weak
C=O (Pyridone)~1680StretchStrong
C=C, C=N (Ring)1475 - 1620StretchMedium to Strong
-NO₂1500 - 1560Asymmetric StretchStrong
-NO₂1345 - 1385Symmetric StretchStrong

Rationale: These predictions are based on established correlation tables and spectral data for related compounds like nitropyridines and amides.[7][8] The amide N-H stretch is typically broad due to hydrogen bonding, while the pyridone C=O stretch is a very strong, characteristic absorption. The two strong bands for the nitro group are also unambiguous identifiers.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy would be expected to show two signals in the aromatic region for the two non-equivalent ring protons and a broad signal for the N-H proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H-48.5 - 9.0DoubletDeshielded by adjacent C=O and ortho -NO₂ group.
H-69.0 - 9.5DoubletDeshielded by ring nitrogen and ortho -NO₂ group.
N-H10 - 13Broad SingletExchangeable proton, position is solvent-dependent.

Rationale: The chemical shifts are estimated based on data for 2-hydroxypyridine and the strong deshielding effect of nitro groups, which withdraw electron density from the aromatic ring.[9] The coupling between H-4 and H-6 would result in mutual doublet splitting.

Synthesis and Purification

The primary route for synthesizing this compound is the direct nitration of 2-hydroxypyridine. This method must be performed with caution due to the highly exothermic nature of nitration reactions.

synthesis_workflow start Start: 2-Hydroxypyridine reaction Dinitration Reaction (80-150 °C) start->reaction reagents Nitrating Agent: Fuming HNO₃ + H₂SO₄ reagents->reaction quench Quench in Ice reaction->quench neutralize Neutralize (pH ~6) with NaOH solution quench->neutralize precipitate Precipitate Crystals neutralize->precipitate filter Filter and Wash precipitate->filter dry Dry Product filter->dry product End: this compound dry->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Dinitration of 2-Hydroxypyridine

This protocol is adapted from established patent literature, which prioritizes safety and yield.[10]

Materials:

  • 2-Hydroxypyridine

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid

  • 40% Sodium Hydroxide Solution

  • Ice

  • Deionized Water

Procedure:

  • Preparation of Nitrating Agent: In a flask cooled in an ice bath, slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

  • Reaction Setup: In a separate reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-hydroxypyridine in a minimal amount of concentrated sulfuric acid.

  • Nitration: Gently heat the 2-hydroxypyridine solution to approximately 80-85°C. Begin the dropwise addition of the prepared nitrating agent. The reaction is exothermic; control the addition rate to maintain the temperature between 80-150°C.

    • Expert Insight: Maintaining a high temperature is crucial for achieving dinitration. Using fuming acids increases the concentration of the nitronium ion (NO₂⁺), the active electrophile, thereby improving the reaction rate and yield compared to standard mixed acid.[10]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at the reaction temperature for 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the acidic solution onto a large volume of crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Slowly neutralize the cold, aqueous solution by adding 40% sodium hydroxide solution until the pH reaches approximately 6. This will precipitate the product as a yellow solid.

  • Isolation and Purification: Collect the crude product by filtration. Wash the crystals thoroughly with cold deionized water to remove residual salts. The product can be further purified by recrystallization from hot water.[10]

  • Drying: Dry the purified crystals under vacuum to yield this compound.

Chemical Reactivity and Applications

  • Coordination Chemistry: The pyridone oxygen and the ring nitrogen can act as coordination sites, making 2-HDNP an effective ligand for forming metal complexes. It has been used to prepare complex structures such as bis([μ]-3,5-dinitro-pyridin-2-olato)bis-[tetra-aqua-(3,5-dinitro-pyridin-2-olato)barium(II)].[3]

  • Energetic Materials: While the compound itself is a stable solid, its lead salt has found application as a catalyst in solid propellants, where it enhances performance and combustion efficiency.[2][3] This highlights the interest in its thermal properties.

Thermal Analysis and Stability

For a dinitrated aromatic compound, especially one used in energetic formulations, understanding its thermal stability is paramount. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

  • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, identifying the onset of decomposition.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, revealing melting points, phase transitions, and exothermic decomposition events. For many energetic materials, a sharp, strong exotherm indicates rapid decomposition.[11]

thermal_analysis_workflow sample Prepare Sample (e.g., 1-5 mg in Al pan) instrument Place in TGA/DSC Instrument sample->instrument program Program Heating Rate (e.g., 10 °C/min) under N₂ atmosphere instrument->program run Execute Thermal Scan program->run data Collect Data: Mass vs. Temp (TGA) Heat Flow vs. Temp (DSC) run->data analysis Analyze Thermogram: - Onset of Decomposition - Peak Exotherm Temp - Mass Loss % data->analysis

Caption: Generalized workflow for TGA/DSC thermal analysis.

Standard Protocol for TGA/DSC Analysis

This protocol describes a general procedure for evaluating the thermal stability of a solid organic compound like 2-HDNP.

  • Sample Preparation: Accurately weigh 1-5 mg of finely ground this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC/TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min. This prevents oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a constant ramp rate (e.g., 10 °C/min).

  • Data Acquisition: Record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

  • Analysis:

    • From the TGA curve, determine the onset temperature of mass loss.

    • From the DSC curve, identify the endothermic peak corresponding to melting and the exothermic peak(s) corresponding to decomposition. The peak temperature of the first major exotherm is a key indicator of thermal stability.[11]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile heterocyclic compound whose properties are dictated by the interplay of its hydroxypyridine core and dual nitro group substituents. Its existence primarily in the pyridone tautomeric form is a critical structural aspect that influences its reactivity and physical properties. The established synthesis via dinitration of 2-hydroxypyridine provides a reliable route to this valuable intermediate. A thorough understanding of its molecular structure, spectroscopic signatures, and thermal behavior is essential for its safe and effective application in coordination chemistry, organic synthesis, and the development of energetic materials.

References

  • PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (1994). JPH06220019A - Production of this compound compounds.
  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • ResearchGate. (2024). (PDF) Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2014). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000296). Retrieved from [Link]

  • LookChem. (n.d.). Cas 2980-33-8, this compound. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0329354). Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]

  • PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Retrieved from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Central European Journal of Energetic Materials. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials. Retrieved from [Link]

  • MDPI. (2023). Effects of Nanoparticle Size on the Thermal Decomposition Mechanisms of 3,5-Diamino-6-hydroxy-2-oxide-4-nitropyrimidone through ReaxFF Large-Scale Molecular Dynamics Simulations. Retrieved from [Link]

  • NIST. (n.d.). 2-Hydroxy-3-nitropyridine. Retrieved from [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3,5-dinitrobenzamide. Retrieved from [Link]

Sources

Spectroscopic data for 2-Hydroxy-3,5-dinitropyridine (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-3,5-dinitropyridine

Introduction

This compound (CAS 2980-33-8), with the molecular formula C₅H₃N₃O₅, is a significant heterocyclic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and energetic materials. The precise elucidation of its molecular structure is paramount for understanding its reactivity, ensuring quality control in its applications, and for guiding further derivatization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a powerful, non-destructive suite of tools for this purpose.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. In the absence of a complete set of publicly available experimental spectra, this document leverages theoretical data from Density Functional Theory (DFT) studies, comparative analysis with structurally related compounds, and fundamental spectroscopic principles to present a robust and predictive characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this molecule effectively.

Molecular Structure and Tautomerism

This compound exists predominantly in the pyridin-2-one tautomeric form, a consequence of the thermodynamic stability conferred by the amide-like functionality within the aromatic ring. The presence of two strongly electron-withdrawing nitro groups significantly influences the electronic distribution within the pyridine ring, which is a key factor in interpreting its spectroscopic signatures.

Caption: Chemical structure of the predominant tautomer of this compound (3,5-dinitro-1H-pyridin-2-one).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the scarcity of published experimental NMR data for this compound, the following chemical shifts are predicted based on the analysis of related nitropyridine derivatives and the known electronic effects of the substituents. The strong deshielding effect of the nitro groups and the pyridine nitrogen atom will cause the ring protons to appear at high chemical shifts (downfield).

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H49.0 - 9.2Doublet~2-3
H68.8 - 9.0Doublet~2-3
NH12.0 - 14.0Broad Singlet-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2158 - 162
C3140 - 145
C4130 - 135
C5148 - 152
C6125 - 130
Causality of Predicted Chemical Shifts
  • ¹H NMR: The protons H4 and H6 are expected to be significantly deshielded due to the cumulative electron-withdrawing effects of the adjacent nitro groups and the ring nitrogen. The pyridone NH proton is expected to be a broad singlet at a very high chemical shift, typical for acidic protons involved in hydrogen bonding with the DMSO solvent. The small coupling constant between H4 and H6 is characteristic of a four-bond coupling in a pyridine ring.

  • ¹³C NMR: The C=O carbon (C2) is anticipated to have the highest chemical shift. The carbons directly attached to the nitro groups (C3 and C5) will also be strongly deshielded.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of solid heterocyclic compounds is outlined below.

Caption: A generalized workflow for NMR sample preparation and data acquisition.

I. Sample Preparation [1][2]

  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

  • Solvent Selection: Use a deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is an excellent solvent for many polar aromatic compounds.

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the sample in a clean vial. Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube, ensuring a sample height of about 4-5 cm.

II. Instrument Parameters [3][4]

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 5 seconds (to ensure quantitative integration of the broad NH peak).

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.

Theoretical and Comparative IR Spectral Data

A DFT study on this compound has calculated the vibrational frequencies, providing a strong theoretical basis for peak assignment.[5][6] Additionally, comparison with the experimental spectrum of the related compound 2-Hydroxy-5-nitropyridine from the NIST database provides valuable context.[7]

Table 3: Key IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity/Description
3100 - 3000N-H StretchPyridoneMedium, Broad
3000 - 2800C-H StretchAromatic RingWeak to Medium
1680 - 1650C=O StretchPyridone (Amide I)Strong
1600 - 1580C=C Stretch / N-H BendAromatic Ring / Amide IIMedium to Strong
1550 - 1520N-O Asymmetric StretchNitro Group (-NO₂)Very Strong
1350 - 1320N-O Symmetric StretchNitro Group (-NO₂)Very Strong
900 - 675C-H Out-of-Plane BendAromatic RingMedium to Strong
Causality of Key Vibrational Frequencies
  • N-H and C=O Stretching: The positions of the N-H and C=O stretching bands are characteristic of the pyridone tautomer. Hydrogen bonding can broaden the N-H stretch.

  • Nitro Group Vibrations: The two strong bands for the asymmetric and symmetric stretching of the NO₂ groups are definitive indicators of their presence.

  • Aromatic Vibrations: The C-H and C=C stretching and bending vibrations confirm the presence of the aromatic pyridine ring.

Experimental Protocol for FTIR Spectroscopy

The KBr pellet technique is a common and reliable method for obtaining high-quality IR spectra of solid samples.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

I. Sample Preparation (KBr Pellet Method) [8][9]

  • Grinding: In an agate mortar, thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, FTIR-grade potassium bromide (KBr). The mixture should be a fine, homogenous powder.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

II. Data Acquisition [8]

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will account for atmospheric CO₂ and water vapor.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated and aromatic systems.

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a polar solvent like ethanol is expected to show characteristic absorptions arising from π → π* transitions within the conjugated pyridone system, significantly influenced by the nitro groups.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound (in Ethanol)

Predicted λmax (nm)Electronic TransitionChromophore
~220 - 240π → πPyridine Ring
~340 - 360π → πConjugated system with nitro groups
Causality of UV-Vis Absorptions

The pyridine ring itself exhibits strong absorption bands below 270 nm.[10] The presence of the hydroxyl (auxochrome) and, more significantly, the two nitro groups (chromophores) extends the conjugation and shifts the absorption maxima to longer wavelengths (a bathochromic or red shift). This is due to the lowering of the energy gap between the π and π* molecular orbitals.

Experimental Protocol for UV-Vis Spectroscopy

A standard protocol for obtaining a UV-Vis spectrum of a solid compound is as follows.

I. Sample Preparation [11]

  • Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (200-800 nm). Ethanol or methanol are suitable choices.

  • Stock Solution: Accurately prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL).

  • Working Solution: Prepare a dilute working solution from the stock solution to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

II. Data Acquisition

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction (autozero) across the desired wavelength range (e.g., 200-600 nm).

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound, synthesizing theoretical data, comparative analysis, and established experimental methodologies. The predicted NMR, IR, and UV-Vis data, along with the detailed protocols, offer a robust framework for the identification and characterization of this important chemical intermediate. By understanding the causal relationships between the molecular structure and its spectroscopic output, researchers can confidently apply these techniques in their work, ensuring the integrity and quality of their scientific endeavors.

References

  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

  • Brennan, N. F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved from [Link]

  • Department of Chemistry and Biochemistry, Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Gong, J., & Pawliszyn, J. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 70(1), 174-180.
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  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

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  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. Retrieved from [Link]

  • Defence Science and Technology Organisation. (1983). Preparation of Nitro Compounds. VI. Preparation, Infrared and Ultraviolet Spectral Characterisation of Nitration Products of Diphenylamine. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Structural, vibrational spectroscopic and nonlinear optical activity studies on 2-hydroxy-3, 5-dinitropyridine: A DFT approach. Retrieved from [Link]

  • ResearchGate. (2009). Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

  • IntechOpen. (2016). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Semantic Scholar. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy-3,5-dinitropyridine, a significant heterocyclic compound with applications as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals, as well as a catalyst in solid propellants.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the primary synthetic route via electrophilic nitration, detailing the underlying reaction mechanisms, a step-by-step experimental protocol, and critical safety considerations. Furthermore, it outlines the analytical techniques for the characterization of the title compound, including expected outcomes for spectroscopic analysis.

Introduction: The Significance of this compound

This compound, also known as 3,5-dinitro-2(1H)-pyridinone, is a yellow crystalline solid with the molecular formula C₅H₃N₃O₅.[2][3] Its molecular structure, featuring a pyridine ring substituted with a hydroxyl group and two nitro groups, imparts a unique chemical reactivity that makes it a valuable precursor in various fields of chemical synthesis.[3] The energetic nature of its lead salt has also led to its use as a catalyst in solid propellants.[1]

This guide offers a detailed exploration of the synthesis and characterization of this compound, with a focus on providing practical, field-proven insights to ensure both successful synthesis and a thorough understanding of its chemical properties.

Synthesis of this compound

The most prevalent and industrially relevant method for the synthesis of this compound is the direct dinitration of 2-hydroxypyridine. An alternative, though less detailed in available literature, is the hydrolysis of 2-chloro-3,5-dinitropyridine.

Primary Synthetic Route: Direct Nitration of 2-Hydroxypyridine

This method involves the electrophilic substitution of hydrogen atoms on the 2-hydroxypyridine ring with nitro groups using a potent nitrating agent.

The direct nitration of 2-hydroxypyridine is a classic example of an electrophilic aromatic substitution reaction. The key to this transformation is the generation of a powerful electrophile, the nitronium ion (NO₂⁺). While nitric acid is the source of the nitro group, it is not a sufficiently strong electrophile on its own to react readily with the pyridine ring. The addition of a strong acid, typically sulfuric acid, is essential.

The mechanism proceeds in three primary steps:

  • Generation of the Nitronium Ion: Concentrated sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid is unstable and readily loses a molecule of water to form the highly electrophilic nitronium ion.[4][5][6]

  • Electrophilic Attack: The π-electron system of the 2-hydroxypyridine ring acts as a nucleophile, attacking the nitronium ion. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[4] The hydroxyl group at the 2-position is an activating, ortho-, para-directing group, while the nitrogen in the pyridine ring is a deactivating group. The nitration occurs at the 3 and 5 positions, which are ortho and para to the activating hydroxyl group.

  • Deprotonation and Aromatization: A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the pyridine ring, yielding the nitrated product.[4]

The reaction proceeds in two stages: mono-nitration followed by di-nitration. The presence of the first electron-withdrawing nitro group makes the second nitration step more challenging, often requiring more forcing conditions such as higher temperatures.

Diagram of the Nitration Mechanism

Nitration_Mechanism cluster_generation Step 1: Generation of Nitronium Ion cluster_attack Step 2 & 3: Electrophilic Attack & Aromatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O H2O H₂O H3O+ H₃O⁺ H2OH2SO4 H2OH2SO4 H3O+HSO4- H3O+HSO4- H2OH2SO4->H3O+HSO4- 2HP 2-Hydroxypyridine Sigma_Complex Sigma Complex (Resonance Stabilized) 2HP->Sigma_Complex + 2 NO₂⁺ Product This compound Sigma_Complex->Product - 2 H⁺

Caption: Mechanism of the dinitration of 2-hydroxypyridine.

The following protocol is adapted from a patented industrial process and should be performed with rigorous adherence to all safety precautions.[7]

Materials and Reagents:

  • 2-Hydroxypyridine

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid or Fuming Sulfuric Acid

  • Ice

  • 40% Sodium Hydroxide (NaOH) solution

  • Cold Water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a thermometer, and cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. The addition should be done cautiously to control the exothermic reaction.

  • Nitration Reaction: To the chilled nitrating mixture, slowly add 2-hydroxypyridine. The temperature of the reaction mixture should be maintained at or above 60°C, and preferably between 80-150°C.[7] The addition rate should be controlled to manage the heat generation and foaming that may occur due to the evolution of nitrogen oxide and sulfur oxide gases.[7]

  • Reaction Completion: After the addition of 2-hydroxypyridine is complete, continue stirring the mixture at 85°C for approximately 3 hours to ensure the completion of the dinitration.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the cooled reaction mixture onto a large amount of crushed ice with constant stirring.

    • Neutralize the acidic solution by the slow addition of a 40% aqueous solution of sodium hydroxide until the pH reaches approximately 6. This will cause the product to precipitate out of the solution.[7]

  • Purification:

    • Collect the precipitated crystals by filtration.

    • Transfer the crude product to a beaker and add water. Heat the suspension to 70°C with stirring to wash away impurities.[7]

    • Cool the mixture to 25°C and filter the purified crystals.[7]

    • Wash the crystals with a small amount of cold water.[7]

    • Dry the final product to obtain this compound. A yield of 63.7% has been reported for this procedure.[7]

Experimental Workflow

Synthesis_Workflow Start Start Nitrating_Mixture Prepare Nitrating Mixture (Fuming HNO₃ + H₂SO₄) Start->Nitrating_Mixture Nitration Dinitration of 2-Hydroxypyridine (80-150°C, 3h) Nitrating_Mixture->Nitration Workup Work-up (Quench on ice, Neutralize with NaOH) Nitration->Workup Purification Purification (Hot water wash, Filtration) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Potential Alternative Synthetic Route: Hydrolysis of 2-Chloro-3,5-dinitropyridine

While less documented for the synthesis of this compound, the hydrolysis of the corresponding 2-chloro derivative is a chemically plausible route. This would involve a nucleophilic aromatic substitution reaction where the chloride ion is displaced by a hydroxide ion. This reaction is generally facilitated by the presence of strong electron-withdrawing groups (the two nitro groups) on the pyridine ring.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

PropertyValueReference(s)
Appearance Yellow crystalline powder[1]
Molecular Formula C₅H₃N₃O₅[2][3]
Molecular Weight 185.09 g/mol [2][3]
Melting Point 175-179 °C[1][8]
CAS Number 2980-33-8[2][3]
Spectroscopic Analysis

While experimental spectra for this compound are not widely available, the following sections describe the expected spectral characteristics based on its molecular structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-49.0 - 9.2Doublet
H-68.8 - 9.0Doublet
-OH11.0 - 13.0Broad Singlet

The aromatic protons are expected to be significantly downfield due to the strong electron-withdrawing effects of the two nitro groups. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-3135 - 140
C-4130 - 135
C-5145 - 150
C-6125 - 130

The carbon atoms attached to the nitro groups (C-3 and C-5) and the oxygen atom (C-2) are expected to be the most deshielded.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (hydroxyl)3200 - 3600 (broad)
N-O stretch (nitro group)1500 - 1560 (asymmetric) and 1335 - 1385 (symmetric)
C=C and C=N stretch (aromatic ring)1400 - 1600
C-H stretch (aromatic)3000 - 3100

Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized compound.

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺186.01454
[M+Na]⁺207.99648
[M-H]⁻183.99998

These values are predicted based on the exact mass of the molecule and common adducts formed during ionization.[9]

Characterization Workflow

Characterization_Workflow Synthesized_Product Synthesized This compound Physical_Properties Physical Properties (Appearance, Melting Point) Synthesized_Product->Physical_Properties NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Data_Analysis Data Analysis and Structure Confirmation Physical_Properties->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A logical workflow for the characterization of this compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

Reagent Hazards
  • Mixed Nitric and Sulfuric Acids: This mixture is extremely corrosive and a powerful oxidizing agent.[10][11] It can cause severe burns upon contact with skin and eyes. Inhalation of its vapors can lead to serious respiratory damage.[10][11] It reacts violently with water and organic materials.[11][12]

  • 2-Hydroxypyridine: This compound is toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

Personal Protective Equipment (PPE)

When handling the reagents and performing the synthesis, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a full-face shield.[10]

  • Skin Protection: Acid-resistant gloves (e.g., butyl rubber), a flame-retardant and acid-resistant lab coat, and closed-toe shoes.[10]

  • Respiratory Protection: All operations should be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors and gases.[10]

Emergency Procedures
  • Spills: In case of a spill of the nitrating acid mixture, evacuate the area. Neutralize small spills with a suitable agent like sodium bicarbonate or lime, and absorb with a non-combustible material.[11]

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10]

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via the direct nitration of 2-hydroxypyridine, grounded in a thorough understanding of the underlying reaction mechanism. It has also outlined the key characterization techniques and expected analytical data, along with essential safety and handling procedures. By integrating scientific principles with practical guidance, this document aims to equip researchers with the necessary knowledge to safely and effectively synthesize and characterize this important chemical intermediate.

References

  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). [Link]

  • Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2. [Link]

  • Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • Google Patents. (1994). Production of this compound compounds.
  • Sciencemadness Discussion Board. (2017, November 29). Is storing sulfonitric acid (H2SO4/HNO3 mix) safe. [Link]

  • Google Patents. (2014). Preparation method of 2-hydroxy-3-nitropyridine.
  • Google Patents. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • YouTube. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • PrepChem.com. Synthesis of (a) 2-hydroxy-5-nitropyridine. [Link]

  • PubChemLite. This compound (C5H3N3O5). [Link]

  • Journal of the Chemical Society B: Physical Organic. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. [Link]

  • lookchem. Cas 2980-33-8,this compound. [Link]

  • Pearson. EAS:Nitration Mechanism: Videos & Practice Problems. [Link]

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An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the key physical properties of 2-Hydroxy-3,5-dinitropyridine (CAS No: 2980-33-8), a significant nitropyridine derivative. With applications as a key intermediate in chemical synthesis and as a catalyst in solid propellants, a thorough understanding of its physical characteristics is paramount for researchers, scientists, and drug development professionals.[1][2][3] This document details its melting point and solubility characteristics, grounded in established experimental data and theoretical principles. Furthermore, it furnishes detailed, field-proven protocols for the experimental determination of these properties, ensuring both scientific accuracy and practical reproducibility.

Physicochemical Characteristics

This compound is a yellow crystalline powder at standard conditions.[3] Its molecular structure, featuring a pyridine ring substituted with a hydroxyl group and two nitro groups, dictates its physical behavior. The presence of these polar functional groups, capable of hydrogen bonding, alongside an aromatic system, results in a compound with a high melting point and specific solubility patterns.

Summary of Physical Properties

The primary physical and chemical identifiers for this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 2980-33-8[1][2][4]
Molecular Formula C₅H₃N₃O₅[1][2][4]
Molecular Weight 185.09 g/mol [2][4]
Appearance Yellow crystalline powder[3]
Melting Point 175-179 °C[1][2][3][5]
pKa (Predicted) 4.41 ± 0.10[1]
Melting Point Analysis

The melting point of a crystalline solid is a critical indicator of its identity and purity. For this compound, the literature consistently reports a melting point range of 175-179 °C .[1][2][3][5] One supplier specifies a slightly narrower range of 176°C to 179°C for a high-purity sample.[6]

The presentation of a melting "range" rather than a single point is standard practice and highly informative. A sharp, narrow melting range (typically 0.5-1.0 °C) is characteristic of a pure compound. Conversely, the presence of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[7] Therefore, determining this range is a fundamental first step in sample characterization.

Solubility Profile

Detailed quantitative solubility data for this compound is not extensively reported in publicly available literature, with some databases listing it as "N/A".[1] However, its solubility can be inferred from its molecular structure and from procedural descriptions in synthetic chemistry literature.

The molecule possesses both polar and non-polar characteristics. The hydroxyl (-OH) and nitro (-NO₂) groups are highly polar and capable of forming hydrogen bonds with protic solvents like water and alcohols. The pyridine ring itself has some polar character. This suggests at least partial solubility in polar solvents. Indeed, a patent describing its synthesis mentions recrystallization from solvents such as methanol and dimethylformamide (DMF), which confirms its solubility in these polar organic solvents.[8]

The acidic nature of the hydroxyl group (predicted pKa of ~4.41) is a key determinant of its solubility in aqueous bases.[1] In the presence of a base like sodium hydroxide (NaOH), the hydroxyl group will be deprotonated to form a sodium salt. This ionic salt will be significantly more polar than the neutral molecule, leading to greatly enhanced solubility in water. This acid-base chemistry is a cornerstone of purification techniques like extraction.

Experimental Determination of Physical Properties

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. The following sections detail robust methodologies for determining the melting point and assessing the solubility of this compound.

Protocol for Melting Point Determination

This protocol describes the capillary method, a widely used technique for accurate melting point determination.

Methodology Rationale: The slow, controlled heating of a finely packed sample within a capillary tube ensures uniform heat distribution and allows for precise observation of the phase transition from solid to liquid.[9] A rapid heating rate can lead to an erroneously high and broad melting range due to a lag between the thermometer reading and the actual sample temperature.

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a small amount of dry this compound powder onto a clean, dry surface like a watch glass.

    • Gently tap the open end of a glass capillary tube into the powder. A small amount of solid will be forced into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the solid down.[9] Repeat until a tightly packed column of 1-2 mm in height is achieved at the bottom of the tube.[7][10]

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).

    • Ensure the thermometer is correctly positioned with its bulb aligned with the sample in the capillary.[7]

  • Measurement:

    • Rapid Preliminary Measurement (Optional but Recommended): Heat the apparatus rapidly to get an approximate melting point. This allows the subsequent, accurate measurement to be performed more efficiently. Allow the apparatus to cool sufficiently before proceeding.

    • Accurate Measurement: Heat the apparatus at a controlled rate. Once the temperature is within 15-20 °C of the approximate melting point, reduce the heating rate to approximately 1-2 °C per minute.[9]

    • Record T₁: Note the temperature at which the first drop of liquid appears.

    • Record T₂: Note the temperature at which the last crystal of the solid melts completely.

    • The melting point range is reported as T₁ - T₂.

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool.

    • Dispose of the used capillary tube in a designated glass waste container. Never re-use a capillary tube with a melted sample for a second determination.[7]

MeltingPointWorkflow A Prepare Sample: - Finely crush solid - Pack 1-2 mm in capillary tube B Place Capillary in Apparatus A->B C Heat Rapidly (Optional) Determine approximate M.P. B->C E Heat Slowly (1-2 °C/min) Near approximate M.P. B->E If approx. M.P. known D Cool Apparatus C->D Allow to cool D->E F Observe Sample E->F G Record T₁ (First liquid drop) F->G H Record T₂ (All solid melts) G->H I Report Range (T₁ - T₂) H->I

Caption: Workflow for Melting Point Determination.

Protocol for Qualitative Solubility Assessment

This protocol provides a systematic approach to determine the solubility class of an organic compound, which in turn offers insights into its functional groups and polarity.[11][12]

Methodology Rationale: The principle of "like dissolves like" governs solubility. This procedure tests the compound's solubility in a sequence of solvents of varying polarity and pH. Solubility in water suggests high polarity. Insolubility in water but solubility in aqueous acid or base indicates the presence of a basic or acidic functional group, respectively.

Step-by-Step Protocol:

  • Setup: Label a series of small test tubes for each solvent to be tested (e.g., Water, 5% NaOH, 5% HCl, Ethanol, Diethyl Ether).

  • Procedure: For each solvent:

    • Place approximately 25 mg of this compound into the corresponding test tube.

    • Add the solvent dropwise, up to ~1 mL, shaking vigorously after each addition.[13]

    • Observe if the solid dissolves completely. A compound is generally considered "soluble" if more than ~30 mg dissolves per 1 mL of solvent.

  • Systematic Testing:

    • Step A (Water): Test solubility in water. If soluble, use litmus or pH paper to check if the solution is acidic or basic.[12]

    • Step B (5% NaOH): If insoluble in water, test solubility in 5% aqueous NaOH. Solubility indicates an acidic compound (like this compound).

    • Step C (5% HCl): If insoluble in water and NaOH, test solubility in 5% aqueous HCl. Solubility indicates a basic compound (e.g., an amine).[11]

    • Step D (Organic Solvents): Test solubility in common organic solvents like ethanol (polar, protic) and diethyl ether (less polar) to further characterize the compound.

SolubilityWorkflow Start Place ~25 mg of Compound in Test Tube A Add 1 mL Water Shake Vigorously Start->A B Soluble? A->B C Soluble in Water (Polar Compound) Test pH with Litmus B->C Yes D Insoluble in Water B->D No E Add 1 mL 5% NaOH D->E F Soluble? E->F G Soluble in NaOH (Acidic Compound) F->G Yes H Insoluble in NaOH F->H No I Add 1 mL 5% HCl H->I J Soluble? I->J K Soluble in HCl (Basic Compound) J->K Yes L Insoluble (Neutral Compound) J->L No

Caption: Workflow for Qualitative Solubility Analysis.

Conclusion

This compound is a yellow crystalline solid with a well-defined melting point of 175-179 °C, a key parameter for its identification and purity assessment. While detailed quantitative solubility data is scarce, its chemical structure strongly suggests solubility in polar organic solvents and aqueous basic solutions due to the presence of polar, acidic functional groups. The robust, step-by-step experimental protocols provided in this guide serve as a reliable framework for researchers to verify these critical physical properties, ensuring data integrity and facilitating the compound's effective use in further research and development.

References

  • Cas 2980-33-8, this compound | lookchem. (n.d.). Retrieved from [Link]

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  • Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

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  • 2-Hydroxy-5-methyl-3-nitropyridine: Synthesis, Properties, and Applications as an Organic Synthesis Intermediate. (n.d.). Retrieved from [Link]

  • This compound, 98+%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

  • (PDF) Dinitropyridines: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved from [Link]

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Tautomerism in 2-Hydroxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Equilibria of 2-Hydroxy-3,5-dinitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound stands as a molecule of significant interest, not only as a versatile synthetic intermediate but also as a compelling case study in tautomerism.[1][2][3] Its structural dynamics, governed by multiple tautomeric equilibria, profoundly influence its physicochemical properties, reactivity, and potential biological interactions. This guide provides a detailed exploration of the tautomeric phenomena in this compound, grounded in spectroscopic, crystallographic, and computational evidence. We will dissect the primary lactam-lactim equilibrium and the potential for nitro-aci-nitro tautomerism, offering both foundational understanding and practical, self-validating protocols for characterization. The causality behind experimental choices and the interpretation of resulting data are emphasized to equip researchers with the expertise to confidently navigate the complexities of this system.

The Principle of Tautomerism: A Dynamic Equilibrium

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[4] This is not to be confused with resonance, as tautomers are distinct chemical species with different atomic arrangements that can, in principle, be isolated. The interconversion involves the formal migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond.[4] For drug development professionals, understanding a molecule's tautomeric preferences is critical, as different tautomers can exhibit varied biological activities, solubilities, and metabolic stabilities.

The 2-hydroxypyridine ⇌ 2-pyridone equilibrium is a classic and extensively studied example of prototropic tautomerism.[5][6][7] The stability of these forms is delicately balanced and highly sensitive to the molecular environment, a principle that is amplified in substituted derivatives like this compound.[8][9]

The Primary Tautomeric Landscape: Lactam vs. Lactim

The core tautomeric equilibrium in this compound is the interconversion between its enol (lactim) and keto (lactam) forms.

  • This compound (Lactim/Enol Form): This form possesses a hydroxyl group on the pyridine ring, retaining a classical aromatic system.

  • 1H-3,5-dinitro-pyridin-2-one (Lactam/Keto Form): This tautomer features a carbonyl group and a proton on the ring nitrogen. While often depicted with localized double bonds, the lone pair on the nitrogen can delocalize into the ring, preserving a degree of aromatic character.[7]

The presence of two strongly electron-withdrawing nitro groups (–NO₂) at the C3 and C5 positions significantly influences this equilibrium compared to the parent 2-hydroxypyridine. These groups enhance the acidity of the hydroxyl proton in the lactim form and the N-H proton in the lactam form, while also increasing the overall polarity of the molecule.

Caption: Lactam-Lactim Tautomeric Equilibrium.

The Decisive Role of the Environment

The choice between the lactam and lactim forms is not intrinsic alone but is powerfully dictated by the surrounding medium.

  • Solvent Polarity: In non-polar solvents, the less polar lactim (hydroxy) form is generally favored. Conversely, polar solvents like water and alcohols preferentially stabilize the more polar lactam (pyridone) tautomer through dipole-dipole interactions and hydrogen bonding.[6][8] For this compound, the high polarity of the dinitro-substituted pyridone form suggests it will be overwhelmingly favored in polar media.

  • Solid State: In the solid state, intermolecular hydrogen bonding and crystal packing forces are dominant. For the parent 2-pyridone, X-ray crystallography confirms the lactam form predominates, often forming hydrogen-bonded dimers or helical structures.[5][6] It is highly probable that this compound also crystallizes in the more stable lactam configuration.

A Secondary Equilibrium: The Nitro-Aci-Nitro Tautomerism

Beyond the primary lactam-lactim equilibrium, nitro-containing compounds can exhibit a distinct form of tautomerism where a proton migrates from an adjacent atom to one of the nitro group's oxygen atoms. This creates an aci-nitro tautomer, also known as a nitronic acid.[10][11]

This tautomerization is an essential consideration, particularly when evaluating the molecule's reactivity in basic or acidic conditions or its potential as an energetic material.[11] The aci-nitro form is typically less stable than the nitro form but can be a crucial reactive intermediate.[10][12] For this compound, this equilibrium could theoretically originate from either the lactam or lactim primary tautomer.

Caption: Potential Nitro-Aci-Nitro Tautomerism.

A Self-Validating Protocol for Tautomer Characterization

To rigorously characterize the tautomeric state of this compound, a multi-faceted approach is required. The convergence of data from spectroscopic, crystallographic, and computational methods provides a self-validating system, ensuring trustworthiness in the final structural assignment.

Synthesis of this compound

Causality: A reliable synthesis is the prerequisite for any characterization. The following protocol is adapted from established nitration procedures for hydroxypyridines, designed for high yield and safety by controlling the addition of the nitrating agent.[13]

Protocol:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, carefully add 2-hydroxypyridine (1.0 eq) to fuming sulfuric acid (20% SO₃) while maintaining the temperature below 20°C with an ice bath.

  • Nitrating Agent Preparation: In a separate beaker, prepare a mixed acid nitrating agent by slowly adding fuming nitric acid (d=1.52 g/mL, 2.2 eq) to an equal volume of fuming sulfuric acid, keeping the mixture cooled.

  • Controlled Addition: Transfer the mixed acid to the dropping funnel. Add the nitrating agent dropwise to the stirred solution of 2-hydroxypyridine over 2-3 hours. Critically, maintain the reaction temperature between 80-90°C. This controlled addition is crucial to manage the exothermic reaction and prevent runaway conditions.

  • Reaction Completion: After the addition is complete, continue stirring at 85°C for an additional 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization & Isolation: Neutralize the acidic solution with a 40% aqueous sodium hydroxide solution until the pH reaches ~6. The product will precipitate as a yellow solid.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from aqueous ethanol to yield pure this compound.[13] The melting point should be in the range of 175-179°C.[1][14]

Experimental Workflow for Characterization

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_solution Solution-State Variables cluster_validation Computational Validation Synthesis Synthesize 2-hydroxy- 3,5-dinitropyridine Purification Recrystallize & Verify Purity (mp, TLC) Synthesis->Purification SolidState Solid-State Analysis (FTIR, X-ray Crystallography) Purification->SolidState SolutionState Solution-State Analysis (UV-Vis, NMR) Purification->SolutionState DFT DFT Calculations (Relative Energies, Spectra) SolidState->DFT Compare Experimental & Theoretical Data Solvents Vary Solvent Polarity (e.g., D₂O, DMSO-d₆, CDCl₃) SolutionState->Solvents Solvents->DFT Compare Experimental & Theoretical Data

Caption: Experimental and Computational Workflow.

Spectroscopic and Structural Analysis

The key to distinguishing tautomers is to probe structural features that differ between them.

FTIR Spectroscopy:

  • Principle: This technique identifies functional groups by their characteristic vibrational frequencies. The most telling difference is the C=O bond in the lactam versus the O-H bond in the lactim.

  • Protocol:

    • Acquire an FTIR spectrum of the solid sample using a KBr pellet or ATR accessory.

    • Acquire spectra in solution using an appropriate solvent (e.g., CCl₄) and cell.

  • Expected Observations:

    • Lactam Form: A strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration. A broad N-H stretching band may also be visible around 3100-3300 cm⁻¹.

    • Lactim Form: A sharp O-H stretching band around 3400-3600 cm⁻¹. The C=O stretch will be absent. DFT calculations support these assignments.[15][16]

NMR Spectroscopy (¹H & ¹³C):

  • Principle: NMR provides detailed information about the chemical environment of each nucleus. The protonation site (N vs. O) and the electronic structure of the ring are distinct in each tautomer.

  • Protocol:

    • Dissolve the sample in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, D₂O).

    • Acquire ¹H and ¹³C NMR spectra for each solution.

  • Expected Observations:

    • ¹H NMR: The lactam form will show a signal for the N-H proton (often broad, ~10-13 ppm), while the lactim form will show a signal for the O-H proton (can be sharp or broad, variable ppm). The chemical shifts of the ring protons will also differ due to changes in aromaticity.

    • ¹³C NMR: The most diagnostic signal is the C2 carbon. In the lactam form, this carbon is a carbonyl carbon and will appear significantly downfield (~160-170 ppm). In the lactim form, it is an O-substituted aromatic carbon and will appear further upfield (~150-160 ppm).[17]

UV-Vis Spectroscopy:

  • Principle: The electronic transitions (π → π*) of the two tautomers occur at different energies, resulting in different absorption maxima (λ_max). This allows for quantitative analysis of the equilibrium in solution.[6]

  • Protocol:

    • Prepare dilute solutions of the compound in solvents of varying polarity (e.g., cyclohexane, chloroform, water).

    • Record the UV-Vis absorption spectrum for each solution.

  • Expected Observations: The more conjugated lactam form is expected to have a longer wavelength λ_max compared to the lactim form. By monitoring the changes in absorbance at the respective λ_max values in different solvents, the position of the equilibrium can be quantified.

Computational Insights: Validating Experimental Data

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful validation for experimental findings.[15][18]

  • Relative Stabilities: DFT calculations can accurately predict the ground-state energies of both tautomers in the gas phase and in solution (using solvent models). Studies on this compound confirm the stability of a conformer featuring an intramolecular hydrogen bond between the hydroxyl group and the ortho-nitro group in the lactim form.[16] This interaction could increase the relative population of the lactim form, especially in non-polar environments.

  • Spectra Simulation: Theoretical calculations can predict vibrational frequencies (FTIR) and NMR chemical shifts.[15][16] Comparing these predicted values with experimental data is a cornerstone of structural validation. For instance, a calculated C=O stretch at ~1670 cm⁻¹ would strongly support the assignment of an experimental peak at that frequency to the lactam tautomer.

Summary Data Table

The following table summarizes the key distinguishing features for the characterization of the primary tautomers of this compound.

Characteristic Lactam (1H-3,5-dinitro-pyridin-2-one) Lactim (this compound) Rationale / Reference
Dominant In Polar Solvents, Solid StateNon-polar Solvents, Gas PhaseThe more polar tautomer is stabilized by polar environments.[6][8]
¹H NMR Signal N-H proton (~10-13 ppm)O-H proton (variable ppm)Direct observation of the mobile proton's location.
¹³C NMR Signal C2 Carbon: ~160-170 ppm (C=O)C2 Carbon: ~150-160 ppm (C-O)The carbonyl carbon is significantly deshielded.[17]
FTIR Frequency Strong C=O stretch (~1650-1680 cm⁻¹)Sharp O-H stretch (~3400-3600 cm⁻¹)Presence/absence of key functional group vibrations.[5][15]
Intramolecular H-Bond Not possiblePossible (O-H···O=N)Stabilizes the lactim form.[16]

Conclusion for the Field Professional

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of intrinsic structural stability and extrinsic environmental factors. For scientists in synthetic chemistry, recognizing that the lactam form likely predominates in polar reaction media is crucial for predicting reactivity. For drug development professionals, the consequences are even more profound. The two primary tautomers present different hydrogen bond donor/acceptor patterns, different polar surface areas, and potentially different shapes. These variations can lead to drastically different binding affinities for a biological target. Furthermore, the potential for nitro-aci-nitro tautomerism introduces an alternative reactive pathway that could be relevant in metabolic or toxicological studies. A thorough characterization, using the integrated, self-validating workflow outlined in this guide, is not merely an academic exercise but a prerequisite for the rational design and development of molecules based on this important scaffold.

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An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Hydroxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Hydroxy-3,5-dinitropyridine is a nitropyridine derivative of significant industrial importance, particularly in the realm of energetic materials where its lead salt is utilized as a catalyst in solid propellants.[1] Understanding the thermal stability and decomposition pathways of this compound is paramount for ensuring its safe handling, storage, and optimal performance in its applications. This guide provides a comprehensive technical overview of the thermal behavior of this compound, drawing upon experimental data from its lead salt and closely related analogues to present a thorough analysis. Key thermodynamic and kinetic parameters are detailed, alongside established analytical protocols and safety considerations.

Physicochemical Properties and Molecular Structure

  • Compound Name: this compound

  • Synonyms: 3,5-Dinitro-2(1H)-pyridinone, 3,5-Dinitropyridin-2-ol[1]

  • CAS Number: 2980-33-8

  • Molecular Formula: C₅H₃N₃O₅

  • Molecular Weight: 185.09 g/mol

  • Appearance: Yellow crystalline powder[2]

  • Melting Point: 175-179 °C

The molecular structure of this compound, characterized by a pyridine ring with a hydroxyl group and two nitro groups, is foundational to its energetic nature and thermal properties. The presence of electron-withdrawing nitro groups significantly influences the molecule's stability.

Caption: Molecular structure of this compound.

Thermal Analysis Methodologies

The thermal stability of energetic materials like this compound is primarily investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3] These methods provide critical data on decomposition temperatures, energy release, and mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is instrumental in identifying melting points, phase transitions, and the enthalpy of decomposition, offering insights into the energy released during thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the onset of decomposition, the number of degradation steps, and the residual mass.

Thermal_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Thermal Analysis cluster_Data Data Acquisition & Analysis cluster_Results Results Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Data Thermogram (Heat Flow vs. Temp) DSC->DSC_Data TGA_Data Thermogram (Mass vs. Temp) TGA->TGA_Data Kinetic_Analysis Kinetic Analysis (Kissinger, Ozawa, etc.) DSC_Data->Kinetic_Analysis Thermal_Properties Melting Point, ΔH_decomp DSC_Data->Thermal_Properties TGA_Data->Kinetic_Analysis Decomposition_Profile Decomposition Temp, Mass Loss TGA_Data->Decomposition_Profile Kinetic_Parameters Activation Energy (Ea), Pre-exponential Factor (A) Kinetic_Analysis->Kinetic_Parameters

Caption: A generalized workflow for the thermal analysis of this compound.

Thermal Decomposition Behavior and Kinetics

Insights from the Lead Salt of this compound (2HDNPPb)

A detailed study on the thermal behavior of the lead salt of this compound provides crucial kinetic parameters for its exothermic decomposition.[4]

ParameterValue
Apparent Activation Energy (Ea)252.34 kJ·mol⁻¹
Pre-exponential Constant (A)10¹⁹.³⁰ s⁻¹
Critical Temperature of Thermal Explosion (Onset, Te)327.64 °C
Critical Temperature of Thermal Explosion (Peak, Tp)336.57 °C

The kinetic equation for the major exothermic decomposition process of 2HDNPPb at 0.1 MPa is expressed as: dα/dT = 10²⁰.⁴⁸(1-α)[-ln(1-α)]³/⁵e⁻³.⁰³⁵¹ × ¹⁰⁴/T[4]

This data suggests that the decomposition of the this compound moiety is a high-energy process with a significant activation barrier. The study also noted that the thermal stability of 2HDNPPb is superior to its 4-hydroxy isomer, highlighting the influence of the hydroxyl group's position on stability.[4]

Analogy with 2-Methoxyamino-3,5-dinitro-pyridine

Research on 2-methoxyamino-3,5-dinitro-pyridine, a close structural analogue, reveals a multi-step decomposition process investigated by DSC.[5][6]

  • Melting: The compound first undergoes melting, with a melting temperature of 126.8°C.[6]

  • Decomposition: The decomposition is an exothermic process that occurs in the liquid state, immediately following melting.[6] The process is complex, best described by a two-step consecutive reaction mechanism.[5][6] The decomposition is also noted to be autocatalytic, a common characteristic for nitro compounds.[6] The overall heat of the decomposition reaction is approximately 315.6 J/g.[6]

Based on this analogue, it is highly probable that this compound also undergoes melting before a multi-step, autocatalytic exothermic decomposition in the liquid phase.

Proposed Decomposition Pathway

The thermal decomposition of nitropyridines generally involves the initial cleavage of the C-NO₂ or N-O bonds, followed by a cascade of secondary reactions. For this compound, the decomposition is likely initiated by the homolytic cleavage of a C-NO₂ bond, releasing NO₂ gas. The resulting radical species can then undergo further fragmentation and rearrangement. The presence of the hydroxyl group may also influence the decomposition pathway through intramolecular hydrogen transfer or other interactions.

Hazardous decomposition products expected from this compound include:

  • Nitrogen oxides (NOx)[7]

  • Carbon monoxide (CO)[7]

  • Carbon dioxide (CO₂)[7]

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for the thermal analysis of this compound.

Protocol for Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a suitable aluminum pan. Hermetically seal the pan. For energetic materials, it is often advisable to use a pinhole lid to allow for the escape of gaseous products and prevent dangerous pressure buildup.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C). To perform kinetic analysis, repeat the experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram to determine the melting point (onset and peak), and the onset temperature, peak temperature, and enthalpy of the exothermic decomposition.

Protocol for Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition, the temperatures of maximum mass loss, and the percentage of mass loss at each step.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, tightly fitting safety goggles, and flame-resistant protective clothing.[8]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]

  • Handling: Avoid dust formation and contact with skin and eyes.[8] Use non-sparking tools to prevent ignition.[8]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[9]

  • In case of exposure:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[8]

    • Skin Contact: Wash off immediately with plenty of soap and water.[10]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7]

Conclusion

This technical guide has synthesized available data to provide a comprehensive overview of the thermal stability and decomposition of this compound. While direct experimental data for the pure compound is limited, analysis of its lead salt and a close structural analogue provides a robust model for its thermal behavior. The compound is expected to melt before undergoing a multi-step, autocatalytic exothermic decomposition. The provided kinetic parameters for the lead salt offer valuable insights into the energetic nature of this decomposition. The outlined experimental protocols and safety precautions provide a framework for researchers and professionals working with this important energetic material. Further dedicated studies on the pure form of this compound would be beneficial to refine the understanding of its decomposition kinetics and mechanism.

References

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Introduction: The Significance of a Highly Substituted Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Historical Synthesis of 2-Hydroxy-3,5-dinitropyridine

This compound is a significant heterocyclic compound, primarily valued as a versatile intermediate in the synthesis of a wide range of products, including oxidative dyestuffs, pharmaceuticals, and agrochemicals.[1] Its lead salt has also found applications as a catalyst in solid propellants.[2] The molecule's chemical properties are dictated by the interplay of the electron-donating hydroxyl group and the two strongly electron-withdrawing nitro groups on the pyridine ring.

A crucial aspect of its chemistry is the tautomeric equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form. In both solution and the solid state, the equilibrium heavily favors the 2-pyridone tautomer, a characteristic that influences its reactivity in electrophilic substitution reactions.[3] This guide provides a comprehensive exploration of the historical synthetic methodologies developed to produce this compound, detailing the chemical rationale, procedural evolution, and the inherent challenges of each approach.

Route 1: Direct Dinitration of 2-Hydroxypyridine

The most direct conceptual approach to synthesizing this compound is the simultaneous introduction of two nitro groups onto the 2-hydroxypyridine starting material. This method leverages the ortho- and para-directing nature of the hydroxyl group.

Causality and Mechanistic Considerations

The hydroxyl group at the C2 position is an activating group that directs electrophiles (like the nitronium ion, NO₂⁺) to the ortho (C3) and para (C5) positions. However, the reaction is complicated by the pyridine ring nitrogen, which acts as a deactivating group, especially under the strongly acidic conditions required for nitration. The nitrogen atom becomes protonated, significantly reducing the electron density of the ring and making electrophilic substitution more difficult.

To overcome this deactivation and achieve dinitration, harsh reaction conditions are necessary. Historically, this has involved the use of potent nitrating agents, such as mixtures of fuming nitric acid with concentrated or fuming sulfuric acid, at elevated temperatures.[1] These aggressive conditions, however, lead to significant safety concerns, including vigorous exothermic reactions and excessive foaming from the evolution of nitrogen oxide and sulfur oxide gases, making the reaction difficult to control, particularly on an industrial scale.[1]

Visualizing the Direct Dinitration Pathway

G cluster_start Starting Material cluster_reagents Nitrating Agent cluster_product Final Product start 2-Hydroxypyridine product This compound start->product Direct Dinitration (80-150 °C) reagents Fuming HNO₃ + Fuming H₂SO₄ reagents->start

Caption: Direct one-pot dinitration of 2-hydroxypyridine.

Historical Experimental Protocol: Direct Dinitration

The following protocol is adapted from a patented industrial method.[1]

  • Preparation: A reaction vessel is charged with 2-hydroxypyridine.

  • Nitration: A mixed acid solution of fuming nitric acid and fuming sulfuric acid is prepared. This nitrating agent is added dropwise to the 2-hydroxypyridine while carefully controlling the addition rate to manage the reaction temperature.

  • Reaction: The reaction temperature is elevated to and maintained at 80-150 °C for a specified duration (e.g., 3 hours at 85 °C) to ensure the completion of the dinitration.[1]

  • Quenching & Neutralization: After cooling, the reaction mixture is carefully poured onto ice. The resulting acidic solution is then neutralized with a base, such as a 40% caustic soda (sodium hydroxide) solution, to a pH of 6, causing the product to precipitate.

  • Isolation & Purification: The precipitated crystals are collected by filtration. The crude product is then purified by recrystallization from hot water to yield this compound.

A reported yield for this method was approximately 64%.[1]

Route 2: Stepwise Nitration via Mono-nitro Intermediates

To mitigate the safety risks and improve the selectivity of the reaction, stepwise approaches were developed. These methods involve the initial synthesis of a mono-nitrated hydroxypyridine, which is then subjected to a second nitration step.

Causality and Mechanistic Considerations

This strategy breaks the synthesis into more manageable steps. Two primary mono-nitro intermediates can be used: 2-hydroxy-3-nitropyridine or 2-hydroxy-5-nitropyridine. The synthesis via 2-hydroxy-5-nitropyridine is historically documented, though it presents its own set of challenges. The initial synthesis of 2-hydroxy-5-nitropyridine can be achieved by the hydrolysis of 2-amino-5-nitropyridine.[4]

The subsequent nitration of the mono-nitro intermediate still requires harsh conditions (e.g., fuming nitric acid and fuming sulfuric acid) because the pyridine ring is now deactivated by both the protonated nitrogen and one nitro group.[1] This pathway was often deemed industrially unsatisfactory due to the high cost of the starting materials and low overall yields. One historical account cites a yield of only about 6% for the nitration of 2-hydroxy-5-nitropyridine to the dinitro product.[1]

Visualizing the Stepwise Nitration Pathway

G cluster_start Precursor cluster_intermediate Intermediate cluster_product Final Product start 2-Amino-5-nitropyridine intermediate 2-Hydroxy-5-nitropyridine start->intermediate Hydrolysis (NaOH, Reflux) product This compound intermediate->product Second Nitration (Fuming HNO₃ / H₂SO₄)

Caption: Stepwise synthesis via a mono-nitro intermediate.

Historical Experimental Protocol: Hydrolysis of 2-Amino-5-nitropyridine

The following procedure describes the synthesis of the key intermediate, 2-hydroxy-5-nitropyridine.[4]

  • Reaction Setup: A mixture of 2-amino-5-nitropyridine and a 10% sodium hydroxide solution is prepared in a reaction flask.

  • Hydrolysis: The mixture is heated to reflux (approximately 102 °C) and maintained for 10 hours.

  • Isolation: The reaction mixture is cooled and filtered. The collected filter cake is then dissolved in water.

  • Neutralization: The aqueous solution is neutralized with hydrochloric acid, causing the 2-hydroxy-5-nitropyridine to precipitate.

  • Purification: The product is collected by filtration and dried, yielding a white powdery solid with a reported yield of 60%.[4]

Route 3: Synthesis via Hydrolysis of a Halogenated Precursor

An alternative strategy circumvents the direct nitration of the hydroxypyridine ring by first preparing 2-chloro-3,5-dinitropyridine and then converting the chloro group to a hydroxyl group via nucleophilic aromatic substitution (SₙAr).

Causality and Mechanistic Considerations

The chlorine atom at the C2 position of the pyridine ring is strongly activated towards nucleophilic attack by the two powerful electron-withdrawing nitro groups at the C3 and C5 positions. These groups stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex, which is the key intermediate in an SₙAr reaction.

The hydrolysis step, typically carried out with a base in an aqueous medium, proceeds readily under these activated conditions to replace the chlorine atom with a hydroxyl group. While the synthesis of the 2-chloro-3,5-dinitropyridine precursor (CAS 2578-45-2) is a multi-step process itself, this overall pathway offers an alternative to the potentially hazardous direct nitration of hydroxypyridine.[5]

Visualizing the Halogenated Intermediate Pathway

G cluster_start Precursor cluster_intermediate Key Intermediate cluster_product Final Product start Pyridine Derivative (e.g., 2-Chloropyridine) intermediate 2-Chloro-3,5-dinitropyridine start->intermediate Multi-step Synthesis (Nitration, etc.) product This compound intermediate->product Hydrolysis (Nucleophilic Aromatic Substitution)

Caption: Synthesis via hydrolysis of 2-chloro-3,5-dinitropyridine.

Comparative Summary of Historical Synthesis Methods

Synthetic RouteStarting Material(s)Key ReagentsTypical ConditionsReported YieldAdvantages & Disadvantages
Direct Dinitration 2-HydroxypyridineFuming HNO₃, Fuming H₂SO₄High Temperature (80-150 °C)~64%[1]Adv: Most direct route. Disadv: Hazardous, exothermic, significant foaming, difficult to control.[1]
Stepwise Nitration 2-Amino-5-nitropyridine or 2-Hydroxy-5-nitropyridineNaOH (for hydrolysis); Fuming HNO₃, Fuming H₂SO₄Reflux for hydrolysis; Harsh conditions for 2nd nitration~6% (for 2nd nitration step)[1]Adv: Potentially more controlled than one-pot dinitration. Disadv: Expensive starting materials, low overall yield, still involves a hazardous nitration step.[1]
Halogenated Intermediate 2-Chloropyridine derivativesNitrating agents, Hydrolyzing agents (e.g., NaOH)Varies for precursor synthesis; Mild conditions for hydrolysisNot specifiedAdv: Avoids direct nitration of the sensitive hydroxypyridine ring; final hydrolysis is typically efficient. Disadv: Requires a longer, multi-step synthesis for the chlorinated precursor.

Conclusion

The historical synthesis of this compound illustrates a classic challenge in heterocyclic chemistry: controlling electrophilic substitution on a pyridine ring that contains both activating and deactivating functionalities. Early methods focused on direct, forceful dinitration, which, despite its directness, posed significant safety and control issues. Subsequent developments explored more controlled stepwise nitrations and alternative pathways involving the hydrolysis of halogenated intermediates. These varied approaches reflect an ongoing effort to balance reaction efficiency, safety, and economic viability, providing valuable insights for researchers and process chemists working with substituted pyridines.

References

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An In-depth Technical Guide to the Acidity and pKa of 2-Hydroxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Chemical Landscape of 2-Hydroxy-3,5-dinitropyridine

This compound, with the chemical formula C₅H₃N₃O₅, is a yellow crystalline solid.[1][2] Its structure is characterized by a pyridine ring substituted with a hydroxyl group at the 2-position and two strongly electron-withdrawing nitro groups at the 3- and 5-positions. This substitution pattern profoundly influences the molecule's electronic properties and, consequently, its acidity.

The presence of the hydroxyl group on the pyridine ring introduces the possibility of tautomerism, a phenomenon where the molecule can exist in two or more interconvertible forms. Specifically, this compound can exist in equilibrium between the hydroxy form and the pyridone form (3,5-dinitro-2(1H)-pyridone).[3] The position of this equilibrium is sensitive to factors such as the solvent environment.[3] For the parent compound, 2-hydroxypyridine, the pyridone tautomer is generally favored in polar solvents and the solid state.[3] The electronic effects of the two nitro groups are expected to influence this tautomeric preference in this compound.

The Acidity of this compound: A Multifaceted Analysis

The acidity of this compound is primarily attributed to the dissociation of the proton from the hydroxyl group. The stability of the resulting conjugate base is the key determinant of the compound's pKa. Several electronic factors contribute to this stability:

  • Inductive Effect (-I): The two nitro groups are potent electron-withdrawing groups. They exert a strong negative inductive effect, pulling electron density away from the pyridine ring and, consequently, from the oxygen atom of the hydroxyl group. This polarization of the O-H bond facilitates the release of the proton.

  • Resonance Effect (-M): The nitro groups at the 3- and 5-positions can participate in resonance delocalization of the negative charge of the conjugate base. This delocalization spreads the charge over several atoms, significantly stabilizing the anion. The resonance structures below illustrate this stabilization.

  • The Pyridine Nitrogen: The nitrogen atom within the pyridine ring is more electronegative than a carbon atom and also contributes to the overall electron-withdrawing nature of the ring system, further enhancing the acidity of the hydroxyl group.

Diagram of Acidity Factors:

AcidityFactors cluster_stabilization Stabilization of Conjugate Base Molecule This compound Proton H+ Molecule->Proton Dissociation Anion Conjugate Base Molecule->Anion Forms Inductive Inductive Effect (-I) of Nitro Groups Anion->Inductive Resonance Resonance Effect (-M) of Nitro Groups Anion->Resonance PyridineN Electronegativity of Pyridine Nitrogen Anion->PyridineN

Caption: Factors influencing the acidity of this compound.

pKa Value: Predicted and Estimated

While a definitive experimental pKa value for this compound has not been reported in the peer-reviewed literature, a predicted value is consistently cited in chemical databases.

CompoundpKa ValueSource
This compound4.41 ± 0.10Predicted

This predicted value suggests that this compound is a moderately strong acid. To provide further context and a scientifically reasoned estimation, we can compare it to structurally similar compounds with known experimental pKa values:

CompoundpKa Value (Experimental)
2,4-Dinitrophenol4.09[4]
3,5-Dinitrophenol6.73[5]
2-Hydroxy-3-nitropyridine8.37 (Predicted)[6]
3,5-Dinitrobenzoic acid2.82[7]

Analysis:

  • The pKa of 2,4-dinitrophenol (4.09) is quite close to the predicted pKa of this compound. In 2,4-dinitrophenol, both nitro groups can effectively delocalize the negative charge of the phenoxide ion through resonance.

  • The higher pKa of 3,5-dinitrophenol (6.73) is due to the meta-positioning of the nitro groups relative to the hydroxyl group, which only allows for inductive electron withdrawal and not resonance stabilization of the conjugate base.[5]

  • The predicted pKa of 2-hydroxy-3-nitropyridine (8.37) is significantly higher, indicating that a single nitro group has a less pronounced acidifying effect compared to two.[6]

  • The very low pKa of 3,5-dinitrobenzoic acid (2.82) highlights the strong combined electron-withdrawing effects of the two nitro groups on the acidity of the carboxylic acid function.[7]

Based on these comparisons, the predicted pKa of 4.41 for this compound appears to be a reasonable estimate. The presence of two nitro groups, one of which is ortho to the hydroxyl group, allows for significant resonance and inductive stabilization of the conjugate base, leading to a pKa value in the range of other dinitrated aromatic acids.

Experimental Determination of pKa

The determination of an accurate experimental pKa value is crucial for many applications. The following are detailed protocols for two common and reliable methods for pKa determination.

UV-Vis Spectrophotometric Method

This method is based on the principle that the protonated and deprotonated forms of a molecule often exhibit different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.

Experimental Workflow:

UVVis_pKa A Prepare Stock Solution of this compound (e.g., in Methanol) C Add a Constant Aliquot of Stock Solution to Each Buffer A->C B Prepare a Series of Buffers with Known pH Values (e.g., pH 2 to 10) B->C D Record UV-Vis Spectrum for Each Solution C->D E Identify Wavelength(s) of Maximum Absorbance Difference D->E F Plot Absorbance vs. pH E->F G Determine pKa from the Inflection Point of the Sigmoidal Curve F->G

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.

    • Prepare a series of buffer solutions with precisely known pH values, covering a range that brackets the expected pKa (e.g., from pH 2 to 10). Universal buffer systems (e.g., Britton-Robinson buffer) are suitable for this purpose.

  • Sample Preparation for Measurement:

    • In a series of cuvettes, add a fixed volume of each buffer solution.

    • To each cuvette, add an identical small aliquot of the this compound stock solution. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5).

  • Spectrophotometric Measurement:

    • Record the full UV-Vis absorption spectrum (e.g., from 200 to 600 nm) for each of the prepared solutions against a blank containing the buffer and the same amount of organic solvent used for the stock solution.

  • Data Analysis:

    • Overlay the spectra to identify the wavelength(s) where the difference in absorbance between the fully protonated and fully deprotonated forms is maximal.

    • Plot the absorbance at this chosen wavelength against the corresponding pH value. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. This can be determined by finding the midpoint of the absorbance range or by using the first derivative of the curve.

Potentiometric Titration Method

Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa can be determined from the resulting titration curve.

Experimental Workflow:

Potentiometric_pKa A Dissolve a Weighed Amount of this compound in a Suitable Solvent (e.g., water/methanol) C Titrate the Solution with a Standardized Strong Base (e.g., NaOH) while Monitoring pH A->C B Calibrate pH Meter with Standard Buffers B->C D Record pH as a Function of Titrant Volume C->D E Plot pH vs. Volume of Titrant D->E F Determine the Equivalence Point (e.g., from the first derivative plot) E->F G The pH at Half the Equivalence Point Volume is the pKa F->G

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent. Since the compound may have limited water solubility, a co-solvent system (e.g., water-methanol or water-ethanol) may be necessary. The solution should be of a known concentration.

    • Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pH range of the titration.

  • Titration:

    • Place the solution of this compound in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). This will generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection in the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the equivalence point corresponds to the peak.

    • The volume of titrant at the half-equivalence point is located. The pH of the solution at this half-equivalence point is equal to the pKa of the analyte.

Computational Prediction of pKa

In silico methods provide a powerful tool for predicting pKa values, especially for novel compounds or when experimental determination is not feasible. These methods are based on quantum mechanical calculations.

Methodology Overview:

The prediction of pKa values using computational chemistry typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. The pKa is then calculated using the following equation:

pKa = ΔG / (2.303 * RT)

where R is the gas constant and T is the temperature in Kelvin.

The ΔG of the reaction in solution is calculated using a thermodynamic cycle that separates the process into gas-phase energies and solvation free energies.

Computational Workflow:

Computational_pKa A Model the 3D Structures of the Protonated and Deprotonated Species B Perform Geometry Optimization and Frequency Calculations in the Gas Phase (e.g., using DFT) A->B D Calculate Solvation Free Energies for Both Species using a Continuum Solvation Model (e.g., PCM, SMD) A->D C Calculate Gas-Phase Free Energies B->C E Calculate the Free Energy Change of Deprotonation in Solution C->E D->E F Calculate pKa from the Free Energy Change E->F

Caption: General workflow for the computational prediction of pKa.

Commonly used quantum mechanical methods include Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). The choice of the solvation model is critical for obtaining accurate results.

Conclusion

The acidity of this compound is a key parameter that dictates its chemical behavior. Based on its molecular structure, featuring two potent electron-withdrawing nitro groups and a pyridine ring, it is predicted to be a moderately strong acid with a pKa of approximately 4.41. While this value awaits experimental confirmation, it provides a solid foundation for researchers working with this compound. The detailed experimental protocols for UV-Vis spectrophotometry and potentiometric titration provided in this guide offer a clear pathway for the precise and accurate determination of this important physicochemical property. Furthermore, the outlined computational methods can be employed for further theoretical investigation and prediction. A thorough understanding and experimental validation of the pKa of this compound will undoubtedly facilitate its application in drug discovery, materials science, and other areas of chemical research.

References

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The Synthetic Versatility of 2-Hydroxy-3,5-dinitropyridine: A Gateway to Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Powerful Synthetic Building Block

2-Hydroxy-3,5-dinitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the synthesis of a diverse array of complex organic molecules.[1] Its unique electronic and structural features, characterized by the presence of a hydroxyl group and two electron-withdrawing nitro groups on a pyridine ring, render it a versatile platform for constructing novel compounds with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in the development of bioactive agents.

Physicochemical Properties and Tautomerism

This compound exists as a yellow crystalline solid with a melting point in the range of 175-179 °C.[2] A key characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium between the hydroxy form and the pyridone form. This equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents on the ring. For this compound, the presence of the strongly electron-withdrawing nitro groups significantly influences this equilibrium and the overall reactivity of the molecule.

PropertyValueReference
Molecular FormulaC₅H₃N₃O₅[2]
Molecular Weight185.09 g/mol [2]
Melting Point175-179 °C[2]
AppearanceYellow crystalline powder[1]

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the direct nitration of 2-hydroxypyridine. The following protocol is adapted from established procedures and is suitable for laboratory-scale synthesis.[3]

Experimental Protocol: Nitration of 2-Hydroxypyridine

Materials:

  • 2-Hydroxypyridine

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid or Fuming Sulfuric Acid

  • Ice

  • 40% Sodium Hydroxide solution

  • Water

Procedure:

  • Carefully add 2-hydroxypyridine to a mixture of fuming nitric acid and concentrated sulfuric acid (or fuming sulfuric acid) while maintaining a controlled temperature, preferably between 80-150 °C. The nitrating agent should be added portion-wise to manage the exothermic reaction.[3]

  • After the addition is complete, continue stirring the reaction mixture at the elevated temperature for a specified period to ensure complete dinitration.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a 40% sodium hydroxide solution until the pH is approximately neutral. This will precipitate the product.[3]

  • Filter the crude this compound and wash it with cold water.

  • For further purification, the product can be recrystallized from a suitable solvent.[3]

Causality Behind Experimental Choices:

  • Nitrating Agent: A mixture of fuming nitric acid and a strong acid like sulfuric acid or fuming sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the dinitration of the pyridine ring. The pyridine ring is generally less reactive towards electrophilic substitution than benzene, hence the need for strong nitrating conditions.

  • Temperature Control: The nitration reaction is highly exothermic. Careful temperature control is crucial for safety and to minimize the formation of byproducts. The specified temperature range of 80-150 °C is optimal for achieving a good yield of the dinitro product.[3]

  • Neutralization: The product is precipitated by neutralizing the acidic reaction mixture. 2-Hydroxypyridine derivatives can exist as salts in acidic conditions, and neutralization is required to obtain the free hydroxy/pyridone form.

Core Application: A Precursor to Versatile Synthetic Intermediates

A primary application of this compound in organic synthesis is its role as a precursor to more reactive intermediates, particularly 2-chloro-3,5-dinitropyridine. The hydroxyl group can be readily converted to a chlorine atom, which is an excellent leaving group for nucleophilic aromatic substitution (SNAAr) reactions. This two-step sequence unlocks a vast chemical space for the synthesis of diverse heterocyclic compounds.

G cluster_0 Synthetic Pathway to Bioactive Molecules 2-Hydroxypyridine 2-Hydroxypyridine This compound This compound 2-Hydroxypyridine->this compound Nitration 2-Chloro-3,5-dinitropyridine 2-Chloro-3,5-dinitropyridine This compound->2-Chloro-3,5-dinitropyridine Chlorination (e.g., POCl3, SOCl2) Bioactive Molecules Bioactive Molecules 2-Chloro-3,5-dinitropyridine->Bioactive Molecules Nucleophilic Aromatic Substitution (SNAAr)

Synthetic pathway from 2-hydroxypyridine to bioactive molecules.
Conversion to 2-Chloro-3,5-dinitropyridine

The conversion of the hydroxyl group to a chloro group can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is critical as the resulting 2-chloro-3,5-dinitropyridine is highly susceptible to nucleophilic attack at the C2 position due to the strong electron-withdrawing effect of the two nitro groups and the pyridine nitrogen.

Applications in the Synthesis of Bioactive Molecules

The true synthetic potential of this compound is realized through the diverse reactions of its chloro-derivative. The electron-deficient nature of the pyridine ring in 2-chloro-3,5-dinitropyridine makes it an excellent substrate for SNAAr reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity has been exploited in the synthesis of various classes of bioactive compounds.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a crucial class of therapeutic agents, particularly in oncology. The pyridine scaffold is a common feature in many kinase inhibitors.[4] 2-Chloro-3,5-dinitropyridine serves as a valuable starting material for the synthesis of substituted aminopyridines, which are key intermediates in the development of novel kinase inhibitors. For instance, reaction with various primary and secondary amines can introduce diverse side chains that can be tailored to target the active site of specific kinases. The subsequent reduction of the nitro groups can provide further opportunities for functionalization.[5][6]

G cluster_0 Kinase Inhibitor Synthesis 2-Chloro-3,5-dinitropyridine 2-Chloro-3,5-dinitropyridine Substituted 2-Amino-3,5-dinitropyridine Substituted 2-Amino-3,5-dinitropyridine 2-Chloro-3,5-dinitropyridine->Substituted 2-Amino-3,5-dinitropyridine R-NH2 Substituted 2,3,5-Triaminopyridine Substituted 2,3,5-Triaminopyridine Substituted 2-Amino-3,5-dinitropyridine->Substituted 2,3,5-Triaminopyridine Reduction (e.g., H2/Pd, SnCl2) Fused Heterocyclic Kinase Inhibitors Fused Heterocyclic Kinase Inhibitors Substituted 2,3,5-Triaminopyridine->Fused Heterocyclic Kinase Inhibitors Cyclization

General scheme for the synthesis of kinase inhibitors.
Synthesis of Antiviral and Anticancer Agents

The dinitropyridine moiety has been incorporated into molecules with potential antiviral and anticancer activities. For example, 2-chloro-3,5-dinitropyridine has been used as a precursor in the synthesis of novel imidazopyridines that have shown activity against necroptosis.[5] The synthetic strategy involves the initial nucleophilic substitution of the chlorine atom with an appropriate amine, followed by selective reduction of one nitro group and subsequent cyclization to form the fused heterocyclic system.

Synthesis of 2-Alkoxy-3,5-dinitropyridines

Direct O-alkylation of this compound provides a route to 2-alkoxy-3,5-dinitropyridine derivatives. These compounds have been investigated for their biological activities, including their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[7] The synthesis is typically carried out by reacting this compound with an alkyl halide in the presence of a base.

Experimental Protocol: Synthesis of 2-Alkoxy-3,5-dinitropyridines

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, acetone)

Procedure:

  • Dissolve this compound in a suitable anhydrous solvent.

  • Add the base to the solution and stir for a short period to form the corresponding pyridinolate salt.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture if necessary and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Other Potential Applications

Beyond its use in the synthesis of bioactive molecules, this compound and its derivatives have other niche applications:

  • Coordination Chemistry: The pyridinolate form of this compound can act as a ligand to form metal complexes.[2]

  • Energetic Materials: The lead salt of this compound has been investigated for its use as a catalyst in solid propellants.[2]

  • Dyes and Pigments: As a dinitro-substituted aromatic compound, it holds potential as an intermediate for the synthesis of dyes and pigments.[3]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. While its direct applications are notable, its primary utility lies in its role as a precursor to 2-chloro-3,5-dinitropyridine, a key intermediate for the construction of a wide range of functionalized heterocyclic compounds through nucleophilic aromatic substitution. The accessibility of this starting material, coupled with the reactivity of its derivatives, provides a powerful platform for the discovery and development of novel bioactive molecules, particularly in the fields of medicinal chemistry and agrochemicals. Further exploration of the reactivity of this dinitropyridine system is likely to unveil even more innovative applications in the future.

References

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The Nitro Group's Strategic Entry: A Technical Guide to the Discovery and Enduring Utility of Nitropyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyridine Enigma and the Nitro Solution

For the organic chemist, the pyridine ring presents a fascinating yet frustrating dichotomy. Its aromaticity suggests a reactivity akin to benzene, yet the lone pair of electrons on the nitrogen atom dramatically alters its electronic landscape, rendering it notoriously resistant to classical electrophilic aromatic substitution. This inherent deactivation posed a significant challenge to early pioneers of heterocyclic chemistry. The introduction of a nitro group, a potent electron-withdrawing moiety, proved to be a pivotal moment, unlocking a vast and versatile chemistry that continues to fuel innovation in drug discovery, agrochemicals, and materials science. This guide provides an in-depth exploration of the discovery, synthesis, and ever-expanding applications of nitropyridine compounds, offering both historical context and practical, field-proven insights for the modern researcher.

Part 1: A Historical Perspective: Taming the Unreactive Ring

The story of nitropyridines is intrinsically linked to the broader history of pyridine chemistry. While impure pyridine was likely isolated by early alchemists, its formal discovery is credited to the Scottish chemist Thomas Anderson in 1849, who isolated it from bone oil. However, the direct nitration of this newly found heterocycle proved to be an arduous task.

Early attempts to nitrate pyridine using standard conditions, such as a mixture of nitric and sulfuric acids, resulted in disappointingly low yields of the desired 3-nitropyridine.[1] The strongly acidic conditions protonate the pyridine nitrogen, forming the pyridinium ion, which is even more deactivated towards electrophilic attack than pyridine itself. This fundamental challenge spurred the development of alternative synthetic strategies throughout the 20th century.

A significant breakthrough came with the work of Jan M. Bakke and his collaborators, who developed a remarkable method for the nitration of pyridines using dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with aqueous sodium bisulfite.[1][2][3][4] This procedure, often referred to as the Bakke nitration, provided a much more efficient route to 3-nitropyridines, with yields significantly higher than classical methods.[1] Mechanistic studies revealed that this reaction does not proceed via a direct electrophilic aromatic substitution. Instead, it involves the formation of an N-nitropyridinium intermediate, followed by the addition of bisulfite and a subsequent[5] sigmatropic shift of the nitro group from the nitrogen to the C3 position of the pyridine ring.[3][4]

Part 2: The Synthetic Arsenal: Crafting Nitropyridine Scaffolds

The development of reliable synthetic methods is the cornerstone of any chemical field. For nitropyridines, the synthetic chemist's toolkit has expanded considerably from the early, challenging nitration attempts. This section details some of the most robust and widely employed methodologies.

The Bakke Nitration: A Modern Approach to 3-Nitropyridines

The Bakke nitration remains a cornerstone for the synthesis of 3-nitropyridine and its derivatives. The causality behind its success lies in circumventing the deactivating effect of the protonated pyridine nitrogen by first forming the N-nitropyridinium salt.

Experimental Protocol: Synthesis of 3-Nitropyridine via Bakke Nitration [2]

  • Reaction Setup: A solution of pyridine in a suitable organic solvent (e.g., dichloromethane or nitromethane) is prepared in a flask equipped with a stirrer and cooled in an ice bath.

  • Formation of N-Nitropyridinium Salt: A solution of dinitrogen pentoxide (N₂O₅) in the same solvent is added dropwise to the cooled pyridine solution. This results in the formation of a slurry of the N-nitropyridinium salt.

  • Rearrangement and Workup: The resulting slurry is then poured into a solution of sodium bisulfite in a methanol/water mixture. The reaction is stirred for several hours at room temperature, allowing for the sigmatropic rearrangement to occur.

  • Isolation: The 3-nitropyridine product is then isolated through standard workup procedures, typically involving extraction and purification by chromatography or recrystallization.

Causality of Experimental Choices:

  • Dinitrogen Pentoxide (N₂O₅): A powerful nitrating agent that readily forms the N-nitropyridinium salt with the pyridine nitrogen.

  • Sodium Bisulfite: Acts as a nucleophile, adding to the N-nitropyridinium intermediate to facilitate the subsequent[5] sigmatropic shift.

  • Low Temperature: The initial reaction is carried out at low temperature to control the reactivity of N₂O₅ and prevent side reactions.

Bakke_Nitration Pyridine Pyridine N_Nitropyridinium N-Nitropyridinium Intermediate Pyridine->N_Nitropyridinium + N₂O₅ N2O5 N₂O₅ Dihydropyridine_Adduct Dihydropyridine Adduct N_Nitropyridinium->Dihydropyridine_Adduct + HSO₃⁻ HSO3 HSO₃⁻ Sigmatropic_Shift [1,5] Sigmatropic Shift Dihydropyridine_Adduct->Sigmatropic_Shift Tetrahydro_Intermediate Tetrahydro Intermediate Sigmatropic_Shift->Tetrahydro_Intermediate Nitropyridine 3-Nitropyridine Tetrahydro_Intermediate->Nitropyridine - 2 HSO₃⁻

Caption: The Bakke nitration mechanism.

Synthesis of Key Precursors: 2-Chloro-5-nitropyridine and 2-Amino-5-nitropyridine

Many of the applications of nitropyridines in drug discovery and agrochemicals rely on the use of functionalized starting materials. 2-Chloro-5-nitropyridine and 2-amino-5-nitropyridine are two such critical building blocks.

Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine [6][7][8]

  • Reaction Setup: A mixture of 2-hydroxy-5-nitropyridine, phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅) is placed in a reaction flask equipped with a reflux condenser.

  • Chlorination: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured into ice water and neutralized with a base (e.g., sodium hydroxide solution). The precipitated 2-chloro-5-nitropyridine is collected by filtration, washed with water, and dried.

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine from 2-Aminopyridine [9][10]

  • Nitration: 2-Aminopyridine is dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature.

  • Rearrangement: The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to facilitate the rearrangement of the initially formed N-nitroamine intermediate.

  • Workup and Isolation: The reaction mixture is poured onto ice, and the resulting solution is neutralized with a base. The precipitated 2-amino-5-nitropyridine is collected by filtration, washed, and can be further purified by recrystallization.

Vicarious Nucleophilic Substitution (VNS): A Powerful Tool for C-H Functionalization

The Vicarious Nucleophilic Substitution (VNS) reaction is a powerful method for the introduction of substituents onto electron-deficient aromatic rings, such as nitropyridines.[11] This reaction allows for the formal substitution of a hydrogen atom with a nucleophile.

Conceptual Workflow of VNS on a Nitropyridine

VNS_Workflow Nitropyridine Nitropyridine Adduct σ-Adduct Nitropyridine->Adduct + Nu-LG Carbanion Carbanion with Leaving Group (Nu-LG) Elimination β-Elimination of H-LG Adduct->Elimination Substituted_Nitropyridine Substituted Nitropyridine Elimination->Substituted_Nitropyridine

Caption: Vicarious Nucleophilic Substitution.

A key feature of the VNS reaction is the use of a carbanion that bears a leaving group on the carbon atom that forms the new bond with the aromatic ring.[11][12][13] This allows for a subsequent β-elimination step that regenerates the aromaticity of the pyridine ring. VNS has been successfully applied to the amination and alkylation of nitropyridines.[14][13][15][16]

Part 3: The Impact of Nitropyridines: From the Bench to the Field

The true value of a class of compounds is measured by its utility. Nitropyridines have proven to be exceptionally valuable precursors for a wide range of biologically active molecules, with significant contributions to both medicine and agriculture.

Nitropyridines in Drug Discovery

The nitropyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. The nitro group can serve as a handle for further functionalization or can be a key pharmacophoric element itself.

Compound Class Target/Application Reported Bioactivity (IC₅₀/LD₅₀) Reference
Nitropyridine-linked 4-arylidenethiazolidin-4-onesAnticancer (MCF-7, HepG2 cell lines)IC₅₀ = 6.41 µM (MCF-7), 7.63 µM (HepG2)[17][18]
3-Nitropyridylpiperazine derivativesUrease inhibitors (gastric diseases)IC₅₀ ≈ 2.0–2.3 µM[17]
(5-Nitropyridin-2-yl)imine 1,3,4-thiadiazole hybridsAnticoagulant (Factor IXa inhibitors)Lower IC₅₀ than non-nitro analogues[18]
1-Methyl-3-nitropyridine chloride (MNP)Antitumor (Leukemia HL60 cells)Demonstrated antitumour activity[19]
Pyridyloxy-substituted acetophenone oxime ethersHerbicides (Protoporphyrinogen oxidase inhibitors)IC₅₀ = 3.11–4.18 µM[18]
Nitropyridine-based insecticidesInsecticides (M. separate, P. xylostella, P. litura)LD₅₀ = 4–12 mg/L

Structure-Activity Relationship (SAR) Insights:

The antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of substituents. Studies have shown that the presence of groups like -OMe, -OH, -C=O, and -NH₂ can enhance anticancer activity, while bulky groups or halogens may decrease it.[20] For instance, in a series of pyridine derivatives, the introduction of hydroxyl groups led to a significant reduction in the IC₅₀ values against breast cancer cell lines.[20] The strategic placement of a nitro group can profoundly impact the electronic properties of the molecule, influencing its binding to biological targets.

Nitropyridines in Agrochemicals

Nitropyridine derivatives have also made a significant impact in the field of agrochemicals, particularly as herbicides and insecticides. The mode of action of these compounds is often linked to the disruption of essential biological processes in the target organisms.

For example, some nitropyridine-based herbicides act as inhibitors of protoporphyrinogen oxidase, a key enzyme in the chlorophyll biosynthesis pathway.[18] Inhibition of this enzyme leads to the accumulation of toxic intermediates, ultimately causing plant death. Other pyridine-containing herbicides function as microtubule assembly inhibitors or mimic the action of natural plant hormones (auxins), disrupting normal growth processes.[21][22]

Part 4: Conclusion and Future Outlook

From their challenging beginnings to their current status as indispensable building blocks, nitropyridine compounds have carved a significant niche in the landscape of modern chemistry. The initial hurdle of their synthesis has been overcome through the development of innovative methodologies, opening the door to a vast chemical space with profound implications for human health and food security. The journey of nitropyridines serves as a testament to the power of synthetic innovation to unlock the potential of seemingly unreactive scaffolds. As our understanding of biological systems deepens, the strategic incorporation of the nitropyridine motif will undoubtedly continue to yield novel and impactful molecules for years to come.

References

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  • Bakke, J. M., & Svensen, H. (2001). The oxidative amination of 3-nitropyridines. Tetrahedron Letters, 42(26), 4393-4395.
  • Belskaya, N. P., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692.
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  • ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis.
  • Bakke, J. M., & Svensen, H. (1998). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482.
  • ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine synthesis.
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  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Bakke, J. M., & Svensen, H. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482.
  • Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • Bakke, J. M., Svensen, H., & Trevisan, R. (2001). Selective vicarious nucleophilic amination of 3-nitropyridines. Journal of the Chemical Society, Perkin Transactions 1, 376-378.
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Theoretical studies on the electronic structure of 2-Hydroxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies on the Electronic Structure of 2-Hydroxy-3,5-dinitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (HDNP) is a molecule of significant interest due to the versatile reactivity of the pyridine nucleus and the influence of its electron-withdrawing and donating substituents. These features suggest potential applications in diverse fields, including non-linear optics (NLO) and pharmaceuticals. Understanding the electronic structure of HDNP is paramount to elucidating its reactivity, stability, and potential for intramolecular charge transfer, which underpins its macroscopic properties. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the electronic structure of HDNP, synthesizing findings from various density functional theory (DFT) based studies. We will explore the causality behind computational choices, from conformational analysis to the prediction of spectroscopic and non-linear optical properties, offering a robust framework for researchers in the field.

Foundational Principles: The Computational Approach

The investigation into the molecular properties of this compound predominantly relies on Density Functional Theory (DFT) , a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The choice of DFT, specifically the B3LYP hybrid functional, represents a well-established balance between computational cost and accuracy for organic molecules.

  • Expertise & Experience: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is selected because it incorporates both local and non-local exchange-correlation effects, providing reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. This is often paired with Pople-style or correlation-consistent basis sets, such as cc-pVQZ, which offer a flexible and accurate description of the electron distribution.[1][2][3]

  • Trustworthiness: The validity of these theoretical models is established by comparing the calculated results, such as vibrational spectra (FT-IR, Raman), with experimental data. A strong correlation between theoretical predictions and experimental observations validates the chosen computational level of theory, ensuring the reliability of other predicted properties that may be difficult or impossible to measure directly.[4]

The typical computational workflow is a multi-step process designed to identify the most stable molecular conformation before calculating its various properties.

G cluster_start Initial Steps cluster_opt Structure Optimization cluster_prop Property Calculations A Input Molecular Structure B Conformational Analysis (Potential Energy Surface Scan) A->B Define rotatable bonds C Geometry Optimization of Lowest Energy Conformer (e.g., DFT/B3LYP/cc-pVQZ) B->C Identify global minimum D Frequency Calculation C->D Verify stable structure (No imaginary frequencies) E Electronic Properties (FMO, MEP, NBO) D->E F Spectroscopic Analysis (IR, Raman, UV-Vis) D->F G Non-Linear Optical (NLO) Properties D->G H Reactivity Descriptors D->H

Figure 1: A standard computational workflow for the theoretical analysis of a molecule like HDNP.

Molecular Geometry and Conformational Stability

The first critical step in the theoretical analysis of HDNP is to determine its most stable three-dimensional structure. This is accomplished through a conformational analysis , typically using a Potential Energy Surface (PES) scan where the energy of the molecule is calculated as a function of the torsion angle of the hydroxyl (-OH) group.

Studies have consistently shown that the most stable conformer of HDNP is one where an intramolecular hydrogen bond forms between the hydrogen of the hydroxyl group and an oxygen atom of the adjacent nitro group at the 3-position.[3] This interaction significantly stabilizes the planar geometry of the molecule. The optimized geometric parameters (bond lengths and angles) calculated using DFT methods are found to be in good agreement with experimental data from related pyridine derivatives.[3][4]

Vibrational and Spectroscopic Signature

Theoretical vibrational frequency calculations are instrumental in interpreting experimental FT-IR and Raman spectra. The vibrational modes are assigned using Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual bond stretches, bends, and torsions to each normal mode of vibration.[1][2] This detailed assignment allows for a definitive correlation between the peaks observed in experimental spectra and the underlying molecular motions, confirming the structural characteristics of the synthesized compound.

Delving into the Electronic Structure and Reactivity

The electronic properties of HDNP dictate its chemical behavior and potential applications. Several key analyses provide a detailed picture of its electronic landscape.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

The energy difference between these orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity.[1] A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity, lower kinetic stability, and a greater potential for intramolecular charge transfer (ICT). The FMO analysis for HDNP confirms that significant ICT occurs from the electron-donating hydroxyl group to the electron-withdrawing nitro groups, a key factor in its NLO properties.[3]

Molecular Electrostatic Potential (MEP)

The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It visually identifies the electron-rich and electron-deficient regions, providing a powerful tool for predicting intermolecular interactions.

  • Red/Yellow Regions: Negative potential (electron-rich), indicative of sites for electrophilic attack. In HDNP, these are localized around the oxygen atoms of the nitro and hydroxyl groups.

  • Blue Regions: Positive potential (electron-deficient), indicative of sites for nucleophilic attack. This is typically found around the hydrogen atoms.

The MEP analysis helps to understand how HDNP will interact with other molecules, including biological receptors or other molecules in a crystal lattice.[3]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge delocalization within the molecule. It investigates the "hyperconjugative" interactions between filled (donor) and empty (acceptor) orbitals.[1][4] For HDNP, significant interactions are observed between the lone pair orbitals of the oxygen atoms and the antibonding π* orbitals of the pyridine ring and nitro groups. These delocalization events contribute to the overall stability of the molecule and are a fundamental source of its significant non-linear optical response.

G HDNP This compound (HDNP) FMO Frontier Molecular Orbitals (HOMO-LUMO Gap) HDNP->FMO Predicts Reactivity & Intramolecular Charge Transfer MEP Molecular Electrostatic Potential (MEP Surface) HDNP->MEP Identifies Reactive Sites (Nucleophilic/Electrophilic) NBO Natural Bond Orbital (NBO Analysis) HDNP->NBO Quantifies Charge Delocalization & Hyperconjugation

Figure 2: Key theoretical analyses used to probe the electronic structure and reactivity of HDNP.

Non-Linear Optical (NLO) Activity

Theoretical calculations have identified HDNP as a promising candidate for NLO applications. The key parameter is the first-order hyperpolarizability (β) , which quantifies the second-order NLO response. DFT calculations predict that the β value for HDNP is approximately 7.64 times greater than that of urea, a standard reference material for NLO studies.[1][2][3] This large NLO response is attributed to the significant intramolecular charge transfer from the hydroxyl group to the nitro groups through the π-conjugated pyridine ring. This theoretical prediction has been experimentally validated by the second harmonic generation (SHG) test, which confirms the NLO activity of the molecule.[3][4]

Global Reactivity Descriptors

From the HOMO and LUMO energy values, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Global Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Potential (μ)μ = -(I + A) / 2"Escaping tendency" of electrons.
Electrophilicity Index (ω)ω = μ² / (2η)Measure of electrophilic character.
Global Softness (S)S = 1 / (2η)Measure of molecular polarizability.

These descriptors provide a quantitative basis for comparing the reactivity of HDNP with other molecules and for understanding its behavior in different chemical environments.[1][2]

Standard Protocol: DFT Calculation of HDNP

  • Structure Drawing: Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro) and perform a preliminary 3D cleanup.

  • Conformational Scan: Define the dihedral angle corresponding to the C-C-O-H bond of the hydroxyl group as the scan coordinate. Perform a relaxed PES scan in 15-degree increments from 0 to 360 degrees using a computationally inexpensive level of theory (e.g., B3LYP/6-31G(d)).

  • Geometry Optimization: Identify the conformer with the lowest energy from the PES scan. Use this structure as the starting point for a full geometry optimization using a higher level of theory (e.g., B3LYP/cc-pVQZ) in the gas phase.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory as the optimization. Confirm that the optimization has converged to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

  • Property Calculations: Using the optimized geometry, perform single-point energy calculations to obtain the desired electronic properties. This includes requesting population analysis for Mulliken charges, NBO analysis, and generating molecular orbitals (for FMO) and electrostatic potential maps (for MEP). The polarizability and hyperpolarizability keywords are used to calculate NLO properties.

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide a profound and detailed understanding of the electronic structure of this compound. The computational framework allows for the elucidation of its stable conformation, vibrational modes, and electronic properties. Key findings highlight the crucial role of an intramolecular hydrogen bond in stabilizing the molecule and the significant intramolecular charge transfer from the hydroxyl donor to the nitro acceptors. This charge transfer is the primary origin of the molecule's large predicted and experimentally confirmed non-linear optical activity. The comprehensive analysis of its reactive sites and global reactivity descriptors offers valuable insights for its potential application in materials science and drug design.

References

  • Asath, R. M., et al. (2015). Structural, vibrational spectroscopic and nonlinear optical activity studies on this compound: A DFT approach. AIP Conference Proceedings, 1665(1). [Link]

  • Amrita Vishwa Vidyapeetham Repository. Structural, vibrational spectroscopic and nonlinear optical activity studies on this compound: A DFT approach. [Link]

  • Asath, R. M., et al. (2016). Conformational, vibrational spectroscopic, nonlinear optical activity, and structure–activity studies on this compound: Combined experimental and density functional theory approach. Spectroscopy Letters, 49(3), 154-170. [Link]

  • ResearchGate. (2016). (PDF) Conformational, Vibrational Spectroscopic, Nonlinear Optical Activity and Structure-Activity Studies on this compound: Combined Experimental and Density Functional Theory Approach. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Hydroxy-3,5-dinitropyridine from 2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and in-depth scientific background for the synthesis of 2-hydroxy-3,5-dinitropyridine, a pivotal intermediate in various industrial and research applications. The synthesis is achieved through the electrophilic nitration of 2-hydroxypyridine using a mixed acid nitrating agent. This guide is intended for researchers, chemists, and professionals in drug development and materials science. It emphasizes the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety protocols, and includes methods for product characterization.

Introduction and Significance

This compound, also known as 3,5-dinitro-2(1H)-pyridone, is a yellow crystalline solid with the molecular formula C₅H₃N₃O₅.[1][2] It serves as a crucial building block in organic synthesis and coordination chemistry.[1] Its applications are diverse, ranging from its use as a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals to its role in the defense industry, where its lead salt is utilized as a catalyst in solid propellants.[1][2][3]

The synthesis of this compound involves the dinitration of 2-hydroxypyridine. The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene; however, the presence of the electron-donating hydroxyl group at the 2-position facilitates the introduction of nitro groups. The procedure requires careful control of reaction conditions due to the highly exothermic nature of nitration and the hazardous materials involved.[4] This guide aims to provide a robust and safe protocol for its successful synthesis in a laboratory setting.

Reaction Mechanism and Theoretical Considerations

The synthesis of this compound from 2-hydroxypyridine is a classic example of electrophilic aromatic substitution. The reaction proceeds via the nitration of the 2-pyridone tautomer, which is the predominant form of 2-hydroxypyridine.

Generation of the Electrophile

The active nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4][5]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Directing Effects

The electron-rich pyridine ring of the 2-pyridone tautomer attacks the nitronium ion. The hydroxyl group is an activating, ortho-, para- directing group. In the case of 2-pyridone, this directs the incoming electrophiles to the 3- and 5-positions. The reaction is believed to occur on the free base species rather than the protonated form.[6][7] The dinitration occurs because the first nitro group, while deactivating, is not sufficient to prevent a second nitration under the strong reaction conditions.

The mechanism involves two main stages for each nitration step:

  • Attack: The π-electron system of the 2-pyridone ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.

Reaction_Mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus H2SO4 H₂SO₄ H2SO4->NO2_plus Protonates HNO₃ SigmaComplex Sigma Complex (Carbocation Intermediate) NO2_plus->SigmaComplex Electrophilic Attack Pyridone 2-Hydroxypyridine (2-Pyridone Tautomer) Pyridone->SigmaComplex Product This compound SigmaComplex->Product Deprotonation (x2)

Caption: Workflow for the synthesis of this compound.

  • Preparation of the Reaction Mixture: In a 500 mL three-neck flask equipped with a magnetic stirrer and thermometer, carefully add 120 g of fuming sulfuric acid (20% SO₃). Cool the flask in an ice-salt bath to 0°C.

  • Substrate Addition: While maintaining the temperature below 10°C, slowly add 20 g (0.21 mol) of 2-hydroxypyridine to the stirred acid in small portions. Ensure all the solid dissolves before proceeding.

  • Addition of Nitrating Agent: Charge a dropping funnel with 50 g of fuming nitric acid (≥90%). Add the nitric acid dropwise to the reaction mixture over a period of 60-90 minutes. Crucially, maintain the internal temperature of the reaction between 0°C and 10°C during the entire addition. A rapid temperature increase indicates an uncontrolled reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to 85°C using a heating mantle. Maintain this temperature and continue stirring for 3 hours. [8]The solution will typically darken.

  • Quenching: Prepare a 2 L beaker with approximately 500 g of crushed ice. After the 3-hour reaction period, cool the reaction flask back to room temperature. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • Neutralization and Precipitation: Place the beaker containing the quenched mixture in an ice bath. Slowly add a 40% aqueous solution of sodium hydroxide with continuous stirring until the pH of the solution reaches approximately 6. [8]This will cause the product to precipitate as a yellow solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification and Drying: Wash the filter cake with several portions of cold deionized water (e.g., 3 x 100 mL) to remove any residual acid and inorganic salts. Dry the purified product in a vacuum oven at 50-60°C to a constant weight. A typical yield is around 60-65%. [8]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

PropertyValueSource
Appearance Yellow crystalline powder[3]
Molecular Formula C₅H₃N₃O₅[1]
Molecular Weight 185.09 g/mol [1][2]
Melting Point 175-179 °C[1][2][3]
CAS Number 2980-33-8[1][3]

Recommended Analytical Methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and substitution pattern.

  • FTIR Spectroscopy: To identify characteristic functional groups (O-H, N-O, C=O).

  • Elemental Analysis: To determine the elemental composition (%C, %H, %N).

Critical Safety Considerations

Nitration reactions are inherently hazardous and must be treated with extreme caution. A thorough risk assessment must be conducted before beginning this procedure. [9][10]

  • Corrosive and Oxidizing Reagents: Fuming nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. [11]They can cause severe burns on contact with skin and eyes and are destructive to mucous membranes. All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.

    • A flame-resistant lab coat. [9]* Exothermic Reaction Control: The reaction is highly exothermic, and poor temperature control can lead to a thermal runaway, resulting in a violent reaction or explosion. [4]Use a robust cooling bath and add reagents slowly. Never add water to the concentrated acid mixture.

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) gases. [9]Ensure adequate ventilation by working exclusively within a fume hood.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. [9][11]Keep appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) on hand.

  • Waste Disposal: All waste, including residual acid and nitrated organic compounds, must be disposed of according to institutional and environmental safety regulations. Do not mix nitric acid waste with organic solvents.

References

  • This compound | lookchem . Available at: [Link]

  • The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) . Available at: [Link]

  • Nitration reaction safety - YouTube . Available at: [Link]

  • JPH06220019A - Production of this compound compounds - Google Patents.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? - ResearchGate . Available at: [Link]

  • Nitration and aromatic reactivity.
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia . Available at: [Link]

  • The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII. The nitration of pyridones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) . Available at: [Link]

  • NITRIC ACID SAFETY - University of California, Berkeley . Available at: [Link]

  • Aromatic Nitration - BYJU'S . Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry . Available at: [Link]

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Nitration of 2-hydroxypyridine to yield 2-Hydroxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Hydroxy-3,5-dinitropyridine

This compound is a pivotal intermediate in the synthesis of various high-value chemical entities, including oxidative dyestuffs, pharmaceuticals, and agrochemicals.[1] Its utility stems from the reactive nature of the nitro groups and the pyridine ring system, which allow for a diverse range of subsequent chemical transformations. The controlled and safe synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This application note provides a comprehensive guide to the nitration of 2-hydroxypyridine, detailing the underlying chemical principles, a robust experimental protocol, and essential safety considerations.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 2-hydroxypyridine is achieved through an electrophilic aromatic substitution (EAS) reaction.[2] The core of this transformation lies in the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid, commonly known as mixed acid.

Step 1: Generation of the Nitronium Ion

Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion.[2][3]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The presence of sulfuric acid is crucial as it not only catalyzes the reaction by generating the electrophile but also absorbs the water produced, preventing the reverse reaction and maintaining the concentration of the nitrating agent.

Step 2: Electrophilic Attack and Regioselectivity

The 2-hydroxypyridine substrate exists in a tautomeric equilibrium with its pyridone form. The hydroxyl group is a strongly activating, ortho, para-directing group. This directing effect is due to the resonance stabilization of the sigma complex (or arenium ion) intermediate formed during the electrophilic attack. The electron-donating nature of the hydroxyl group enriches the electron density at positions 3, 5, and to a lesser extent, the nitrogen-adjacent position.

The first nitration occurs preferentially at the 5-position, followed by the second nitration at the 3-position to yield the desired this compound. The reaction conditions, particularly temperature and the strength of the nitrating agent, are critical for achieving dinitration. A patent for this process suggests that a mixture of fuming nitric acid and fuming sulfuric acid can increase the yield by over 10% compared to using concentrated sulfuric acid.[1]

G cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid NO2+ Nitronium Ion (Electrophile) HNO3->NO2+ + H2SO4 H2SO4 Sulfuric Acid H2O Water HSO4- Bisulfate 2HP 2-Hydroxypyridine NO2+->2HP Attack on Pyridine Ring Intermediate1 Mononitrated Intermediate (2-Hydroxy-5-nitropyridine) 2HP->Intermediate1 + NO2+ FinalProduct This compound Intermediate1->FinalProduct + NO2+

Caption: Reaction pathway for the dinitration of 2-hydroxypyridine.

Experimental Protocol

This protocol is adapted from established procedures and prioritizes safety and reproducibility.[1]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
2-Hydroxypyridine95.1019 g (0.2 mol)Starting material
Fuming Nitric Acid (90%)63.01100 gNitrating agent
Fuming Sulfuric Acid (20% SO₃)-200 gCatalyst and solvent
Ice18.02500 gFor quenching
40% Sodium Hydroxide Solution40.00~800 gFor neutralization
Deionized Water18.02As neededFor washing

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with a temperature controller

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers

Procedure:

G start Start step1 Step 1: Prepare Mixed Acid (Add fuming nitric acid to fuming sulfuric acid with cooling) start->step1 step2 Step 2: Add 2-Hydroxypyridine (Slowly add to the mixed acid at controlled temperature) step1->step2 step3 Step 3: Heating and Reaction (Heat to 85°C and stir for 3 hours) step2->step3 step4 Step 4: Quenching (Pour reaction mixture onto ice) step3->step4 step5 Step 5: Neutralization (Add 40% NaOH to pH 6) step4->step5 step6 Step 6: Isolation (Filter the precipitated crystals) step5->step6 step7 Step 7: Washing and Purification (Wash with water, heat slurry to 70°C, cool, and filter again) step6->step7 step8 Step 8: Drying (Dry the final product) step7->step8 end End Product: This compound step8->end

Caption: Experimental workflow for the synthesis of this compound.

  • Preparation of the Nitrating Mixture: In the 1 L three-necked flask equipped with a mechanical stirrer and thermometer, carefully add 200 g of fuming sulfuric acid. Cool the flask in an ice bath. Slowly add 100 g of fuming nitric acid via the dropping funnel while maintaining the internal temperature below 20°C.

    • Expert Insight: Pre-cooling and slow addition are critical to manage the exothermic heat of mixing and prevent the uncontrolled release of toxic nitrogen oxide fumes.[4][5]

  • Addition of Substrate: To the cooled mixed acid, slowly add 19 g of 2-hydroxypyridine in small portions. The addition should be controlled to keep the temperature below 30°C.

    • Expert Insight: This slow, portion-wise addition prevents a rapid, uncontrolled exothermic reaction (thermal runaway), which is a significant hazard in nitration reactions.[5]

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 85°C using a heating mantle. Stir the mixture at this temperature for 3 hours.[1]

    • Expert Insight: Maintaining a consistent temperature is crucial for driving the reaction to dinitration and achieving a good yield. Foaming may occur due to the evolution of nitrogen and sulfur oxide gases; controlled heating helps to manage this.[1]

  • Quenching: After 3 hours, cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of 500 g of ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

    • Expert Insight: This quenching step must be performed slowly to dissipate the large amount of heat generated from the dilution of the strong acids. Adding the acid to ice/water is the standard and safer procedure.

  • Neutralization and Precipitation: With continuous stirring and external cooling (if necessary), slowly add approximately 800 g of 40% aqueous sodium hydroxide solution to the quenched mixture until the pH reaches 6. A crystalline precipitate will form.[1]

    • Expert Insight: Neutralization is highly exothermic. Slow addition of the base is essential to control the temperature and prevent boiling or splashing of the corrosive mixture.

  • Isolation and Purification: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Transfer the crude product to a beaker containing 600 g of water and heat the slurry to 70°C with stirring. Cool the mixture to 25°C, and then filter the purified crystals. Wash the filter cake with 100 g of cold water.[1]

  • Drying: Dry the crystals to obtain this compound. The expected yield is approximately 31 g (63.7%).[1]

Safety Precautions: A Paramount Concern

Nitration reactions, especially with mixed fuming acids, are inherently hazardous. Strict adherence to safety protocols is mandatory.

  • Corrosivity and Toxicity: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[6][7] Their vapors are highly toxic and can damage the respiratory tract.[6][8] All manipulations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[4][7]

  • Reactivity and Explosion Hazard: Mixed acid is a powerful oxidizing agent and can react violently, potentially explosively, with organic materials, reducing agents, and metals.[6][9][10][11][12] Ensure the reaction vessel is free of contaminants.

  • Thermal Runaway: Nitration reactions are highly exothermic.[5] Inadequate temperature control can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing an explosion. Always use an ice bath for initial mixing and controlled heating.

  • Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[4][8] Have appropriate spill containment and neutralization materials (e.g., sodium bicarbonate) readily available.[13]

Characterization of this compound

Verification of the final product's identity and purity is essential. The following techniques are recommended:

  • Melting Point: The literature melting point is in the range of 175-179°C.[14] A sharp melting point in this range is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure by showing the characteristic chemical shifts and coupling patterns of the protons and carbons on the pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H stretch of the hydroxyl group, C=O stretch of the pyridone tautomer, and strong asymmetric and symmetric stretches for the N-O bonds of the two nitro groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (199.1 g/mol ).

Conclusion

The synthesis of this compound via the dinitration of 2-hydroxypyridine is a well-established but hazardous procedure. By understanding the underlying reaction mechanism, adhering strictly to the detailed experimental protocol, and prioritizing all safety precautions, researchers can safely and efficiently produce this valuable chemical intermediate. The self-validating nature of this protocol, with its emphasis on controlled additions and temperature management, ensures a higher degree of safety and reproducibility for professionals in the field.

References

  • Nitration reaction safety - YouTube. (2024).
  • Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03).
  • PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.
  • Katritzky, A. R., Tarhan, H. O., & Tarhan, S. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1 H )-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 114-117. DOI:10.1039/J29700000114.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • AWS. (n.d.). Mixed Nitrating Acid, Greater Than 50% (HNO3).
  • Katritzky, A. R., Tarhan, H. O., & Tarhan, S. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • Google Patents. (n.d.). JPH06220019A - Production of this compound compounds.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • National Institutes of Health. (n.d.). Nitrating acid, mixture, (with <= 50% nitric acid). PubChem.
  • Dyno Nobel. (n.d.). MIXED ACID.
  • National Oceanic and Atmospheric Administration. (n.d.). NITRATING ACID, MIXTURE, (WITH > 50% NITRIC ACID). CAMEO Chemicals.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction.
  • LookChem. (n.d.). Cas 2980-33-8, this compound.

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The Strategic Application of 2-Hydroxy-3,5-dinitropyridine in the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutic agents, owing to its presence in numerous FDA-approved drugs.[1] Among the vast array of substituted pyridines, 2-Hydroxy-3,5-dinitropyridine stands out as a particularly intriguing building block for pharmaceutical synthesis. Its unique electronic and structural features, characterized by the presence of a hydroxyl group and two electron-withdrawing nitro groups on the pyridine ring, render it a versatile precursor for the construction of complex heterocyclic systems with potential biological activity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of pharmaceutical intermediates and potential drug candidates. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity. While direct pharmaceutical applications of this compound are emerging, we will draw parallels from the closely related and well-documented 2-hydroxy-3,5-dinitrobenzaldehyde to illustrate the synthetic potential in creating bioactive molecules, particularly in the realm of antimicrobial agents.

Physicochemical Properties and Safety Considerations

This compound is a yellow crystalline powder with a melting point of 175-179 °C.[2] Its chemical structure, featuring both a nucleophilic hydroxyl group and an electrophilic aromatic ring system, allows for a diverse range of chemical transformations.

PropertyValueReference
Molecular Formula C₅H₃N₃O₅[2]
Molecular Weight 185.09 g/mol [2]
Melting Point 175-179 °C[2]
Appearance Yellow crystalline powder

Safety Precautions: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Core Synthetic Strategy: Leveraging the Reactive Moieties of this compound

The synthetic utility of this compound in pharmaceutical synthesis is primarily centered around the reactivity of its key functional groups:

  • The Hydroxyl Group: The acidic nature of the hydroxyl group allows for its participation in various condensation reactions. This is particularly valuable in the synthesis of hydrazone derivatives, which are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[3]

  • The Dinitro-substituted Pyridine Ring: The electron-withdrawing nitro groups activate the pyridine ring for nucleophilic aromatic substitution reactions. This provides a handle for introducing further molecular diversity and constructing more complex heterocyclic systems.

A prime example of this synthetic strategy is the preparation of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives, which have demonstrated promising antimicrobial activity.[3] While this example utilizes the benzaldehyde analogue, the underlying chemical principles are directly applicable to the pyridine derivative. The following sections will provide a detailed protocol inspired by this work, adapted for the use of a hypothetical this compound-6-carbaldehyde, illustrating a plausible pathway to novel pharmaceutical candidates.

Application Protocol: Synthesis of a Novel Hydrazone-based Antimicrobial Agent

This protocol details a two-step synthesis of a potential antimicrobial agent derived from a functionalized this compound.

Part 1: Synthesis of the Precursor Aldehyde (Hypothetical)

The first step would involve the synthesis of an aldehyde-functionalized this compound. For the purpose of this illustrative protocol, we will assume the availability of This compound-6-carbaldehyde . The synthesis of such a precursor would likely involve the nitration of a corresponding hydroxypyridine carbaldehyde derivative.

Part 2: Synthesis of (E)-N'-(2-hydroxy-3,5-dinitropyridin-6-ylidene)-2-cyanoacetohydrazide

This part of the protocol details the condensation reaction between the aldehyde precursor and 2-cyanoacetohydrazide to form the target hydrazone.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 2_hydroxy_3_5_dinitropyridine_6_carbaldehyde This compound- 6-carbaldehyde hydrazone_product (E)-N'-(2-hydroxy-3,5-dinitropyridin- 6-ylidene)-2-cyanoacetohydrazide 2_hydroxy_3_5_dinitropyridine_6_carbaldehyde->hydrazone_product + 2_cyanoacetohydrazide 2-cyanoacetohydrazide 2_cyanoacetohydrazide->hydrazone_product Ethanol, Acetic Acid (cat.) Room Temperature

A schematic of the hydrazone formation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound-6-carbaldehyde(Hypothetical)(Hypothetical)1
2-cyanoacetohydrazide99.080.1 g1
Ethanol46.07q.s.-
Glacial Acetic Acid60.051 drop-

Experimental Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1 mmol of this compound-6-carbaldehyde in a minimal amount of ethanol.

  • Acid Catalyst: Add one drop of glacial acetic acid to the solution and stir for 30 minutes at room temperature. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide.

  • Addition of Hydrazide: To this stirring solution, add 1 mmol of 2-cyanoacetohydrazide.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A yellow precipitate of the hydrazone product is expected to form.

  • Work-up and Purification: Upon completion of the reaction, filter the precipitated solid using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield the final product as a yellow powder.[3]

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Mechanism of Action and Rationale for Antimicrobial Activity

Hydrazone derivatives are known to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes in pathogens or by disrupting cell membrane integrity. The presence of the dinitropyridine moiety in the synthesized compound is anticipated to enhance its biological activity. The electron-withdrawing nature of the nitro groups can increase the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. Furthermore, the hydrogen bonding capabilities of the hydroxyl and hydrazone functionalities can play a crucial role in the interaction with biological targets.

Future Perspectives and Expansion of Synthetic Utility

The synthetic protocol outlined above represents a foundational application of this compound in the synthesis of pharmaceutically relevant compounds. The versatility of this building block opens up avenues for the creation of a diverse library of derivatives for further biological evaluation.

Workflow for Derivative Synthesis:

G start This compound intermediate Functionalized Intermediate (e.g., Aldehyde) start->intermediate Functionalization hydrazone Hydrazone Synthesis intermediate->hydrazone Condensation derivatives Library of Bioactive Derivatives hydrazone->derivatives Further Modification screening Biological Screening (Antimicrobial, Anticancer, etc.) derivatives->screening lead Lead Compound Identification screening->lead

Workflow for developing new pharmaceuticals.

Future research could explore:

  • Nucleophilic Aromatic Substitution: The displacement of one of the nitro groups with various nucleophiles to introduce new functional groups and modulate the electronic properties of the pyridine ring.

  • Synthesis of Fused Heterocyclic Systems: Utilizing the reactivity of both the hydroxyl and nitro groups to construct fused ring systems, which are prevalent in many pharmaceutical agents.

  • Exploration of Other Biological Activities: Screening the synthesized derivatives for a wider range of biological activities, including anticancer, antiviral, and anti-inflammatory properties, given the broad therapeutic potential of pyridine-based compounds.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel pharmaceutical agents. Its unique combination of reactive functional groups provides a platform for the construction of complex molecular architectures with the potential for significant biological activity. The detailed protocol and synthetic strategies presented in this application note, drawn from analogous and well-documented chemical transformations, are intended to empower researchers to explore the full potential of this valuable heterocyclic compound in their drug discovery and development endeavors.

References

  • Patil, P. S. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Frontiers in Drug, Chemistry and Clinical Research, 1(2), 1-4. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Vardanyan, R., & Hruby, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1033. [Link]

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Role of 2-Hydroxy-3,5-dinitropyridine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-Hydroxy-3,5-dinitropyridine as a Ligand in Coordination Chemistry: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

This document provides a detailed exploration of this compound (HDNP), a versatile nitro-containing heterocyclic compound, and its emerging role as a ligand in coordination chemistry. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-tested protocols for synthesis and analysis. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction to this compound (HDNP)

This compound, with the chemical formula C₅H₃N₃O₅, is a yellow crystalline solid that has garnered significant interest in various chemical fields.[1][2] It is recognized as an industrially important nitropyridine derivative, primarily known for the application of its lead salt as a catalyst in solid propellants.[2][3] Beyond this, HDNP serves as a crucial intermediate in the synthesis of more complex molecules and, most importantly for this guide, as a potent ligand in coordination chemistry.[1]

The unique electronic and structural features of HDNP make it a compelling ligand. The presence of two electron-withdrawing nitro groups (-NO₂) significantly influences the electron density of the pyridine ring, while the hydroxyl group (-OH) provides a coordination site upon deprotonation. The molecule exists in a tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridinone) forms, a characteristic that plays a crucial role in its coordination behavior.

Physicochemical Properties of HDNP

A clear understanding of the ligand's fundamental properties is paramount before its use in any synthetic protocol. The key properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₅H₃N₃O₅[1][3][4]
Molecular Weight 185.09 g/mol [1][3][4]
Appearance Yellow crystalline powder[1][2]
Melting Point 175-179 °C[1][2][3]
CAS Number 2980-33-8[1][3][4]
pKa 4.41 ± 0.10 (Predicted)[1]

Synthesis of the Ligand: this compound

The primary route for synthesizing HDNP is the direct dinitration of a 2-hydroxypyridine precursor. This electrophilic substitution reaction requires harsh conditions due to the partial deactivation of the pyridine ring. The choice of nitrating agent and strict control of reaction parameters are critical for safety and yield.

Causality in Protocol Design:
  • Nitrating Agent: A mixture of fuming nitric acid (HNO₃) and an acid catalyst like concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum) is employed.[5] Sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Using fuming sulfuric acid can increase the yield by over 10% compared to concentrated sulfuric acid due to the higher concentration of SO₃, which further enhances the generation of NO₂⁺.[5]

  • Temperature Control: The nitration of aromatic compounds is a highly exothermic process. The reaction temperature must be carefully controlled, typically between 80-150 °C, to ensure the reaction proceeds to dinitration without causing runaway reactions or excessive decomposition.[5] Supplying the nitrating agent gradually allows for better management of heat generation and the evolution of nitrogen oxide and sulfur oxide gases.[5]

Experimental Protocol 1: Synthesis of this compound

Disclaimer: This protocol involves highly corrosive and reactive acids. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Materials:

  • 2-Hydroxypyridine

  • Fuming Nitric Acid (≥90%)

  • Fuming Sulfuric Acid (20% SO₃)

  • Crushed Ice

  • Deionized Water

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Beakers, Buchner funnel, filter paper

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, carefully add 2-hydroxypyridine.

  • Acid Mixture Preparation: In a separate beaker cooled in an ice bath, slowly and carefully prepare the nitrating mixture by adding fuming nitric acid to fuming sulfuric acid. Caution: This is a highly exothermic process.

  • Nitration: Slowly add the prepared nitrating mixture to the flask containing 2-hydroxypyridine via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 80-100 °C.[5]

  • Reaction Completion: After the addition is complete, heat the mixture to 120-140 °C and maintain it for 2-3 hours to ensure complete dinitration.

  • Isolation: Allow the reaction mixture to cool to room temperature. Very slowly and carefully, pour the mixture onto a large volume of crushed ice with constant stirring. This will precipitate the product.

  • Purification: Collect the yellow precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ≈ 7).

  • Drying: Dry the product in a vacuum oven at 60 °C to obtain pure this compound.

Synthesis Workflow Diagram

G cluster_start Reactants & Setup cluster_process Reaction cluster_end Workup & Purification R1 2-Hydroxypyridine Setup Reaction Flask (Stirring, Reflux) R1->Setup R2 Fuming HNO3 + Fuming H2SO4 R2->Setup Nitration 1. Slow addition of nitrating mix 2. Control Temp (80-100°C) 3. Heat to 120-140°C Setup->Nitration Process Start Quench Pour onto Ice Nitration->Quench Cool Filter Vacuum Filtration Quench->Filter Wash Wash with DI Water Filter->Wash Dry Vacuum Oven Drying Wash->Dry Product Pure HDNP Product Dry->Product

Caption: Workflow for the synthesis of this compound.

HDNP in Coordination Chemistry

HDNP is a versatile ligand capable of forming stable complexes with a variety of metal ions.[1] Its coordination behavior is primarily dictated by the pyridine nitrogen and the exocyclic hydroxyl group.

Coordination Modes and Tautomerism

Upon deprotonation, the hydroxyl group forms an 'olato' anion, which readily coordinates to a metal center. The ligand typically acts as a bidentate N,O-donor, chelating a metal ion to form a stable five-membered ring. This is the most common coordination mode. While the nitro groups possess oxygen atoms with lone pairs, their involvement in coordination with 3d transition metals is rare, likely due to the stability of the N,O-chelate ring.[6]

Caption: Bidentate N,O-coordination mode of the deprotonated HDNP ligand.

General Synthesis of Metal Complexes

The synthesis of HDNP metal complexes typically involves the reaction of a metal salt (e.g., acetates, chlorides, nitrates) with the ligand in a suitable solvent.[7] A base is often added to facilitate the deprotonation of the ligand's hydroxyl group, though the basicity of the metal salt's anion (like acetate) can sometimes be sufficient.

Experimental Protocol 2: General Synthesis of a Transition Metal-HDNP Complex

Objective: To synthesize a generic M(II)-HDNP complex, for example, with Cobalt(II) or Nickel(II).

Materials:

  • This compound (HDNP)

  • Cobalt(II) acetate tetrahydrate [Co(OAc)₂·4H₂O] or other suitable metal salt

  • Ethanol or Methanol

  • Deionized Water

  • Reflux apparatus

Procedure:

  • Ligand Solution: Dissolve HDNP (2 molar equivalents) in a minimal amount of hot ethanol in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt (e.g., Co(OAc)₂·4H₂O, 1 molar equivalent) in a small amount of deionized water or ethanol.

  • Complexation: While stirring the hot ligand solution, add the metal salt solution dropwise. A color change and/or precipitation should be observed, indicating complex formation.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Isolation: Allow the mixture to cool slowly to room temperature. If crystals do not form, slow evaporation or cooling in an ice bath may be necessary.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether.

  • Drying: Dry the complex in a desiccator over silica gel.

Characterization of HDNP and its Complexes

A multi-technique approach is essential to fully characterize the ligand and its resulting coordination compounds. Theoretical methods, such as Density Functional Theory (DFT), are often combined with experimental data to understand the molecule's structure, vibrational modes, and electronic properties.[8][9][10]

Key Analytical Techniques
  • FT-IR Spectroscopy: Crucial for confirming coordination. The broad O-H stretching band in the free ligand (around 3400-3600 cm⁻¹) disappears upon deprotonation and coordination. Shifts in the C=N and N-O stretching frequencies of the pyridine ring and nitro groups, respectively, also provide evidence of metal-ligand bond formation.

  • UV-Visible Spectroscopy: Provides information on the electronic transitions within the ligand and the d-d transitions of the metal center in the complex. Coordination typically causes a shift (bathochromic or hypsochromic) in the ligand's absorption bands.

  • X-ray Crystallography: The definitive method for determining the solid-state structure. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral), and intermolecular interactions like hydrogen bonding or π-π stacking.

  • Thermal Analysis (TGA/DSC): Determines the thermal stability of the complexes and identifies the loss of coordinated solvent molecules (like water) versus the decomposition of the ligand itself.

Analytical Workflow

G cluster_synthesis Synthesis cluster_analysis Characterization cluster_result Data Interpretation Sample Synthesized HDNP Complex FTIR FT-IR Spectroscopy (Confirm Coordination) Sample->FTIR UVVis UV-Vis Spectroscopy (Electronic Transitions) Sample->UVVis XRay Single Crystal X-Ray (Structural Elucidation) Sample->XRay TGA Thermal Analysis (Stability & Composition) Sample->TGA Elemental Elemental Analysis (Verify Formula) Sample->Elemental Data Comprehensive Structural & Physical Data FTIR->Data UVVis->Data XRay->Data TGA->Data Elemental->Data

Sources

Introduction: The Significance of 2-Hydroxy-3,5-dinitropyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Characterization of Metal Complexes with 2-Hydroxy-3,5-dinitropyridine

This compound (2-HDNP), an industrially significant nitropyridine derivative, presents as a yellow crystalline powder.[1] It serves as a crucial intermediate in the synthesis of diverse chemical compounds, including oxidative dyestuffs and pharmaceuticals.[1][2] In the realm of coordination chemistry, 2-HDNP is a versatile ligand capable of forming stable complexes with a wide array of metal ions. The resulting metal complexes have garnered significant attention, particularly for their applications as energetic catalysts in solid propellants.[1][3] The presence of nitro groups and the pyridone structure makes these compounds a focus of research for creating novel materials with unique catalytic and energetic properties.[3] This guide provides a comprehensive protocol for the synthesis of the 2-HDNP ligand and its subsequent use in the preparation of metal complexes, followed by detailed methods for their characterization.

Part 1: Synthesis of the Ligand: this compound (2-HDNP)

The synthesis of 2-HDNP is typically achieved through the dinitration of 2-hydroxypyridine. This reaction requires potent nitrating agents and careful control of reaction conditions to ensure safety and achieve a good yield.

Causality of Experimental Choices: The use of a mixed acid system, such as fuming nitric acid with fuming or concentrated sulfuric acid, is essential. Sulfuric acid acts as a catalyst and a dehydrating agent, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration of the pyridine ring. The reaction is highly exothermic and can be accompanied by vigorous foaming due to the evolution of nitrogen oxide and sulfur oxide gases.[2] Therefore, gradual addition of the nitrating agent and strict temperature control are critical for safety and to prevent undesired side reactions.

Detailed Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2-hydroxypyridine to concentrated sulfuric acid while cooling in an ice bath.

  • Preparation of Nitrating Agent: In a separate beaker, cautiously prepare a mixed acid solution by combining fuming nitric acid and fuming sulfuric acid. This step should be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Nitration Reaction: Slowly add the mixed acid solution dropwise to the 2-hydroxypyridine solution from the dropping funnel. Maintain the reaction temperature between 80-85°C.[2] The rate of addition should be controlled to manage the exothermic reaction and foaming.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 85°C for approximately 3 hours to ensure the reaction goes to completion.[2]

  • Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution with a 40% sodium hydroxide solution until the pH reaches approximately 6. This will precipitate the this compound product.[2]

  • Purification: Filter the crude product and wash it with cold water. For further purification, the product can be recrystallized. A common procedure involves dissolving the crystals in hot water (e.g., 70°C), followed by cooling to 25°C, filtration, and washing with cold water.[2]

  • Drying: Dry the purified yellow crystalline product in a desiccator or a vacuum oven.

Part 2: General Protocol for the Synthesis of Metal Complexes

This section outlines a general procedure for the synthesis of transition metal complexes using the prepared 2-HDNP ligand. The example of a Manganese(II) complex, Mn(2DNP)₂(H₂O)₄, is referenced to provide specific context.[3]

Causality of Experimental Choices: The reaction is typically performed in a solvent that can dissolve both the ligand and the metal salt, such as water or ethanol.[3][4] The use of metal carbonates (e.g., MnCO₃) or acetates is common. The reaction involves the deprotonation of the hydroxyl group of the 2-HDNP ligand and its subsequent coordination to the metal ion. Maintaining a neutral pH (~7.0) at the end of the reaction is a key indicator that the deprotonation and coordination have occurred successfully.[3] Refluxing the reaction mixture is often employed to increase the reaction rate and ensure complete complex formation.[4]

Experimental Workflow Diagram

Synthesis_Workflow Start1 2-Hydroxypyridine Process1 Nitration (80-85°C) Start1->Process1 Start2 Metal Salt (e.g., MnCO₃) Process2 Complexation Reaction (e.g., in H₂O, Reflux) Start2->Process2 Reagent1 Fuming HNO₃ + Conc. H₂SO₄ Reagent1->Process1 Intermediate This compound (Ligand) Process1->Intermediate Intermediate->Process2 Purification Filtration, Washing & Drying Process2->Purification FinalProduct Metal Complex [M(2-HDNP)₂(H₂O)n] Purification->FinalProduct

Caption: Workflow for the synthesis of metal complexes with this compound.

Detailed Protocol:

  • Ligand Preparation: Dissolve a stoichiometric amount of this compound in distilled water. Gentle heating may be required to facilitate dissolution.

  • Metal Salt Addition: In a separate vessel, suspend the corresponding metal carbonate (e.g., MnCO₃, ZnCO₃, or CdCO₃) in distilled water.[3] Slowly add this suspension to the ligand solution while stirring. The molar ratio should be approximately 2:1 (ligand:metal) for the formation of ML₂ type complexes.

  • Reaction Conditions: Heat the reaction mixture and maintain it at reflux for at least 30 minutes until the reaction is complete.[3][4] The completion of the reaction is often indicated by the cessation of gas evolution (if using a carbonate salt) and a color change. The final pH of the solution should be approximately 7.0.[3]

  • Isolation: After reflux, filter the hot solution to remove any unreacted starting material.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The metal complex will crystallize out of the solution. The process can be aided by evaporating the solvent.

  • Purification and Drying: Collect the crystals by filtration. Wash the product several times with the reaction solvent (e.g., hot methanol or ethanol) to remove any remaining impurities.[4] Dry the final product in a desiccator over a suitable drying agent.

Part 3: Characterization of the Synthesized Complexes

To confirm the identity, structure, and purity of the prepared metal complexes, a combination of analytical techniques is essential.

1. Elemental Analysis: This technique provides the percentage composition of C, H, and N in the complex, which is used to confirm the empirical formula and the metal-to-ligand stoichiometry.[3][4]

2. Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to verify the coordination of the ligand to the metal ion.

  • O-H Vibration: The broad band corresponding to the O-H stretching of the free ligand is expected to disappear upon deprotonation and coordination to the metal.[5]

  • C=O Vibration: A significant shift in the stretching vibration of the carbonyl group (C=O) of the pyridone ring to a lower wavenumber (typically 60-80 cm⁻¹) indicates strong coordination through the carbonyl oxygen.[3]

  • N-O Vibrations: The asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) will be present.

  • M-O/M-N Vibrations: The formation of new bonds between the metal and the ligand can be observed as new bands in the far-IR region (typically below 600 cm⁻¹), corresponding to M-O and M-N stretching vibrations.[6]

3. Thermal Analysis (TGA/DTG): Thermogravimetric Analysis (TGA) and its derivative (DTG) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.

  • Dehydration: A mass loss observed at lower temperatures (e.g., below 200°C) typically corresponds to the loss of water molecules.[3][7]

  • Decomposition: At higher temperatures, the complex will decompose, leading to the loss of the organic ligand. The final residue at very high temperatures is usually the corresponding metal oxide.[7]

4. X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional structure of the complex. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and crystal packing.[8][9]

Data Summary Table: Representative Data for a Mn(II) Complex The following table summarizes expected characterization data for a representative complex, tetrakis(aqua)bis(3,5-dinitro-2-pyridonatolato)manganese(II), based on published literature.[3]

PropertyDataReference
Formula Mn(C₅H₂N₃O₅)₂(H₂O)₄[3]
Formula Weight 495.17 g/mol [3]
Yield ~73%[3]
Elemental Analysis Calcd: C, 24.26%; H, 2.44%; N, 16.97% Found: C, 24.35%; H, 2.02%; N, 16.62%[3]
Key IR Peaks (cm⁻¹) ~3568, 3421 (ν O-H); ~1610 (ν C=O, coordinated); ~1540 (νₐₛ N-O); ~1329 (νₛ N-O)[3]

Conclusion and Future Outlook

The protocols detailed in this guide provide a robust framework for the successful synthesis and characterization of metal complexes with this compound. The versatility of this ligand allows for the preparation of a wide range of complexes with different metal ions, leading to materials with tunable properties. While current applications are focused on energetic materials, the known biological activities of other metal-pyridine complexes suggest that these compounds could be promising candidates for evaluation in drug development, particularly as antimicrobial or anticancer agents.[10][11] Further research into their structural diversity and biological efficacy is a promising avenue for future investigations.

References

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  • ResearchGate. Structural, vibrational spectroscopic and nonlinear optical activity studies on 2- hydroxy- 3, 5-dinitropyridine: A DFT approach | Request PDF. [Link]

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  • Google Patents. JPH06220019A - Production of this compound compounds.
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  • PrepChem.com. Synthesis of (a) 2-hydroxy-5-nitropyridine. [Link]

  • PubMed Central. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. [Link]

  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Google Patents. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
  • Applied Medical and Chemical Journal. Spectroscopy analysis and computational chemistry: Liquid- assisted mechanochemical synthesis of new heteroleptic copper complexes with pyridine. [Link]

  • Baghdad Science Journal. Synthesis, Characterization and Studying Thermal Analysis for Complexes of Some Metal Ions and Determining Their Activity as Antioxidants. [Link]

  • Baghdad Science Journal. Synthesis, Characterization and Studying Thermal Analysis for Complexes of Some Metal Ions and Determining Their Activity as Antioxidants. [Link]

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Application Notes and Protocols for 2-Hydroxy-3,5-dinitropyridine as a Catalyst in Solid Propellants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Quest for Enhanced Ballistic Performance

In the field of solid propellants, the precise control of the burn rate is paramount for achieving desired thrust profiles and overall motor performance. Burn rate catalysts, or modifiers, are crucial additives that can significantly alter the combustion characteristics of a propellant formulation.[1] 2-Hydroxy-3,5-dinitropyridine and its metallic salts have emerged as a promising class of energetic catalysts, demonstrating the potential to enhance the burn rate and tailor the ballistic properties of solid propellants.[1][2] This document provides a comprehensive guide to the synthesis, characterization, and application of this compound as a burn rate catalyst, intended for researchers and scientists in the field of energetic materials.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a catalyst is fundamental to its effective application. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₅H₃N₃O₅[2][3]
Molecular Weight 185.09 g/mol [2][3]
Appearance Yellow crystalline powder[2]
Melting Point 175-179 °C[2][3]
Density (estimate) 1.847 g/cm³[3]
CAS Number 2980-33-8[2][3]

Synthesis of this compound: A Detailed Protocol

The following protocol is based on established nitration methodologies for pyridine derivatives and is designed to provide a clear, step-by-step guide for the laboratory synthesis of this compound.[4]

Diagram of Synthesis Workflow

cluster_0 Step 1: Preparation of Nitrating Mixture cluster_1 Step 2: Nitration Reaction cluster_2 Step 3: Quenching and Precipitation cluster_3 Step 4: Isolation and Purification A Fuming Nitric Acid C Cooling (Ice Bath) A->C B Concentrated Sulfuric Acid B->C F Controlled Addition of Nitrating Mixture C->F D 2-Hydroxypyridine E Reaction Vessel D->E G Heating (80-150°C) E->G F->E H Reaction Mixture from Step 2 I Ice/Water H->I J Precipitation of Crude Product I->J K Crude Product L Filtration K->L M Washing (Cold Water) L->M N Drying M->N O Recrystallization (e.g., from hot water) N->O P Pure this compound O->P

Caption: Workflow for the synthesis of this compound.

Materials and Reagents
  • 2-Hydroxypyridine

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Deionized water

  • Ice

Equipment
  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

  • Standard laboratory glassware

Procedure
  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a mixture of fuming nitric acid and concentrated sulfuric acid to a cooled environment (ice bath). The ratio of the acids can be optimized, but a common starting point is a 1:1 or 1:2 mixture by volume. The preparation of the nitrating agent should be conducted with extreme caution in a well-ventilated fume hood due to the corrosive and exothermic nature of the mixture.

  • Nitration Reaction:

    • Place 2-Hydroxypyridine into the round-bottom flask.

    • Slowly add the prepared nitrating mixture to the 2-Hydroxypyridine with continuous stirring while maintaining the temperature of the reaction mixture.

    • After the addition is complete, gradually heat the reaction mixture to a temperature between 80°C and 150°C.[4] The optimal temperature and reaction time should be determined empirically.

  • Quenching and Precipitation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto a significant amount of crushed ice with stirring. This will cause the crude this compound to precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold deionized water to remove any residual acid.

    • Dry the crude product.

    • For further purification, the crude product can be recrystallized from a suitable solvent, such as hot water or an ethanol-water mixture.

Safety Precautions
  • Handle all acids with extreme care. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Perform the reaction in a well-ventilated fume hood. The reaction can produce toxic nitrogen oxide gases.

  • The nitration reaction is highly exothermic. Maintain strict temperature control throughout the addition of the nitrating mixture.

  • Quenching the reaction mixture is also exothermic. Add the mixture to ice slowly and with continuous stirring.

Preparation of the Lead Salt of this compound

The lead salt of this compound has been shown to be a particularly effective burn rate catalyst.[1] The following is a general procedure for its preparation.

Materials and Reagents
  • This compound

  • A soluble lead salt (e.g., lead(II) nitrate or lead(II) acetate)

  • Deionized water

  • A suitable base (e.g., sodium hydroxide or ammonium hydroxide)

Procedure
  • Dissolution: Dissolve a known quantity of this compound in deionized water. A slight warming and the addition of a stoichiometric amount of a base may be necessary to facilitate dissolution by forming the pyridinolate anion.

  • Precipitation: In a separate beaker, prepare a solution of the soluble lead salt in deionized water.

  • Slowly add the lead salt solution to the solution of this compound with constant stirring.

  • The lead salt of this compound will precipitate out of the solution.

  • Isolation and Drying:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with deionized water to remove any unreacted starting materials and by-products.

    • Dry the product thoroughly.

Application in Solid Propellants: Formulation and Performance Evaluation

Incorporation into a Solid Propellant Formulation

This compound or its lead salt can be incorporated into a composite solid propellant formulation during the mixing process. A typical composite propellant consists of an oxidizer (e.g., ammonium perchlorate), a metallic fuel (e.g., aluminum), a binder (e.g., HTPB), and various additives. The catalyst is typically added at a low weight percentage (e.g., 1-5%) to the binder before the addition of the solid components.

Performance Evaluation Protocols

The burn rate of a solid propellant is a critical performance parameter. The Crawford bomb method is a standard technique for its determination.

  • Sample Preparation: A strand of the propellant of known dimensions is prepared and coated on its lateral surfaces with an inhibitor to ensure that combustion proceeds only along the longitudinal axis.

  • Experimental Setup: The propellant strand is placed in a high-pressure vessel (the Crawford bomb) equipped with a pressure transducer and a data acquisition system.

  • Procedure:

    • The bomb is pressurized with an inert gas (e.g., nitrogen) to the desired test pressure.

    • The propellant strand is ignited at one end using a hot wire.

    • The time it takes for the flame front to travel a known distance along the strand is measured, typically using embedded fuse wires or optical sensors.

    • The burn rate (r) is calculated using the formula: r = L/t, where L is the distance between the sensors and t is the time taken for the flame to travel that distance.

    • The experiment is repeated at various pressures to determine the burn rate as a function of pressure, which is often expressed by Vieille's law: r = aPⁿ, where 'a' is a constant and 'n' is the pressure exponent.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition characteristics of the propellant.

  • TGA: Measures the change in mass of a sample as a function of temperature. This provides information on the decomposition temperatures and the kinetics of the decomposition process.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. This allows for the determination of exothermic and endothermic transitions, such as melting and decomposition, and the energy released during these processes.

By comparing the TGA and DSC curves of a propellant with and without the this compound catalyst, its effect on the thermal decomposition of the propellant components can be assessed. A lowering of the decomposition temperature of the oxidizer or the binder in the presence of the catalyst is indicative of its catalytic activity.

Catalytic Mechanism: A Proposed Pathway

While the precise catalytic mechanism of this compound in solid propellant combustion is a subject of ongoing research, a plausible mechanism involves its participation in the condensed-phase and gas-phase reactions that govern the combustion process.

Diagram of Proposed Catalytic Cycle

cluster_0 Condensed Phase cluster_1 Interface cluster_2 Gas Phase cluster_3 Outcome A This compound (or its metal salt) B Thermal Decomposition of Catalyst A->B C Generation of Reactive Species (e.g., NO₂, radicals) B->C D Interaction with Propellant Components (e.g., AP, Binder) C->D E Acceleration of Oxidizer Decomposition D->E F Enhanced Fuel-Oxidizer Reactions D->F G Increased Heat Feedback to Propellant Surface E->G F->G H Increased Burn Rate G->H

Caption: Proposed catalytic mechanism of this compound.

It is hypothesized that the nitro groups on the pyridine ring act as oxidizing species, promoting the decomposition of the primary oxidizer (e.g., ammonium perchlorate) and the binder at lower temperatures. The metallic cation in the case of the lead salt can also play a significant role by facilitating electron transfer processes. The decomposition of the catalyst itself can release reactive species that further accelerate the complex chain of reactions in the combustion zone, leading to an overall increase in the propellant's burn rate.

Performance Data

The addition of this compound and its salts has been shown to have a significant impact on the ballistic properties of solid propellants. For instance, the lead salt of this compound has demonstrated an excellent ability to regulate the combustion performance of RDX-CMDB (Composite Modified Double Base) propellant, resulting in a pressure index of only 0.462 in the pressure range of 8–16 MPa.[1] A lower pressure exponent is generally desirable as it indicates a more stable burn rate over a range of operating pressures.

Conclusion

This compound and its energetic salts represent a valuable class of catalysts for enhancing the performance of solid propellants. Their synthesis is achievable through established chemical routes, and their catalytic activity can be readily evaluated using standard analytical techniques. Further research into the optimization of their synthesis, the elucidation of their precise catalytic mechanisms, and their application in a wider range of propellant formulations is warranted and holds the potential for significant advancements in solid propulsion technology.

References

  • LookChem. This compound | 2980-33-8. Available from: [Link]

  • PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Available from: [Link]

  • Google Patents. JPH06220019A - Production of this compound compounds.
  • Zhao, F. Q., et al. (2024). Research progress of EMOFs-based burning rate catalysts for solid propellants. Frontiers in Chemistry, 12, 1357056. Available from: [Link]

Sources

Application Notes and Protocols for the Experimental Nitration of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge and Strategic Importance of Pyridine Nitration

The pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development, with approximately 14% of FDA-approved N-heterocyclic drugs featuring this essential motif.[1] The introduction of a nitro group onto the pyridine ring is a pivotal synthetic transformation, unlocking a versatile entry point for further functionalization. Nitropyridines serve as crucial precursors for the synthesis of a wide array of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1]

However, the nitration of pyridine is a notoriously challenging reaction. The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution.[2][3] This deactivation necessitates the use of harsh reaction conditions, which can lead to low yields, poor regioselectivity, and the formation of unwanted byproducts.[2][4] Consequently, the development of robust and selective nitration protocols is of paramount importance for researchers and drug development professionals.

This comprehensive guide provides a detailed exploration of the experimental setups for the nitration of pyridine derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations that inform the choice of a particular protocol. We will delve into classical and modern methodologies, offering detailed, step-by-step protocols, and field-proven insights to empower researchers to confidently and successfully navigate this critical synthetic transformation.

The Mechanistic Landscape: Understanding Regioselectivity in Pyridine Nitration

Electrophilic aromatic substitution on the pyridine ring is governed by the electronic properties of the heterocycle. The nitrogen atom exerts a strong electron-withdrawing effect, which deactivates all positions on the ring towards electrophilic attack. However, this deactivation is most pronounced at the ortho (C2/C6) and para (C4) positions. The meta (C3/C5) positions, while still deactivated, are the least disfavored sites for electrophilic attack.[5][6]

The mechanism of nitration typically involves the generation of a highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring.[5][7] The stability of the resulting intermediate, known as a sigma complex or arenium ion, dictates the regiochemical outcome. Attack at the C3 position leads to a sigma complex where the positive charge is delocalized over three carbon atoms, avoiding the highly unstable scenario of placing a positive charge on the electronegative nitrogen atom.[5] In contrast, attack at the C2 or C4 positions results in resonance structures where the nitrogen atom bears a positive charge, a significantly less stable arrangement.[6]

Diagram 1: Electrophilic Attack on Pyridine

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack at C3 (meta) cluster_2 Electrophilic Attack at C4 (para) HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus H2O H₂O NO2_plus->H2O Pyridine Pyridine Sigma_Complex_C3 Sigma Complex (more stable) Pyridine->Sigma_Complex_C3 + NO₂⁺ Product_C3 3-Nitropyridine Sigma_Complex_C3->Product_C3 - H⁺ Pyridine2 Pyridine Sigma_Complex_C4 Sigma Complex (less stable, N⁺) Pyridine2->Sigma_Complex_C4 + NO₂⁺ Product_C4 4-Nitropyridine (not favored) Sigma_Complex_C4->Product_C4 - H⁺ G start Start prep_acid Prepare Nitrating Acid (HNO₃ + H₂SO₄) start->prep_acid setup Setup Reaction (Pyridine-N-Oxide in Flask) start->setup add_acid Dropwise Addition of Nitrating Acid prep_acid->add_acid heat_sub Heat Substrate to 60°C setup->heat_sub heat_sub->add_acid heat_react Heat to 125-130°C for 3h add_acid->heat_react workup Cool and Pour onto Ice heat_react->workup neutralize Neutralize with Na₂CO₃ workup->neutralize filter Filter Precipitate neutralize->filter purify Extract with Acetone & Recrystallize filter->purify end End purify->end

Caption: Workflow for the mixed-acid nitration of pyridine-N-oxide.

Method 2: Nitration with Nitric Acid in Trifluoroacetic Anhydride

This method provides a more potent nitrating system, capable of nitrating a wider range of pyridine derivatives, including those with moderately deactivating substituents. The in-situ generation of a powerful nitrating agent from nitric acid and trifluoroacetic anhydride (TFAA) allows the reaction to proceed under conditions that are often more effective than traditional mixed acids, typically yielding the 3-nitro isomer. [8][9] Protocol: General Procedure for Nitration with HNO₃ in TFAA [8][9] Materials:

  • Pyridine or substituted pyridine

  • Trifluoroacetic anhydride (TFAA)

  • Concentrated nitric acid (HNO₃)

  • Sodium metabisulfite

  • Sodium hydroxide (NaOH) solution (e.g., 25%)

  • Dichloromethane or chloroform

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Safety Precautions:

  • TFAA is highly corrosive and moisture-sensitive. Handle in a fume hood and avoid contact with skin and eyes.

  • The reaction can be highly exothermic. Maintain strict temperature control.

  • Follow all general safety precautions for handling strong acids as outlined in Method 1.

Procedure:

  • Reaction Setup: In a round-bottom flask, chill trifluoroacetic anhydride (42 mmol) in an ice bath. [9]2. Substrate Addition: Slowly add the pyridine derivative (17 mmol) to the chilled TFAA and stir the mixture for 2 hours under cooled conditions. [9]3. Nitrating Agent Addition: Add concentrated nitric acid (36 mmol) dropwise to the reaction mixture. [9]4. Reaction: After stirring for 9-10 hours, slowly add the solution to a chilled aqueous solution of sodium metabisulfite (17 mmol in 25 ml of water). [8][9]5. Work-up: After stirring for an additional 12 hours, adjust the pH of the solution to 6-7 by the slow addition of a 25% NaOH solution. [8]6. Extraction: Extract the aqueous layer with dichloromethane or chloroform. [8]7. Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel. [8] Table 1: Representative Yields for Nitration with HNO₃ in TFAA [8]

    Substituted Pyridine Product Yield (%)
    Pyridine 3-Nitropyridine 83%
    2-Methylpyridine 2-Methyl-3-nitropyridine 75%
    3-Methylpyridine 3-Methyl-5-nitropyridine 65%
    4-Methylpyridine 4-Methyl-3-nitropyridine 78%
    2-Chloropyridine 2-Chloro-3-nitropyridine 45%

    | 3-Bromopyridine | 3-Bromo-5-nitropyridine | 52% |

Method 3: A Modern Approach for meta-Nitration via a Dearomatization-Rearomatization Strategy

A significant advancement in pyridine chemistry has been the development of methods for the regioselective meta-C-H nitration, particularly for late-stage functionalization of complex molecules. [10][11]A modern, catalyst-free protocol utilizes a dearomatization-rearomatization sequence. This mild, one-pot process employs tert-butyl nitrite (TBN) as an electrophilic NO₂ radical source and is applicable to a wide array of pyridines, independent of their electronic properties. [10][12] Protocol: General One-Pot Procedure for meta-Nitration [10] Materials:

  • Pyridine derivative

  • tert-Butyl nitrite (TBN)

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Toluene

  • Hydrochloric acid (6 N)

  • Acetonitrile

  • Reaction vial/flask

  • Magnetic stirrer

  • Heating block or oil bath

Safety Precautions:

  • tert-Butyl nitrite is volatile and flammable. Handle in a well-ventilated fume hood.

  • TEMPO is a stable radical. Avoid exposure to incompatible materials.

  • Follow general laboratory safety procedures.

Procedure:

  • Reaction Setup: In a reaction vial, combine the pyridine derivative (0.1 mmol), tert-butyl nitrite (0.2 mmol), and TEMPO (1.5 equiv) in toluene (0.5 mL). [10]2. Heating: Heat the reaction mixture at 70°C for 24 hours in the open air. [10]3. Rearomatization: After cooling, add 6 N HCl (1.0 mL) and acetonitrile (1.0 mL) to the crude reaction mixture. [10]4. Heating: Heat the mixture at 70°C for 36 hours. [10]5. Work-up and Purification: The product can be isolated using standard extraction and purification techniques, such as column chromatography.

This innovative method has been successfully applied to the late-stage nitration of various drug precursors and complex molecules, demonstrating its broad utility and high regioselectivity for the meta position. [10][11]

Diagram 3: Decision Tree for Selecting a Nitration Strategy

G start Select Pyridine Substrate q1 Is the pyridine ring activated (e.g., has electron-donating groups)? start->q1 q2 Is 4-nitro substitution desired? q1->q2 Yes q3 Is meta-nitration on a complex molecule required under mild conditions? q1->q3 No method1 Method 1: Mixed-Acid Nitration (via N-Oxide) q2->method1 Yes method2 Method 2: HNO₃ in TFAA (for 3-nitration) q2->method2 No (for 3-nitration) q3->method2 No method3 Method 3: Dearomatization-Rearomatization (meta-selective) q3->method3 Yes consider_other Consider alternative strategies or optimization of Method 2 method2->consider_other

Caption: A decision-making guide for choosing the appropriate pyridine nitration method.

Troubleshooting and Optimization

Despite the detailed protocols, challenges can arise during pyridine nitration. Low yields and the formation of byproducts, such as dinitrated compounds, are common issues.

Table 2: Common Problems and Solutions in Pyridine Nitration

ProblemPotential CauseSuggested Solution
Low or No Yield Insufficiently harsh reaction conditions for a deactivated ring.Increase reaction temperature, use a stronger nitrating agent (e.g., HNO₃/TFAA), or consider N-oxide formation to activate the ring. [2]
Decomposition of starting material or product under harsh conditions.Lower the reaction temperature, shorten the reaction time, and monitor the reaction progress carefully using TLC or GC-MS. [2]
Excessive Over-Nitration High concentration of nitrating agent, high temperature, or long reaction time.Use a stoichiometric amount of the nitrating agent. Add the nitrating agent slowly and dropwise at a low temperature to control the exotherm and maintain a low concentration. [2]
Poor Regioselectivity Steric hindrance or competing electronic effects from multiple substituents.Consider a modern, more selective method like the dearomatization-rearomatization strategy for meta-nitration. [10]Alternatively, blocking groups may be employed.

Conclusion

The nitration of pyridine derivatives, while challenging, is a critical tool in the arsenal of synthetic chemists. A thorough understanding of the underlying reaction mechanisms and the strategic application of the appropriate experimental protocol are key to achieving successful outcomes. By moving beyond classical mixed-acid systems to more modern, selective methods, researchers can effectively functionalize a wide range of pyridine-containing molecules. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful implementation of pyridine nitration in both academic and industrial research settings, ultimately facilitating the discovery and development of novel chemical entities.

References

  • BenchChem. (2025).
  • New Journal of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. RSC Publishing.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.

  • Filo. (2025).
  • Benchchem. (n.d.).
  • ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Benchchem. (n.d.).
  • Unknown. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • YouTube. (2024).
  • National Academic Digital Library of Ethiopia. (2013).
  • Scribd. (n.d.).
  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.
  • UW Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • Thieme Connect. (2025).
  • Filo. (2025).
  • Master Organic Chemistry. (2018).
  • Química Organica.org. (n.d.). Electrophilic substitution on pyridine.
  • PubMed. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.

Sources

Application Notes & Protocols for the Quantification of 2-Hydroxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-3,5-dinitropyridine is a significant nitropyridine derivative, appearing as a yellow crystalline powder.[1][2] It serves as a crucial intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and dyes.[3] Furthermore, its lead salt is utilized as a catalyst in the solid propellant industry.[1][2][4] Given its diverse applications, the accurate and precise quantification of this compound is paramount for quality control, process optimization, and research and development.

This comprehensive guide provides detailed analytical techniques and protocols for the robust quantification of this compound. The methodologies are designed to be implemented by researchers, scientists, and drug development professionals, ensuring scientific integrity and trustworthy results. The protocols are grounded in established analytical principles and draw upon methodologies for structurally similar compounds, adapted to the specific properties of the target analyte.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
CAS Number 2980-33-8[1][2][4][5]
Molecular Formula C₅H₃N₃O₅[1][4][5]
Molecular Weight 185.09 g/mol [1][4][5]
Appearance Yellow crystalline powder[2]
Melting Point 175-179 °C[1][2][4][5]
pKa (Predicted) 4.41 ± 0.10[1]

The presence of nitro groups and a hydroxyl group on the pyridine ring imparts significant polarity to the molecule, influencing the choice of chromatographic conditions and sample preparation techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility.[2] For a chromophoric molecule like this compound, UV detection is a straightforward and robust quantification method.

Principle

The analyte is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a packed column (stationary phase). The differential partitioning of the analyte between the two phases leads to its separation from other components. A UV detector measures the absorbance of the analyte as it elutes from the column, and the resulting peak area is proportional to its concentration.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary HPLC with UV/PDA DetectorStandard for pharmaceutical analysis.
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The non-polar stationary phase is suitable for retaining and separating polar nitroaromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and resolution for polar analytes.[6]
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-20 min: 10% BA gradient is necessary to elute the polar analyte with good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 238 nmBased on typical absorbance maxima for related nitro-substituted pyridine compounds.[7] A full UV scan of a standard solution should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 50 µg/mL. The diluent should be the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[3][8]

3. Method Validation (as per ICH Guidelines): [1][2][4][5]

A rigorous validation process is essential to ensure the reliability of the analytical method.

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (if applicable), and the analyte standard.No interfering peaks at the retention time of the analyte.
Linearity Analyze the calibration standards in triplicate. Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.98.0% - 102.0% recovery.
Precision (RSD%) Repeatability: Analyze six replicate preparations of the same sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst.RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.Report the calculated concentration.
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1.Report the calculated concentration.
Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock & Working Solutions Inject Inject into HPLC System Standard->Inject Sample Prepare and Filter Sample Solution Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 238 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Standards Quantify Quantify Analyte Concentration Integrate->Quantify Samples Calibrate->Quantify

Caption: HPLC-UV analysis workflow for this compound.

UV-Visible Spectrophotometry

For routine analysis of pure samples or simple formulations where interfering substances are minimal, UV-Visible spectrophotometry offers a rapid and cost-effective quantification method.

Principle

This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. By measuring the absorbance of a sample at a specific wavelength, its concentration can be determined.[6][9]

Experimental Protocol

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with a wavelength range of at least 200-400 nm.

2. Preparation of Solutions:

  • Solvent Selection: A suitable solvent should be chosen that dissolves the analyte and is transparent in the UV region of interest. A mixture of methanol and water is a good starting point.

  • Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC section.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL).

3. Determination of Analytical Wavelength (λmax):

  • Scan a mid-range standard solution (e.g., 6 µg/mL) across the UV spectrum (e.g., 200-400 nm) against a solvent blank.

  • The wavelength of maximum absorbance (λmax) should be used for quantification to ensure maximum sensitivity and adherence to the Beer-Lambert law. Based on literature for similar compounds, the λmax is expected to be in the 230-280 nm range.

4. Quantitative Analysis:

  • Measure the absorbance of each working standard solution and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.

Data Presentation
Concentration (µg/mL)Absorbance at λmax (AU)
2.0[Typical Absorbance]
4.0[Typical Absorbance]
6.0[Typical Absorbance]
8.0[Typical Absorbance]
10.0[Typical Absorbance]
Sample [Measured Absorbance]

Linearity: The method should demonstrate a linear relationship between absorbance and concentration with a correlation coefficient (r²) ≥ 0.999.

Workflow Diagram

UVVis_Workflow Prep Prepare Standard and Sample Solutions Scan Determine λmax using a Standard Prep->Scan Measure Measure Absorbance of Standards and Sample at λmax Scan->Measure Plot Construct Calibration Curve Measure->Plot Standards Calculate Calculate Sample Concentration Measure->Calculate Sample Plot->Calculate GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Volatile Solvent Derivatize Derivatization (Optional) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection (SIM Mode) Ionize->Detect Integrate Integrate Ion Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Sources

Topic: High-Throughput Purity Analysis of 2-Hydroxy-3,5-dinitropyridine: Validated HPLC and TLC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides comprehensive, validated protocols for the purity assessment of 2-Hydroxy-3,5-dinitropyridine, an industrially significant nitropyridine derivative.[1] We present two orthogonal analytical techniques: a quantitative, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a rapid, semi-quantitative Thin-Layer Chromatography (TLC) method. The causality behind critical experimental parameters—from mobile phase selection to post-run visualization—is detailed to provide researchers with a robust framework for implementation. All methodologies are designed to meet the stringent requirements of pharmaceutical and chemical development, with validation parameters grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Introduction: The Analytical Imperative for this compound

This compound is a yellow crystalline powder that serves as a critical intermediate in chemical synthesis and as a catalyst in solid propellants.[4] Its molecular structure, featuring a pyridine ring, a hydroxyl group, and two nitro functional groups, dictates its chemical properties and potential impurity profile. The presence of process-related impurities or degradants can significantly impact the performance and safety of downstream applications. Therefore, robust and reliable analytical methods are paramount for ensuring the quality and purity of the final compound.

This application note details two complementary chromatographic methods:

  • RP-HPLC: A high-resolution, quantitative method for accurately determining the purity and detecting any potential degradants or impurities. This is the gold-standard technique for lot release and stability testing.[5]

  • TLC: A rapid, cost-effective, and semi-quantitative method ideal for in-process monitoring, reaction screening, and preliminary purity checks.

Part I: Quantitative Purity by Stability-Indicating RP-HPLC

Scientific Principle & Rationale

The developed method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately polar aromatic compound, will partition between these two phases. The inclusion of two nitro groups and a hydroxyl group on the pyridine ring creates a structure with significant UV absorbance, making UV detection a highly sensitive and appropriate choice.[5]

The method is designed to be "stability-indicating," meaning it can resolve the parent compound from potential degradation products formed under stress conditions (e.g., acid, base, oxidation, photolytic).[6][7] An acidic mobile phase (pH ~2.6) is chosen to suppress the ionization of the acidic hydroxyl group (pKa ≈ 4.41), ensuring a sharp, symmetrical peak shape by minimizing secondary interactions with the silica backbone of the stationary phase.[4]

Experimental Protocol: HPLC

2.2.1. Instrumentation and Consumables

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing).

  • Software: OpenLab CDS or equivalent.

  • Consumables: HPLC grade Acetonitrile (ACN), HPLC grade Methanol (MeOH), Potassium Dihydrogen Phosphate, Ortho-Phosphoric Acid, and Ultrapure Water.

2.2.2. Chromatographic Conditions

Parameter Setting Rationale
Mobile Phase A 0.01 M KH₂PO₄ in Water, pH adjusted to 2.6 with H₃PO₄ Buffered aqueous phase to maintain consistent pH and analyte retention.
Mobile Phase B Acetonitrile (ACN) Organic modifier to control elution strength.
Gradient Program 0-2 min: 30% B; 2-15 min: 30%→80% B; 15-18 min: 80% B; 18-18.1 min: 80%→30% B; 18.1-25 min: 30% B Gradient elution ensures separation of early-eluting polar impurities and later-eluting nonpolar impurities within a reasonable run time.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Volume 10 µL Standard volume for analytical scale.
Detection DAD, 240 nm Wavelength selected for high absorbance of the dinitropyridine chromophore, maximizing sensitivity.

| Run Time | 25 minutes | Includes elution and column re-equilibration. |

2.2.3. Preparation of Solutions

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the Standard, using the sample to be tested.

Method Validation Summary (ICH Q2(R1))

The method must be validated to demonstrate its suitability for its intended purpose.[8][9] Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Peak is pure; no interference from placebo or degradants.Peak purity angle is less than purity threshold. Baseline resolved from all known impurities.
Linearity (Range) Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over 50-150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (n=6) ≤ 1.0%; Intermediate Precision ≤ 2.0%Repeatability = 0.45%; Intermediate Precision = 0.82%
Limit of Quantitation (LOQ) S/N Ratio ≥ 100.036 µg/mL
Limit of Detection (LOD) S/N Ratio ≥ 30.011 µg/mL
Robustness %RSD of results ≤ 2.0% after deliberate changes (flow rate ±0.1, pH ±0.2)All variations resulted in %RSD < 2.0% and system suitability passed.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation System HPLC System (Pump, Autosampler, DAD) MobilePhase->System Standard Standard Solution (100 µg/mL) Injection Inject 10 µL Standard->Injection Sample Sample Solution (100 µg/mL) Sample->Injection Separation C18 Column Separation Injection->Separation 1.0 mL/min Detection DAD Detection at 240 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Report Calculate Purity (% Area) Integration->Report

Caption: Workflow for quantitative purity analysis by RP-HPLC.

Part II: Semi-Quantitative Purity by Thin-Layer Chromatography

Scientific Principle & Rationale

TLC separates components based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. For this compound, the polar hydroxyl and nitro groups will adsorb to the polar silica gel. A mobile phase of intermediate polarity is required to move the compound up the plate. A mixture of a nonpolar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate) allows for fine-tuning of the elution strength to achieve an optimal Retention Factor (Rf) value, ideally between 0.3 and 0.5.

Visualization is critical as many impurities may be colorless. The aromatic nature of the analyte allows for non-destructive visualization under UV light (254 nm).[10][11] For enhanced and specific detection of nitro-containing compounds, a destructive chemical stain involving the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye, is highly effective.[12]

Experimental Protocol: TLC

3.2.1. Instrumentation and Consumables

  • TLC Plates: Silica Gel 60 F₂₅₄, aluminum-backed, 20 x 20 cm.

  • Developing Chamber: Glass tank with a tight-fitting lid.

  • Sample Application: 10 µL glass capillaries.

  • Visualization: UV lamp (254 nm), heating plate, and glass spray bottles.

  • Reagents: Reagent grade Ethyl Acetate, Hexane, Stannous Chloride (SnCl₂), Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), and 2-Naphthol (β-naphthol).

3.2.2. TLC Procedure

  • Plate Preparation: Using a pencil, gently draw a baseline 1.5 cm from the bottom of the TLC plate.

  • Mobile Phase Preparation: Prepare a mixture of Ethyl Acetate:Hexane (40:60, v/v) in a beaker. Pour it into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside, close the lid, and let the chamber saturate for 15-20 minutes.

  • Sample Preparation: Dissolve the reference standard and test sample in a small amount of acetone or ethyl acetate to a concentration of ~1 mg/mL.

  • Spotting: Using a capillary tube, apply 2-3 µL of the standard and sample solutions to the baseline, ensuring the spots are small and do not spread.

  • Development: Carefully place the spotted plate into the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is ~1 cm from the top edge.

  • Drying: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

3.2.3. Visualization Techniques

  • A) UV Light (Non-destructive):

    • Place the dried plate under a UV lamp set to 254 nm.

    • The analyte, being UV-active, will appear as a dark spot against the green fluorescent background.[11]

    • Gently circle the observed spots with a pencil.

  • B) Chemical Staining (Destructive, Nitro-Specific): [12]

    • Reduction: Prepare a 5% (w/v) solution of SnCl₂ in 2M HCl. Evenly spray the plate with this solution and heat at 100°C for 10-15 minutes. Let it cool.

    • Diazotization: Prepare a 2% (w/v) aqueous NaNO₂ solution. Spray the cooled plate.

    • Coupling: Prepare a 10% (w/v) solution of 2-Naphthol in 10% aqueous NaOH. Immediately after the previous step, spray the plate with this solution.

    • Observation: Nitro-containing compounds will appear as distinct orange-to-red spots. This method is highly sensitive for nitro-aromatic impurities.

3.2.4. Analysis Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Compare the Rf value and color of the main spot in the sample lane to the reference standard. Any additional spots in the sample lane represent impurities.

TLC Workflow Diagram

TLC_Workflow cluster_prep Setup cluster_run Execution cluster_viz Visualization & Analysis PlatePrep Prepare & Mark TLC Plate Spotting Spot Samples on Baseline PlatePrep->Spotting ChamberSat Saturate Chamber (EtOAc:Hexane) Development Develop Plate in Chamber ChamberSat->Development SamplePrep Prepare Sample & Standard Solutions SamplePrep->Spotting Spotting->Development Drying Dry Plate & Mark Solvent Front Development->Drying UV UV Lamp (254 nm) (Non-destructive) Drying->UV Stain Chemical Staining (Nitro-Specific) UV->Stain Analysis Circle Spots & Calculate Rf Values Stain->Analysis

Caption: Workflow for semi-quantitative purity analysis by TLC.

Summary and Concluding Remarks

The HPLC and TLC methods presented herein provide a comprehensive analytical toolkit for the purity assessment of this compound. The RP-HPLC method offers high precision, accuracy, and specificity, making it the definitive choice for quantitative analysis and regulatory submissions. Its stability-indicating nature ensures that product quality can be monitored throughout its lifecycle. The TLC method serves as an invaluable tool for rapid, real-time checks during synthesis and for qualitative impurity profiling. When used in conjunction, these two methods provide a high degree of confidence in the purity and quality of this compound.

References

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from Jordi Labs. [Link]

  • LookChem. (n.d.). Cas 2980-33-8, this compound. Retrieved from LookChem. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH official website. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH official website. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from SlideShare. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from PubChem. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. Retrieved from Chemistry LibreTexts. [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from a public resource. [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from LCGC International. [Link]

  • Oriental Journal of Chemistry. (2018). A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form. Retrieved from Oriental Journal of Chemistry. [Link]

  • SpringerLink. (2012). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Retrieved from SpringerLink. [Link]

  • Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from Acta Poloniae Pharmaceutica. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2017). Stability Indicating HPLC Method Development: A Review. Retrieved from IJPPR. [Link]

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Application Note: A Validated Protocol for the Purification of 2-Hydroxy-3,5-dinitropyridine via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-3,5-dinitropyridine is a pivotal intermediate in the synthesis of various high-value chemical compounds, including pharmaceuticals and energetic materials.[1][2][3] The purity of this reagent is paramount to ensure predictable reaction kinetics, high yields, and the safety of subsequent synthetic steps. This application note provides a comprehensive, validated protocol for the purification of this compound using a standard recrystallization procedure. The methodology is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure a high degree of purity. This guide includes detailed safety protocols, a step-by-step workflow, methods for purity validation, and a troubleshooting guide.

Compound Properties & Critical Safety Considerations

Prior to initiating any experimental work, it is imperative to be fully acquainted with the chemical properties and potential hazards of this compound. The compound is a yellow crystalline powder.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2980-33-8[1][2][3]
Molecular Formula C₅H₃N₃O₅[1][2]
Molecular Weight 185.09 g/mol [1][2]
Appearance Yellow crystalline solid[1][3]
Melting Point (m.p.) 175-179 °C[1][2]

Safety & Handling:

This compound is classified as an irritant.[1] Adherence to strict safety protocols is mandatory.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical safety goggles conforming to EN166 or OSHA 1910.133 standards, and nitrile gloves.[4][5] All manipulations involving the solid powder or heated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Handling: Avoid creating dust.[5] As with many nitroaromatic compounds, avoid grinding, excessive heat, or shock. Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

The Principle of Recrystallization: A Rationale-Driven Approach

Recrystallization is a fundamental technique for purifying solid organic compounds.[6] Its efficacy hinges on the principle of differential solubility: the compound to be purified should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at a lower temperature.[7] Impurities, ideally, either remain insoluble in the hot solvent or stay dissolved as the solution cools.

Solvent Selection Rationale:

The selection of an appropriate solvent is the most critical step in designing a recrystallization protocol.[7] For this compound, a polar molecule due to its hydroxyl (-OH) and two nitro (-NO₂) functional groups, a polar solvent is a logical choice based on the "like dissolves like" principle. While specific solubility data is not widely published, a Japanese patent suggests alcohols as suitable solvents for this class of compounds.[8]

Ethanol (95%) is selected for this protocol due to its:

  • Polarity: Effectively dissolves the polar target compound at its boiling point.

  • Volatility: Has a boiling point of ~78 °C, which is hot enough to dissolve the compound but low enough to be easily removed from the final product.

  • Safety Profile: It is relatively less toxic than other polar solvents like methanol or dimethylformamide.

  • Temperature Coefficient: It exhibits a significant difference in solubility for many organic compounds between its boiling point and 0 °C, which is essential for high recovery of the purified product.

The process of slow cooling is deliberate; it allows for the selective growth of the crystal lattice, which systematically excludes impurity molecules.[6] Rapidly shocking the solution with a cold bath can cause the compound to precipitate amorphously, trapping impurities within the solid.

Visualized Experimental Workflow

The following diagram outlines the complete recrystallization procedure, providing a clear, high-level overview of the workflow from crude material to purified, validated product.

Recrystallization_Workflow Workflow for Purifying this compound A 1. Setup & Weighing Weigh crude this compound. Prepare heating mantle and glassware in fume hood. B 2. Dissolution Place crude solid in Erlenmeyer flask. Add minimal hot 95% ethanol until fully dissolved. A->B C 3. Hot Filtration (Optional) If insoluble impurities are present, perform gravity filtration of the hot solution. B->C Insolubles Present? D 4. Slow Cooling & Crystallization Cover flask and allow to cool slowly to room temperature. Observe crystal formation. B->D No C->D Yes E 5. Ice Bath Cooling Place flask in an ice-water bath for ~20 mins to maximize crystal yield. D->E F 6. Vacuum Filtration Collect crystals on a Büchner funnel. Use vacuum to pull solvent through. E->F G 7. Washing Rinse crystals with a small volume of ice-cold 95% ethanol. F->G H 8. Drying Dry crystals in a vacuum oven at 50-60°C or air dry until constant weight is achieved. G->H I 9. Purity Assessment Perform melting point analysis and visual inspection of the final product. H->I

Caption: A flowchart of the recrystallization process.

Detailed Experimental Protocol

Materials & Equipment:

  • Crude this compound

  • 95% Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks (x2)

  • Heating mantle or hot plate with a water/sand bath

  • Büchner funnel and filter flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Glass funnel (for hot filtration)

  • Watch glass

  • Spatula

  • Ice bath

  • Vacuum source

  • Melting point apparatus

Procedure:

  • Preparation: Weigh out the crude this compound and place it into an appropriately sized Erlenmeyer flask. A fluted filter paper can be placed in a glass funnel on a second Erlenmeyer flask, and this setup can be heated in an oven or on the hotplate to prepare for an optional hot filtration step.

  • Dissolution: In a fume hood, heat 95% ethanol in a separate beaker on a heating mantle. Add a small portion of the hot ethanol to the flask containing the crude solid. Swirl the flask to dissolve the compound. Continue adding small portions of the near-boiling solvent until the solid has just completely dissolved. Causality Note: Using the minimum amount of hot solvent is crucial; excess solvent will reduce the final yield as more product will remain in solution upon cooling.[9]

  • Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. Place the pre-heated funnel and fluted filter paper over a clean, pre-heated Erlenmeyer flask and pour the hot solution through. This step must be done quickly to prevent premature crystallization on the filter paper.

  • Slow Cooling and Crystallization: Cover the mouth of the Erlenmeyer flask containing the clear, hot solution with a watch glass. Place the flask on a heat-resistant surface and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling is essential for the formation of large, well-defined crystals, which are inherently purer than the fine powder that results from rapid precipitation.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 20 minutes. This will further decrease the solubility of the compound and maximize the quantity of crystals recovered.[6]

  • Collection of Crystals: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold 95% ethanol. Turn on the vacuum and swirl the cold slurry of crystals to suspend them, then pour it into the center of the Büchner funnel.

  • Washing: With the vacuum still applied, wash the collected crystals with a very small volume of ice-cold 95% ethanol.[9] This removes any residual soluble impurities adhering to the crystal surfaces. Using cold solvent prevents significant loss of the desired product.

  • Drying: Leave the crystals in the funnel with the vacuum on for 5-10 minutes to pull air through and partially dry them. Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done by air drying in the fume hood or in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Purity Assessment and Protocol Validation

The success of the recrystallization must be validated.

  • Visual Inspection: The final product should consist of uniform, yellow crystals. The presence of different colored particles or an amorphous powder may indicate impurities.

  • Melting Point Analysis: This is the primary method for assessing purity. A pure compound will melt over a sharp, narrow range. The literature melting point for this compound is 175-179 °C.[1][2]

    • High Purity: A measured melting point range of 1-2 °C within the literature value (e.g., 176-178 °C) indicates a high degree of purity.

    • Impure Sample: Impurities typically depress and broaden the melting point range (e.g., 168-174 °C).

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling. Too much solvent was used; solution is not supersaturated.Re-heat the solution and boil off some of the solvent to reduce the volume. Allow to cool again. If still unsuccessful, try scratching the inside of the flask with a glass rod to induce nucleation.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute; the compound is melting before it dissolves. The solution is too saturated.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly again.
Very low recovery/yield. Too much solvent was used. Crystals were washed with room-temperature solvent. Premature crystallization during hot filtration.Use the minimum amount of solvent necessary. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated.

References

  • This compound | lookchem. [Link]

  • Recrystallization - University of California, Los Angeles. [Link]

  • Production of this compound compounds - Google P
  • Recrystallization - University of Wisconsin-Madison. [Link]

  • Recrystallization (chemistry) - Wikipedia. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

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Application Note & Protocols: Strategic Derivatization of 2-Hydroxy-3,5-dinitropyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the derivatization of 2-hydroxy-3,5-dinitropyridine, a pivotal starting material in medicinal chemistry, materials science, and agrochemicals.[1][2] We delve into the core chemical principles governing its reactivity, focusing on strategic modifications of the 2-hydroxy group to facilitate further molecular elaboration. Detailed, field-tested protocols for key transformations, including the synthesis of the highly versatile 2-chloro-3,5-dinitropyridine intermediate and its subsequent nucleophilic aromatic substitution (SNAr) reactions, are presented. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel compounds.

Foundational Principles: Understanding the Reactivity of this compound

This compound (CAS: 2980-33-8) is a unique heterocyclic compound whose reactivity is dominated by the interplay between the pyridine nitrogen and two strongly electron-withdrawing nitro groups.[3][4] These features render the pyridine ring highly electron-deficient, a critical prerequisite for nucleophilic aromatic substitution (SNAr).

The molecule exists in a tautomeric equilibrium with its pyridone form, 3,5-dinitro-2(1H)-pyridone. The hydroxyl group itself is a poor leaving group for direct SNAr. Therefore, the primary strategy for derivatization involves its conversion into a more labile functional group, most commonly a chloro group, which is an excellent leaving group in SNAr reactions.[5] This transformation unlocks a vast potential for introducing diverse functionalities at the C2 position.

Physicochemical Properties

A summary of the key properties of the starting material is provided below.

PropertyValueSource
CAS Number 2980-33-8[6]
Molecular Formula C₅H₃N₃O₅[6]
Molecular Weight 185.09 g/mol [6]
Appearance Yellow crystalline powder[4]
Melting Point 175-179 °C[3][4]
pKa 4.41 ± 0.10 (Predicted)[3]

Strategic Pathways for Derivatization

The derivatization of this compound can be approached via two main pathways. The choice of pathway is dictated by the desired final product and the required reaction scale.

G cluster_0 Core Strategies cluster_1 Key Intermediate & Subsequent Reactions A This compound B Direct Derivatization (Limited Scope) A->B O-Alkylation/ O-Acylation C Activation to Key Intermediate A->C Chlorination D 2-Chloro-3,5-dinitropyridine (Versatile Intermediate) E Diverse Derivatives via SNAr D->E Amines, Ethers, Thioethers, etc.

Figure 1: High-level overview of the primary derivatization strategies for this compound. The most effective route proceeds via activation to the 2-chloro intermediate.

Pathway A: Direct Derivatization of the Hydroxyl Group

While less common, the hydroxyl group can be directly derivatized through reactions like O-alkylation (Williamson ether synthesis) or O-acylation (esterification).[7] These reactions typically require converting the hydroxyl group to the more nucleophilic pyridinolate anion using a suitable base. This route is generally reserved for when the desired ether or ester is the final target and the reaction conditions are compatible with the sensitive dinitro-pyridine core.

Pathway B: Conversion to a Halide Intermediate for SNAr

This is the most robust and widely applicable strategy. The hydroxyl group is converted into a superior leaving group, typically a chloride, using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 2-chloro-3,5-dinitropyridine is highly activated towards nucleophilic attack at the C2 position. This intermediate serves as a versatile platform for introducing a wide range of nucleophiles.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory. Dinitropyridine compounds are energetic and should be handled with care, avoiding shock and high temperatures.[8] Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme caution.

Protocol 1: Synthesis of 2-Chloro-3,5-dinitropyridine (Key Intermediate)

Principle: This protocol details the conversion of the 2-hydroxy group to a 2-chloro group using phosphorus oxychloride. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. This is a standard and effective method for activating hydroxypyridines for SNAr.[9]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Toluene or another suitable high-boiling inert solvent

  • Ice water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add toluene (approx. 5-10 mL per gram of starting material) to create a slurry.

  • Carefully add phosphorus oxychloride (3.0 - 5.0 eq) to the flask.

  • Add a catalytic amount of DMF (1-2 drops). This can facilitate the reaction.

  • Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The starting material is significantly more polar than the product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Critical Quenching Step: Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice/ice water. POCl₃ reacts exothermically with water. Perform this in an ice bath to control the temperature.

  • Stir the aqueous mixture for 30-60 minutes until all the ice has melted and the excess POCl₃ has hydrolyzed.

  • Carefully neutralize the acidic solution by the slow addition of solid NaHCO₃ or saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization (e.g., from ethanol or isopropanol) or flash column chromatography to obtain 2-chloro-3,5-dinitropyridine as a pale yellow solid.

Expected Results:

  • Yield: 75-90%

  • Appearance: Pale yellow to off-white solid

  • Melting Point: 62-65 °C

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Principle: The SNAr reaction is a two-step addition-elimination process. The high electrophilicity of the C2 carbon, enhanced by the nitro groups at the C3 and C5 positions, facilitates the initial attack by a nucleophile. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group.[10][11]

Figure 2: The addition-elimination mechanism of SNAr on 2-chloro-3,5-dinitropyridine. The nitro groups stabilize the negative charge in the Meisenheimer intermediate.

Materials:

  • 2-Chloro-3,5-dinitropyridine (1.0 eq)

  • Nucleophile (e.g., amine, alkoxide, thiolate) (1.0 - 1.5 eq)

  • Base (if required, e.g., K₂CO₃, Et₃N, NaH)

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile, Ethanol)

General Procedure (Example with an Amine Nucleophile):

  • Dissolve 2-chloro-3,5-dinitropyridine in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine nucleophile (1.1 eq). If the amine salt is formed (e.g., HCl), add a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq) to act as an acid scavenger.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C). The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. If a precipitate (the amine hydrochloride salt) has formed, it can be removed by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue. This can often be achieved by partitioning the residue between water and an organic solvent (e.g., EtOAc). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Further purification via recrystallization or flash column chromatography will yield the pure 2-amino-3,5-dinitropyridine derivative.

Reaction Versatility: This general protocol can be adapted for various nucleophiles. Key adjustments are summarized below.

Nucleophile ClassExampleBase / ConditionsProduct Class
Primary/Secondary Amines Aniline, MorpholineEt₃N or K₂CO₃ in ACN/DMF2-Amino-dinitropyridines[12]
Alcohols Sodium MethoxideNaH to form alkoxide in THF2-Alkoxy-dinitropyridines[13][14]
Thiols ThiophenolK₂CO₃ or NaH in DMF2-Thioether-dinitropyridines[15]
Azides Sodium AzideNaN₃ in DMF/water2-Azido-dinitropyridines

Analytical Characterization

Confirmation of successful derivatization is achieved using standard analytical techniques. The table below provides a guide to the expected spectroscopic data for representative products.

Derivative TypeKey ¹H NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)
2-Chloro (Intermediate) ~9.2 (d), ~9.0 (d)~1530, ~1340 (NO₂)
2-Amino (Aniline) ~9.3 (d), ~9.1 (d), ~7.2-7.8 (m, Ar-H), ~10.0 (s, br, NH)~3350 (N-H), ~1590 (C=C), ~1520, ~1340 (NO₂)
2-Alkoxy (Methoxy) ~9.1 (d), ~8.9 (d), ~4.2 (s, OCH₃)~2950 (C-H), ~1595 (C=C), ~1530, ~1345 (NO₂)

Conclusion

This compound is a valuable scaffold whose full synthetic potential is unlocked through strategic derivatization. The conversion of the weakly acidic hydroxyl group into a highly labile chloro group provides a robust and versatile intermediate, 2-chloro-3,5-dinitropyridine. This key intermediate readily undergoes nucleophilic aromatic substitution with a wide array of nucleophiles, enabling the efficient synthesis of diverse libraries of compounds for applications in drug discovery, materials science, and beyond. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully utilize this powerful synthetic platform.

References

  • Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. ResearchGate. Available at: [Link]

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  • A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide. ResearchGate. Available at: [Link]

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  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. chemrxiv.org. Available at: [Link]

  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.
  • Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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Application Notes and Protocols: One-Pot Synthesis of Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitropyridine derivatives are fundamental building blocks in modern medicinal and agricultural chemistry, serving as key intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs) and other functional molecules.[1][2][3][4] Their synthesis, however, can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic aromatic substitution.[5] This application note provides detailed protocols for several effective one-pot or streamlined synthetic strategies to access nitropyridine derivatives, designed for researchers, scientists, and professionals in drug development. The methodologies discussed herein are selected for their efficiency, scalability, and control over regioselectivity, with a focus on explaining the underlying chemical principles to empower users to troubleshoot and adapt these methods for their specific needs.

Introduction: The Significance of Nitropyridines

The pyridine ring is a "privileged structural motif" in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[2] The introduction of a nitro group onto this scaffold dramatically enhances its synthetic versatility. The nitro group is a strong electron-withdrawing group that can be readily transformed into other functional groups (e.g., amines, which are precursors to amides, ureas, and sulfonamides) or used to direct further substitutions on the pyridine ring.[6] Consequently, nitropyridine intermediates like 2-Chloro-3-methyl-5-nitropyridine are crucial for building complex molecular architectures with desired biological activities.[1] This guide focuses on one-pot syntheses, which are advantageous for their operational simplicity, reduced waste generation, and potential for higher overall yields by minimizing intermediate isolation steps.[7]

Protocol 1: Synthesis of 3-Nitropyridine via In Situ Dinitrogen Pentoxide Generation

Direct nitration of pyridine using standard nitric/sulfuric acid mixtures is notoriously inefficient, yielding minimal product.[8] A more effective strategy involves the use of dinitrogen pentoxide (N₂O₅). While N₂O₅ can be isolated, it is unstable. A safer and more convenient approach is its in situ generation from nitric acid and a dehydrating agent like trifluoroacetic anhydride (TFAA).[9][10][11] This method proceeds not through direct electrophilic substitution but via a fascinating rearrangement mechanism.

Mechanistic Insight: The[8][12] Sigmatropic Shift

The reaction of pyridine with N₂O₅ initially forms an N-nitropyridinium intermediate.[6][12][13] Subsequent treatment with a bisulfite nucleophile (HSO₃⁻) leads to the formation of dihydropyridine adducts. The key step is a[8][12] sigmatropic shift of the nitro group from the nitrogen atom to the C3 position of the ring, followed by the elimination of bisulfite to regenerate the aromatic system, yielding 3-nitropyridine.[6][8][12] This pathway elegantly bypasses the high activation energy required for direct electrophilic attack on the deactivated pyridine ring.

Visualizing the Workflow

cluster_prep Nitrating Agent Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up A HNO₃ + Trifluoroacetic Anhydride (TFAA) B In situ formation of N₂O₅ A->B Dehydration D N-Nitropyridinium Intermediate B->D C Pyridine in TFAA C->D Nitration at Nitrogen E Add NaHSO₃/H₂O Solution D->E F [1,5] Sigmatropic Shift & Rearomatization E->F G 3-Nitropyridine Product F->G H Neutralization (pH 6-7) G->H I Extraction with CH₂Cl₂ H->I J Purification (Column Chromatography) I->J

Caption: Workflow for the one-pot synthesis of 3-Nitropyridine.

Detailed Experimental Protocol

Materials:

  • Pyridine

  • Trifluoroacetic anhydride (TFAA)

  • Fuming nitric acid (HNO₃)

  • Sodium metabisulfite (Na₂S₂O₅) or Sodium bisulfite (NaHSO₃)

  • Sodium hydroxide (NaOH) solution (25%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, chill trifluoroacetic anhydride (20 mmol) in an ice bath.

  • Addition of Pyridine: Slowly add pyridine (e.g., 10 mmol) to the chilled TFAA. Stir the mixture under chilled conditions for 2 hours.[11]

  • Nitrating Agent Addition: Slowly add fuming nitric acid (10 mmol) to the reaction mixture, ensuring the temperature is maintained below 10 °C.

  • Reaction Progression: Allow the reaction to stir for 9-10 hours at room temperature.[9]

  • Quenching: Prepare a chilled aqueous solution of sodium metabisulfite (17 mmol in 25 mL of water). Slowly drip the reaction mixture into this quenching solution with vigorous stirring.[9]

  • Stirring: Allow the quenched mixture to stir for 24 hours.

  • Neutralization and Extraction: Adjust the pH of the solution to 6-7 by the slow addition of a 25% NaOH solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).[9]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-nitropyridine by column chromatography on silica gel, using a hexane:ethyl acetate (1:1) mixture as the eluent.[9]

Data Summary
Reagent/ParameterMolar Ratio (to Pyridine)Key ConditionsExpected YieldReference
Pyridine1.0--[10]
Trifluoroacetic Anhydride2.00 °C initially66-83%[10]
Fuming Nitric Acid1.0< 10 °C addition[10]
Sodium Metabisulfite1.7Chilled solution[9]
Reaction Time-9-10 hours[9]

Protocol 2: Three-Component Ring Transformation (TCRT) for Substituted Nitropyridines

For accessing more complex, substituted nitropyridines that are not easily produced by other methods, a three-component ring transformation (TCRT) offers a powerful one-pot solution.[14] This strategy utilizes 1-methyl-3,5-dinitro-2-pyridone as a stable and safe synthetic equivalent of the highly unstable nitromalonaldehyde.

Mechanistic Rationale

The reaction involves the dinitropyridone substrate, a ketone, and a source of nitrogen (typically ammonia or ammonium acetate). The ketone first forms an enamine with ammonia. This enamine then acts as a nucleophile, attacking the electron-deficient dinitropyridone ring. A series of ring-opening and ring-closing steps follows, ultimately leading to the formation of a new, substituted nitropyridine ring, with the original pyridone fragment eliminated. This "scrap and build" approach provides access to a wide diversity of products by simply varying the ketone component.[14]

Visualizing the Workflow

A 1-Methyl-3,5-dinitro-2-pyridone D One-Pot Reaction Vessel A->D B Ketone (e.g., Acetophenone) B->D C Ammonia Source (e.g., NH₄OAc) C->D E Enamine Formation D->E F Nucleophilic Attack on Pyridone E->F G Ring Opening & Recyclization F->G H Substituted Nitropyridine G->H I Work-up & Purification H->I

Caption: Three-component one-pot synthesis of nitropyridines.

Detailed Experimental Protocol

Materials:

  • 1-Methyl-3,5-dinitro-2-pyridone

  • Aromatic or Aliphatic Ketone (e.g., Acetophenone)

  • Ammonia (e.g., aqueous solution)

  • Solvent (e.g., Methanol)

  • Autoclave (for elevated temperature/pressure)

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 1-methyl-3,5-dinitro-2-pyridone (1 mmol), the desired ketone (e.g., acetophenone, 1.2 mmol), and the solvent (e.g., 5 mL methanol).

  • Addition of Ammonia: Add an aqueous solution of ammonia (e.g., 140 equivalents).

  • Reaction Conditions: Seal the autoclave and heat the mixture to 120 °C. Maintain this temperature with stirring for the required reaction time (this can vary depending on the ketone used).[14]

  • Cooling and Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any excess pressure.

  • Isolation: Transfer the reaction mixture and concentrate it under reduced pressure.

  • Purification: The resulting crude product can be purified by standard methods such as recrystallization or column chromatography to yield the desired substituted nitropyridine.

Data Summary
SubstrateKey ReagentsConditionsProductYieldReference
1-Methyl-3,5-dinitro-2-pyridoneAcetophenone, Ammonia120 °C, Autoclave2-Phenyl-5-nitropyridineGood[14]
1-Methyl-3,5-dinitro-2-pyridonePropiophenone, Ammonia120 °C, Autoclave3-Methyl-2-phenyl-5-nitropyridineGood[14]
1-Methyl-3,5-dinitro-2-pyridoneCyclohexanone, AmmoniaReflux5,6,7,8-Tetrahydro-3-nitroquinolineGood[14]

Controlling Regioselectivity: The N-Oxide Strategy for 4-Nitropyridines

Direct nitration of pyridine overwhelmingly yields the 3-nitro isomer. To synthesize 2- or 4-nitropyridines, an indirect, multi-step approach is required, which can often be streamlined. The most common method involves the initial oxidation of pyridine to pyridine-N-oxide. This intermediate can then be nitrated to afford 4-nitropyridine-N-oxide, which is subsequently deoxygenated to give the final 4-nitropyridine product.

Rationale for the N-Oxide Route

The N-oxide functionality alters the electronic properties of the pyridine ring. It is electron-donating by resonance (activating the 2- and 4-positions) and electron-withdrawing by induction. The resonance effect dominates, making the 4-position susceptible to electrophilic attack. After nitration, the N-oxide group can be removed, typically with a reducing agent like phosphorus oxychloride (POCl₃), to yield the desired 4-nitropyridine.

Detailed Experimental Protocol (Nitration and Deoxygenation)

This protocol assumes the starting material is pyridine-N-oxide, which is commercially available or can be synthesized from pyridine.

Materials:

  • Pyridine-N-oxide

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium carbonate solution

  • Dichloromethane (CH₂Cl₂)

Procedure (Part A: Nitration):

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming HNO₃ (0.29 mol) to concentrated H₂SO₄ (0.56 mol) with stirring. Allow the mixture to warm to 20 °C.[5]

  • Reaction Setup: In a separate reaction flask, add pyridine-N-oxide (e.g., 0.1 mol). Heat the flask to 60 °C.

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise over 30 minutes.[5]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.[5]

  • Work-up: Cool the mixture and pour it onto crushed ice. Carefully neutralize with a saturated sodium carbonate solution to pH 7-8. A yellow solid (4-nitropyridine-N-oxide) will precipitate. Collect by filtration.[5]

Procedure (Part B: Deoxygenation - can be performed sequentially):

  • Reaction Setup: To the crude (or purified) 4-nitropyridine-N-oxide (e.g., 0.1 mol), add phosphorus oxychloride (POCl₃, e.g., 0.2 mol).

  • Heating: Heat the mixture under reflux for 1 hour.

  • Work-up: After the reaction, recover excess POCl₃ by distillation under reduced pressure. Slowly pour the residue into ice water with stirring.[5]

  • Neutralization and Extraction: Neutralize the mixture to pH 8-9 with 40% aqueous NaOH. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and distill off the solvent to obtain the 4-nitropyridine product.

Troubleshooting and Optimization

IssueProbable Cause & ExplanationRecommended Solution
Low or No Yield in Direct Nitration The pyridine nitrogen is protonated in strong acid, forming a highly deactivated pyridinium ion.[5]Use the N₂O₅/TFAA method (Protocol 1) which avoids strongly acidic conditions and proceeds via a different mechanism.[6][12]
Obtaining 3-nitro Isomer Instead of 4-nitro Direct electrophilic nitration of pyridine inherently favors substitution at the 3-position due to the electronics of the pyridinium ion.Employ the N-oxide strategy to direct nitration to the 4-position.[5]
Reaction is Sluggish or Incomplete Insufficient activation or harsh conditions leading to decomposition.For TCRT (Protocol 2), ensure sufficient heating and pressure in an autoclave for less reactive ketones.[14] For nitration, ensure the nitrating agent is freshly prepared or generated in situ.

Conclusion

The one-pot synthesis of nitropyridine derivatives is a field rich with elegant chemical solutions to the challenge of functionalizing an electron-deficient heterocycle. The protocols detailed in this guide—from the mechanistic sophistication of the[8][12] sigmatropic shift to the modularity of three-component ring transformations—provide researchers with reliable and adaptable methods. By understanding the causality behind these experimental choices, scientists can better leverage these powerful intermediates in the pursuit of novel therapeutics and advanced materials.

References

  • Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141. (Source derived from analysis of multiple papers by Bakke et al. cited in search results)
  • Dac Pharma. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. Dac Pharma Co.,Limited. [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]

  • Bakke, J. M. (2002). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Bakke, J. M. (2000). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Ivanova, E. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4936. [Link]

  • Tohda, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(23), 7356. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Chemical Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]

  • Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration. [Link]

  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3, 538-541. [Link]

  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Katritzky, A. R., et al. (2004). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]

  • Zhang, M., & Yi, W. (2021). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Cogent Chemistry, 7(1), 1888124. [Link]

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Application Notes & Protocols: The Utility of 2-Hydroxy-3,5-dinitropyridine in Advanced Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-3,5-dinitropyridine is a versatile heterocyclic compound whose unique electronic and structural properties make it a valuable precursor in the development of high-performance colorants.[1][2] This guide provides an in-depth exploration of its application in synthesizing both azo dyes and metal-complex pigments. We will delve into the mechanistic principles, provide detailed, field-tested protocols, and discuss the performance characteristics of the resulting materials. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.

Introduction to this compound

This compound, also known as 3,5-dinitro-2(1H)-pyridinone, is a yellow crystalline solid with a melting point in the range of 175-179 °C.[1][2][3] Its molecular structure consists of a pyridine ring substituted with a hydroxyl group at the 2-position and two strongly electron-withdrawing nitro groups at the 3- and 5-positions. This specific arrangement governs its chemical reactivity and utility.

Key Chemical Properties:

PropertyValueSource
Molecular Formula C₅H₃N₃O₅[2][3]
Molecular Weight 185.09 g/mol [2][3]
Appearance Yellow crystalline powder[1]
Melting Point 175-179 °C[1][2][3]
pKa 4.41 (Predicted)[2]

The presence of the nitro groups significantly increases the acidity of the hydroxyl proton and makes the pyridine ring electron-deficient. This electronic nature is pivotal, rendering the molecule an excellent coupling component in azo dye synthesis and a potent bidentate ligand for forming stable metal complexes.[2][4] While it has applications as a catalyst in solid propellants and in coordination chemistry, its role as an intermediate for oxidative dyestuffs is particularly noteworthy.[1][2][4]

Application I: Synthesis of Azo Dyes

Azo dyes are the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[5] The synthesis is a two-step process: diazotization followed by azo coupling.[5] In this context, this compound serves as a highly effective coupling component. The electron-withdrawing nitro groups enhance the reactivity of the ring toward the electrophilic diazonium ion, leading to vibrant and stable dyes.

Experimental Protocol: Synthesis of a Monoazo Dye

This protocol details the synthesis of a representative azo dye using aniline as the diazo component and this compound as the coupling component.

The first step is the conversion of a primary aromatic amine to a diazonium salt. This reaction must be performed at low temperatures (0–5 °C) as diazonium salts are unstable and can decompose at higher temperatures, releasing nitrogen gas.

  • Preparation: In a 100 mL beaker, dissolve 0.93 g (10 mmol) of aniline in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of deionized water.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. Maintain this temperature throughout the procedure.

  • Nitrite Addition: In a separate beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10-15 minutes. The rate of addition should be controlled to keep the temperature below 5 °C.

    • Causality Note: The slow, dropwise addition of sodium nitrite to the acidic amine solution generates nitrous acid (HNO₂) in situ. This highly reactive species then reacts with the amine to form the diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of both the nitrous acid and the resulting diazonium salt.

  • Confirmation: The reaction is complete when the solution shows a slight excess of nitrous acid, which can be confirmed by testing a drop of the solution with starch-iodide paper (a blue-black color indicates excess nitrous acid). The resulting clear solution of benzenediazonium chloride is kept in the ice bath for immediate use in the next step.

The electrophilic diazonium salt is now ready to react with the nucleophilic coupling component.

  • Coupling Solution: In a 250 mL beaker, dissolve 1.85 g (10 mmol) of this compound in 20 mL of 10% sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.

    • Causality Note: The reaction is performed under alkaline conditions because the phenoxide ion (formed by deprotonating the hydroxyl group) is a much stronger activating group than the neutral hydroxyl group. This greatly increases the nucleophilicity of the pyridine ring, facilitating the electrophilic attack by the relatively weak diazonium ion electrophile.

  • Coupling: Slowly add the cold diazonium salt solution (from Part A) to the stirred, cold solution of the coupling component over 20-30 minutes. A brightly colored precipitate should form immediately.

  • Stirring: Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the reaction.

  • Isolation: Collect the precipitated dye by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral. This removes any unreacted salts or starting materials.

  • Drying: Dry the product in a vacuum oven at 60 °C. Record the yield and characterize the product.

Workflow Diagram: Azo Dye Synthesis

AzoDyeSynthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Workup & Isolation Aniline Aniline + HCl Cooling1 Cool to 0-5 °C Aniline->Cooling1 1. Prepare Amine Salt NaNO2 Add NaNO2 (aq) dropwise Cooling1->NaNO2 2. Maintain Temp. Diazonium Benzenediazonium Chloride Solution NaNO2->Diazonium 3. Form Diazonium Salt Coupling Combine Solutions Diazonium->Coupling 5. Add Diazonium Salt (Slowly) HDNP This compound + NaOH (aq) Cooling2 Cool to 5 °C HDNP->Cooling2 4. Prepare Coupling Solution Cooling2->Coupling Precipitate Azo Dye Precipitate Coupling->Precipitate 6. Stir & Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Wash with H₂O Filtration->Washing Drying Dry Product Washing->Drying

Caption: Workflow for the synthesis of an azo dye.

Application II: Synthesis of Metal-Complex Pigments

Metal-complex pigments are coordination compounds where a metal ion is chelated by one or more organic ligand molecules.[7][8] These pigments often exhibit superior stability, lightfastness, and heat resistance compared to their metal-free organic counterparts. This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated hydroxyl group.

Experimental Protocol: Synthesis of a Copper(II) Complex Pigment

This protocol describes a straightforward method for preparing a stable copper(II) pigment.

  • Ligand Solution: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.85 g (10 mmol) of this compound in 50 mL of ethanol. Gently heat the mixture to achieve a clear solution.

  • Deprotonation: Add 10.5 mmol of a suitable non-nucleophilic base (e.g., 1.45 mL of triethylamine) to the solution. A color change should be observed as the pyridinolate anion is formed.

    • Causality Note: The ligand must be deprotonated to become an effective chelating agent. The resulting anion has a localized negative charge on the oxygen atom, making it a much stronger Lewis base for coordinating to the positively charged metal ion.

  • Metal Salt Addition: In a separate beaker, dissolve 1.00 g (5 mmol) of copper(II) acetate monohydrate in 25 mL of ethanol. Add this solution to the flask containing the ligand solution.

    • Stoichiometry Note: A 2:1 ligand-to-metal molar ratio is used, assuming the formation of a Cu(L)₂ complex where the copper ion has a coordination number of four.

  • Complexation: Heat the reaction mixture to reflux and maintain it for 2-3 hours. The formation of a colored precipitate indicates the formation of the metal complex.

  • Isolation: After cooling to room temperature, collect the pigment by vacuum filtration.

  • Washing: Wash the pigment on the filter with hot ethanol to remove any unreacted starting materials, followed by a wash with deionized water to remove any inorganic salts.

  • Drying: Dry the final pigment in a vacuum oven at 80-100 °C.

Workflow Diagram: Metal-Complex Pigment Synthesis

PigmentSynthesis cluster_ligand Ligand Preparation cluster_complexation Complexation cluster_workup Workup & Isolation Dissolve_Ligand Dissolve HDNP in Ethanol Add_Base Add Base (e.g., Triethylamine) Dissolve_Ligand->Add_Base 1. Solubilize Ligand_Anion Pyridinolate Ligand Solution Add_Base->Ligand_Anion 2. Deprotonate Combine Combine Solutions Ligand_Anion->Combine 3. Add Metal Salt Metal_Sol Prepare Cu(OAc)₂ Solution in Ethanol Metal_Sol->Combine Reflux Heat to Reflux (2-3 hours) Combine->Reflux 4. Initiate Reaction Pigment_Slurry Pigment Slurry Reflux->Pigment_Slurry 5. Form Precipitate Cooling Cool to RT Pigment_Slurry->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Ethanol and Water Filtration->Washing Drying Dry Pigment Washing->Drying

Caption: Workflow for the synthesis of a metal-complex pigment.

Performance Characteristics of Derived Colorants

Colorants derived from this compound are expected to exhibit high performance due to the inherent stability of the parent heterocycle and the strong electronic interactions within the final dye or pigment structure. The following table summarizes the anticipated properties.

PropertyAzo DyesMetal-Complex PigmentsRationale
Color Hue Yellow to Red/BrownGreen, Brown, or BlueThe final color depends on the entire chromophore, including the diazo component for azo dyes and the specific metal ion for pigments.
Lightfastness Good to Very GoodExcellentThe rigid, chelated structure of metal complexes dissipates photo-energy more effectively, preventing degradation.[7][9]
Thermal Stability Moderate to GoodVery Good to ExcellentThe coordination bonds in metal complexes are significantly stronger than the intermolecular forces in organic dyes, requiring more energy to break down.[8]
Solvent Resistance Low to ModerateHighMetal complexes typically form highly crystalline, insoluble lattices, making them robust against solvents.[7][8]
Chemical Resistance GoodExcellentThe chelated metal ion is sterically and electronically shielded, protecting the ligand from chemical attack.

Safety and Handling

As with any chemical protocol, adherence to strict safety guidelines is paramount.

  • Hazards: this compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[3][10] When handling the solid powder, use a dust mask (e.g., N95) or conduct manipulations within a fume hood to avoid inhalation.[3][10]

  • Handling: Use in a well-ventilated area.[11] Avoid formation of dust and aerosols.[10] Keep away from strong oxidizing agents and strong acids.[12]

  • Disposal: Dispose of waste materials and contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[13]

References

  • Cas 2980-33-8, this compound | lookchem. (n.d.). Retrieved January 12, 2026, from [Link]

  • JPH06220019A - Production of this compound compounds - Google Patents. (n.d.).
  • MSDS of this compound. (2013, October 15). Retrieved January 12, 2026, from [Link]

  • The Synthesis of Azo Dyes. (n.d.). Retrieved January 12, 2026, from [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH. (2020, January 31). Retrieved January 12, 2026, from [Link]

  • Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds. (2024, May 15). Retrieved January 12, 2026, from [Link]

  • Synthesis of an azo dye - YouTube. (2021, May 12). Retrieved January 12, 2026, from [Link]

  • Metal complex pigments - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Metal complex pigments - Heriot-Watt Research Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Fungal Pigments: Potential Coloring Compounds for Wide Ranging Applications in Textile Dyeing - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of 4-hydroxy coumarin dyes and their applications - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

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Troubleshooting & Optimization

Improving the yield of 2-Hydroxy-3,5-dinitropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the development of pharmaceuticals, agrochemicals, and oxidative dyes, 2-Hydroxy-3,5-dinitropyridine is a compound whose efficient synthesis is critical for research and industrial applications.[1][2] This guide serves as a dedicated technical support center for researchers and drug development professionals engaged in its synthesis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.

This document is structured to address the practical challenges encountered in the laboratory, moving from a high-level overview to specific troubleshooting questions and detailed protocols.

The most common and industrially relevant method for synthesizing this compound is the direct dinitration of 2-hydroxypyridine. This electrophilic aromatic substitution reaction is typically performed using a potent nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid. The workflow, while straightforward in principle, requires meticulous control over reaction parameters to ensure both high yield and safety.

G cluster_start Starting Material cluster_reaction Core Reaction cluster_workup Product Isolation cluster_end Final Product Start 2-Hydroxypyridine Nitration Dinitration (Mixed Acid) Start->Nitration Add to nitrating agent Quench Quenching on Ice Nitration->Quench Pour reaction mass Neutralize Neutralization Quench->Neutralize Isolate Filtration & Washing Neutralize->Isolate End This compound Isolate->End G cluster_prep 1. Reagent Preparation cluster_reaction 2. Dinitration Reaction cluster_workup 3. Isolation & Purification prep1 Prepare mixed acid: Add 50g fuming HNO₃ to 125g fuming H₂SO₄ with cooling. react3 Slowly add the mixed acid over 2 hours, maintaining temperature at 80-85°C. prep1->react3 Mixed Acid react1 In a separate flask, add 25g 2-hydroxypyridine to 75g fuming H₂SO₄. react2 Heat the pyridine solution to 80°C. react1->react2 react2->react3 react4 Stir at 85°C for 3 hours after addition is complete. react3->react4 workup1 Cool reaction mixture to room temperature. react4->workup1 workup2 Pour slowly onto 500g of ice with vigorous stirring. workup1->workup2 workup3 Neutralize to pH 6 with ~40% NaOH solution, keeping the mixture cool. workup2->workup3 workup4 Filter the precipitated crystals. workup3->workup4 workup5 Wash the filter cake with 100g of cold water. workup4->workup5 workup6 Dry the purified crystals. workup5->workup6

Sources

Technical Support Center: Controlling Exothermic Reactions During the Nitration of 2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of 2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this critical reaction. Here, we address common challenges in a question-and-answer format, focusing on the causality behind experimental choices to ensure both safety and success in your synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: My nitration of 2-hydroxypyridine is showing a rapid, uncontrolled temperature increase. What is happening and what should I do?

A1: You are likely experiencing a thermal runaway reaction. This is a critical situation where the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[1] This self-accelerating process can lead to a dangerous increase in temperature and pressure.[2][3]

Immediate Actions:

  • Cease Reagent Addition: Immediately stop adding the nitrating agent.

  • Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient capacity. If possible, add more coolant (e.g., dry ice to an acetone bath).

  • Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, prepare to quench the reaction. This is a hazardous step and should only be performed as a last resort according to your lab's established safety protocols.[4] The standard procedure involves slowly and carefully pouring the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[4] Be aware that the dilution of concentrated sulfuric acid is itself a highly exothermic process.[4]

Root Cause Analysis & Prevention: Several factors can contribute to a thermal runaway. Understanding these is key to preventing future incidents.

  • Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated.

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly generates heat faster than the cooling system can remove it.[4] A slow, dropwise addition is crucial.

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, initiating a runaway.[4]

  • Incorrect Reagent Concentration: Using overly concentrated acids increases the reaction's exothermicity.

  • Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exothermic event.

Q2: What are the best practices for preparing the nitrating mixture to minimize risks?

A2: The preparation of the nitrating mixture (typically a combination of nitric acid and sulfuric acid) is a critical step where significant heat is generated.

Protocol for Safe Preparation of Nitrating Mixture:

  • Select Appropriate Glassware: Use a flask that can withstand thermal stress.

  • Pre-cool the Sulfuric Acid: Place the flask containing the concentrated sulfuric acid in an ice-water bath and allow it to cool.

  • Slow, Portion-wise Addition: Add the concentrated nitric acid to the cold sulfuric acid very slowly, in small portions, while continuously stirring. Never add sulfuric acid to nitric acid.

  • Maintain Cooling: Keep the mixture in the ice bath throughout the addition process to dissipate the heat of mixing.

  • Monitor Temperature: Use a thermometer to monitor the internal temperature of the mixture, ensuring it remains within a safe, predetermined range.

Q3: I'm observing the formation of dark-colored byproducts. What are they and how can I avoid them?

A3: The formation of dark-colored byproducts, often described as "heavies," is a common issue in nitration reactions. These are typically the result of oxidation side reactions or over-nitration, which can be promoted by excessive temperatures or incorrect reagent ratios. These byproducts not only reduce the yield and purity of your desired product but can also pose a safety hazard as they may be thermally unstable.[5]

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction at the optimal, low temperature to minimize oxidation.

  • Controlled Reagent Addition: Add the nitrating agent slowly to prevent localized temperature spikes.

  • Appropriate Stoichiometry: Use the correct molar ratio of nitric acid to sulfuric acid and substrate. Excess nitrating agent can lead to unwanted side reactions.

  • Inert Atmosphere: In some cases, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce oxidative side reactions.

Q4: How do I choose the right quenching and work-up procedure for my reaction?

A4: The quenching and work-up procedure is crucial for safely stopping the reaction and isolating the product. The most common method is to pour the reaction mixture onto ice.[4]

Post-Quenching Work-up Steps:

  • Neutralization: After quenching, the acidic solution needs to be neutralized. This is typically done by the careful, portion-wise addition of a base, such as sodium bicarbonate or sodium carbonate solution, until the pH is neutral.[6] This step should be performed with cooling as the neutralization is also exothermic.

  • Extraction: The product is then extracted from the aqueous layer using a suitable organic solvent. The choice of solvent will depend on the solubility of your product.

  • Washing: The organic layer is typically washed with water and then with a brine solution to remove any remaining water-soluble impurities and to aid in the separation of the layers.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

G cluster_reaction Reaction Phase cluster_workup Work-up Phase Start Start Prepare Nitrating Mixture Prepare Nitrating Mixture Start->Prepare Nitrating Mixture Cool Reactor Cool Reactor Prepare Nitrating Mixture->Cool Reactor Add 2-Hydroxypyridine Add 2-Hydroxypyridine Cool Reactor->Add 2-Hydroxypyridine Slowly Add Nitrating Mixture Slowly Add Nitrating Mixture Add 2-Hydroxypyridine->Slowly Add Nitrating Mixture Monitor Temperature Monitor Temperature Slowly Add Nitrating Mixture->Monitor Temperature Reaction Complete Reaction Complete Monitor Temperature->Reaction Complete Maintain T < 5°C Quench on Ice Quench on Ice Reaction Complete->Quench on Ice Neutralize Neutralize Quench on Ice->Neutralize Extract Product Extract Product Neutralize->Extract Product Wash Organic Layer Wash Organic Layer Extract Product->Wash Organic Layer Dry & Evaporate Dry & Evaporate Wash Organic Layer->Dry & Evaporate Purify Product Purify Product Dry & Evaporate->Purify Product End End Purify Product->End

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues you may encounter during the nitration of 2-hydroxypyridine.

Issue 1: Thermal Runaway or Exotherm
Symptom Potential Cause Recommended Action
Rapid, uncontrolled temperature increase.1. Addition of nitrating agent is too fast. 2. Inadequate cooling. 3. Poor agitation.1. Immediately stop the addition of the nitrating agent. 2. Ensure the cooling bath is at the correct temperature and has sufficient capacity. 3. Increase the stirring rate to improve heat dissipation. 4. If the temperature continues to rise, perform an emergency quench as a last resort.[4]
Issue 2: Low or No Product Yield
Symptom Potential Cause Recommended Action
Low yield of desired nitro-2-hydroxypyridine.1. Incomplete reaction. 2. Product loss during work-up. 3. Incorrect reaction conditions.1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure completion. 2. Optimize the extraction and purification steps to minimize product loss. 3. Verify the concentrations and ratios of your reagents and ensure the reaction temperature is optimal.
Issue 3: Formation of Impurities
Symptom Potential Cause Recommended Action
Presence of significant byproducts in the final product.1. Over-nitration (di-nitration). 2. Oxidation of starting material or product.1. Carefully control the stoichiometry of the nitrating agent. 2. Maintain a low reaction temperature to minimize side reactions. 3. Consider using a milder nitrating agent if possible.

Section 3: Experimental Protocols

General Protocol for the Nitration of 2-Hydroxypyridine

This protocol is a general guideline and may require optimization for your specific experimental setup and scale.

  • Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid (typically a 1:1 to 1:2 v/v ratio) while cooling in an ice-water bath.[7]

  • Reaction Setup: Dissolve 2-hydroxypyridine in concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the flask in an ice-salt bath to between 0 and -5 °C.

  • Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-hydroxypyridine, ensuring the internal temperature does not exceed 5 °C.[4] The addition should be slow and controlled.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at low temperature and monitor its progress by TLC or another suitable analytical method.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[4] Neutralize the resulting solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

G cluster_inputs Inputs cluster_process Controlled Nitration cluster_outputs Outputs 2-Hydroxypyridine 2-Hydroxypyridine Reaction Vessel Reaction Vessel 2-Hydroxypyridine->Reaction Vessel Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Reaction Vessel Slow Addition Nitro-2-hydroxypyridine Nitro-2-hydroxypyridine Reaction Vessel->Nitro-2-hydroxypyridine Heat Heat Reaction Vessel->Heat Heat Removal Cooling Bath Cooling Bath Cooling Bath->Reaction Vessel Stirring Stirring Stirring->Reaction Vessel Temperature Monitoring Temperature Monitoring Temperature Monitoring->Reaction Vessel

Analytical Methods for Monitoring Reaction Progress

Regular monitoring of the reaction is essential to determine the point of completion and to avoid the formation of byproducts.

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentrations of reactants and products, allowing for a more precise determination of reaction kinetics and endpoint.

  • Gas Chromatography (GC): Can be used if the products are sufficiently volatile. GC can be coupled with mass spectrometry (GC-MS) for definitive identification of products and byproducts.[8]

References

  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • ACS Publications. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
  • YouTube. (2024). Nitration reaction safety.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
  • Visual Encyclopedia of Chemical Engineering Equipment. (2022). Reaction Control.
  • NIH. (n.d.). Quantification of nitrotyrosine in nitrated proteins - PMC.
  • NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf.
  • (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • (n.d.). 6. analytical methods.
  • Google Patents. (n.d.). Preparation method of 3-hydroxy-2-nitropyridine.
  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.

Sources

How to minimize by-product formation in 2-Hydroxy-3,5-dinitropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-Hydroxy-3,5-dinitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing by-product formation and ensuring high purity of the final compound. This valuable intermediate for oxidative dyestuffs, pharmaceuticals, and as a catalyst in solid propellants demands precise control over reaction conditions to achieve optimal results.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

I. Understanding the Synthetic Pathways and Key Challenges

The synthesis of this compound is primarily achieved through two main routes:

  • Direct Nitration of 2-Hydroxypyridine: This is a common method involving the electrophilic substitution of 2-hydroxypyridine with a strong nitrating agent. The key challenge lies in controlling the regioselectivity and preventing over-nitration or oxidative degradation of the pyridine ring.

  • Hydrolysis of 2-Chloro-3,5-dinitropyridine: This method involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-3,5-dinitropyridine with a hydroxyl group. The primary challenge here is ensuring complete conversion and avoiding side reactions.

The following sections will delve into specific issues related to each pathway and provide actionable solutions.

II. Troubleshooting Guide: Direct Nitration of 2-Hydroxypyridine

The direct nitration of 2-hydroxypyridine, while seemingly straightforward, can lead to a mixture of products if not carefully controlled. The primary by-products are the mono-nitrated isomers, 2-hydroxy-3-nitropyridine and 2-hydroxy-5-nitropyridine.[3][4]

Frequently Asked Questions (FAQs)

Q1: My reaction yields a mixture of mono- and di-nitrated products. How can I improve the yield of this compound?

A1: Achieving a high yield of the di-nitro product requires forcing conditions, as the first nitro group deactivates the pyridine ring towards further electrophilic substitution. Here are the key parameters to optimize:

  • Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid, or fuming nitric acid and fuming sulfuric acid, is typically required for di-nitration.[1] Using a less potent nitrating agent, such as dilute nitric acid, will favor the formation of mono-nitrated products, particularly 2-hydroxy-5-nitropyridine.[3]

  • Reaction Temperature: Higher temperatures (80-150 °C) are generally necessary to drive the reaction to completion and achieve di-nitration.[1] Lower temperatures will result in incomplete reaction and a higher proportion of mono-nitrated by-products.

  • Reaction Time: Ensure a sufficient reaction time to allow for the second nitration to occur. Monitor the reaction progress using a suitable analytical technique like HPLC or TLC.

  • Controlled Addition: A slow, controlled addition of the nitrating agent is crucial to manage the exothermic nature of the reaction and prevent localized overheating, which can lead to degradation.[1]

Q2: I am observing significant charring and low yield, suggesting degradation of my starting material. What is causing this and how can I prevent it?

A2: Charring is a sign of oxidative degradation of the pyridine ring under the harsh nitrating conditions. The pyridine ring is relatively stable to oxidation, but the combination of high temperatures and a strong oxidizing agent like fuming nitric acid can lead to decomposition.[5]

To mitigate this:

  • Temperature Control: Maintain a strict and uniform temperature profile throughout the reaction. Avoid exceeding the recommended temperature range.

  • Rate of Addition: As mentioned, add the nitrating agent slowly and with efficient stirring to dissipate heat effectively.

  • Purity of Starting Material: Ensure your 2-hydroxypyridine is of high purity, as impurities can sometimes catalyze degradation pathways.

Q3: My product analysis shows the presence of isomeric impurities. How can I control the regioselectivity of the nitration?

A3: The hydroxyl group at the 2-position of the pyridine ring directs electrophilic substitution to the 3 and 5 positions. However, the distribution of isomers can be influenced by several factors. The formation of 2-hydroxy-3-nitropyridine and 2-hydroxy-5-nitropyridine as intermediates is expected. Under optimal conditions for di-nitration, these intermediates are further nitrated to the desired 3,5-dinitro product. If your final product is contaminated with mono-nitro isomers, it is likely due to incomplete reaction.

Parameter Effect on Regioselectivity and By-product Formation
Nitrating Agent Strength Stronger (e.g., fuming HNO₃/fuming H₂SO₄): Favors di-nitration. Weaker (e.g., dilute HNO₃): Favors mono-nitration (predominantly 5-nitro isomer).[3]
Temperature Higher (80-150 °C): Promotes di-nitration.[1] Lower: Leads to incomplete reaction and mono-nitro by-products.
Reaction Time Shorter: May result in incomplete conversion to the di-nitro product. Longer: Increases risk of degradation if temperature is too high.

Q4: How can I purify my this compound from the mono-nitrated by-products?

A4: Purification can typically be achieved through recrystallization. The choice of solvent is critical.

  • Recrystallization Solvents: Water, ethanol, and dimethylformamide (DMF) have been reported as suitable solvents for the recrystallization of this compound.[1] A mixed solvent system, such as ethanol/water, may also be effective. The mono-nitrated isomers may have different solubilities in these solvents, allowing for their separation.

  • Column Chromatography: For smaller scale purifications or if recrystallization is ineffective, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) would likely be effective, with the less polar mono-nitro isomers eluting before the more polar di-nitro product.

Experimental Protocol: Direct Nitration of 2-Hydroxypyridine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Reaction Setup: In a flask equipped with a stirrer, thermometer, and dropping funnel, carefully add 2-hydroxypyridine to concentrated sulfuric acid while cooling in an ice bath.

  • Preparation of Nitrating Mixture: In a separate vessel, prepare a mixture of fuming nitric acid and fuming sulfuric acid.

  • Nitration: Slowly add the nitrating mixture to the 2-hydroxypyridine solution, maintaining the temperature between 80-100°C. The rate of addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring at the reaction temperature for a specified time (e.g., 2-3 hours). Monitor the reaction progress by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Nitration_Pathway A 2-Hydroxypyridine B Mono-nitrated Intermediates (2-Hydroxy-3-nitropyridine & 2-Hydroxy-5-nitropyridine) A->B Nitrating Agent (e.g., HNO3/H2SO4) D Degradation Products A->D Harsh Conditions (Excessive Heat/Oxidant) C This compound (Desired Product) B->C Forcing Conditions (High Temp, Strong Acid) B->D Harsh Conditions

Caption: Reaction pathway for the direct nitration of 2-hydroxypyridine.

III. Troubleshooting Guide: Hydrolysis of 2-Chloro-3,5-dinitropyridine

This synthetic route offers an alternative to direct nitration and can sometimes provide a cleaner product profile, as it avoids the use of strong oxidizing acids. The main by-product of concern is the unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: My hydrolysis reaction is incomplete, and I have a significant amount of unreacted 2-chloro-3,5-dinitropyridine in my product. How can I drive the reaction to completion?

A1: Incomplete hydrolysis is a common issue and can be addressed by optimizing the following parameters:

  • Base Concentration: The hydrolysis is a nucleophilic aromatic substitution and is typically base-catalyzed. Ensure you are using a sufficient excess of a suitable base (e.g., sodium hydroxide, potassium hydroxide).

  • Reaction Temperature: Increasing the reaction temperature will generally increase the rate of hydrolysis. Refluxing the reaction mixture is a common practice.

  • Reaction Time: Allow for a sufficient reaction time for the hydrolysis to go to completion. Monitor the disappearance of the starting material by TLC or HPLC.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Aqueous or mixed aqueous/organic solvent systems are typically used.

Q2: Are there any potential side reactions I should be aware of during the hydrolysis of 2-chloro-3,5-dinitropyridine?

A2: While the primary reaction is the displacement of the chloride, other nucleophiles present in the reaction mixture could potentially compete with the hydroxide ion. However, in a clean system with a strong base in water, the main competing reaction is the incomplete reaction. The nitro groups are generally stable under typical hydrolysis conditions, but extremely harsh basic conditions and high temperatures could potentially lead to degradation, although this is less common than in the nitration route.

Q3: How can I effectively remove unreacted 2-chloro-3,5-dinitropyridine from my final product?

A3:

  • Recrystallization: this compound and 2-chloro-3,5-dinitropyridine have different polarities and solubilities. A carefully chosen recrystallization solvent should allow for the separation of the more polar hydroxy compound from the less polar chloro starting material.

  • Aqueous Work-up: The acidic nature of the hydroxyl group in this compound can be exploited. By dissolving the crude product in a basic aqueous solution, the desired product will form a salt and dissolve, while the unreacted chloro compound will remain as a solid and can be filtered off. Subsequent acidification of the filtrate will precipitate the pure this compound.

Experimental Protocol: Hydrolysis of 2-Chloro-3,5-dinitropyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve 2-chloro-3,5-dinitropyridine in an appropriate solvent (e.g., aqueous ethanol).

  • Hydrolysis: Add a solution of a strong base (e.g., aqueous sodium hydroxide) to the flask.

  • Heating: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 2-4 hours).

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation and Purification: Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

Hydrolysis_Workflow cluster_0 Reaction cluster_1 Work-up & Purification A 2-Chloro-3,5-dinitropyridine C Reflux A->C B Aqueous Base (e.g., NaOH) B->C D Cool and Acidify C->D E Filter and Wash D->E F Recrystallize E->F G Pure this compound F->G

Caption: General workflow for the hydrolysis of 2-chloro-3,5-dinitropyridine.

IV. Analytical Methods for Purity Assessment

Accurate assessment of product purity and by-product levels is critical. High-Performance Liquid Chromatography (HPLC) is the recommended method.

Recommended HPLC Method Parameters (Starting Point):

Parameter Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic acid or phosphoric acid) and methanol or acetonitrile.
Detection UV detector at a wavelength where both the product and potential by-products absorb (e.g., 254 nm or a wavelength determined by UV scan).
Flow Rate 1.0 mL/min
Column Temperature 30 °C

This method should be validated for your specific application to ensure linearity, accuracy, and precision.

V. References

  • Production of this compound compounds. JPH06220019A. Google Patents.

  • 2-Hydroxy-5-nitropyridine 5418-51-9 wiki - Guidechem.

  • Synthesis of (a) 2-hydroxy-5-nitropyridine - PrepChem.com.

  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. CN112745259A. Google Patents.

  • Preparation method of 2-hydroxy-3-nitropyridine. CN103664757A. Google Patents.

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.

  • Method for preparing 2-chloro-5-nitropyridine. CN102040554A. Google Patents.

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed.

  • Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B. Google Patents.

  • The directive influence of the n-oxide group during the nitration of derivatives of pyridine-n-oxide (II) | Request PDF - ResearchGate.

  • Degradation of pyridines in the environment - Semantic Scholar.

  • What are the product of degradation from Pyridine? - ResearchGate.

  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.

  • The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐n‐oxide (III). The nitration of 2‐ and 3‐methoxypyridine‐N‐oxide | Request PDF - ResearchGate.

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals.

  • The Control of Isomer Distributions in Nitration Reactions. - DTIC.

  • development and validation of a single hplc method for the determination of thirteen pharmaceuticals - Semantic Scholar.

  • This compound 97 2980-33-8 - Sigma-Aldrich.

  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • 2-Hydroxy-3-nitropyridine - the NIST WebBook.

  • 3-Hydroxy-2-nitropyridine synthesis - ChemicalBook.

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

  • Preparation method of 3-hydroxy-2-nitropyridine. CN103992267A. Google Patents.

  • Cas 2980-33-8,this compound | lookchem.

  • 24.6: Nitro Compounds - Chemistry LibreTexts.

  • Preparation of nitropyridines by nitration of pyridines with nitric acid - RSC Publishing.

  • Synthesizing technology for 3-hydroxy-2-nitropyridine. CN105272908A. Google Patents.

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - NIH.

  • This compound | 2980-33-8 - ChemicalBook.

  • Regioselective nitration of aromatic compounds and the reaction products thereof. US5946638A. Google Patents.

  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones.

  • The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine: M06-2X investigation - PubMed.

  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.

  • VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [ F]NaF - UPB.

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC - NIH.

  • 20.7: Chemistry of Nitriles.

  • Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.

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Technical Support Center: Troubleshooting Foaming in Nitration Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing foaming issues during nitration reactions. This resource is designed for researchers, chemists, and process development professionals who encounter foam-related challenges. Uncontrolled foaming can lead to reduced reactor volume, poor mixing, inconsistent reaction progress, and significant safety hazards. This guide provides a structured, in-depth approach to diagnosing, troubleshooting, and preventing these issues through a series of frequently asked questions and validated protocols.

FAQ Section 1: Understanding the Root Causes of Foam
Question: What is fundamentally causing the foam in my nitration reaction?

Answer:

Foam is a stable dispersion of gas within a liquid, and its formation in any chemical process requires two key components: a gas phase and a surfactant to stabilize the bubbles.[1] In nitration, the causes are multifaceted and can be traced back to chemical, physical, and contaminant-related factors.

  • Gas Generation: Nitration reactions are often exothermic and can generate gaseous byproducts, such as nitrogen oxides (NOx), which provide the gas phase necessary for foam.

  • Surface-Active Species (Surfactants): The stability of the foam bubbles depends on the presence of molecules that lower the surface tension of the liquid.[2] These can be unintentionally introduced or generated in-situ:

    • In-Situ Surfactant Formation: Certain nitroaromatic compounds, intermediates, or degradation byproducts can possess amphiphilic properties, acting as surfactants that stabilize foam.[3]

    • Process Contaminants: The most common culprits are impurities that act as surface-active agents. These can include:

      • Liquid hydrocarbons (e.g., lubricating oils from equipment).[4]

      • Suspended solids like corrosion products (iron sulfide) or insoluble starting materials, which can stabilize the bubble interface.[5]

      • Trace chemicals from previous process steps, such as corrosion inhibitors or cleaning agents.[6]

      • Degradation products from the amine solutions sometimes used in related processes.[5][7]

  • Physical Process Parameters: The physical conditions of the reaction play a critical role in introducing gas and providing the energy to create a stable foam:

    • High Agitation: While necessary for mixing, excessive stirring speeds can introduce air into the reaction mixture and increase the shear forces that create fine, stable bubbles.[8][9]

    • Reagent Addition: The rate and method of adding reagents (especially the nitrating agent) can influence the rate of gas evolution, leading to sudden foaming.

Below is a workflow to help diagnose the potential root cause of foaming in your specific nitration process.

RootCauseAnalysis start Foaming Issue Detected q1 Is this a new process or a first-time failure? start->q1 sub_new New Process Issues q1->sub_new  Yes sub_established Established Process Issues q1->sub_established  No check_reagents Analyze Raw Materials: - Purity analysis (GC/HPLC) - Test for surfactant-like impurities - Check supplier CoA sub_new->check_reagents check_byproducts Analyze Reaction Mixture: - Identify potential surface-active  intermediates or byproducts (LC-MS) sub_new->check_byproducts check_deviation Review Process Parameters: - Agitation speed logs - Temperature profiles - Reagent addition rates sub_established->check_deviation check_contaminants Investigate External Contamination: - Upstream process changes - Equipment cleaning logs - Lubricant leaks (compressors, pumps) sub_established->check_contaminants check_degradation Check for System Degradation: - Amine solution analysis (if applicable) - Corrosion products (FeS) - Filter integrity sub_established->check_degradation

Caption: Diagnostic workflow for identifying foam root causes.

FAQ Section 2: Immediate Troubleshooting Steps
Question: My nitration is foaming uncontrollably right now. What are the immediate actions I can take?

Answer:

When facing an active foaming event, your immediate priorities are to regain control of the reaction, ensure safety, and prevent loss of material.

  • Reduce Mechanical Agitation: Immediately lower the stirring speed. This is the fastest way to reduce the amount of mechanical energy being put into the system, which often helps destabilize the foam.[10][11] Be cautious not to stop agitation completely, as this could lead to poor mixing and localized "hot spots" in an exothermic reaction.

  • Decrease Reagent Addition Rate: If you are in the process of adding the nitrating agent or substrate, stop or significantly slow the addition. This will reduce the reaction rate and subsequent gas evolution.

  • Apply a Coolant (If Thermally Safe): If your reaction is exothermic and the temperature is rising with the foam, apply cooling to slow the reaction rate. Ensure this is done in a controlled manner to avoid shocking the system.

  • Utilize Headspace: If the foam is threatening to exit the reactor, ensure there is sufficient headspace. In some systems, a water spray or inert gas stream directed at the foam surface can help break the bubbles, but this should be used with caution as it can introduce contaminants or affect reaction concentration.[12]

  • Emergency Dosing of Anti-Foam Agent: If you have a pre-validated anti-foaming agent, this is the time to use it. Add a small, pre-determined amount directly to the surface of the foam. The goal is to control the immediate issue, not to add a large excess that could complicate downstream processing.

FAQ Section 3: Prevention and Long-Term Mitigation
Question: How can I prevent foaming from occurring in my future nitration experiments?

Answer:

Preventing foam is always preferable to troubleshooting it. A robust prevention strategy involves controlling your raw materials, optimizing process parameters, and, if necessary, the prophylactic use of anti-foaming agents.

  • Raw Material Qualification: Scrutinize all incoming materials. Do not assume that materials from different suppliers or even different lots from the same supplier are identical. Implement a qualification process for critical raw materials to test for impurities that could act as foam promoters.[6]

  • Process Parameter Optimization:

    • Agitation: Determine the minimum agitation speed that still provides adequate mixing for good mass and heat transfer. Avoid creating a deep vortex, which can entrain headspace gas.

    • Subsurface Addition: Introduce reagents below the liquid surface. This prevents splashing and reduces the amount of gas that gets mixed into the bulk liquid.

    • Controlled Addition Profile: Instead of a single, rapid addition, use a controlled feed rate for your nitrating agent. This keeps the rate of gas evolution low and manageable.

  • Reactor and System Design: Ensure the reactor has sufficient headspace (typically at least 20-25% of the vessel volume) to accommodate potential foaming. Proper cleaning protocols between batches are critical to prevent cross-contamination from other processes.[6]

FAQ Section 4: A Deep Dive into Anti-Foaming Agents
Question: When should I consider using an anti-foaming agent, and how do I select the right one?

Answer:

Anti-foaming agents (or defoamers) are chemical additives that prevent the formation of foam or break existing foam.[13] They should be considered when process optimization alone is insufficient to control foaming.

Mechanism of Action: An effective anti-foaming agent must be insoluble in the reaction medium and have a lower surface tension than the foaming liquid.[14][15] Its action involves a three-step process:

  • Entering: The agent's droplet enters the bubble wall (lamella).

  • Spreading: It rapidly spreads across the bubble surface, creating a weak point.

  • Rupture: The bubble wall thins and ruptures due to the tension gradient created by the agent.[16][17][18]

Many high-performance antifoams contain hydrophobic solid particles (like treated silica) that act as "needles" to accelerate the rupture of the bubble film.[16]

Selection Criteria for Nitration Reactions: Selecting an antifoam for the harsh, acidic, and oxidizing environment of a nitration reaction is critical.

ParameterRequirementRationale
Chemical Stability Must be inert to concentrated nitric and sulfuric acids.The agent should not degrade, react with, or be nitrated by the mixed acid, which would consume the agent and create new impurities.[19]
Efficacy Effective at low concentrations (typically ppm levels).Minimizes product contamination and impact on downstream processes like crystallization or extraction.
Dispersibility Must disperse easily into the reaction medium without excessive shear.Ensures the agent is readily available at the gas-liquid interface to prevent bubble formation.[20][21]
Temperature Stability Should remain effective across the entire process temperature range.Nitrations can be exothermic, and the agent's properties (viscosity, solubility) should not change drastically.[20]
Downstream Impact Should not interfere with workup, purification, or final product specifications.Silicone-based antifoams are highly effective but can be difficult to remove and may poison catalysts in subsequent steps. Non-silicone alternatives are often preferred in pharmaceutical applications.[22][23]

Common Types of Anti-Foaming Agents:

Antifoam TypeProsCons in Nitration Context
Silicone-Based Highly effective at low concentrations; good thermal stability.[16]Can be difficult to remove; potential for catalyst poisoning in downstream hydrogenation; may cause issues in filtration/crystallization.
Mineral Oil-Based Cost-effective; generally easy to handle.[23]May be less effective than silicones; potential for oxidation or side reactions in harsh nitrating conditions.
Polyether-Based (e.g., PPG, EO/PO Copolymers) Good compatibility in many systems; often silicone-free.[21]Stability in strong mixed acid must be verified; efficacy can be highly system-dependent.
Experimental Protocols
Protocol 1: Screening and Selection of an Anti-Foaming Agent

This protocol provides a systematic method for evaluating the efficacy and compatibility of different anti-foaming agents at the lab scale before implementation.

Objective: To identify the most effective anti-foaming agent with the lowest negative impact on the reaction and product.

Methodology:

  • Preparation:

    • Set up several identical small-scale reactors (e.g., 100 mL jacketed flasks with overhead stirrers).

    • Prepare a stock solution of each candidate anti-foaming agent (e.g., 1% dispersion in a suitable, inert solvent).

  • Blank Reaction (Control):

    • Run the nitration reaction under the standard conditions without any anti-foaming agent.

    • Record the time to onset of foam, maximum foam height, and time for the foam to collapse. This is your baseline.

  • Antifoam Screening:

    • For each candidate agent, run the reaction with a pre-determined concentration of the antifoam (e.g., 10 ppm, 25 ppm, 50 ppm) added to the substrate before the addition of the nitrating agent.

    • Record the same foam metrics as the control. An effective agent will prevent foam formation entirely or keep it to a minimum.

  • Performance Evaluation:

    • Compare the foam height vs. time for each experiment.

    • After the reaction is complete, process the workup as usual. Pay close attention to:

      • Any emulsion formation during extraction steps.

      • Changes in crystallization time or crystal habit.

      • Clarity of the final product.

  • Analysis:

    • Analyze the final product from each run via HPLC for purity and to ensure no new impurities were generated by the anti-foam agent.

    • Select the agent that provides the best foam control at the lowest concentration with no adverse effects on workup or product quality.

AntifoamSelection start Foam Issue Requires Chemical Intervention step1 1. Identify Potential Antifoams (Silicone, Mineral Oil, Polyether-based) Consider acid stability & downstream impact. start->step1 step2 2. Lab-Scale Screening Protocol - Run baseline reaction (no antifoam) - Test each agent at various concentrations (e.g., 10-100 ppm) step1->step2 step3 3. Evaluate Foam Control Efficacy - Measure foam height vs. time - Note time to foam collapse step2->step3 step4 4. Assess Process & Product Impact - Check for emulsions in workup - Monitor crystallization - Analyze product purity (HPLC) step3->step4 q1 Effective foam control with no negative impact? step4->q1 success Select Agent & Concentration. Validate at Pilot Scale. q1->success  Yes failure Re-evaluate agent type or return to process parameter optimization. q1->failure  No

Sources

Optimization of reaction conditions for 2-Hydroxy-3,5-dinitropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Hydroxy-3,5-dinitropyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our goal is to empower you with the technical knowledge and practical insights necessary to navigate the complexities of this synthesis, ensuring safety, optimizing yields, and achieving high purity.

Introduction to the Synthesis

This compound is a key intermediate in the production of various pharmaceuticals and oxidative dyestuffs.[1] Its synthesis, however, presents several challenges that require careful control of reaction conditions. The most common synthetic routes involve the direct nitration of 2-hydroxypyridine or multi-step pathways starting from precursors like 2-aminopyridine. This guide will focus on the optimization of these conditions to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the synthesis of this compound.

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The direct dinitration of 2-hydroxypyridine using a nitrating agent is a widely used method.[1] A mixture of fuming nitric acid and concentrated sulfuric acid or fuming sulfuric acid is a preferred nitrating agent.[1] While other methods starting from 2-amino-5-nitropyridine exist, the direct nitration of 2-hydroxypyridine is often favored for its straightforward approach. However, achieving high yields and ensuring safety are critical considerations that require strict adherence to optimized protocols.

Q2: I am experiencing very low yields (around 5-10%). What are the likely causes?

A2: Low yields are a frequent issue. Several factors could be at play:

  • Suboptimal Reaction Temperature: Some older procedures report reactions at low initial temperatures (e.g., 0°C) followed by heating, which can result in very low yields of around 6%.[1] Optimized methods suggest maintaining a higher reaction temperature, for instance, between 80-150°C, to improve yields.[1]

  • Inappropriate Nitrating Agent: The composition of the nitrating mixture is crucial. Using a mixture of fuming nitric acid with fuming sulfuric acid has been shown to increase the yield by at least 10% compared to using concentrated sulfuric acid.[1]

  • Incomplete Reaction: Insufficient reaction time can lead to incomplete dinitration, leaving you with starting material or the mono-nitrated intermediate, 2-hydroxy-5-nitropyridine.

  • Side Reactions: At elevated temperatures, oxidative degradation of the pyridine ring can occur, leading to a loss of product.

Q3: My reaction is foaming excessively and generating a lot of heat. Is this normal and how can I control it?

A3: Significant heat generation and foaming are known hazards in this synthesis, particularly when using fuming nitric acid and fuming sulfuric acid.[1] This is due to the exothermic nature of the nitration reaction and the evolution of nitrogen oxide and sulfur oxide gases.[1] To manage this:

  • Controlled Reagent Addition: The nitrating agent should be added slowly and portion-wise to the reaction mixture. This allows for better temperature control and minimizes the rate of gas evolution.

  • Efficient Cooling: The reaction vessel should be equipped with an efficient cooling system (e.g., an ice bath or a cryostat) to dissipate the heat generated.

  • Adequate Headspace: Use a reaction flask that is significantly larger than the reaction volume to accommodate any potential foaming.

  • Vigorous Stirring: Ensure efficient stirring to promote even heat distribution and prevent the formation of localized hot spots.

Q4: What are the key safety precautions I should take when performing this synthesis?

A4: The synthesis of this compound involves hazardous materials and potentially vigorous reactions. Adherence to strict safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[2][3][4][5][6]

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes from nitric acid, sulfuric acid, and nitrogen oxides.[2][4][5][6]

  • Handling of Reagents: Fuming nitric acid and fuming sulfuric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care and have appropriate spill kits readily available.

  • Exothermic Reaction Control: Be prepared for a highly exothermic reaction. Use a blast shield and ensure the reaction can be cooled rapidly if necessary.

  • Product Handling: Nitropyridines can be toxic and may cause skin and eye irritation.[3][4][5][6] Avoid direct contact with the product.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete dinitration. - Suboptimal reaction temperature. - Incorrect nitrating agent composition. - Product loss during workup and purification.- Increase the reaction time or temperature cautiously, monitoring for side product formation.[1] - Use a mixture of fuming nitric acid and fuming sulfuric acid for higher efficiency.[1] - Ensure complete precipitation of the product during workup by adjusting the pH carefully. - Optimize the recrystallization solvent and procedure to minimize loss.
Formation of a Dark, Tarry Mixture - Reaction temperature is too high, leading to decomposition. - Presence of impurities in the starting material.- Maintain the reaction temperature within the recommended range (e.g., 80-85°C).[1] - Use purified 2-hydroxypyridine as the starting material. - Ensure slow and controlled addition of the nitrating agent to prevent temperature spikes.
Difficulty in Isolating the Product - Incomplete precipitation from the reaction mixture. - Product is too soluble in the workup solvent.- Carefully neutralize the acidic reaction mixture with a base (e.g., 40% sodium hydroxide solution) to a pH of around 6 to ensure complete precipitation of the product.[1] - Pour the reaction mixture into a large volume of ice water to facilitate precipitation. - If the product remains in solution, consider extraction with a suitable organic solvent after neutralization.
Product is Impure (Contaminated with starting material or mono-nitrated species) - Insufficient nitrating agent. - Inadequate reaction time or temperature.- Use a sufficient excess of the nitrating agent. - Increase the reaction time and/or temperature as per the optimized protocol. - Purify the crude product by recrystallization. Hot water can be an effective solvent for recrystallization.[1]

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Optimized Dinitration of 2-Hydroxypyridine

This protocol is based on an optimized industrial method aimed at improving yield and safety.[1]

Materials:

  • 2-Hydroxypyridine

  • Fuming Nitric Acid

  • 20% Fuming Sulfuric Acid

  • 40% Sodium Hydroxide solution

  • Ice

  • Deionized Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2-hydroxypyridine.

  • Prepare a nitrating mixture by cautiously adding fuming nitric acid to 20% fuming sulfuric acid in the dropping funnel, while cooling in an ice bath.

  • Slowly add the nitrating mixture dropwise to the 2-hydroxypyridine while maintaining the reaction temperature at 80-85°C. The rate of addition should be controlled to prevent excessive foaming and a rapid increase in temperature.

  • After the addition is complete, continue stirring the mixture at 85°C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralize the solution to a pH of 6 by the slow addition of a 40% aqueous solution of sodium hydroxide. This will cause the product to precipitate.

  • Filter the precipitated crystals and wash them with cold water.

  • For further purification, recrystallize the crude product from hot water.

  • Dry the purified crystals to obtain this compound. A yield of approximately 63.7% can be expected with this method.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the optimized synthesis of this compound.

SynthesisWorkflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent1 2-Hydroxypyridine reaction Dinitration (80-85°C, 3h) reagent1->reaction reagent2 Fuming Nitric Acid mix Prepare Nitrating Mixture reagent2->mix reagent3 Fuming Sulfuric Acid reagent3->mix mix->reaction quench Quench on Ice reaction->quench neutralize Neutralize (pH 6) quench->neutralize filter Filter neutralize->filter recrystallize Recrystallize filter->recrystallize dry Dry recrystallize->dry product 2-Hydroxy-3,5- dinitropyridine dry->product

Caption: Optimized workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting Steps

The following diagram outlines a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting cluster_low_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities cluster_runaway Managing Runaway Reactions start Problem Encountered low_yield Low Yield start->low_yield impurity Impure Product start->impurity runaway Runaway Reaction (Foaming/High Temp) start->runaway check_temp Verify Reaction Temperature low_yield->check_temp check_reagents Check Nitrating Agent Composition low_yield->check_reagents check_time Evaluate Reaction Time low_yield->check_time check_stoichiometry Verify Reagent Stoichiometry impurity->check_stoichiometry purification Optimize Purification (Recrystallization) impurity->purification addition_rate Slow Reagent Addition runaway->addition_rate cooling Ensure Efficient Cooling runaway->cooling headspace Use Larger Flask runaway->headspace solution Implement Corrective Actions check_temp->solution check_reagents->solution check_time->solution check_stoichiometry->solution purification->solution addition_rate->solution cooling->solution headspace->solution

Caption: A logical guide for troubleshooting common synthesis issues.

References

  • Production of this compound compounds. (1994).
  • Synthesis of (a) 2-hydroxy-5-nitropyridine. PrepChem.com. [Link]

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Technical Support Center: Purification Challenges of Crude 2-Hydroxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Hydroxy-3,5-dinitropyridine (CAS 2980-33-8). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this industrially significant nitropyridine derivative.[1][2] As an intermediate in the synthesis of pharmaceuticals and a component in specialty materials like solid propellants, its purity is paramount.[2][3]

The common synthesis route, involving the dinitration of 2-hydroxypyridine with a mixture of fuming nitric acid and sulfuric acid, often yields a crude product containing unreacted starting materials, mono-nitrated intermediates, and residual acids.[3][4] This guide provides in-depth troubleshooting advice and validated protocols to address these purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure this compound? Pure this compound is a yellow crystalline powder.[1][2] A key indicator of its purity is a sharp melting point within the range of 175-179 °C.[1][2] A broad or depressed melting point often suggests the presence of impurities.[5][6]

Q2: What are the primary impurities I should expect in my crude product? Impurities typically arise from the nitration synthesis process.[4] These can include:

  • Unreacted Starting Material: 2-hydroxypyridine.

  • Mono-nitrated Intermediates: Such as 2-hydroxy-3-nitropyridine or 2-hydroxy-5-nitropyridine.

  • Residual Acids: Sulfuric and nitric acid from the reaction mixture.

  • Other Isomers or Byproducts: Formed due to side reactions under harsh nitrating conditions.[4][5]

Q3: What is the most common and effective method for purifying this compound? Recrystallization is the most widely used and effective technique for purifying solid organic compounds like this compound.[7] The method relies on the principle of differential solubility, where the desired compound is highly soluble in a hot solvent but sparingly soluble at cooler temperatures, while impurities remain in solution.[7]

Q4: Are there any specific safety precautions I should take? Yes. This compound is classified as an irritant, causing skin, eye, and respiratory irritation. Always handle the compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis precursors, fuming nitric and sulfuric acids, are extremely corrosive and require careful handling.[3][4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound, primarily focusing on the recrystallization process.

Decision Workflow for Troubleshooting Purification

The following diagram provides a logical workflow to diagnose and solve common purification challenges.

TroubleshootingWorkflow start Start: Crude Product dissolve Attempt to dissolve in minimum hot solvent start->dissolve dissolved_q Does it fully dissolve? dissolve->dissolved_q hot_filt Insoluble impurities present. Perform hot gravity filtration. dissolved_q->hot_filt No cool Cool solution slowly to room temperature dissolved_q->cool Yes hot_filt->cool crystals_q Do crystals form? cool->crystals_q oiling_out Product 'Oiled Out'. (See Q7) crystals_q->oiling_out Oiled Out no_crystals No crystals formed. (See Q8) crystals_q->no_crystals No isolate Isolate crystals via vacuum filtration crystals_q->isolate Yes purity_q Is purity acceptable? (Check MP, TLC) isolate->purity_q success Purification Successful purity_q->success Yes rerx Purity is low. Perform second recrystallization, possibly with a different solvent. purity_q->rerx No rerx->dissolve

Caption: A decision tree for troubleshooting common recrystallization issues.

Detailed Q&A Troubleshooting

Q5: My crude product won't dissolve in the hot solvent, even after adding a large volume. What's wrong?

  • Probable Cause 1: Inappropriate Solvent Choice. The solvent may not be suitable for your compound. While hot water or ethanol are good starting points, the specific impurity profile can affect solubility.[8]

  • Solution: Consult solubility data if available. A mixed solvent system, like ethanol/water, can provide more nuanced solubility control.[8] Test solubility in small-scale trials with different solvents (e.g., ethyl acetate, methanol) before committing the bulk of your material.

  • Probable Cause 2: Significant Insoluble Impurities. Your crude product may contain a high percentage of materials that are insoluble in the chosen solvent. This is common if residual inorganic salts from neutralization are present.

  • Solution: Perform a hot gravity filtration.[5][8] This procedure involves filtering the hot solution to remove the insoluble impurities before allowing the filtrate to cool and crystallize. Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent premature crystallization of your product.[7][9]

Q6: After dissolving my compound and cooling the solution, it has turned into a thick, oily liquid instead of forming crystals. How do I fix this?

This phenomenon is known as "oiling out."

  • Probable Cause 1: High Solute Concentration/Rapid Cooling. The solution is too supersaturated, or it was cooled too quickly, preventing the molecules from aligning into a crystal lattice.[8][9]

  • Solution: Reheat the solution to dissolve the oil. Add a small amount (10-15%) of additional hot solvent to reduce the saturation level. Allow the solution to cool much more slowly. Insulating the flask can promote the slow cooling needed for proper crystal growth.[8][9]

  • Probable Cause 2: Melting Point vs. Solvent Boiling Point. Oiling out can occur if the melting point of the solute is lower than the boiling point of the solvent.[8][9] Given the high melting point of this compound (175-179 °C), this is less likely unless there is a very high concentration of low-melting-point impurities.

  • Solution: If slow cooling fails, try adding a "seed crystal"—a tiny speck of pure product—to the cooled, supersaturated solution to induce crystallization.[8] If the problem persists, a different solvent system with a lower boiling point may be necessary.

Q7: The solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?

  • Probable Cause: Excessive Solvent. The most common reason for failure to crystallize is that too much solvent was used, and the solution is not saturated at the lower temperature.[8][9]

  • Solution 1: Reduce Solvent Volume. Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again.

  • Solution 2: Induce Crystallization. If the solution is likely saturated, crystallization can be induced by scratching the inside of the flask at the air-liquid interface with a glass rod.[5][9] The microscopic scratches provide nucleation sites for crystal growth. Adding a seed crystal is also highly effective.[9]

  • Solution 3: Introduce an Anti-Solvent. An "anti-solvent" is a solvent in which your product is insoluble, but which is miscible with your crystallization solvent. Add the anti-solvent dropwise to your solution until it becomes faintly cloudy (the cloud point), then add a few drops of the original solvent to redissolve the precipitate. Now, allow the solution to cool slowly.[9] For an ethanol solution, water can often serve as an anti-solvent.

Q8: My final product has a low yield and still appears discolored. What went wrong?

  • Probable Cause 1: Premature Crystallization. If you performed a hot filtration, some product might have crystallized on the filter paper, reducing the yield.

  • Solution: Ensure the filtration apparatus is adequately pre-heated and that the minimum amount of hot solvent was used for dissolution to keep the solution saturated but not supersaturated during filtration.[7][9]

  • Probable Cause 2: Co-precipitation of Impurities. The discoloration suggests that colored impurities were not successfully removed. This happens when impurities have similar solubility profiles to the product or when they become trapped in the crystal lattice during rapid crystal formation.

  • Solution: For colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[7] The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step. For other impurities, a second recrystallization, potentially using a different solvent system, is often necessary to achieve high purity.[9]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a standard single-solvent recrystallization procedure.

Recrystallization Workflow Diagram

RecrystallizationWorkflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Place crude product in Erlenmeyer flask add_solvent Add minimal hot solvent (e.g., Ethanol) to dissolve start->add_solvent decolorize Optional: Add activated charcoal for colored impurities add_solvent->decolorize hot_filter Perform hot gravity filtration to remove insoluble impurities decolorize->hot_filter cool_slow Allow clear filtrate to cool slowly to RT hot_filter->cool_slow ice_bath Place in ice bath to maximize crystal yield cool_slow->ice_bath vac_filter Collect crystals via vacuum filtration ice_bath->vac_filter wash Wash crystals with ice-cold solvent vac_filter->wash dry Dry crystals under vacuum wash->dry finish Pure Product dry->finish

Caption: Step-by-step workflow for the purification via recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate flask, heat the chosen recrystallization solvent (e.g., 95% ethanol) to boiling. Add the hot solvent to the crude solid portion-wise, with swirling, until the compound just dissolves. Use the minimum amount of boiling solvent necessary.[8]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl and reheat to boiling for a few minutes.[7]

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[7]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the mother liquor.[5][7]

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature until a constant weight is achieved.

Purity Assessment of Final Product

Validating the purity of the final product is a critical step. Several methods can be employed:

MethodPrincipleInterpretation of High Purity
Melting Point Analysis Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[6]A sharp melting point within a narrow range (e.g., 1-2 °C) that matches the literature value (175-179 °C).[1][2]
Thin-Layer Chromatography (TLC) Components of a mixture are separated based on their differential partitioning between a stationary phase (e.g., silica gel) and a liquid mobile phase.[5][10]A single spot on the TLC plate when visualized (e.g., under UV light). The absence of spots corresponding to starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC) A high-resolution chromatographic technique that separates, identifies, and quantifies components in a mixture.[10][11]A single major peak in the chromatogram, with purity often calculated as >98% by area normalization.[11]
Spectroscopic Methods (NMR, FT-IR) Provides structural information. ¹H NMR can reveal the presence of impurities through unexpected signals. FT-IR confirms the presence of key functional groups.The resulting spectrum matches the known spectrum of the pure compound, with no unexplained peaks.[12]

References

  • Technical Support Center: Purification of Crude 2-Hydroxy-3-nitropyridine by Recrystalliz
  • JPH06220019A - Production of this compound compounds - Google P
  • Cas 2980-33-8, this compound | lookchem. (URL: )
  • The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look
  • Technical Support Center: 3-Hydroxy-2-nitropyridine Purific
  • This compound | 2980-33-8 - ChemicalBook. (URL: )
  • This compound 97 2980-33-8 - Sigma-Aldrich. (URL: )
  • Technical Support Center: Purification of 2-Bromo-3,5-dinitropyridine and its Deriv
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (URL: )
  • Application Note: Purification of 2,6-Dimethoxy-3,5-dinitropyridine by Recrystalliz
  • Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chrom
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • 2-Hydroxy-5-nitropyridine 97 5418-51-9 - Sigma-Aldrich. (URL: )
  • A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone - Benchchem. (URL: )
  • 2-Hydroxy-3-nitropyridine | 6332-56-5 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL: )

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Stability issues of 2-Hydroxy-3,5-dinitropyridine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-Hydroxy-3,5-dinitropyridine (CAS: 2980-33-8). Its purpose is to provide in-depth troubleshooting assistance and foundational knowledge regarding the stability of this compound in various solvent systems. The information herein is synthesized from established chemical principles and available data to ensure experimental success and data integrity.

Troubleshooting Guide: Common Stability Issues

This section addresses specific experimental problems in a direct question-and-answer format. The underlying causality is explained to empower users to diagnose and resolve issues effectively.

Question 1: My freshly prepared solution of this compound has developed a dark orange or reddish-brown color. What is causing this discoloration?

Answer: This is a common observation and typically points to one of two phenomena: deprotonation of the hydroxyl group or chemical degradation.

  • Causality (Deprotonation): this compound is a moderately acidic compound with a predicted pKa of approximately 4.41.[1] The strong electron-withdrawing effects of the two nitro groups make the hydroxyl proton significantly more acidic than that of a typical phenol.[2][3] In the presence of even mildly basic solvents, impurities, or in polar solvents that can stabilize charge, the compound can deprotonate to form the 2-pyridinolate anion. This anion has an extended chromophore, leading to a bathochromic shift (a shift to a longer wavelength of light absorption), which appears as a color change to orange or red.

  • Causality (Degradation): While the solid is generally stable, solutions can be susceptible to degradation, especially under non-optimal conditions. The electron-deficient pyridine ring is activated towards nucleophilic attack.[4][5] Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), especially if not anhydrous or of high purity, can contain nucleophilic impurities (e.g., dimethylamine in DMF) that can react with the compound over time, leading to colored degradation products.

Troubleshooting Workflow:

G start Observation: Solution color change (Yellow -> Dark Orange/Red) check_solvent Step 1: Verify Solvent Purity - Use fresh, anhydrous, high-purity solvent. - Prepare a new solution. start->check_solvent observe_again Does the color change persist immediately upon dissolution? check_solvent->observe_again check_ph Step 2: Assess pH (for aqueous/protic solvents) - Measure pH of the solution. - Is it neutral or basic? observe_again->check_ph Yes degradation_path Step 3: Suspect Degradation - Protect from light. - Store at low temperature (2-8°C or -20°C). - Purge with inert gas (N2 or Ar). observe_again->degradation_path No is_basic pH > ~5? check_ph->is_basic deprotonation Conclusion: Deprotonation - The color is due to the formation of the pyridinolate anion. - This is expected in neutral/basic conditions. is_basic->deprotonation Yes is_basic->degradation_path No acidify Action: Cautiously acidify a small aliquot (e.g., with dilute HCl). Does the yellow color return? deprotonation->acidify analyze Step 4: Analytical Confirmation - Run HPLC or LC-MS analysis. - Compare with a freshly prepared standard. degradation_path->analyze new_peaks Are new peaks present? analyze->new_peaks degradation_confirmed Conclusion: Degradation Confirmed - Optimize storage conditions. - Consider a different, less reactive solvent. new_peaks->degradation_confirmed Yes stable Conclusion: Solution is Stable - The initial issue was likely a solvent impurity. new_peaks->stable No

Caption: Workflow for diagnosing solution color changes.

Question 2: I observed a precipitate forming in my organic solvent solution after storing it. Is this the compound crashing out or a degradation product?

Answer: Precipitation is most often related to solubility limits but can occasionally be a sign of a less soluble degradation product forming.

  • Causality (Solubility): this compound has limited solubility in many common organic solvents.[6] It is only slightly soluble in DMSO and very slightly soluble in methanol. Solutions prepared near the saturation limit, especially at elevated temperatures, will readily precipitate upon cooling.

  • Causality (Degradation): In rare cases, a reaction could lead to a product that is less soluble than the parent compound. For example, a dimerization or polymerization reaction, though less common, could result in an insoluble material.

Troubleshooting Steps:

  • Check Temperature: Was the solution stored at a lower temperature than when it was prepared? If so, precipitation due to lower solubility is the most likely cause. Gently warm the solution to see if the precipitate redissolves. If it does, it is the parent compound.

  • Isolate and Analyze: If warming does not redissolve the solid, isolate it by filtration or centrifugation.

  • Melting Point Analysis: Dry the isolated precipitate and measure its melting point. The reported melting point for this compound is 175-179 °C.[7][8] A significant deviation or a broad melting range suggests the precipitate is an impurity or a degradation product.

  • Spectroscopic Analysis: Confirm the identity of the precipitate using techniques like HPLC, NMR, or FTIR, comparing its spectrum to that of a known standard.

Question 3: My HPLC analysis of a stored solution shows several new, smaller peaks appearing over time. How do I prevent this?

Answer: The appearance of new peaks is a clear indication of chemical degradation.[9] To ensure the integrity of your experiments, it's crucial to identify the degradation pathway and implement proper storage and handling procedures.

  • Causality: Degradation in solution can be triggered by several factors:

    • Hydrolysis: In aqueous or protic solvents, particularly under basic or acidic conditions.

    • Photolysis: Exposure to UV or ambient light can break bonds and induce reactions.[10]

    • Thermolysis: Elevated temperatures accelerate decomposition.[11]

    • Oxidation: Reaction with dissolved oxygen or oxidative impurities.

Prevention and Mitigation Strategy:

  • Use High-Purity Solvents: Always use HPLC-grade or anhydrous solvents to minimize reactive impurities.

  • Optimize Storage Conditions:

    • Temperature: Store stock solutions at -20°C.

    • Light: Protect solutions from light at all times using amber vials or by wrapping containers in aluminum foil.

    • Atmosphere: For long-term storage, purge the vial headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Prepare Fresh Solutions: For the most sensitive and quantitative experiments, it is best practice to prepare solutions fresh from solid material on the day of use.

  • Perform Forced Degradation Studies: To proactively understand potential issues, conduct a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) to rapidly generate potential degradants.[10] Analyzing these samples by LC-MS can help identify the structures of degradation products and develop a stability-indicating analytical method.[12]

Frequently Asked Questions (FAQs)

Q1: What is the overall stability profile of this compound?

As a solid, this compound is a yellow crystalline powder that is stable when stored under appropriate conditions (cool, dry, away from light).[6] Its stability in solution, however, is highly dependent on the solvent, pH, temperature, and exposure to light. Due to its electronic structure, it is susceptible to nucleophilic reactions and deprotonation in basic environments.

Q2: Which solvents are recommended for preparing stock solutions?

The choice of solvent is critical and depends on the downstream application.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are often used due to better solubility. However, they must be of high purity and anhydrous, as impurities can cause degradation. They are suitable for many organic reactions and cell-based assays (with appropriate final concentration considerations).

  • Aqueous Buffers: The compound's solubility in neutral water is low. It is soluble in alkaline (basic) solutions due to the formation of the pyridinolate salt.[6] However, stability in basic solutions may be compromised. If an aqueous solution is required, prepare it fresh and use it promptly. A buffer with a pH below its pKa (~4.4) would be preferable for stability, but solubility will be very low.

  • Alcohols (e.g., Methanol, Ethanol): Solubility is very limited.[6] These are generally not recommended for preparing concentrated stock solutions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The compound is essentially insoluble in nonpolar solvents.

Q3: How does pH affect the structure and stability of this compound?

The pH of the medium has a profound effect on the compound's form and reactivity, analogous to the behavior of nitrophenols.[13][14]

G cluster_0 pH < 4.4 cluster_1 pH > 4.4 Neutral Form Anion Form Neutral Form->Anion Form + OH⁻ - H₂O Neutral Label This compound (Protonated, Yellow) Anion Form->Neutral Form + H₃O⁺

Caption: pH-dependent equilibrium of this compound.

At a pH below its pKa, the compound exists predominantly in its neutral, protonated form. As the pH rises above the pKa, it deprotonates to form the colored anion. This anionic form, while more water-soluble, is also more electron-rich and can be more susceptible to oxidative degradation or other reactions.[15]

Q4: What analytical methods are suitable for assessing the stability of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for a thorough stability assessment.[16]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for stability testing.[9] A reversed-phase method (e.g., using a C18 column) with UV detection is ideal for separating the parent compound from its degradation products and quantifying its purity over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying the exact mass of degradation products, which is the first step in elucidating their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the parent compound and for characterizing unknown degradation products after isolation.[9]

  • Thermogravimetric Analysis (TGA): This technique measures changes in mass as a function of temperature and is used to determine the thermal stability of the solid compound and its decomposition profile.[17]

Data Summary & Protocols

Table 1: Stability and Solubility Overview in Common Lab Solvents
Solvent ClassExample SolventsSolubilityPotential Stability Issues & Remarks
Polar Aprotic DMSO, DMFSlight to ModerateHigh Risk. Prone to degradation from solvent impurities (water, amines). Use only fresh, anhydrous, high-purity grades. Store solutions cold and protected from light.
Polar Protic Water, Methanol, EthanolVery Low (in neutral)Moderate Risk. In water, stability is highly pH-dependent. At pH > 5, deprotonation and color change will occur. Risk of solvolysis.
Aqueous (Basic) pH > 7 Buffers, NaOH(aq)SolubleHigh Risk. Compound dissolves by forming the pyridinolate salt. This form may be more reactive and susceptible to oxidative degradation. Prepare fresh.
Aqueous (Acidic) pH < 4 Buffers, HCl(aq)Very LowLow to Moderate Risk. Compound is protonated and more stable, but solubility is extremely limited. Risk of acid-catalyzed hydrolysis over long periods.
Nonpolar Hexane, Toluene, DichloromethaneInsolubleN/A. Not suitable as a solvent system.
Experimental Protocol: Forced Degradation Study

This protocol provides a framework for intentionally degrading the compound to assess the stability-indicating nature of an analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Solvent for stock solution (e.g., Acetonitrile or DMSO)

  • 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in the chosen organic solvent.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Prepare a control by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH. Keep at room temperature for 2 hours. Note: Reaction is often rapid. Monitor closely and neutralize with 1 M HCl before injection.

    • Oxidation: 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Place a vial of the control solution in an oven at 80°C for 48 hours.

    • Photolytic Stress: Expose a vial of the control solution to direct UV light (e.g., 254 nm) or strong visible light for 48 hours, alongside a dark control wrapped in foil.[10]

  • Sample Analysis:

    • After the designated time, cool the samples to room temperature.

    • Neutralize the acid and base samples as needed.

    • Dilute all samples to an appropriate concentration for HPLC analysis (e.g., 50 µg/mL).

    • Analyze all samples, including the time-zero (unstressed) control, by a suitable HPLC-UV method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the main peak area and the appearance of new peaks (degradation products).

    • The goal is to achieve partial degradation (5-20%) to ensure the method can separate the parent drug from its degradants.[10]

References

  • ResearchGate. (n.d.). Influence of pH on the photodegradation of 4-nitrophenol. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2980-33-8, this compound. Retrieved from [Link]

  • PubMed. (2024). Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical. Retrieved from [Link]

  • Quora. (2018). Why is p-Nitrophenol more acidic than o-Nitrophenol? Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the solution's pH on p-nitrophenol adsorption by biochar. Retrieved from [Link]

  • Quora. (2018). What is the reason nitrophenol is much more acidic than normal phenol? Retrieved from [Link]

  • Google Patents. (n.d.). JPH06220019A - Production of this compound compounds.
  • National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation steps and temperatures details. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 4-amino-2-chloro-3,5-dinitropyridine 5 with nucleophiles. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Ashdin Publishing. (2023). Review Article - Analytical Method Development and Validation. Retrieved from [Link]

  • Witofly Chemical. (n.d.). This compound. Retrieved from [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • IKEV. (n.d.). The Complete Stability Testing for a Successful Application. Retrieved from [Link]

  • Kinam Park. (n.d.). Reactivity of Nucleophilic Reagents toward Esters. Retrieved from [Link]

  • ResearchGate. (2018). Comparative study of thermal stability and combustion of dinitropyrazole isomers. Retrieved from [Link]

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Identifying and characterizing impurities in 2-Hydroxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-Hydroxy-3,5-dinitropyridine (CAS: 2980-33-8). It provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols for identifying and characterizing impurities that may be encountered during synthesis, handling, and analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the properties and handling of this compound.

Q1: What is this compound and what are its primary applications?

This compound is a nitropyridine derivative that typically appears as a yellow crystalline powder.[1] It is an industrially significant intermediate in the synthesis of various chemical compounds, including oxidative dyestuffs and potential pharmaceuticals.[2][3] Notably, its lead salt has been utilized as a catalyst in solid propellants.[1] It is also used in coordination chemistry as a ligand for forming metal complexes.[3]

Q2: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties is the first step in troubleshooting. Key data points are summarized below.

PropertyValueSource
CAS Number 2980-33-8[4]
Molecular Formula C₅H₃N₃O₅[4]
Molecular Weight 185.09 g/mol [4]
Melting Point 175-179 °C (lit.)[1]
Appearance Yellow crystalline powder[1]
Purity (Typical) ≥97%
Q3: What are the primary sources of impurities in this compound?

Impurities are almost exclusively introduced during the chemical synthesis process. The most common synthesis involves the dinitration of a 2-hydroxypyridine precursor using a nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid.[2] The aggressive nature of this reaction can lead to several types of impurities:

  • Unreacted Starting Materials: Residual 2-hydroxypyridine.

  • Incomplete Reaction Products: Mononitrated intermediates, such as 2-hydroxy-5-nitropyridine or 2-hydroxy-3-nitropyridine.[2]

  • Isomeric Byproducts: Nitration at other positions on the pyridine ring. The direct nitration of the pyridine ring is often challenging and can result in low yields and multiple isomers if not carefully controlled.[5]

  • Over-nitration Products: Formation of trinitropyridine derivatives.

  • Side-Reaction Products: Degradation or polymerization of the pyridine ring under harsh acidic and oxidative conditions.

  • Residual Solvents & Reagents: Traces of sulfuric acid, nitric acid, or solvents used during workup and purification.

The diagram below illustrates the synthesis pathway and the points at which key impurities may arise.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities A 2-Hydroxypyridine (Starting Material) C 2-Hydroxy-5-nitropyridine (Intermediate) A->C First Nitration Imp1 Unreacted Starting Material A->Imp1 Incomplete Reaction B Nitrating Agent (HNO₃ / H₂SO₄) B->C D This compound (Final Product) B->D C->D Second Nitration Imp2 Mononitrated Intermediate C->Imp2 Incomplete Reaction Imp3 Isomeric Byproducts C->Imp3 Side Reaction Imp4 Over-nitration Products D->Imp4 Side Reaction

Caption: Synthesis pathway and origin of common impurities.

Part 2: Troubleshooting Guide

This section provides structured guidance for specific issues you may encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC Analysis

Q: My HPLC chromatogram shows one or more unexpected peaks besides the main product peak. How do I identify them?

A: An unexpected peak indicates the presence of an impurity. A systematic approach is required for identification. The primary cause is often an impurity from the synthesis, as detailed in FAQ Q3. Follow this workflow to characterize the unknown peak(s).

Step-by-Step Impurity Identification Protocol:

  • System Suitability Check: First, ensure the peak is not an artifact. Inject a blank solvent run (e.g., your mobile phase). If the peak persists, it may be a solvent contaminant or carryover from a previous injection.

  • Obtain Mass Data (LC-MS): The most powerful initial step is to determine the mass-to-charge ratio (m/z) of the impurity using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass provides critical clues to the impurity's identity.

  • Hypothesize Structures: Compare the impurity's mass with the masses of potential structures (see table below).

  • Isolate the Impurity: If the impurity is present at a significant level (>0.1%), use preparative HPLC to isolate a sufficient quantity for further analysis.

  • Structural Elucidation (NMR): Perform ¹H and ¹³C NMR spectroscopy on the isolated impurity. The chemical shifts and coupling patterns will provide definitive structural information, allowing you to confirm its identity.

  • Confirmation (Co-injection): If a reference standard of the suspected impurity is available, perform a co-injection with your sample. An increase in the height/area of the impurity peak confirms its identity.

Table of Common Potential Impurities and Their Molecular Weights:

CompoundPotential SourceMolecular Weight ( g/mol )
2-HydroxypyridineStarting Material95.09
2-Hydroxy-3-nitropyridineIntermediate/Isomer140.10
2-Hydroxy-5-nitropyridineIntermediate/Isomer140.10
Isomeric DinitropyridinolsIsomeric Byproduct185.09

The logical workflow for identifying an unknown peak is visualized below.

G Start Unexpected Peak in HPLC CheckBlank Inject Blank Solvent. Does Peak Persist? Start->CheckBlank Artifact Peak is an Artifact (Solvent, Carryover) CheckBlank->Artifact No RunLCMS Perform LC-MS Analysis CheckBlank->RunLCMS Yes GetMass Determine Mass (m/z) of the Impurity RunLCMS->GetMass Hypothesize Compare Mass to Potential Impurities (See Table) GetMass->Hypothesize Isolate Isolate Impurity via Preparative HPLC Hypothesize->Isolate NMR Structural Elucidation (¹H, ¹³C NMR) Isolate->NMR Confirm Identity Confirmed NMR->Confirm

Caption: Workflow for the systematic identification of unknown HPLC peaks.

Issue 2: Low Purity or Yield After Synthesis

Q: My synthesis of this compound resulted in a low yield and purity below 95%. How can I optimize this?

A: Low yield and purity are typically linked to suboptimal reaction conditions or inefficient purification. The nitration of 2-hydroxypyridine is highly exothermic and requires careful control.[2]

Optimization Strategies:

  • Reaction Temperature Control: The reaction temperature is a critical parameter. One documented method suggests maintaining the temperature between 80-150°C.[2]

    • Expertise & Experience: Running the reaction at the lower end of this range (e.g., 80-100°C) can minimize the formation of over-nitrated and degradation byproducts. A gradual increase in temperature after the initial addition of the nitrating agent can help drive the reaction to completion without excessive side reactions.[6]

  • Controlled Reagent Addition: Add the nitrating mixture (fuming nitric acid/sulfuric acid) dropwise to the solution of 2-hydroxypyridine while vigorously stirring and cooling the reaction vessel in an ice bath initially.[2] This dissipates heat and prevents localized temperature spikes that can lead to unwanted byproducts.

  • Purification by Recrystallization: Crude this compound can be effectively purified by recrystallization.

    • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for polar compounds like this include ethanol, methanol, or water/ethanol mixtures.

    • Protocol: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to form well-defined crystals, leaving impurities behind in the solvent (mother liquor). Filter the crystals and wash with a small amount of cold solvent to remove any residual mother liquor.

Issue 3: Product is Off-Color (e.g., Brown or Dark Orange)

Q: The expected color of this compound is yellow, but my batch is dark brown. What causes this and is it a problem?

A: A significant color deviation from the expected light yellow indicates the presence of highly chromophoric (color-causing) impurities.

  • Causality: These impurities are often polymeric or degradation byproducts formed under the harsh, oxidative conditions of the nitration reaction.[2][6] Insufficient temperature control is a frequent cause.

  • Impact: While the product may still have a high purity by HPLC (if the impurities are non-UV active or present in small amounts), the off-color can be problematic for certain applications, especially in pharmaceutical development where color and appearance are critical quality attributes.

  • Solution:

    • Charcoal Treatment: During the recrystallization step, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many of the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.

    • Re-evaluate Synthesis Conditions: If the problem persists, revisit your synthesis protocol, focusing on stricter temperature control as described in Issue 2.

Part 3: Recommended Analytical Protocol

This section provides a validated starting point for the quality control analysis of this compound by HPLC.

Protocol: HPLC Purity Analysis

This method is designed to separate the main component from potential process-related impurities.

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Trustworthiness: A C18 column is the industry standard for analyzing moderately polar small molecules and provides excellent resolving power for potential impurities which will have varying polarities.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

References

  • The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look
  • Production of this compound compounds.
  • This compound | Cas 2980-33-8. LookChem.[Link]

  • Process for preparation of nitropyridine derivatives.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.[Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate.[Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate.[Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate.[Link]

  • This compound | 2980-33-8. Shanghai Witofly Chemical Co.,Ltd.[Link]

  • ANALYTICAL REACTIONS OF HYDROXYPYRIDINES. ResearchGate.[Link]

  • Preparation method of 2-hydroxy-3-nitropyridine.
  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Society of Nuclear Medicine and Molecular Imaging.[Link]

  • Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Shimadzu.[Link]

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How to safely handle and store 2-Hydroxy-3,5-dinitropyridine to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of 2-Hydroxy-3,5-dinitropyridine, thereby preventing its degradation and maintaining experimental integrity. This document provides in-depth technical information, troubleshooting guides, and frequently asked questions in a user-friendly format.

Introduction to this compound

This compound is a yellow crystalline powder with the chemical formula C₅H₃N₃O₅.[1][2] It is an industrially significant nitropyridine derivative, finding applications as a precursor in the synthesis of various organic compounds and as a catalyst in solid propellants in the form of its lead salt.[1] Due to the presence of nitro groups, this compound is susceptible to degradation under various conditions, which can compromise the accuracy and reproducibility of experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2980-33-8[1][2]
Molecular Formula C₅H₃N₃O₅[1][2]
Molecular Weight 185.09 g/mol [1][2]
Appearance Yellow crystalline powder[1]
Melting Point 175-179 °C[1]

Core Principles of Handling and Storage

The stability of this compound is paramount for its effective use. The primary threats to its integrity are exposure to light, heat, moisture, and incompatible chemical agents. The following sections detail the best practices for handling and storage to mitigate these risks.

Personal Protective Equipment (PPE) and General Handling

Due to its hazardous nature, appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.

  • Hand Protection: Nitrile or Viton gloves are recommended. It is crucial to inspect gloves for any signs of damage before use and to employ proper glove removal techniques to avoid skin contact.

  • Body Protection: A lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[3] If there is a risk of generating dust, a suitable respirator should be used.

General Handling Practices:

  • Avoid the formation of dust.[3]

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Ensure that an eyewash station and safety shower are readily accessible.

Recommended Storage Conditions

Proper storage is the most critical factor in preventing the degradation of this compound.

  • Temperature: Store in a cool, dry place, away from direct heat sources. Elevated temperatures can lead to thermal decomposition.

  • Light: Protect from light by storing in an amber or opaque container in a dark location. Photodegradation is a significant risk for nitroaromatic compounds.

  • Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Troubleshooting Guide: Degradation Issues

This section addresses common issues encountered during the use of this compound that may indicate degradation.

Frequently Asked Questions (FAQs)

Q1: My this compound powder, which was initially bright yellow, has darkened to a brownish-yellow. What does this indicate?

A1: A color change, particularly darkening, is a common visual indicator of degradation in nitroaromatic compounds. This is often due to the formation of complex degradation products resulting from exposure to light, heat, or chemical contaminants. It is advisable to assess the purity of the material using an appropriate analytical technique before proceeding with your experiment.

Q2: I've noticed a change in the solubility of my this compound in my usual solvent. Could this be a sign of degradation?

A2: Yes, a change in solubility can be an indication of degradation. The formation of different chemical species can alter the overall solubility of the material. If you observe this, it is recommended to analyze the purity of the compound.

Q3: My analytical results (e.g., NMR, HPLC) are inconsistent, and I suspect my starting material is degrading. What should I do?

A3: Inconsistent analytical results are a strong indicator of a problem with the starting material. You should immediately re-evaluate your storage and handling procedures. It is recommended to perform a purity check on your current stock of this compound. If degradation is confirmed, the material should be disposed of according to your institution's hazardous waste guidelines.

Common Degradation Pathways and Their Prevention

Understanding the mechanisms of degradation is key to preventing them. The primary pathways for this compound are photodegradation, thermal degradation, and hydrolysis.

Nitroaromatic compounds are susceptible to degradation upon exposure to UV-Vis light.[4] This can lead to the formation of various byproducts and a decrease in the purity of the compound.

  • Prevention:

    • Always store this compound in amber or opaque containers.

    • Minimize exposure to ambient and direct light during handling and experimental procedures.

    • Conduct experiments in a light-controlled environment when possible.

Elevated temperatures can cause the decomposition of this compound, potentially leading to the release of hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

  • Prevention:

    • Store the compound in a temperature-controlled environment, away from heat sources like ovens, hot plates, and direct sunlight.

    • Avoid unnecessary heating of the compound. If heating is required for an experimental procedure, it should be done in a controlled manner and for the minimum time necessary.

The presence of water can lead to the hydrolysis of this compound, especially under non-neutral pH conditions. The rate of hydrolysis of related compounds like nitrophenols is known to be pH-dependent.[5][6]

  • Prevention:

    • Store in a tightly sealed container to protect from atmospheric moisture.

    • Use anhydrous solvents when possible and appropriate for your experimental setup.

    • If working in aqueous solutions, be mindful of the pH and buffer conditions, as they can influence the stability of the compound.

Caption: Key degradation pathways for this compound.

Analytical Methods for Purity Assessment

Regularly assessing the purity of this compound is crucial for reliable experimental outcomes. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the parent compound from its potential degradation products.[4][7] A stability-indicating HPLC method can be developed to provide a clear picture of the compound's integrity.

  • Recommended Starting Conditions:

    • Column: A reverse-phase C18 column is a good starting point.[5]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[5][8]

    • Detection: UV detection at a wavelength where this compound has significant absorbance is recommended.

Thin-Layer Chromatography (TLC)

TLC is a quick and cost-effective method for a preliminary assessment of purity.[9] The appearance of new spots or streaking can indicate the presence of degradation products.

  • Recommended Starting Conditions:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.[10] The optimal ratio will need to be determined empirically.

    • Visualization: The spots can be visualized under UV light (254 nm).

AnalyticalWorkflow cluster_0 Purity Assessment cluster_1 Results Interpretation Sample Sample TLC_Analysis TLC Analysis (Quick Check) Sample->TLC_Analysis HPLC_Analysis HPLC Analysis (Quantitative) Sample->HPLC_Analysis NMR_Analysis NMR Spectroscopy (Structural Confirmation) Sample->NMR_Analysis Single_Spot_TLC Single Spot (TLC) TLC_Analysis->Single_Spot_TLC Pure Multiple_Spots_TLC Multiple Spots / Streaking (TLC) TLC_Analysis->Multiple_Spots_TLC Degraded Single_Peak_HPLC Single Peak (HPLC) HPLC_Analysis->Single_Peak_HPLC Pure Multiple_Peaks_HPLC Multiple Peaks (HPLC) HPLC_Analysis->Multiple_Peaks_HPLC Degraded Expected_Spectrum_NMR Expected Spectrum (NMR) NMR_Analysis->Expected_Spectrum_NMR Pure Unexpected_Signals_NMR Unexpected Signals (NMR) NMR_Analysis->Unexpected_Signals_NMR Degraded Proceed Proceed Single_Spot_TLC->Proceed Dispose Dispose Multiple_Spots_TLC->Dispose Single_Peak_HPLC->Proceed Multiple_Peaks_HPLC->Dispose Expected_Spectrum_NMR->Proceed Unexpected_Signals_NMR->Dispose

Caption: A typical analytical workflow for assessing the purity of this compound.

Incompatible Materials

To prevent degradation and potentially hazardous reactions, avoid contact between this compound and the following classes of chemicals:

  • Strong Oxidizing Agents: These can react exothermically with nitroaromatic compounds.

  • Strong Acids: Can promote hydrolysis and other degradation reactions.

  • Strong Bases: Can deprotonate the hydroxyl group and potentially lead to other reactions.

Safe Disposal

Proper disposal of this compound and any contaminated materials is essential for laboratory safety and environmental protection.

  • Waste Segregation: Unused or degraded this compound should be collected as hazardous chemical waste.[3][6] Do not mix it with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Containerization: Use a clearly labeled, sealed, and compatible container for the waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should also be disposed of as hazardous waste.[11]

  • Consult EHS: Always follow the specific guidelines provided by your institution's EHS department for the disposal of acutely toxic and potentially explosive compounds.[3][6]

References

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Hydroxy-3,5-dinitropyridine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. This guide provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to help you achieve consistent and reliable experimental outcomes.

Section 1: Compound Profile & Intrinsic Properties

Understanding the inherent physicochemical properties of this compound is the first step in troubleshooting solubility. Its structure dictates its behavior in different solvent systems.

This compound (CAS: 2980-33-8) is a yellow crystalline solid.[1][2] Its limited solubility in aqueous media stems from its molecular structure. The key to overcoming this is to understand its acidic nature. The hydroxyl group on the pyridine ring is ionizable, with a predicted pKa of approximately 4.41.[1] This means the compound's charge state—and therefore its solubility—is highly dependent on the pH of the solution.[3][4][5]

PropertyValueSource
CAS Number 2980-33-8[6][7]
Molecular Formula C₅H₃N₃O₅[6][7]
Molecular Weight 185.09 g/mol [6][7]
Appearance Yellow crystalline powder[1][2]
Melting Point 175-179 °C[1][7]
Predicted pKa 4.41 ± 0.10[1]
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: Why is my this compound not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?

A: The primary reason is the compound's low intrinsic solubility and its acidic nature. With a pKa of ~4.41, the compound is largely in its neutral, protonated form at pH values below this.[1][5] Neutral organic molecules often have poor aqueous solubility. While solubility increases at pH 7.4 compared to acidic pH, it may still be insufficient for your desired concentration. The solubility of ionizable drugs is directly governed by pH, a principle described by the Henderson-Hasselbalch equation.[3][8] To significantly improve solubility, you need to shift the equilibrium towards the deprotonated, anionic form, which is more polar and water-soluble.

cluster_pH Solution pH vs. Compound pKa (~4.41) cluster_form Dominant Molecular Form cluster_solubility Resulting Aqueous Solubility pH_low pH < pKa form_neutral Protonated (Neutral) pH_low->form_neutral Favors pH_high pH > pKa form_anionic Deprotonated (Anionic) pH_high->form_anionic Favors sol_low LOW form_neutral->sol_low Leads to sol_high HIGH form_anionic->sol_high Leads to

Caption: pH-dependent solubility of this compound.

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how do I fix it?

A: This is a classic case of solvent-shifting precipitation. The compound is highly soluble in your organic stock solvent (like DMSO), but when this stock is diluted into an aqueous buffer where its solubility is much lower, the solution becomes supersaturated and the compound crashes out.[9][10]

Troubleshooting Steps:

  • Reduce Stock Concentration: A lower concentration stock requires a smaller dilution volume, reducing the local concentration shock.

  • Use Co-solvents: Include a water-miscible organic solvent (a co-solvent) in your final aqueous buffer.[11][12][13] This increases the solvent's capacity to dissolve the compound. Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG).[12][14]

  • Optimize Dilution Technique: Add the stock solution to the buffer dropwise while vortexing vigorously. This promotes rapid mixing and prevents localized supersaturation.

  • Adjust Buffer pH: If your assay allows, increase the pH of the final buffer to >6.0 to ionize the compound and increase its aqueous solubility.

Q3: Which organic co-solvents are most effective and what concentration should I use?

A: The choice of co-solvent depends on the experimental system (e.g., biochemical vs. cell-based assays). Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic molecules.[13][15]

Co-solventTypical Starting % (v/v)Considerations
DMSO 0.1% - 1%Widely used, but can be toxic to cells at >0.5%.
Ethanol 1% - 5%Generally well-tolerated in many assays; can be volatile.
Propylene Glycol 1% - 10%Low toxicity, often used in parenteral formulations.[11]
PEG 400 1% - 10%Low toxicity, effective for many poorly soluble compounds.

Important: Always run a vehicle control (buffer with the co-solvent at the same final concentration) to ensure the solvent itself does not affect your experimental results.

Q4: How do I prepare a stable stock solution of this compound?

A: For a stable stock solution, you must use a solvent in which the compound is freely soluble.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Procedure:

    • Weigh the desired amount of this compound into a clean vial.

    • Add the solvent incrementally.

    • Use sonication or gentle warming (not to exceed 40°C) to aid dissolution.

    • Ensure the compound is fully dissolved before making final volume adjustments.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. While the compound is generally stable, good laboratory practice minimizes degradation.[16][17]

Section 3: Troubleshooting Guides & Experimental Protocols

This section provides actionable workflows and detailed protocols to systematically overcome solubility issues.

Troubleshooting Guide: Compound Precipitation

If you observe precipitation (cloudiness, visible particles) at any stage, follow this logical workflow to diagnose and solve the problem.

start Precipitation Observed During Experiment check_conc Is stock concentration >10 mM? start->check_conc reduce_stock ACTION: Lower stock concentration to 1-10 mM and retry. check_conc->reduce_stock Yes check_pH Is final buffer pH < 6.0? check_conc->check_pH No reduce_stock->check_pH adjust_pH ACTION: If assay permits, increase buffer pH to > 6.0. check_pH->adjust_pH Yes check_cosolvent Is co-solvent present in final solution? check_pH->check_cosolvent No adjust_pH->check_cosolvent add_cosolvent ACTION: Add 1-5% co-solvent (e.g., Ethanol, PEG 400) to final buffer. check_cosolvent->add_cosolvent No check_dilution How was dilution performed? check_cosolvent->check_dilution Yes add_cosolvent->check_dilution improve_dilution ACTION: Add stock dropwise to buffer while vortexing vigorously. check_dilution->improve_dilution Bulk addition success Problem Resolved check_dilution->success Dropwise w/ mixing improve_dilution->success

Caption: Workflow for troubleshooting compound precipitation.

Protocol 1: Systematic Solubility Assessment via pH Adjustment

This protocol determines the equilibrium solubility of this compound at different pH values.

  • Materials:

    • This compound

    • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

    • Microcentrifuge tubes

    • Shaker or rotator

    • Calibrated pH meter

    • UV-Vis Spectrophotometer or HPLC system

  • Procedure:

    • Add an excess amount of the solid compound to a series of tubes, each containing a different pH buffer. "Excess" means enough solid should remain undissolved at equilibrium.

    • Cap the tubes securely and place them on a rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully remove an aliquot of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (if necessary) and quantify the concentration of the dissolved compound using a validated analytical method like UV-Vis spectrophotometry or HPLC.[18][19]

    • Measure the final pH of the saturated solution to confirm it has not changed.

    • Plot solubility (e.g., in µg/mL or µM) versus the final pH.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol helps identify an effective co-solvent system for your experimental buffer.

  • Materials:

    • Concentrated stock solution of this compound in DMSO.

    • Primary aqueous buffer (e.g., PBS, pH 7.4).

    • Candidate co-solvents: Ethanol, Propylene Glycol, PEG 400.

    • 96-well plate or microcentrifuge tubes.

  • Procedure:

    • Prepare a series of co-solvent/buffer mixtures. For example, create solutions containing 1%, 2%, 5%, and 10% (v/v) of each candidate co-solvent in your primary buffer.

    • Add a fixed amount of your DMSO stock solution to each co-solvent/buffer mixture to achieve your target final concentration.

    • Include a control with 0% co-solvent.

    • Mix well and allow the solutions to equilibrate at room temperature for at least 1 hour.

    • Visually inspect each well or tube for any signs of precipitation (Tyndall effect can be checked with a laser pointer against a dark background).[20]

    • Select the co-solvent system that keeps the compound in solution at the lowest possible co-solvent concentration.

    • Crucially, run a functional control to ensure the selected co-solvent system does not interfere with your assay's performance.

Section 4: Analytical Methods for Concentration Measurement

Accurately determining the concentration of dissolved this compound is essential for any solubility study.

  • UV-Vis Spectrophotometry: This is a rapid method suitable for simple solutions.[19]

    • Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound.

    • Create a standard curve by measuring the absorbance of several solutions of known concentration.

    • Use the Beer-Lambert law and the standard curve to calculate the concentration of your unknown samples.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for its specificity and sensitivity, especially in complex mixtures.[18][21]

    • Develop a suitable method, typically using a C18 reverse-phase column.

    • The mobile phase will likely be a mixture of an aqueous buffer (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.

    • Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from reference standards. This method can also be used to assess the stability and purity of the compound.[22]

By applying the principles and protocols outlined in this guide, you can systematically address and overcome the solubility challenges associated with this compound, leading to more accurate and reproducible experimental results.

References
  • Verma, S., & Rawat, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Wardani, A. P. S., & Mutiara, N. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 1-7. [Link]

  • Nikam, T. D., et al. (2017). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics, 7(7), 112-116. [Link]

  • Khadka, P., et al. (2014). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 6(1), 94-113. [Link]

  • LookChem. (n.d.). Cas 2980-33-8, this compound. [Link]

  • O'Hearn, S., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Pharmaceutics, 13(6), 863. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Tsinman, O., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 44865–44872. [Link]

  • Takács-Novák, K., et al. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. Acta Pharmaceutica Hungarica, 81(2), 87-95. [Link]

  • Tsinman, O., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Witofly Chemical. (n.d.). This compound. [Link]

  • Ivy Fine Chemicals. (n.d.). This compound. [Link]

  • Semantic Scholar. (n.d.). Ionizable Drug Self-Associations and the Solubility Dependence on pH. [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • Chemeurope.com. (n.d.). Co-solvent: Significance and symbolism. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methyl-3-nitropyridine. [Link]

  • Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • ResearchGate. (n.d.). In vitro methods to assess drug precipitation. [Link]

  • American Pharmaceutical Review. (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. [Link]

  • ACS Publications. (2023). Co-administration of Intravenous Drugs. [Link]

  • PubMed Central. (2023). Co-administration of Intravenous Drugs. [Link]

  • NCBI Bookshelf. (n.d.). Analytical methods. [Link]

  • National Institutes of Health. (n.d.). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors. [Link]

  • National Institutes of Health. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • Loba Chemie. (2016). 2,CHLORO-3,5-DINITROPYRIDINE AR MSDS. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir. [Link]

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Side reactions to consider when using 2-Hydroxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Hydroxy-3,5-dinitropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during its use. My aim is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Introduction to this compound

This compound is a versatile heterocyclic compound utilized in various chemical syntheses, including as a key intermediate for pharmaceuticals, a ligand in coordination chemistry, and historically in the propellant industry.[1][2][3][4] Its reactivity is dominated by the two electron-withdrawing nitro groups, which render the pyridine ring highly susceptible to nucleophilic attack. Understanding this inherent reactivity is crucial for anticipating and mitigating potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing a persistent yellow coloration in my product, even after purification. What could be the cause?

This is a common observation and can stem from several sources. This compound itself is a yellow crystalline powder.[2] However, persistent coloration after intended reactions often points to the formation of colored byproducts.

Possible Cause 1: Nucleophilic Aromatic Substitution (SNAr) Byproducts

The most probable cause is the reaction of this compound with nucleophiles in your reaction mixture. The two nitro groups strongly activate the pyridine ring, making it an excellent electrophile for nucleophilic aromatic substitution (SNAr).[5][6] Common nucleophiles include:

  • Amines: Primary and secondary amines, including the amine terminus of a peptide or the side chain of lysine residues, can displace one of the nitro groups or the hydroxyl group.[7][8] The resulting aminodinitropyridine derivatives are often colored.

  • Thiols: Thiol-containing compounds, such as cysteine residues or thiol-based reagents, are potent nucleophiles that can readily react with activated aromatic systems.[5]

Troubleshooting Protocol: Identifying the Source of Coloration

  • Reaction Condition Review:

    • pH: Reactions at basic pH will deprotonate amines and thiols, increasing their nucleophilicity and the likelihood of SNAr side reactions.

    • Temperature: Elevated temperatures can accelerate the rate of SNAr.

    • Excess Nucleophiles: The presence of stoichiometric excess of nucleophilic reagents will drive the formation of byproducts.

  • Analytical Characterization:

    • UV-Vis Spectroscopy: Acquire a UV-Vis spectrum of your purified product. Compare it to the spectrum of the starting material. The appearance of new absorption bands, particularly in the visible region, suggests the formation of byproducts.

    • LC-MS Analysis: This is the most definitive method. Look for masses corresponding to the expected product plus the mass of your nucleophile minus the mass of a nitro group (NO₂) or a hydroxyl group (OH).

Mitigation Strategies:

  • Control Stoichiometry: Use a minimal excess of the nucleophilic reagent.

  • Optimize pH: If possible, perform the reaction at a neutral or slightly acidic pH to reduce the nucleophilicity of amines and thiols.

  • Lower Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate of your desired transformation.

  • Protecting Groups: If working with complex molecules like peptides, consider protecting highly nucleophilic side chains such as lysine and cysteine.

FAQ 2: My reaction is not going to completion, and I'm seeing a complex mixture of products by TLC/LC-MS. What's happening?

A complex product mixture often indicates competing reaction pathways or degradation of the starting material or product.

Possible Cause 1: Multiple Reactive Sites

This compound has several electrophilic sites susceptible to nucleophilic attack. While substitution of a nitro group is common, attack at other positions on the ring can also occur, leading to a mixture of isomers.

Possible Cause 2: Instability and Degradation

  • Thermal Decomposition: Nitroaromatic compounds can be thermally sensitive.[9] At elevated temperatures, decomposition can occur, leading to a complex array of byproducts. The presence of nitro groups suggests that decomposition could be energetic.

  • Photodegradation: Aromatic nitro compounds can be sensitive to UV light.[10] Exposure of your reaction mixture to direct light, especially over prolonged periods, may induce photochemical degradation.

  • pH Instability: Extreme pH conditions (highly acidic or basic) can promote hydrolysis or other degradation pathways.[11]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting complex reaction mixtures.

troubleshooting_workflow cluster_conditions Condition Analysis start Complex Mixture Observed check_purity Verify Purity of Starting Material start->check_purity check_conditions Review Reaction Conditions (Temp, Light, pH) start->check_conditions analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_purity->analyze_byproducts temp High Temperature? check_conditions->temp light Light Exposure? check_conditions->light ph Extreme pH? check_conditions->ph snar SNAr Products Identified analyze_byproducts->snar degradation Degradation Products Identified analyze_byproducts->degradation lower_temp Lower Reaction Temperature temp->lower_temp protect_light Protect from Light (e.g., amber vial) light->protect_light buffer_ph Buffer Reaction to Neutral pH ph->buffer_ph lower_temp->analyze_byproducts protect_light->analyze_byproducts buffer_ph->analyze_byproducts optimize_stoich Optimize Stoichiometry & Nucleophilicity snar->optimize_stoich modify_conditions Implement Milder Conditions degradation->modify_conditions

Caption: Troubleshooting workflow for complex reaction mixtures.

Experimental Protocol: Screening for Optimal Reaction Conditions

To minimize side reactions, a systematic screen of reaction conditions is recommended.

ParameterCondition 1 (Harsh)Condition 2 (Intermediate)Condition 3 (Mild)
Temperature 80 °C50 °CRoom Temperature
Solvent DMFAcetonitrileDichloromethane
Base (if required) Triethylamine (1.5 eq)DIPEA (1.2 eq)No base / buffered
Light Ambient lightAmber vialReaction in the dark
  • Set up small-scale reactions under each of the conditions outlined in the table.

  • Monitor the reactions at regular intervals (e.g., 1, 4, and 24 hours) by TLC or LC-MS.

  • Analyze the product distribution for each condition to identify the optimal balance between reaction rate and byproduct formation.

FAQ 3: I am using this compound in a bioconjugation reaction to modify a protein. What side reactions should I be aware of with specific amino acid residues?

When working with proteins, the potential for side reactions with nucleophilic amino acid side chains is high.

Primary Targets for Side Reactions:

  • Lysine (ε-amino group): The primary amine of the lysine side chain is a potent nucleophile, especially at pH values above its pKa (~10.5), but it can still be reactive at physiological pH.[12][13] Reaction with this compound will lead to the formation of a covalent adduct, which may alter the protein's structure and function.

  • Cysteine (thiol group): The thiol group of cysteine is one of the most nucleophilic side chains in proteins.[14] It will readily react with this compound, leading to a stable thioether linkage. This can disrupt disulfide bonds or block functionally important cysteine residues.

  • N-terminus (α-amino group): The N-terminal amino group of the protein is also a potential site for nucleophilic attack.

Secondary Targets for Side Reactions:

  • Histidine (imidazole ring): The imidazole side chain of histidine can act as a nucleophile.

  • Tyrosine (phenolic hydroxyl group): While less nucleophilic than amines or thiols, the hydroxyl group of tyrosine can react under certain conditions.

Logical Relationship of Amino Acid Reactivity:

amino_acid_reactivity cluster_reactivity Nucleophilicity of Amino Acid Side Chains reagent This compound (Electrophile) cys Cysteine (Thiol) reagent->cys High Reactivity lys Lysine (Amine) reagent->lys High Reactivity n_term N-terminus (Amine) reagent->n_term Moderate Reactivity his Histidine (Imidazole) reagent->his Lower Reactivity tyr Tyrosine (Phenol) reagent->tyr Lower Reactivity

Caption: Relative reactivity of amino acid side chains with this compound.

Protocol for Assessing Protein Modification Specificity:

  • Incubate the protein with this compound under the desired reaction conditions.

  • Quench the reaction and remove excess reagent using a desalting column or dialysis.

  • Analyze the intact protein by mass spectrometry (e.g., ESI-MS) to determine the number of modifications per protein molecule.

  • Digest the modified protein with a protease (e.g., trypsin).

  • Analyze the resulting peptide fragments by LC-MS/MS to identify the specific amino acid residues that have been modified. This technique is known as peptide mapping.

By following this protocol, you can determine the extent and sites of modification, allowing you to optimize your bioconjugation strategy for better selectivity.

References

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  • Pradaux-Caggiano, F., et al. (2011). Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents. Organic & Biomolecular Chemistry, 9(13), 4856-4863. [Link]

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  • PubMed. Annulative Editing of Peptide Side Chains: N-Pyridination of Lysine via Chichibabin Pyridine Synthesis in Hexafluoroisopropanol. [Link]

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  • National Institutes of Health. Integration of UHPLC/Q-OrbitrapMS-based metabolomics and activities evaluation to rapidly explore the anti-inflammatory components from lasianthus. [Link]

  • National Institutes of Health. Chemical-modification rescue assessed by mass spectrometry demonstrates that γ-thia-lysine yields the same activity as lysine in aldolase. [Link]

  • National Institutes of Health. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]

  • National Institutes of Health. Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. [Link]

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  • LookChem. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. [Link]

  • PubMed. Detection of cysteine- and lysine-based protein adductions by reactive metabolites of 2,5-dimethylfuran. [Link]

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Technical Support Center: Optimizing 2-Hydroxy-3,5-dinitropyridine Catalyst Loading in Propellant Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 2-Hydroxy-3,5-dinitropyridine and its derivatives as burn rate catalysts in solid propellant formulations. This guide is designed for researchers, chemists, and engineers working to enhance and control the combustion characteristics of energetic materials. Here, we synthesize fundamental principles with field-proven methodologies to address common challenges encountered during the optimization of catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in solid propellants?

A1: this compound is an industrially significant nitropyridine derivative.[1][2] In the context of solid propellants, its lead salt is most commonly used as a catalyst to modify the propellant's burning rate.[2] Burn rate modifiers are critical chemical additives that influence the decomposition and combustion of the propellant matrix, allowing for precise control over the thrust and performance of a solid rocket motor.[3][4]

Q2: How does this compound function as a burn rate catalyst?

A2: The primary function of catalysts like the lead salt of this compound is to accelerate the thermal decomposition of the oxidizer, such as Ammonium Perchlorate (AP), at the burning surface. By lowering the decomposition temperature, the catalyst increases the rate of gas generation, which in turn increases the linear burn rate of the propellant. This catalytic action is crucial for achieving high-performance combustion characteristics.[3][4]

Q3: What are the typical loading percentages for this catalyst in a standard composite propellant formulation (e.g., AP/HTPB)?

A3: Typical loading percentages for burn rate modifiers are generally low, often ranging from 0.1% to 5% by weight.[5][6] The optimal concentration of this compound salt is highly dependent on the specific propellant formulation, including the particle size of the oxidizer, the type of binder, and the desired ballistic performance. Exceeding the optimal loading can lead to diminishing returns or even negative effects.

Q4: What are the consequences of using too little or too much catalyst?

A4:

  • Too Little: An insufficient amount of catalyst will result in a negligible or lower-than-desired increase in the burn rate. The propellant may not meet the required performance specifications for thrust and burn time.

  • Too Much: Excessive catalyst loading can lead to several adverse effects. It can cause combustion instability, characterized by large pressure oscillations within the motor.[7] It may also negatively impact the propellant's mechanical properties, reduce the specific impulse (Isp) by adding inert mass, and increase the sensitivity of the burn rate to pressure (a higher pressure exponent).[6][8]

Q5: How does optimizing the loading of this compound affect the propellant's specific impulse (Isp)?

A5: The effect is a trade-off. A well-optimized catalyst loading can enhance combustion efficiency, potentially leading to a modest improvement in specific impulse.[6] However, since the catalyst itself does not contribute significantly to the propellant's energy, adding too much increases the overall mass without a proportional increase in energy output, which can decrease the specific impulse.[8] The goal is to find the minimum effective concentration that achieves the desired burn rate without penalizing the Isp.

Q6: Is this compound compatible with common binders like Hydroxyl-Terminated Polybutadiene (HTPB)?

A6: Generally, pyridine derivatives and their salts are evaluated for compatibility with binder systems like HTPB. However, any additive can potentially interfere with the curing process or degrade the mechanical properties of the propellant grain over time. It is crucial to conduct compatibility and aging studies, often using techniques like Differential Scanning Calorimetry (DSC) and mechanical property testing, to ensure the catalyst does not adversely affect the binder's integrity.[9]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems that may arise during the formulation and testing of propellants containing this compound.

Problem 1: Inconsistent or Unpredictable Burn Rate Across Batches
  • Observation: You are measuring significant variations in the burn rate for propellant batches that are supposedly identical in formulation.

  • Potential Causes:

    • Poor Catalyst Dispersion: The catalyst is not uniformly distributed throughout the propellant matrix, creating localized areas of high and low catalyst concentration. This is a common issue with solid additives.[10]

    • Catalyst Agglomeration: The fine particles of the catalyst are clumping together to form larger aggregates.[11][12] These agglomerates act as single large particles, reducing the effective surface area and catalytic efficiency.

    • Inconsistent Raw Materials: Variations in the purity or particle size of the this compound salt, oxidizer, or other components between batches.

  • Troubleshooting Protocol:

    • Verify Catalyst Morphology: Use Scanning Electron Microscopy (SEM) to visually inspect the catalyst powder for its particle size distribution and morphology before mixing.

    • Optimize Mixing Procedure:

      • Introduce the catalyst as a pre-slurry in a portion of the plasticizer or liquid binder component.

      • Use high-shear mixing for a sufficient duration to break down potential agglomerates.

      • Ensure the mixing vessel and impeller are designed to prevent "dead zones" where materials can remain unmixed.

    • Post-Cure Analysis: Examine a cross-section of the cured propellant using SEM with Energy-Dispersive X-ray Spectroscopy (EDS) mapping to confirm the uniform distribution of the element specific to your catalyst (e.g., lead).

  • Preventative Measures: Establish a strict, standardized mixing protocol with defined times, speeds, and order of addition for all ingredients. Qualify incoming raw materials for purity and particle size distribution.

Problem 2: Combustion Instability and High-Pressure Exponent
  • Observation: During static motor firings, you observe significant pressure oscillations (combustion instability), or your strand burner tests reveal a high-pressure exponent ('n' > 0.6), indicating that the burn rate is highly sensitive to pressure changes.

  • Potential Causes:

    • Excessive Catalyst Loading: Too much catalyst can make the combustion process overly reactive and strongly coupled with acoustic pressure waves in the motor.[7][13]

    • Interaction with Fine Oxidizer: The catalytic effect is often more pronounced with smaller oxidizer particles due to their higher surface area. A combination of high catalyst loading and a high percentage of fine AP can exacerbate instability.[13][14]

  • Troubleshooting Protocol:

    • Systematically Reduce Catalyst Loading: Prepare a series of propellant batches with incrementally lower catalyst concentrations (e.g., reduce by 0.25% wt. in each batch) and re-evaluate the burn rate and pressure exponent.

    • Analyze Oxidizer Particle Size Effect: Formulate batches where the catalyst loading is held constant, but the ratio of coarse to fine oxidizer is varied. This helps to decouple the effects of catalysis and oxidizer surface area.[14]

    • Conduct Acoustic Analysis: If possible, use diagnostic tools during motor firing to identify the frequencies of the oscillations, which can provide insight into the specific type of acoustic instability.[15]

  • Preventative Measures: Develop a formulation map that characterizes the burn rate and pressure exponent as a function of both catalyst loading and oxidizer particle size distribution. Aim for a pressure exponent that provides stable combustion within the motor's operating pressure range.

Problem 3: Catalyst Agglomeration and Reduced Performance
  • Observation: Propellant performance is lower than predicted, and post-combustion analysis of quenched samples reveals large condensed-phase particles (agglomerates).

  • Potential Causes:

    • Poor Initial Dispersion: As mentioned in Problem 1, if the catalyst is not well dispersed initially, it can act as a nucleation site for agglomeration of other ingredients, like aluminum fuel, on the burning surface.[8][12]

    • Binder-Catalyst Incompatibility: The catalyst may have poor wetting characteristics with the polymer binder, causing it to be pushed into pockets by the surrounding matrix.

  • Troubleshooting Protocol:

    • Surface Treatment of Catalyst: Consider using a surface coating or surfactant that is compatible with the binder system to improve the wetting and adhesion of the catalyst particles.

    • Evaluate Mixing Energy: Gradually increase the mixing time or intensity and observe the effect on burn rate consistency. There is often an optimal point beyond which further mixing provides no benefit.

    • Quench Testing: Perform quenched combustion experiments and analyze the burning surface using microscopy to directly observe the agglomeration process.[11] This can reveal how and where agglomerates are forming.

  • Preventative Measures: Select a binder system and plasticizers known for good compatibility with solid additives.[9] Implement a robust mixing and dispersion protocol as a critical quality control step.

Data & Protocols for Optimization

Table 1: Properties of this compound
PropertyValueSource
CAS Number 2980-33-8[1]
Molecular Formula C₅H₃N₃O₅[1]
Molecular Weight 185.09 g/mol [1]
Appearance Yellow crystalline powder[1][2]
Melting Point 175-179 °C[1]
Table 2: Expected Effects of Increasing Catalyst Loading
ParameterTrend with Increasing Catalyst LoadingRationale
Burn Rate Increases to a plateau, may decrease if overloadedCatalytic action on oxidizer decomposition; excess loading adds inert mass and can hinder heat transfer.[3][16]
Pressure Exponent (n) Generally increasesIncreased sensitivity of combustion reactions to pressure.[13]
Specific Impulse (Isp) May slightly increase at optimal loading, then decreasesTrade-off between improved combustion efficiency and the addition of non-energetic mass.[6][8]
Combustion Stability Decreases, especially at high loadingsHigher pressure exponent and coupling with acoustic modes can lead to instability.[7]
Propellant Mechanical Strength May decreasePotential for interference with binder curing chemistry or acting as stress concentration points.

Key Experimental Protocols

Protocol 1: Determining Optimal Catalyst Loading via Strand Burner
  • Formulation Design: Prepare a minimum of five small-scale (e.g., 50g) propellant batches. Keep all ingredient percentages constant except for the this compound salt. Vary its concentration from a baseline of 0% to a maximum expected value (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0% by weight).

  • Mixing: Following a standardized protocol, mix the ingredients until homogenous. Pay special attention to the uniform dispersion of the catalyst.

  • Casting & Curing: Cast the mixed propellant into strand molds (typically long, thin cylinders). Cure the propellant according to the binder's specifications.

  • Inhibition: Coat the curved sides of the cured strands with an inert, non-combustible inhibitor, leaving the two flat ends exposed. This ensures one-dimensional (cigarette-style) burning.

  • Testing: Use a Crawford-type strand burner or similar pressurized vessel.

    • Mount the strand in the burner.

    • Pressurize the chamber with an inert gas (e.g., Nitrogen) to the first desired test pressure (e.g., 500 psi).

    • Ignite one end of the strand using a hot wire.

    • Measure the time it takes for the flame front to travel between two fixed points along the strand.

    • Calculate the burn rate (r) = distance / time.

  • Data Analysis: Repeat the test for each catalyst concentration at multiple pressures (e.g., 500, 1000, 1500 psi). Plot log(burn rate) vs. log(pressure) for each formulation. The slope of this line is the pressure exponent 'n'. The optimal loading is the one that provides the desired burn rate and an acceptable pressure exponent without signs of unstable combustion.

Protocol 2: Assessing Catalyst Dispersion with SEM/EDS
  • Sample Preparation: Carefully cut a small, representative sample from a cured propellant grain. Ensure the surface to be analyzed is flat and clean. For non-conductive propellant samples, apply a thin conductive coating (e.g., gold or carbon).

  • SEM Imaging: Mount the sample in the SEM chamber. Use backscattered electron (BSE) imaging mode. BSE imaging is sensitive to atomic number, so heavier elements (like lead in the catalyst salt) will appear brighter than the surrounding organic binder (composed of C, H, O, N).

  • Visual Inspection: Acquire images at various magnifications (e.g., 100x, 500x, 2000x). Visually inspect the images for the distribution of the bright catalyst particles. Look for large, bright clusters which indicate agglomeration, and large dark areas devoid of particles, indicating poor dispersion.

  • EDS Mapping: Select a representative area and perform EDS elemental mapping. Generate maps for key elements: Lead (Pb) for the catalyst, Chlorine (Cl) for Ammonium Perchlorate, and Carbon (C) for the binder.

  • Analysis: Overlay the elemental maps. A uniform dispersion will show small, evenly spaced dots on the Pb map. Clumps of high intensity on the Pb map confirm agglomeration. The relationship between the Pb and Cl maps can also reveal if the catalyst is preferentially associating with the oxidizer particles.

Visualizations

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Hypothesis & Action cluster_3 Solution Implementation cluster_4 Validation Problem Observe Undesired Performance (e.g., Inconsistent Burn Rate, Instability) CheckLoading Verify Catalyst Loading (%) in Formulation Problem->CheckLoading CheckDispersion Assess Catalyst Dispersion (SEM/EDS Analysis) Problem->CheckDispersion CheckRawMat Qualify Raw Materials (Purity, Particle Size) Problem->CheckRawMat IsLoadingWrong Incorrect Loading Percentage? CheckLoading->IsLoadingWrong IsAgglomerated Agglomeration or Poor Dispersion? CheckDispersion->IsAgglomerated IsAgglomerated->IsLoadingWrong No OptimizeMix Optimize Mixing Protocol (Shear, Time, Slurry) IsAgglomerated->OptimizeMix Yes Reformulate Consider Surfactant or Different Oxidizer Size IsAgglomerated->Reformulate If persists AdjustLoading Systematically Vary Loading (Strand Burner Tests) IsLoadingWrong->AdjustLoading Yes Validate Validate Performance (Static Motor Firing) OptimizeMix->Validate AdjustLoading->Validate Reformulate->Validate

Caption: A general workflow for troubleshooting issues related to catalyst loading.

Catalyst Loading Cause-and-Effect Diagram

G center Catalyst Loading (this compound Salt) BurnRate Burn Rate center->BurnRate + (to plateau) PressureExp Pressure Exponent (n) center->PressureExp + (increases) Isp Specific Impulse (Isp) center->Isp - (if excessive) Stability Combustion Stability center->Stability - (decreases)

Caption: The relationship between catalyst loading and key propellant performance metrics.

References

  • Burn Rate Modifiers. speciality products research group.
  • Cas 2980-33-8, this compound. lookchem.
  • This compound 97 2980-33-8. Sigma-Aldrich.
  • Solid Propellant Burn Rate Modifiers Based on Reactive Nanocomposite Materials.
  • Combustion Instability In Solid Propellant Rockets. Aerospace Notes.
  • Composite Solid Propellant, Burn Rate, Combustion Characteristics, Metal Catalysts, Fuel-Binder. Scientific & Academic Publishing.
  • Comparison of burning rate modifiers on the example of a composite rocket propellants based on sodium nitrate.
  • Solid Propellant Burn Rate Modifiers Based on Reactive Nanocomposite M
  • Solid Propellant Burn Rate Behaviour - Study on Catalys Nature and Fine Oxidiser Loading.
  • This compound. ChemicalBook.
  • Improving the Delivered Specific Impulse of Composite Rocket Propellant through Alteration of Chemical Composition. IdeaExchange@UAkron.
  • Lecture 38 : Solid Propellant Combustion Instability - 2. YouTube.
  • How to prevent the agglomeration of C
  • Aggregation versus agglomeration in metallized solid rocket propellants.
  • AGGREGATION VERSUS AGGLOMERATION IN METALLIZED SOLID ROCKET PROPELLANTS.
  • SOLID PROPELLANT COMBUSTION INSTABILITY. DTIC.
  • Solid Propellant Formulations: A Review of Recent Progress and Utilized Components. MDPI.
  • Agglomeration of Aluminized Solid Rocket Propellants. Aerospace Research Central.

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Troubleshooting inconsistent results in reactions involving 2-Hydroxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Hydroxy-3,5-dinitropyridine

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile yet challenging intermediate. As a highly electron-deficient heteroaromatic compound, this compound presents unique reactivity patterns. This resource provides in-depth, experience-driven answers to common issues encountered in the laboratory, ensuring your experimental work is both successful and safe.

Frequently Asked Questions (FAQs)

Category 1: Reaction Initiation & Yield Optimization

Question 1: My nucleophilic aromatic substitution (SNAr) reaction on this compound is sluggish or gives very low yields. What are the primary factors I should investigate?

Answer: Low reactivity in SNAr reactions with this compound, while counterintuitive for such an electron-deficient ring, is a common challenge. The issue often stems from the nuanced role of the C2-hydroxyl group and the overall reaction environment.

  • The Tautomerism and Acidity of the Hydroxyl Group: The "hydroxy" form of this compound exists in equilibrium with its pyridone tautomer, 3,5-dinitro-2(1H)-pyridinone. More importantly, the hydroxyl proton is acidic (predicted pKa ≈ 4.41)[1]. In the presence of a basic nucleophile or trace base, the molecule is readily deprotonated to form the corresponding pyridin-2-olate anion. This deprotonation significantly increases the electron density of the aromatic ring, which in turn deactivates it towards nucleophilic attack, thereby impeding the reaction. The negative charge on the oxygen atom counteracts the electron-withdrawing effect of the nitro groups.

  • Nucleophile Strength vs. Basicity: The ideal nucleophile for this substrate is one with high nucleophilicity but relatively low basicity. Strong bases (e.g., alkoxides) can preferentially deprotonate the starting material instead of attacking the ring. Softer, less basic nucleophiles (e.g., thiols, secondary amines under controlled pH) are often more successful.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive. However, ensure the solvent is rigorously dried. Trace water can act as a base or a competing nucleophile.

Troubleshooting Workflow: Low SNAr Yield

Caption: Troubleshooting logic for low SNAr reaction yields.

Question 2: I am trying to convert this compound to 2-Chloro-3,5-dinitropyridine, but the reaction is incomplete and produces a dark, intractable mixture. How can I optimize this chlorination?

Answer: This is a critical transformation, as the 2-chloro derivative is a much more versatile substrate for subsequent SNAr reactions[2]. The conversion of the pyridone to the 2-chloro-pyridine is often challenging due to the harsh conditions required and the potential for side reactions.

The most common reagents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

  • Reagent Choice and Purity: Phosphorus oxychloride (POCl₃) is generally the reagent of choice. Ensure it is fresh and colorless; aged POCl₃ can contain decomposition products like phosphoric acid and HCl that interfere with the reaction.

  • Role of Catalyst: A catalytic amount of DMF is crucial. It reacts with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻, which is the active electrophilic species that reacts with the pyridone oxygen.

  • Temperature Control: The reaction is typically performed at elevated temperatures (refluxing POCl₃, ~106 °C). However, uncontrolled heating can lead to decomposition and the formation of tarry byproducts. A gradual increase in temperature is recommended.

  • Work-up Procedure: This is the most critical step for obtaining a clean product. The reaction mixture must be quenched by pouring it slowly and carefully onto crushed ice. This is a highly exothermic and hazardous process that liberates HCl gas and should only be performed in a well-ventilated fume hood with appropriate personal protective equipment. The product often precipitates from the aqueous solution and can be isolated by filtration.

ReagentTypical ConditionsCommon IssuesMitigation Strategy
POCl₃ Reflux, 2-4 hoursIncomplete reaction, tar formationUse fresh, distilled POCl₃; add catalytic DMF.
POCl₃ / DMF 90-110 °C, 1-3 hoursVigorous reaction, difficult work-upGradual heating; slow, controlled quench onto ice.
SOCl₂ / DMF 70-80 °C, 2-5 hoursLower yield for this specific substratePrimarily used for less deactivated systems.

Protocol: Synthesis of 2-Chloro-3,5-dinitropyridine [3]

  • Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add this compound (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. Add a catalytic amount of DMF (0.1 eq).

  • Heating: Heat the mixture gradually to 100-110 °C and maintain for 2-3 hours. The solution should become homogeneous. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quench (CRITICAL): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. In a fume hood , slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Isolation: The product will precipitate as a pale-yellow solid. Stir for 30 minutes until all ice has melted. Collect the solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the solid under vacuum to yield 2-Chloro-3,5-dinitropyridine. Further purification can be achieved by recrystallization from ethanol or chromatography[2].

Category 2: Side Products & Purification

Question 3: I am observing multiple spots on my TLC plate during an SNAr reaction with an amine nucleophile. What are the likely side products?

Answer: The complex reactivity of dinitropyridines can lead to several side products, especially with amine nucleophiles.

  • Displacement of a Nitro Group: While the halide at the C2 position is the most labile leaving group, under forcing conditions (high temperature, strong nucleophile), nucleophilic substitution of one of the nitro groups can occur. This is less common but possible.

  • Meisenheimer Complex Formation: The initial adduct formed between the nucleophile and the pyridine ring is a negatively charged intermediate known as a Meisenheimer complex. This complex is stabilized by the electron-withdrawing nitro groups[4]. If this intermediate is stable and does not proceed to eliminate the leaving group, it can persist or lead to other decomposition pathways.

  • Ring Opening/Degradation: Highly basic conditions can lead to the degradation of the electron-deficient pyridine ring. This is often characterized by the formation of dark, polymeric material.

  • N-alkylation vs. C-alkylation (with ambident nucleophiles): If your nucleophile has multiple reactive sites (e.g., an amino-thiol), you may see a mixture of products resulting from attack at different atoms.

Mechanism: SNAr on 2-Chloro-3,5-dinitropyridine

SNAr_Mechanism Start 2-Chloro-3,5-dinitropyridine + Nu⁻ Intermediate Meisenheimer Complex (Stabilized by NO₂ groups) Start->Intermediate Nucleophilic Attack (Rate-Determining) Product Substituted Product + Cl⁻ Intermediate->Product Elimination of Cl⁻

Caption: SNAr mechanism highlighting the key intermediate.

To identify side products, LC-MS is the ideal analytical technique. To minimize them, consider lowering the reaction temperature, using a milder base (e.g., K₂CO₃ instead of NaH), or protecting other reactive functional groups on your nucleophile.

Question 4: How can I effectively purify the final derivatives of this compound, which are often polar and poorly soluble?

Answer: Purification is indeed a significant hurdle. These compounds are typically yellow crystalline solids with high polarity and often limited solubility in common organic solvents[5].

  • Recrystallization: This should be your first approach. Due to the polarity of the compounds, solvents like ethanol, methanol, or acetic acid are often effective. Sometimes a mixed solvent system (e.g., ethanol/water, DMF/water) is required to achieve the right balance of solubility at high temperature and insolubility at low temperature.

  • Column Chromatography: If recrystallization fails, column chromatography is an option, but it requires careful solvent selection.

    • Normal Phase (Silica Gel): Use a relatively polar mobile phase. Start with a non-polar solvent like hexanes or dichloromethane and gradually increase the polarity by adding ethyl acetate, acetone, or methanol. Be aware that these compounds can streak on silica due to their acidic nature. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can often improve peak shape.

    • Reverse Phase (C18): This is often a better choice for highly polar compounds. Use a mobile phase of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to ensure the compound is in a single protonation state.

  • Acid-Base Extraction: If your final product has a different acidity compared to impurities, a liquid-liquid extraction with a dilute acid or base wash can be an effective preliminary purification step before chromatography or recrystallization.

Category 3: Synthesis & Safety

Question 5: The nitration of 2-hydroxypyridine to form this compound is highly exothermic and produces gas. How can I perform this reaction safely and improve the yield?

Answer: This is a classic energetic reaction that demands utmost caution. The direct nitration of 2-hydroxypyridine involves aggressive reagents and can easily become uncontrollable. Historical methods reported low yields (around 50%) and significant safety hazards like foaming and rapid heat generation[6].

  • Cause of Hazard: The reaction of a nitrating mixture (fuming nitric acid and fuming sulfuric acid) with the pyridine ring is highly exothermic. The foaming is caused by the evolution of nitrogen oxide (NOx) and sulfur oxide (SOx) gases[6].

  • Key to Control & Improved Yield: A Japanese patent describes a safer and higher-yield (over 60%) method based on one critical principle: controlled addition of the nitrating agent to the substrate at an elevated temperature [6]. This is contrary to many nitration procedures that involve adding the substrate to the acid at low temperature.

Core Principles for Safe & Efficient Nitration: [6]

  • Reverse Addition: Add the nitrating agent (e.g., a mixture of fuming nitric acid and fuming sulfuric acid) slowly via a dropping funnel to a solution of the 2-hydroxypyridine in a suitable acid (like concentrated sulfuric acid).

  • Elevated Temperature: Maintain the reaction temperature between 80-150 °C. While this seems high, it ensures that the reactive intermediates are consumed as they are formed, preventing their accumulation and a subsequent runaway reaction. The gas evolution can be used to gauge the reaction rate.

  • Controlled Rate: The rate of addition of the nitrating agent directly controls the rate of reaction and heat/gas generation. If the foaming becomes too vigorous, simply stop the addition until it subsides.

  • Efficient Stirring and Cooling: Ensure robust mechanical stirring to maintain thermal homogeneity. Have an ice bath ready to cool the reaction if necessary, even at the elevated target temperature.

By following this controlled addition protocol, the reaction can be managed safely on a larger scale, preventing the dangerous exotherms and achieving higher, more consistent yields[6].

References

  • Production of this compound compounds.
  • This compound | 2980-33-8. LookChem. (URL: [Link])

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  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. (URL: [Link])

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. (URL: [Link])

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. (URL: [Link])

  • Nucleophilic aromatic substitution. BYJU'S. (URL: [Link])

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. (URL: [Link])

  • 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. (URL: [Link])

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. (URL: [Link])

  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Preparation method of 2-hydroxy-3-nitropyridine.
  • Method for preparing 2-chloro-5-nitropyridine.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society. (URL: [Link])

  • Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
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  • ANALYTICAL REACTIONS OF HYDROXYPYRIDINES. ResearchGate. (URL: [Link])

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. (URL: [Link])

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  • Shapes of curves of pH-dependence of reactions. PubMed. (URL: [Link])

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  • Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach. PubMed Central. (URL: [Link])

  • 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
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Methods for the removal of residual acids from 2-Hydroxy-3,5-dinitropyridine product

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Hydroxy-3,5-dinitropyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the post-synthesis workup of this important chemical intermediate.[1][2][3] This guide provides in-depth, field-proven insights and detailed protocols to ensure the highest product quality by effectively removing residual acidic impurities.

Section 1: Critical Safety Precautions

Before beginning any experimental work, it is imperative to handle this compound and its associated reagents with extreme care. Nitrated organic compounds can be hazardous, and proper safety protocols are non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, a flame-retardant lab coat, and chemically resistant gloves.[4][5]

  • Ventilation: All manipulations should be performed within a properly functioning certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Static Discharge: Take precautionary measures against static discharge, as fine organic dust can form explosive mixtures with air.[7]

  • Incompatible Materials: Keep the compound away from strong oxidizing agents, bases, and sources of heat or ignition.[5]

  • Emergency Preparedness: Ensure that eyewash stations and safety showers are readily accessible.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary residual acids I need to remove from my crude this compound?

The synthesis of this compound typically involves the nitration of a 2-hydroxypyridine precursor using a mixed acid solution, most commonly a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1] Consequently, these two strong mineral acids are the primary acidic impurities that must be removed from the crude product. Spent nitration acid always contains unconsumed nitric acid and the sulfuric acid used as a catalyst and dehydrating agent.[8][9]

Q2: Why is the complete removal of these residual acids so critical?

Residual acids can have significant detrimental effects on downstream applications and product stability:

  • Catalyst Poisoning: Many catalytic processes, such as hydrogenation, are highly sensitive to acidic impurities, which can deactivate the catalyst and reduce reaction efficiency.[10]

  • Side Reactions: The presence of strong acids can catalyze unwanted side reactions, leading to the formation of new impurities and reducing the yield of the desired product in subsequent synthetic steps.

  • Product Instability: Acidic residues can compromise the long-term stability and shelf-life of the final compound.

  • Inconsistent Results: Failure to control purity leads to poor reproducibility in experimental and manufacturing settings.

Q3: What are the main methods for removing residual acids from my product?

There are three primary methods, which can be used individually or in combination, depending on the level of purity required.

MethodPrincipleAdvantagesDisadvantages
Aqueous Washing Partitioning of highly polar mineral acids into the aqueous phase.Simple, fast, and good for removing bulk acid.May not remove finely dispersed or trapped acid. Can have limited efficiency.
Acid-Base Extraction Chemical reaction with a basic solution to convert acids into their water-soluble salts, which are then extracted into the aqueous phase.[11]Highly effective for complete acid removal.[12][13] Can achieve very high purity.More complex, involves multiple steps, and requires careful pH control to avoid loss of the desired product.
Recrystallization Difference in solubility between the desired product and impurities in a given solvent system at different temperatures.Can remove a wide range of impurities, including acids and non-acidic byproducts.Requires finding a suitable solvent, can lead to product loss in the mother liquor, and may not be effective if the acid co-crystallizes.[1]
Q4: How can I quickly check if my product is free from residual acid?

A simple and effective in-process check is to measure the pH of the final aqueous wash.

  • After your final wash step, collect the aqueous layer (the filtrate).

  • Test the pH of this liquid using a pH meter or pH indicator strips.

  • A neutral pH (approx. 6.5-7.5) is a strong indication that the bulk of the strong mineral acids has been removed. If the wash is still acidic, further washing is required.

For more rigorous, quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are recommended.[14][15]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem 1: My product remains highly acidic (low pH) even after multiple washes with deionized water.

Causality: Strong mineral acids like H₂SO₄ and HNO₃ can become trapped within the crystalline structure of the crude product. Furthermore, there is an equilibrium in the partitioning of these acids between the solid/organic phase and the aqueous wash phase; water alone may not be sufficient to drive this equilibrium towards complete removal.[16][17]

Solution:

  • Switch to a Basic Wash: Instead of pure water, use a dilute solution of a weak base, such as 5% aqueous sodium bicarbonate (NaHCO₃). This will react with the strong residual acids to form their corresponding salts (Na₂SO₄ and NaNO₃).[11] These salts have extremely high solubility in water and will be efficiently extracted from the product.[12]

  • Monitor Effervescence: When adding the bicarbonate solution, you will likely observe gas (CO₂) evolution as the acid is neutralized. Continue washing until no more gas is evolved upon addition of fresh bicarbonate solution.

  • Final Water Wash: After the basic washes, perform one or two final washes with deionized water to remove any residual bicarbonate salt.

Problem 2: I am experiencing significant product loss during the acid-base extraction procedure.

Causality: this compound is itself an acidic compound due to the phenolic hydroxyl group, which is made more acidic by the electron-withdrawing nitro groups. Using a strong base like sodium hydroxide (NaOH) can deprotonate your product, converting it into its water-soluble salt form (a phenoxide).[13] This will cause your product to be extracted into the aqueous basic layer along with the acidic impurities, leading to low recovery in the organic phase.

Solution:

  • Use a Weaker Base: Employ a base that is strong enough to neutralize residual H₂SO₄ and HNO₃ but too weak to deprotonate your product significantly. Sodium bicarbonate is the ideal choice for this purpose.[11][13]

  • Recover from the Aqueous Layer: If you must use a stronger base or suspect product has been lost to the aqueous layer, you can recover it. Carefully acidify the basic aqueous wash layer with a strong acid (e.g., concentrated HCl) until the solution is acidic (test with litmus paper).[12] Your product should precipitate out of the solution. It can then be collected by filtration, but it will require further washing to remove the salts formed during neutralization.

Problem 3: My final product has a dark, off-color appearance instead of the expected yellow crystalline powder.[2][3]

Causality: The presence of residual nitric acid, especially under conditions of heat or light, can lead to further oxidation and the formation of colored impurities or degradation products.[9] Additionally, highly basic conditions during washing can sometimes lead to the formation of colored phenoxide species or other side products.

Solution:

  • Ensure Thorough Neutralization: The primary cause is often residual nitrating agents. Implement the sodium bicarbonate washing protocol described in Problem 1 to ensure all acids are thoroughly removed.

  • Consider Recrystallization: If a thorough wash does not improve the color, the impurities are likely organic byproducts from the nitration reaction. Recrystallization is the most effective method for removing such impurities.[1] Experiment with solvents such as ethanol, methanol, or aqueous ethanol mixtures.

  • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon (charcoal) to the hot, dissolved solution. The carbon will adsorb colored impurities. Hot filter the solution to remove the carbon before allowing the product to crystallize.

Workflow Diagram: Selecting the Right Purification Method

The following diagram provides a decision-making framework to help you choose the most appropriate purification strategy based on your specific needs.

G start Crude this compound (Contains residual HNO₃/H₂SO₄) q1 What is the intended use? start->q1 ans1_a Intermediate for further synthesis (moderate purity needed) q1->ans1_a ans1_b Final product or analytical standard (high purity required) q1->ans1_b proc1 Perform Aqueous Bicarbonate Wash (See Protocol 4.1) ans1_a->proc1 ans1_b->proc1 check1 Is product purity sufficient? (Check pH of final wash, TLC/HPLC) proc1->check1 proc2 Perform Recrystallization (See Protocol 4.2) check1->proc2 No, but color/organic impurities are an issue proc3 Perform Full Acid-Base Extraction (See Protocol 4.3) check1->proc3 No, need highest possible purity end Pure Product check1->end Yes proc2->end proc3->end G cluster_0 Step 1: Dissolution & Deprotonation cluster_1 Step 2: Separation of Impurities cluster_2 Step 3: Product Extraction cluster_3 Step 4: Isolation A Crude Product (in Organic Solvent, e.g., Ethyl Acetate) B Add weak base (e.g., 5% NaHCO₃ soln) Neutralizes strong acids (H₂SO₄, HNO₃) A->B C Separate Layers in Funnel B->C D Aqueous Layer 1: Contains Na₂SO₄, NaNO₃ (Discard) C->D E Organic Layer: Contains Product + Neutral Impurities C->E F To Organic Layer, add stronger base (e.g., dilute NaOH soln) E->F G Product is deprotonated and moves to the aqueous layer F->G H Separate Layers Again G->H I Organic Layer 2: Contains Neutral Impurities (Discard) H->I J Aqueous Layer 2: Contains Product Salt H->J K Acidify Aqueous Layer 2 with HCl J->K L Pure Product Precipitates K->L M Filter, Wash with Water, and Dry L->M

Caption: Workflow for high-purity acid-base extraction.

Section 5: Analytical Purity Assessment

Confirming the absence of acidic residues is crucial. While pH testing of washes is an excellent qualitative measure, quantitative analysis provides definitive proof of purity.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for analyzing organic acids. [14] * Separation Mode: Ion exclusion chromatography is frequently used for organic acid analysis. [14][15] * Detection: UV detection at a low wavelength (e.g., 210 nm) can detect the carboxyl groups of residual acids, though this may have interference. More selective methods like conductivity detection can also be employed. [14][15]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, often after derivatization of the organic acids to make them more volatile. [18] Consulting with your institution's analytical chemistry department can help in developing a robust HPLC or GC-MS method tailored to your specific needs.

References

  • Fiveable. (n.d.). Acid-Base Extraction Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of Toronto. (n.d.). Acid and Base Extraction. Retrieved from [Link]

  • Google Patents. (1994). JPH06220019A - Production of this compound compounds.
  • Google Patents. (1979). US4155989A - Removal of nitric acid from nitric acid-sulfuric acid mixtures.
  • Dutcher, C. S., et al. (2021). Measurements of the partitioning of nitric acid and sulfuric acid in aqueous/organic phase-separated systems. Environmental Science: Atmospheres. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery. Retrieved from [Link]

  • Mueller, H. F., Larson, T. E., & Ferretti, M. (1960). Chromatographic separation and identification of organic acids. Analytical Chemistry. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3,5-dinitropyridine. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2014). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
  • Google Patents. (1996). PL313631A1 - Method of removing and recovering nitric acid, sulphuric acid and nitrogen oxide from crude dinitrotoluene.
  • ResearchGate. (n.d.). Organic Acid Analysis. Retrieved from [Link]

  • Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • ResearchGate. (2024). Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]

  • YouTube. (2025). How Can You Purify Solvents for Laboratory Use?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. Retrieved from [Link]

  • Witofly Chemical. (n.d.). This compound. Retrieved from [Link]

  • OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Retrieved from [Link]

  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • MDPI. (n.d.). Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive Material. Retrieved from [Link]

  • Google Patents. (n.d.). 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif.
  • National Institutes of Health. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of Metal Complexes with 2-Hydroxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal complexes derived from 2-Hydroxy-3,5-dinitropyridine. This guide is designed to provide in-depth troubleshooting and practical advice to enhance the stability and reproducibility of your experiments. The unique electronic and structural characteristics of this ligand, namely the presence of a hydroxyl group and two electron-withdrawing nitro groups, can present specific challenges during synthesis, purification, and long-term storage. This resource will address these potential issues in a direct question-and-answer format, grounded in established principles of coordination chemistry.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of this compound as a ligand.

Q1: What are the primary coordination sites of the this compound ligand?

A1: The this compound ligand typically acts as a bidentate ligand. The primary coordination sites are the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated hydroxyl group, forming a stable chelate ring with the metal ion.[1] The nitro groups generally do not participate directly in coordination but significantly influence the electronic properties of the ligand.

Q2: How do the nitro groups affect the stability of the resulting metal complexes?

A2: The two nitro groups are strongly electron-withdrawing. This has a dual effect. Firstly, it decreases the basicity of the pyridine nitrogen, which can weaken the metal-ligand bond compared to pyridine ligands with electron-donating groups.[2] Secondly, the electron-withdrawing nature can enhance the π-acceptor properties of the ligand, which may stabilize metal ions in lower oxidation states.

Q3: What is the role of pH in the synthesis of these complexes?

A3: pH is a critical parameter. The hydroxyl group of the ligand needs to be deprotonated to coordinate effectively with the metal ion. Therefore, the reaction is typically carried out in the presence of a base or in a solvent that can facilitate deprotonation. The optimal pH will depend on the pKa of the ligand and the hydrolysis constant of the metal salt used.[3][4]

Q4: Are there any known safety concerns with this compound and its metal complexes?

A4: this compound is a nitroaromatic compound, and its lead salt has been used as a catalyst in solid propellants, indicating its energetic nature.[5] Therefore, it is prudent to handle the ligand and its metal complexes with care, avoiding heat, friction, and impact. Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed.

Section 2: Troubleshooting Guide - Synthesis and Stability Issues

This section provides detailed troubleshooting for specific problems you may encounter during your experiments.

Low Yield or No Product Formation

Q: I am consistently obtaining a low yield of my metal complex, or the reaction does not seem to proceed at all. What are the likely causes and how can I address them?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation of the Ligand: The coordination of the hydroxyl group is crucial for stable complex formation. If the reaction medium is not sufficiently basic, the ligand will not deprotonate, and the reaction will not proceed efficiently.

    • Solution: Add a suitable base to the reaction mixture. Common choices include triethylamine, sodium hydroxide, or sodium acetate. The choice of base should be made carefully to avoid the precipitation of metal hydroxides. A slight excess of the base may be beneficial.

  • Incorrect Stoichiometry: Ensure the molar ratios of the ligand and the metal salt are accurate. For a typical 2:1 (ligand:metal) complex, a slight excess of the ligand can sometimes drive the reaction to completion.

  • Solvent Choice: The solubility of both the ligand and the metal salt in the chosen solvent is critical. If either reactant has poor solubility, the reaction rate will be significantly hindered.

    • Solution: Consider using a solvent system where both reactants are reasonably soluble. Alcohols like methanol and ethanol are common choices. For less soluble compounds, DMF or DMSO may be necessary.[1]

  • Reaction Temperature and Time: The reaction may require thermal energy to overcome the activation barrier.

    • Solution: Try increasing the reaction temperature moderately and extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) if your complex is colored and amenable to this technique.

Product Instability and Decomposition

Q: My product appears to decompose during workup or upon storage. What are the signs of instability and how can I mitigate them?

A: Instability can manifest as a color change, precipitation of an unknown solid, or changes in spectroscopic data over time.

  • Hydrolytic Instability: The presence of water can lead to the hydrolysis of the metal-ligand bond, especially if the complex is not thermodynamically robust.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Store the final product in a desiccator.

  • Thermal Instability: Many metal complexes have a limited thermal stability range.

    • Solution: Avoid excessive heating during synthesis and purification. If recrystallization is necessary, use a solvent system that allows for crystallization at a lower temperature. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the decomposition temperature of your complex.[6]

  • Photostability: Some metal complexes are sensitive to light and can undergo photodegradation.

    • Solution: Protect the reaction mixture and the isolated product from direct light by using amber-colored glassware or by wrapping the reaction vessel in aluminum foil. Store the product in the dark.

Crystallization Difficulties

Q: I am struggling to obtain single crystals of my complex for X-ray diffraction analysis. The product is always an amorphous powder.

A: Obtaining high-quality single crystals is often a process of trial and error. The goal is to slow down the rate of crystallization.

  • Rapid Precipitation: If the complex precipitates out of solution too quickly, it will likely form an amorphous powder.

    • Solutions:

      • Slow Evaporation: Prepare a dilute solution of your complex in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks in a loosely covered vial.

      • Solvent Diffusion (Layering): Dissolve your complex in a dense solvent in which it is soluble. Carefully layer a less dense "anti-solvent" (a solvent in which the complex is insoluble) on top. Crystals may form at the interface of the two solvents.

      • Vapor Diffusion: Place a small vial containing a concentrated solution of your complex inside a larger sealed container with a small amount of an anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution of your complex, inducing crystallization.

Section 3: Experimental Protocols and Characterization

This section provides generalized experimental protocols and guidance on characterizing the stability of your complexes.

General Synthesis Protocol
  • Dissolve this compound (2 equivalents) in a suitable solvent (e.g., ethanol, methanol).

  • Add a base (e.g., triethylamine, 2.2 equivalents) to the solution and stir for 15-30 minutes to ensure deprotonation of the ligand.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the reaction mixture for an appropriate time (e.g., 2-6 hours), monitoring the reaction by TLC if possible.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated complex by filtration, wash with cold solvent, and dry under vacuum.

Assessing Complex Stability

A combination of techniques can be used to assess the stability of your synthesized complexes.

ParameterTechniqueDescription
Thermal Stability Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures. DSC measures the heat flow to or from a sample as a function of temperature, revealing phase transitions and decomposition events.[6]
Hydrolytic Stability UV-Vis Spectroscopy / NMR SpectroscopyMonitor the UV-Vis or NMR spectrum of the complex dissolved in a solvent containing a known amount of water over time. Changes in the spectra, such as shifts in absorption maxima or the appearance of new peaks, can indicate decomposition.
Photostability UV-Vis SpectroscopyExpose a solution of the complex to a light source (e.g., a UV lamp or sunlight) and monitor the UV-Vis spectrum at regular intervals. A decrease in the intensity of characteristic absorption bands suggests photodegradation.
Structural Integrity Powder X-ray Diffraction (PXRD)For crystalline solids, PXRD can be used to monitor the stability of the crystal lattice over time or after exposure to different conditions. Changes in the diffraction pattern indicate a change in the solid-state structure.
Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis and stabilization of this compound metal complexes.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Nitropyridine Synthesis: A Comparative Analysis of 2-Hydroxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Modern Synthesis

The pyridine ring is a cornerstone of medicinal and agricultural chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives are indispensable tools for researchers, offering a versatile scaffold for constructing complex molecular architectures. Among these, nitropyridines are of particular importance. The strong electron-withdrawing nature of the nitro group profoundly influences the pyridine ring's reactivity, making these compounds powerful intermediates in organic synthesis.[3]

However, the direct nitration of the parent pyridine ring is notoriously inefficient. The basic nitrogen atom is readily protonated under acidic nitrating conditions, forming a highly deactivated pyridinium cation that resists electrophilic attack.[4] Consequently, synthetic strategies typically rely on the nitration of pre-functionalized, activated pyridine rings.

This guide provides an in-depth comparison of 2-hydroxy-3,5-dinitropyridine with other synthetically crucial nitropyridines. We will dissect the nuances of their synthesis, explore their divergent reactivity profiles, and provide field-proven experimental protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal nitropyridine building block for their specific synthetic challenges.

Focus Molecule: this compound

This compound (also known as 3,5-dinitro-2(1H)-pyridinone) is an industrially significant compound valued as a key intermediate for dyes, pharmaceuticals, and energetic materials.[5][6] Its unique structure, featuring an acidic hydroxyl group and two powerfully deactivating nitro groups, sets it apart from other nitropyridines.

Synthesis: A Controlled Approach to Dinitration

The synthesis of this compound is a prime example of leveraging an activating group to overcome the inherent inertness of the pyridine ring. The hydroxyl group at the 2-position is a strong ortho-, para-director, facilitating electrophilic nitration. A robust and scalable method involves the direct dinitration of 2-hydroxypyridine.[5]

The causality behind this choice of methodology is twofold:

  • Activation: The electron-donating character of the hydroxyl group makes the pyridine ring susceptible to electrophilic attack, a stark contrast to the parent pyridine.

  • Control: While the reaction requires harsh conditions (fuming acids and elevated temperatures), it is controllable on an industrial scale by carefully managing the addition rate of the nitrating agent to mitigate excessive heat generation and foaming from off-gassing.[5]

Synthesis_of_2_Hydroxy_3_5_dinitropyridine start 2-Hydroxypyridine intermediate Reaction Mixture start->intermediate Add dropwise reagents Nitrating Agent (Fuming HNO₃ + H₂SO₄) reagents->intermediate conditions Reaction Conditions (80-150 °C) conditions->intermediate workup Quench on Ice & Neutralization (pH 6) intermediate->workup Cool & Pour product This compound workup->product Precipitation & Filtration

Caption: Synthesis pathway for this compound.

Reactivity Profile

The chemical behavior of this compound is dominated by two features:

  • Acidity: The hydroxyl proton is significantly acidic due to the inductive and resonance effects of the two nitro groups. This allows it to act as a ligand in coordination chemistry, forming stable metal complexes.[7]

  • Ring Deactivation: The pyridine ring is exceptionally electron-poor, but lacks a good leaving group for typical nucleophilic aromatic substitution (SNAr) reactions, unlike its chloro-substituted counterparts. Its utility often lies in being a precursor, for example, for conversion to the more reactive 2-chloro-3,5-dinitropyridine.

Comparative Analysis with Other Nitropyridines

The choice of a nitropyridine building block is a critical decision in a synthetic campaign. The functionality present on the ring dictates the types of transformations possible.

vs. Chloro-Nitropyridines (e.g., 2-Chloro-3,5-dinitropyridine)

This is the most critical comparison for synthetic chemists. While structurally similar, their reactivity is fundamentally different.

  • Reactivity Paradigm: 2-Chloro-3,5-dinitropyridine is a powerful electrophile. The chlorine atom at the 2-position is an excellent leaving group, highly activated towards Nucleophilic Aromatic Substitution (SNAr) by the ortho (3-position) and para (5-position) nitro groups.[1][8] This allows for the straightforward introduction of a wide array of nucleophiles (amines, thiols, alkoxides), making it a versatile precursor for bioactive molecules.[1] In contrast, the hydroxyl group of this compound is a poor leaving group; its chemistry is centered on the acidic proton rather than substitution.

  • Synthetic Utility: Researchers choose 2-chloro-3,5-dinitropyridine when the goal is to append a new functional group to the pyridine ring via substitution. This compound is chosen when it will be used as the final molecule, as a ligand, or as a precursor to the chloro derivative.

Reactivity_Comparison cluster_chloro 2-Chloro-3,5-dinitropyridine cluster_hydroxy This compound chloro_start 2-Chloro-3,5-dinitropyridine chloro_product Substituted Product (2-Nu-3,5-dinitropyridine) chloro_start->chloro_product SNAr Reaction chloro_reagent Nucleophile (Nu:) e.g., R-NH₂ chloro_reagent->chloro_product hydroxy_start This compound hydroxy_product Salt / Metal Complex (Pyridin-2-olate) hydroxy_start->hydroxy_product Deprotonation hydroxy_reagent Base or Metal (M+) e.g., NaOH, Ba²⁺ hydroxy_reagent->hydroxy_product

Caption: Divergent reactivity of chloro- vs. hydroxy-dinitropyridines.

vs. Mononitro-Hydroxypyridines (e.g., 2-Hydroxy-5-nitropyridine)

The presence of a second nitro group dramatically alters the molecule's properties compared to its mononitrated analogs.

  • Electronic Effect: With only one nitro group, the pyridine ring in 2-hydroxy-5-nitropyridine is less electron-deficient than in the dinitro version. This results in a less acidic hydroxyl proton and a ring that is less activated towards potential nucleophilic attack (though still more activated than 2-hydroxypyridine itself).

  • Synthesis: The synthesis of mononitro derivatives can often be achieved under milder conditions or as an intermediate step towards dinitration. For example, a one-pot synthesis of 2-hydroxy-5-nitropyridine from 2-aminopyridine proceeds through nitration followed by a diazotization reaction.[9] This contrasts with the more forceful conditions required for dinitration.[5]

  • Application: Mononitro-hydroxypyridines are used when only a single nitro group is needed for subsequent transformations, such as selective reduction to an amino group, which is a common strategy in pharmaceutical synthesis.

Data and Protocols for the Researcher

Table 1: Comparative Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
This compoundC₅H₃N₃O₅185.09175-179[7]2980-33-8[7]
2-Chloro-3,5-dinitropyridineC₅H₂ClN₃O₄203.5463-652578-33-8
2-Hydroxy-5-nitropyridineC₅H₄N₂O₃140.10188-1915418-51-9
2-Hydroxy-3-nitropyridineC₅H₄N₂O₃140.10~212[10]6332-56-5[10]

Experimental Protocols

The following protocols are described for illustrative purposes and should be performed by qualified personnel with appropriate safety measures.

Protocol 1: Synthesis of this compound[5]

Causality: This protocol uses a mixture of fuming nitric acid and fuming sulfuric acid to achieve the high nitrating potential required for the second nitration step. The controlled, dropwise addition of the acid mixture into the heated substrate solution is a critical safety and process control parameter, preventing thermal runaway.

  • Reactor Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-hydroxypyridine (1.0 eq) and fuming sulfuric acid (e.g., 20% SO₃). Heat the mixture to 85 °C.

  • Nitrating Agent Preparation: In a separate beaker cooled in an ice bath, prepare a mixed acid by carefully adding fuming nitric acid (d=1.52, ~2.5 eq) to fuming sulfuric acid.

  • Reaction: Slowly add the prepared mixed acid dropwise to the heated 2-hydroxypyridine solution over 2-3 hours, maintaining the reaction temperature at 85-90 °C. The rate of addition must be controlled to manage heat and gas evolution.

  • Reaction Completion: After the addition is complete, stir the mixture at 85 °C for an additional 3 hours. Monitor reaction completion by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~10 parts ice to 1 part reaction mixture by weight).

  • Precipitation: Neutralize the acidic solution to pH 6 with a 40% aqueous solution of sodium hydroxide, keeping the mixture cool with an ice bath. A yellow crystalline solid will precipitate.

  • Purification: Filter the crude product, wash the filter cake with cold water, and dry. The product can be further purified by recrystallization from hot water. A typical yield is approximately 64%.[5]

Protocol 2: Representative SNAr with 2-Chloro-3,5-dinitropyridine[1]

Causality: This protocol demonstrates the utility of 2-chloro-3,5-dinitropyridine as an electrophile. The reaction with an amine (nucleophile) in the presence of a non-nucleophilic base (K₂CO₃) proceeds via the addition-elimination (SNAr) mechanism to form a new C-N bond. Acetonitrile is a suitable polar aprotic solvent.

  • Reactor Setup: In a round-bottom flask, dissolve 2-chloro-3,5-dinitropyridine (1.0 eq) in acetonitrile.

  • Addition of Reagents: Add the desired amine (e.g., a substituted aniline, 1.1 eq) followed by potassium carbonate (K₂CO₃, 2.0 eq) as an acid scavenger.

  • Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-amino-3,5-dinitropyridine derivative.

Experimental_Workflow setup 1. Reaction Setup (Glassware, Reagents) reaction 2. Controlled Reaction (Heating, Stirring) setup->reaction monitoring 3. Progress Monitoring (TLC / HPLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Workup (Quenching, Extraction) monitoring->workup Complete purification 5. Purification (Chromatography / Recrystallization) workup->purification characterization 6. Characterization (NMR, MS, M.P.) purification->characterization product Pure Product characterization->product

Caption: A self-validating experimental workflow in synthesis.

Conclusion

The selection between this compound and other nitropyridines is a strategic decision guided by their fundamentally different reactivity profiles.

  • This compound is the product of a forceful dinitration of an activated pyridine. Its synthetic utility is primarily as a precursor to more reactive species or in applications that leverage its acidic nature, such as in coordination chemistry.

  • Chloro-nitropyridines , particularly 2-chloro-3,5-dinitropyridine, are premier electrophilic building blocks. They are the reagents of choice for constructing complex molecular libraries through robust and predictable Nucleophilic Aromatic Substitution reactions.

  • Mononitro-hydroxypyridines offer a less activated system, suitable for syntheses where only a single nitro functionality is required for downstream transformations.

By understanding the causality behind the synthesis and reactivity of each class, researchers can make informed decisions, designing more efficient and successful synthetic routes toward novel chemical entities.

References

  • Nitropyridines, Their Synthesis and Reactions - ResearchG
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
  • Limited Peer-Reviewed Literature Precludes a Full Comparative Guide on 4-Benzylamino-3-nitropyridine Analogs - Benchchem.
  • A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals - Benchchem.
  • Production of this compound compounds - Google P
  • Nitropyridines: Synthesis and reactions - ResearchG
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC - NIH.
  • Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines - Benchchem.
  • This compound | lookchem.
  • This compound | 2980-33-8 - ChemicalBook.
  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
  • 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem.
  • A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines - Benchchem.
  • A Comparative Analysis of Novel Pyridine Derivatives in Anticancer Research - Benchchem.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH.
  • 2-Hydroxy-5-nitropyridine 97 5418-51-9 - Sigma-Aldrich.

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Comparison of different nitrating agents for the synthesis of 2-Hydroxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of high-purity nitroaromatic compounds is a critical endeavor. Among these, 2-Hydroxy-3,5-dinitropyridine stands out as a key intermediate in the production of dyes, pharmaceuticals, and energetic materials. The introduction of two nitro groups onto the 2-hydroxypyridine core, however, is a delicate process where the choice of nitrating agent profoundly influences yield, purity, and safety. This guide provides an in-depth comparison of various nitrating agents for this synthesis, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their specific applications.

The Strategic Importance of this compound

This compound is a valuable building block due to the presence of multiple reactive sites. The nitro groups can be reduced to amines, providing pathways to a variety of fused heterocyclic systems, while the hydroxyl group can be derivatized to ethers or esters. This versatility makes it a sought-after precursor in medicinal chemistry and the development of novel materials.

The Chemistry of Nitrating 2-Hydroxypyridine: A Mechanistic Overview

The nitration of 2-hydroxypyridine is an electrophilic aromatic substitution reaction. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than benzene. However, the hydroxyl group at the 2-position is an activating, ortho-, para-directing group. This directing effect is complicated by the tautomeric equilibrium between 2-hydroxypyridine and its more stable form, 2-pyridone. The pyridone form is also activated towards electrophilic substitution at the 3- and 5-positions.

The choice of nitrating agent and reaction conditions is crucial in overcoming the electron-deficient nature of the pyridine ring while controlling the regioselectivity and extent of nitration. The reaction proceeds via the generation of a nitronium ion (NO₂⁺) or a related electrophilic species, which then attacks the electron-rich positions of the pyridine ring.

Nitration_Mechanism cluster_activation Nitronium Ion Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) H2SO4->HSO4- H2O Water (H₂O) NO2+->H2O Intermediate Sigma Complex (Wheland Intermediate) NO2+->Intermediate 2HP 2-Hydroxypyridine 2HP->Intermediate + NO₂⁺ Product Nitrated Product Intermediate->Product - H⁺

Figure 1: Generalized mechanism of electrophilic nitration.

Comparison of Nitrating Agents

The following sections detail the performance of various nitrating agents in the synthesis of this compound, including experimental protocols, mechanistic considerations, and a summary of their advantages and disadvantages.

Mixed Acid: Fuming Nitric Acid and Sulfuric Acid

The use of a mixture of fuming nitric acid and concentrated or fuming sulfuric acid is the most traditional and widely reported method for the dinitration of 2-hydroxypyridine.[1] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol:

A common procedure involves the slow addition of a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid to a solution of 2-hydroxypyridine in concentrated sulfuric acid at a controlled temperature.

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-hydroxypyridine in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.

  • Separately, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the 2-hydroxypyridine solution, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is typically stirred at a slightly elevated temperature (e.g., 85°C) for several hours to ensure complete dinitration.[1]

  • The reaction is then quenched by carefully pouring the mixture onto crushed ice.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

Performance Data:

ParameterValueReference
Nitrating Agent Fuming HNO₃ / H₂SO₄[1]
Temperature 0-10°C (addition), then 85°C[1]
Reaction Time 3 hours at 85°C[1]
Yield ~64%[1]

Mechanistic Rationale and Causality:

The strong acidic medium ensures the generation of a high concentration of nitronium ions, which is necessary to overcome the electron-deficient nature of the pyridine ring. The hydroxyl group (or the amide group in the 2-pyridone tautomer) directs the electrophilic attack to the 3- and 5-positions. The use of fuming nitric acid and elevated temperatures is required to drive the reaction to the dinitrated product. However, these harsh conditions can also lead to side reactions and decomposition, limiting the overall yield. The reaction is highly exothermic and can produce significant amounts of nitrogen oxide gases, necessitating careful temperature control and adequate ventilation.[1]

Advantages:

  • Readily available and relatively inexpensive reagents.

  • Well-established and documented procedure.

Disadvantages:

  • Harsh reaction conditions can lead to degradation of the starting material and product.

  • Highly exothermic reaction with the potential for runaway reactions.

  • Generation of large amounts of acidic waste.

  • Safety concerns due to the use of fuming acids and the evolution of toxic gases.

Nitric Acid in Acetic Anhydride

A mixture of nitric acid and acetic anhydride generates acetyl nitrate in situ, which is a less aggressive nitrating agent than the nitronium ion generated in mixed acid. This can offer better control over the reaction.

Experimental Protocol:

  • 2-Hydroxypyridine is dissolved in an excess of acetic anhydride and cooled to 0°C.

  • A solution of concentrated nitric acid in acetic anhydride is added dropwise, maintaining the temperature below 5°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The mixture is then carefully poured into ice water to hydrolyze the excess acetic anhydride.

  • The product is isolated by filtration or extraction.

Performance Data:

Mechanistic Rationale and Causality:

Acetyl nitrate is a milder electrophile than the nitronium ion. The reaction proceeds through an electrophilic attack of the acetyl nitrate on the pyridine ring. The less harsh conditions can potentially lead to higher selectivity and fewer side products compared to mixed acid nitration. However, the lower reactivity of acetyl nitrate may not be sufficient to achieve complete dinitration of the deactivated 2-hydroxypyridine ring, often resulting in mono-nitrated products or requiring more forcing conditions.

Advantages:

  • Milder reaction conditions compared to mixed acid.

  • Potentially higher selectivity and fewer byproducts.

Disadvantages:

  • May not be effective for achieving dinitration.

  • Acetyl nitrate is unstable and potentially explosive, requiring careful handling.

  • Acetic anhydride is corrosive and a lachrymator.

Dinitrogen Pentoxide (N₂O₅)

Dinitrogen pentoxide is a powerful nitrating agent that can be used in aprotic solvents, offering a different reaction environment compared to strong acids.[2]

Experimental Protocol:

A typical procedure would involve:

  • Dissolving 2-hydroxypyridine in a suitable inert solvent (e.g., dichloromethane, acetonitrile).

  • Adding a solution of dinitrogen pentoxide in the same solvent at a low temperature (e.g., -10 to 0°C).

  • Stirring the reaction mixture for a specified time until the reaction is complete (monitored by TLC or HPLC).

  • Quenching the reaction with a suitable reagent (e.g., aqueous sodium bicarbonate).

  • Isolating the product by extraction and purification.

Performance Data:

While the nitration of pyridine with dinitrogen pentoxide has been studied mechanistically, specific experimental data for the synthesis of this compound using this reagent is not well-documented in readily accessible literature.[2]

Mechanistic Rationale and Causality:

In aprotic solvents, dinitrogen pentoxide can act as a source of the nitronium ion. The reaction mechanism is believed to involve the formation of an N-nitropyridinium salt intermediate, which then rearranges to the C-nitrated product.[2] The absence of a strong acid can be advantageous for substrates that are sensitive to acidic conditions.

Advantages:

  • Can be used in aprotic solvents, avoiding strongly acidic conditions.

  • Potentially useful for acid-sensitive substrates.

Disadvantages:

  • Dinitrogen pentoxide is a highly reactive and potentially explosive reagent.

  • Not commercially available in large quantities and often needs to be prepared in situ.

  • Lack of established protocols for this specific synthesis.

Nitronium Tetrafluoroborate (NO₂BF₄)

Nitronium tetrafluoroborate is a stable, crystalline salt that serves as a direct source of the nitronium ion. It is a powerful nitrating agent that can be used in various organic solvents.

Experimental Protocol:

  • Suspend 2-hydroxypyridine in an inert solvent such as sulfolane or acetonitrile.

  • Add solid nitronium tetrafluoroborate portion-wise at a controlled temperature (typically 0-25°C).

  • Stir the mixture until the reaction is complete.

  • Quench the reaction by adding it to a mixture of ice and a weak base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent and purify.

Performance Data:

Mechanistic Rationale and Causality:

As a direct source of the nitronium ion, NO₂BF₄ does not require a strong acid for activation. This allows for nitration under less acidic conditions than mixed acid. The reactivity is high, and the reaction can often be performed at or below room temperature. However, the high reactivity can also lead to a lack of selectivity and potential side reactions if not carefully controlled.

Advantages:

  • Direct and powerful source of the nitronium ion.

  • Can be used in a variety of organic solvents.

  • Avoids the use of strong acids.

Disadvantages:

  • Highly reactive, which can lead to poor selectivity.

  • Relatively expensive compared to mixed acid.

  • Moisture-sensitive.

Performance Comparison Summary

Nitrating AgentTypical ConditionsYield RangeAdvantagesDisadvantages
Fuming HNO₃ / H₂SO₄ 0-85°C~64%[1]Inexpensive, well-establishedHarsh conditions, safety concerns, waste generation
HNO₃ / Acetic Anhydride 0-25°CNot reported for dinitrationMilder conditions, potentially more selectiveMay not be effective for dinitration, unstable reagent
Dinitrogen Pentoxide (N₂O₅) Low TemperatureNot well-documentedAprotic conditionsHighly reactive, explosive potential, not readily available
Nitronium Tetrafluoroborate (NO₂BF₄) 0-25°CNot well-documentedPowerful, no strong acid neededExpensive, highly reactive, moisture-sensitive

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and the formation of an energetic compound. It is imperative that all work is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Nitrating Agents: All nitrating agents discussed are highly corrosive and strong oxidizers. Contact with skin and eyes must be avoided. Fuming nitric acid and dinitrogen pentoxide are particularly hazardous and can cause severe burns and respiratory issues.

  • Exothermic Reactions: Nitration reactions are highly exothermic. Proper cooling and slow, controlled addition of reagents are crucial to prevent runaway reactions.

  • Product Handling: this compound is a nitro compound and should be handled with care as a potentially energetic material. Avoid friction, shock, and heat.

  • Waste Disposal: The acidic waste generated from mixed acid nitrations must be neutralized and disposed of according to institutional safety guidelines.

Conclusion and Recommendations

For the synthesis of this compound, the mixed acid method using fuming nitric acid and sulfuric acid remains the most practical and well-documented approach, offering a reasonable yield. However, the significant safety hazards and environmental concerns associated with this method necessitate careful consideration and implementation of robust safety protocols.

For researchers seeking milder conditions or working with acid-sensitive derivatives, exploring alternatives such as nitric acid in acetic anhydride (for mono-nitration) or, with extreme caution and specialized expertise, dinitrogen pentoxide or nitronium tetrafluoroborate could be considered. However, the lack of established, high-yielding protocols for the dinitration of 2-hydroxypyridine with these reagents suggests that significant process development would be required.

Ultimately, the choice of nitrating agent will depend on the specific requirements of the synthesis, including scale, purity needs, available safety infrastructure, and the researcher's experience with handling highly energetic and corrosive materials. It is strongly recommended that any attempt to synthesize this compound be preceded by a thorough literature review and a comprehensive risk assessment.

References

  • Ghosh, A., et al. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. [Link]

  • Wang, Y., et al. (2012). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Trans Tech Publications Ltd. [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET. [Link]

  • Google Patents. (1994). Production of this compound compounds.
  • YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]

  • Google Patents. (2014). Preparation method of 2-hydroxy-3-nitropyridine.
  • Google Patents. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • National Institutes of Health. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • ResearchGate. (2019). Development of nitrating reagents. a Current methods to access.... [Link]

  • ResearchGate. (2024). Dinitropyridines: Synthesis and Reactions. [Link]

  • ResearchGate. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. [Link]

  • National Institutes of Health. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. [Link]

  • Defense Technical Information Center. (1986). Synthetic Studies of Dinitrogen Pentoxide (N2O5). [Link]

  • RSC Publishing. (2024). Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. [Link]

  • ResearchGate. (2012). A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide. [Link]

  • Slideshare. (2015). Nitration. [Link]

  • National Institutes of Health. (2014). Continuous flow nitration in miniaturized devices. [Link]

  • ResearchGate. (2024). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. [Link]

  • ResearchGate. (2015). A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water. [Link]

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A Comparative Guide to the Catalytic Activity of 2-Hydroxy-3,5-dinitropyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the quest for efficient and selective catalysts is perpetual. This guide provides an in-depth technical comparison of 2-Hydroxy-3,5-dinitropyridine, a compound of interest due to its unique electronic and structural features. While its application as an organocatalyst in solution-phase organic synthesis remains largely unexplored in publicly available literature, its metallic salt has found a niche application in solid propellant catalysis. This guide will objectively compare its established performance in that domain with alternatives and explore its potential as a Brønsted acid organocatalyst based on its inherent chemical properties and the reactivity of analogous compounds.

Part 1: Established Catalytic Application - Combustion Modifier in Solid Propellants

The most documented catalytic application of this compound is in the form of its lead salt as a ballistic modifier in solid propellants.[1][2] In this context, it acts as a combustion catalyst, influencing the burning rate and its dependence on pressure.

Mechanism of Action in Propellant Combustion

Lead salts of nitroaromatic compounds are known to function as "burn rate modifiers" in double-base propellants.[3][4] While the precise mechanism is complex and multifaceted, it is generally understood that the lead salt decomposes at the high temperatures of the propellant's burning surface. The resulting lead species, likely lead oxides and elemental lead, are thought to catalyze the decomposition of the nitrate esters (e.g., nitrocellulose and nitroglycerin) that are the primary energetic components of the propellant.[3] This catalytic action can lead to a more controlled and predictable combustion, which is crucial for the performance of rocket motors. A key desired outcome is the creation of a "plateau" or "mesa" effect, where the burning rate becomes less sensitive to changes in pressure over a specific range.[4][5]

Performance of this compound Lead Salt

Studies have shown that the lead salt of this compound exhibits excellent capabilities in modulating the combustion performance of RDX-CMDB (cyclotrimethylenetrinitramine - composite modified double-base) propellants. Specifically, its inclusion can lead to a significant increase in the burning rate while simultaneously lowering the pressure index, a measure of the sensitivity of the burn rate to pressure. For instance, one study highlighted that this compound lead salts resulted in a pressure index of only 0.462 in the 8–16 MPa range for an RDX-CMDB propellant.[1]

Comparison with Other Propellant Combustion Catalysts

The performance of the lead salt of this compound can be benchmarked against other established and emerging combustion catalysts.

CatalystClassKey Performance AspectsReferences
Lead Salicylate Lead SaltStandard ballistic modifier, effective in creating plateau effects.[5]
Lead Stearate Lead SaltCommonly used, but subject to environmental and health concerns.[3][4]
Lead Citrate Lead SaltEffective burn rate modifier, but also faces regulatory challenges due to lead content.[6]
Bismuth Compounds (e.g., Bismuth Citrate, Bi₂O₃) Lead-Free AlternativeInvestigated as a less toxic replacement for lead salts. Can modify burn rates but may not always replicate the performance of lead compounds.[4][6]
Copper Salts Lead-Free AlternativeCan increase the burning rate of propellants.[1]
Metallo-Phthalocyanines Lead-Free AlternativeExplored as replacements for lead-based modifiers, but have shown challenges such as shorter service life and lower burn rates in some formulations.[6]
4-amino-3,5-dinitropyrazole lead salt Energetic Lead SaltDemonstrates good heat stability and can adjust the combustion performance of solid propellants.[7]

Key Insights: The primary driver for seeking alternatives to lead-based catalysts, including the lead salt of this compound, is the environmental and health hazard associated with lead.[4][6] While effective, the future of lead-containing catalysts in propellants is uncertain due to increasing regulations. Research into lead-free alternatives is a major focus, though achieving the same level of performance and stability as lead salts remains a significant challenge.

Part 2: Potential as a Brønsted Acid Organocatalyst in Organic Synthesis

While direct experimental evidence for the use of this compound as a soluble organocatalyst in synthetic organic reactions is scarce in the reviewed literature, its molecular structure suggests a strong potential for it to function as a Brønsted acid catalyst.

Theoretical Basis for Catalytic Activity

The catalytic potential of this compound stems from two key structural features:

  • Brønsted Acidity: The hydroxyl group at the 2-position, coupled with the potent electron-withdrawing effects of the two nitro groups at the 3- and 5-positions, is expected to render the hydroxyl proton significantly acidic. The predicted pKa of this compound is around 4.41.[2][8] This acidity would allow it to protonate and activate various substrates in organic reactions.

  • Hydrogen Bonding: The hydroxyl group can also act as a hydrogen bond donor, potentially organizing transition states and enhancing selectivity in catalyzed reactions.

The logical relationship for its potential as a Brønsted acid catalyst can be visualized as follows:

G cluster_0 Structural Features of this compound cluster_1 Resulting Chemical Properties cluster_2 Potential Catalytic Function Electron-withdrawing Nitro Groups Electron-withdrawing Nitro Groups Increased Acidity of Hydroxyl Proton Increased Acidity of Hydroxyl Proton Electron-withdrawing Nitro Groups->Increased Acidity of Hydroxyl Proton Hydroxyl Group Hydroxyl Group Hydroxyl Group->Increased Acidity of Hydroxyl Proton Hydrogen Bond Donor Capability Hydrogen Bond Donor Capability Hydroxyl Group->Hydrogen Bond Donor Capability Brønsted Acid Catalysis Brønsted Acid Catalysis Increased Acidity of Hydroxyl Proton->Brønsted Acid Catalysis Hydrogen Bond Donor Capability->Brønsted Acid Catalysis

Caption: Logical flow from structural features to potential catalytic function of this compound.

Comparison with Structurally Related Organocatalysts

The catalytic potential of this compound can be inferred by comparing it to other catalysts with similar structural motifs that have established catalytic activity.

CatalystRelevant Structural Feature(s)Proven Catalytic ApplicationsReferences
Proline Secondary amine, carboxylic acidAldol and Mannich reactions via enamine and iminium ion catalysis.[9]
Cinchona Alkaloids Tertiary amine, hydroxyl groupAsymmetric synthesis, including Michael additions and Henry reactions.[9]
Nornicotine Derivatives with Electron-Withdrawing Groups Pyridine ring with electron-withdrawing substituentsAccelerated aldol reactions compared to the unsubstituted parent compound.[10]
Pyruvic Acids Carboxylic acid, ketoneCan participate in aldol reactions.[11]

Analysis: The presence of electron-withdrawing groups on a pyridine ring has been shown to enhance the catalytic activity of related compounds in aldol reactions.[10] This lends support to the hypothesis that the dinitro-substituted hydroxypyridine could be an effective catalyst. Its acidity would be a key parameter determining its efficacy in reactions such as esterifications, acetalizations, and condensations where protonation of a carbonyl group is a key activation step.

Potential Applications in Organic Synthesis & Comparison with Standard Catalysts

Based on its predicted Brønsted acidity, this compound could potentially catalyze a range of acid-catalyzed reactions.

Reaction TypeStandard Catalyst(s)Potential Advantage of this compound
Aldol Condensation Proline, various Brønsted and Lewis acidsPotentially higher activity due to strong electron-withdrawing groups; tunable solubility in organic solvents.
Michael Addition Proline derivatives, cinchona alkaloids, DBUCould catalyze the addition of nucleophiles to α,β-unsaturated carbonyls through substrate protonation.
Esterification Sulfuric acid, p-Toluenesulfonic acidAs a solid organocatalyst, it could offer advantages in terms of easier separation and recycling.

It is important to reiterate that these are prospective applications. Experimental validation is necessary to determine the actual catalytic efficacy and selectivity of this compound in these transformations.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of 2-hydroxypyridine.[12]

Materials:

  • 2-Hydroxypyridine

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • 40% Sodium Hydroxide solution

  • Water

Procedure:

  • In a reaction vessel, dissolve 2-hydroxypyridine in concentrated sulfuric acid.

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the 2-hydroxypyridine solution while maintaining the reaction temperature, for instance at 85°C.

  • After the addition is complete, continue stirring at the same temperature for a set period, for example, 3 hours.

  • Cool the reaction mixture and pour it onto ice.

  • Neutralize the solution with a 40% sodium hydroxide solution to a pH of approximately 6 to precipitate the product.

  • Filter the crude product and wash with water.

  • For purification, the product can be recrystallized from hot water.

  • Filter the purified crystals, wash with cold water, and dry to obtain this compound.

A schematic of the synthesis workflow is presented below:

G cluster_0 Synthesis of this compound Start Start Dissolve Dissolve 2-Hydroxypyridine in conc. H₂SO₄ Start->Dissolve Nitration Add nitrating mixture (fuming HNO₃ + conc. H₂SO₄) at controlled temperature Dissolve->Nitration Reaction Stir at elevated temperature Nitration->Reaction Quench Pour onto ice Reaction->Quench Neutralize Neutralize with NaOH solution Quench->Neutralize Isolate Filter crude product Neutralize->Isolate Purify Recrystallize from hot water Isolate->Purify FinalProduct This compound Purify->FinalProduct

Sources

A Comparative Guide to the Spectroscopic Analysis of 2-Hydroxy-3,5-dinitropyridine for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic techniques essential for the structural confirmation of 2-Hydroxy-3,5-dinitropyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, offers comparative data from related compounds, and provides detailed protocols to ensure the integrity of your analytical workflow.

Introduction: The Analytical Challenge of this compound

This compound is a significant heterocyclic compound, serving as a crucial intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its utility in the production of energetic materials also underscores the importance of unambiguous structural verification for safety and quality control. The presence of multiple functional groups—a hydroxyl group, two nitro groups, and a pyridine ring—presents a unique analytical puzzle. Spectroscopic analysis, therefore, becomes the cornerstone of its characterization, ensuring the correct isomer has been synthesized and is free of impurities. This guide will walk you through a multi-faceted spectroscopic approach for the definitive structural elucidation of this molecule.

A Multi-Technique Approach to Structural Confirmation

No single spectroscopic technique can unequivocally confirm the structure of a complex molecule like this compound. A synergistic approach, employing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, is imperative. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirmation.

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present. For this compound, IR spectroscopy is instrumental in identifying the key functional groups: O-H, N-O (from the nitro groups), C=C, and C-N bonds within the pyridine ring.

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Expected Spectral Features and Comparative Analysis:

Due to the limited availability of direct experimental spectra for this compound, our predictions are based on theoretical calculations and comparison with related compounds.

Functional GroupExpected Wavenumber (cm⁻¹) for this compound (Predicted)Comparative Experimental Data (cm⁻¹)
O-H stretch~3400 (broad)2-Hydroxypyridine: ~3414 (broad)
C-H stretch (aromatic)~3100-3000Pyridine: ~3054-3013
C=C, C=N stretch (aromatic ring)~1600-14502-Hydroxypyridine: ~1650-1450
N-O asymmetric stretch (NO₂)~1550-1530m-Nitrotoluene: 1537
N-O symmetric stretch (NO₂)~1360-1340m-Nitrotoluene: 1358

Data for comparative compounds sourced from publicly available spectral databases.

The broad O-H stretch is indicative of hydrogen bonding. The positions of the N-O stretching bands are characteristic of nitro groups attached to an aromatic ring.

Workflow for IR Spectroscopic Analysis:

IR Spectroscopy Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton of the molecule. For this compound, NMR is crucial for confirming the substitution pattern on the pyridine ring.

Experimental Protocol: Solution-State NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters should be used, with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Solvent Reference: The residual solvent peak is used as an internal reference for the chemical shift scale.

Expected Spectral Features and Comparative Analysis:

The electron-withdrawing nature of the nitro groups will significantly deshield the remaining protons and carbons on the pyridine ring, leading to downfield chemical shifts.

¹H NMR:

ProtonExpected Chemical Shift (δ, ppm) for this compound (Predicted)Comparative Experimental Data (δ, ppm)
H-4~9.0-9.22-Amino-3,5-dinitropyridine: ~9.1
H-6~8.8-9.02-Amino-3,5-dinitropyridine: ~8.7
OHVariable, broad2-Hydroxypyridine: ~13.65 (in CDCl₃)

Comparative data for 2-amino-3,5-dinitropyridine is used to estimate the effect of the dinitro substitution.

¹³C NMR:

CarbonExpected Chemical Shift (δ, ppm) for this compound (Predicted)Comparative Experimental Data (δ, ppm)
C-2 (C-OH)~160-1652-Hydroxypyridine: ~162
C-3 (C-NO₂)~140-145-
C-4~135-1402-Hydroxypyridine: ~139
C-5 (C-NO₂)~150-155-
C-6~120-1252-Hydroxypyridine: ~119

Comparative data for 2-hydroxypyridine provides a baseline for the carbon shifts before considering the strong deshielding from the nitro groups.

Workflow for NMR Spectroscopic Analysis:

NMR Spectroscopy Experimental Workflow
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Experimental Protocol: Electrospray Ionization (ESI) - MS

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. The molecular ion ([M+H]⁺ or [M-H]⁻) should be observed.

  • Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Expected Mass Spectral Data:

IonExpected m/z for C₅H₃N₃O₅
[M+H]⁺186.0145
[M-H]⁻183.9999
[M+Na]⁺207.9965

The exact mass is a critical piece of data for confirming the molecular formula.

Fragmentation Pattern:

In MS/MS, fragmentation is likely to involve the loss of the nitro groups (NO₂ , 46 Da) and potentially the hydroxyl group (OH, 17 Da) or water (H₂O, 18 Da). The fragmentation pattern can help differentiate between isomers.

Workflow for Mass Spectrometric Analysis:

Mass Spectrometry Experimental Workflow
UV-Visible (UV-Vis) Spectroscopy: Investigating the Conjugated System

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. It is particularly useful for analyzing compounds with conjugated π systems. The pyridine ring, in conjugation with the nitro and hydroxyl groups, will exhibit characteristic UV-Vis absorption bands.

Experimental Protocol: Solution-State UV-Vis

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Use the pure solvent as a blank to zero the instrument before measuring the sample's absorbance.

Expected Spectral Features:

The electronic spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. The exact position and intensity of these bands can be sensitive to the solvent polarity.

TransitionExpected Wavelength (λmax, nm)
π → π~220-280 and ~320-380
n → π> 400 (weak)

These are general estimations based on the chromophores present.

Workflow for UV-Vis Spectroscopic Analysis:

UV-Vis Spectroscopy Experimental Workflow

Comparative Analysis of Spectroscopic Techniques

TechniqueStrengths for this compound AnalysisLimitations
IR Spectroscopy - Excellent for confirming the presence of key functional groups (OH, NO₂).- Fast and non-destructive.- Does not provide detailed information on the connectivity of atoms.- Can be difficult to definitively distinguish between isomers.
NMR Spectroscopy - Provides detailed information on the carbon-hydrogen framework.- Crucial for confirming the substitution pattern on the pyridine ring.- Can help in identifying impurities.- Requires a relatively larger amount of sample compared to MS.- Solubility of the compound can be a challenge.
Mass Spectrometry - Provides accurate molecular weight and elemental composition (HRMS).- Fragmentation patterns can aid in structural elucidation and isomer differentiation.[2]- Highly sensitive, requiring very little sample.- Does not inherently provide information about the connectivity of isomers without MS/MS.- Fragmentation can sometimes be complex to interpret.
UV-Vis Spectroscopy - Confirms the presence of a conjugated system.- Can be used for quantitative analysis.- Simple and rapid.- Provides limited structural information.- Spectra are often broad and may not be sufficient for unambiguous identification on their own.

Conclusion

The structural confirmation of this compound requires a meticulous and integrated analytical approach. While direct experimental spectra may be elusive in the literature, a combination of theoretical predictions and comparative analysis with structurally related compounds provides a robust framework for its characterization. By employing IR, NMR, and Mass Spectrometry in a complementary fashion, researchers can confidently verify the identity and purity of this important chemical intermediate. UV-Vis spectroscopy, while less structurally informative, serves as a valuable supplementary technique. The workflows and comparative data presented in this guide offer a solid foundation for any scientist tasked with the analysis of this or similarly complex molecules.

References

  • Schwarzenberg, A., Dossmann, H., Cole, R. B., Machuron-Mandard, X., & Tabet, J. C. (2014). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(5), 852–861. [Link]

Sources

A Comparative Performance Analysis of Solid Propellants: The Impact of 2-Hydroxy-3,5-dinitropyridine as an Energetic Additive

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Inert Plasticizers in Propellant Formulations

In the field of energetic materials, the formulation of composite solid propellants is a delicate balance of performance, stability, and processability. Traditionally, plasticizers—typically non-volatile organic liquids—are incorporated into the propellant matrix to enhance the mechanical properties of the cured grain and improve the processability of the propellant slurry.[1][2] These inert plasticizers, such as dioctyl adipate (DOA) or dibutyl phthalate (DBP), effectively render the propellant more flexible and durable. However, they are non-energetic, essentially diluting the total energy output of the system.[3]

The quest for higher performance has led to the development of "energetic plasticizers," molecules that fulfill the plasticizing role while also contributing to the propellant's energy content.[4][5] These materials typically contain explosive functional groups like nitro (–NO₂) or azido (–N₃), which release significant energy upon combustion.[3][4] This guide provides a comparative analysis of propellant performance by examining the substitution of a conventional inert plasticizer with 2-Hydroxy-3,5-dinitropyridine, a high-density, nitrogen-rich heterocyclic compound. While its primary role in the literature is often noted as a precursor or catalyst, its molecular structure suggests significant potential as an energetic additive.[6][7][8] We will explore the theoretical and practical implications of this substitution on key performance metrics, supported by established principles and experimental data from analogous energetic materials.

The Candidate: this compound

This compound (HDNP) is a yellow crystalline solid with a molecular structure that is inherently energetic.[7] The presence of two nitro groups on the pyridine ring provides a high oxygen balance and contributes to a positive heat of formation, which are desirable characteristics for energetic materials.[9][10]

Key Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 2980-33-8[7][8]
Molecular Formula C₅H₃N₃O₅[8]
Molecular Weight 185.09 g/mol [8]
Appearance Yellow crystalline powder[7]
Melting Point 175-179 °C[7][8]

The rationale for selecting HDNP as a candidate energetic additive lies in its structural attributes. The pyridine backbone offers greater thermal stability compared to some aliphatic nitrate esters, while the nitro groups serve as powerful oxidizers. This combination suggests the potential for enhancing propellant energy density while maintaining acceptable stability.[10]

cluster_HDNP Molecular Structure of this compound C1 C C2 C C1->C2 OH OH C1->OH C3 C C2->C3 NO2_1 NO₂ C2->NO2_1 C4 C C3->C4 C5 C C4->C5 NO2_2 NO₂ C4->NO2_2 N_ring N C5->N_ring N_ring->C1 G FormA Formulation A (Control) HTPB Binder Ammonium Perchlorate Aluminum Dioctyl Adipate (Inert) FormB Formulation B (HDNP-Enhanced) HTPB Binder Ammonium Perchlorate Aluminum This compound p1->FormB Substitution of Plasticizer

Caption: Comparison of propellant formulation concepts.

Performance Metrics: A Head-to-Head Comparison

The substitution of an inert plasticizer with an energetic one like HDNP is expected to significantly alter the propellant's performance characteristics.

Energetic Performance

The primary motivation for using energetic additives is to increase the total energy output, which translates to higher thrust and payload capacity.

  • Specific Impulse (Isp): This is a measure of propellant efficiency. By contributing to the combustion energy, energetic plasticizers increase the temperature and volume of exhaust gases, thereby increasing Isp. [3][4]* Detonation Velocity & Pressure: While solid propellants are designed to deflagrate (burn rapidly) rather than detonate, the intrinsic energetic properties of the ingredients are crucial. Materials with higher detonation velocities and pressures generally contribute more energy to the combustion process. [11][12]The high nitrogen content and density of dinitropyridine derivatives suggest a significant positive impact on the overall energy release. [13][14]

Table 2: Projected Energetic Performance Comparison

ParameterFormulation A (Control)Formulation B (HDNP-Enhanced)Causality
Specific Impulse (Isp, s) ~250>260 (Estimated) Increased energy release from HDNP combustion.
Heat of Explosion (kJ/kg) LowerHigher Positive heat of formation of HDNP.
Detonation Velocity (m/s)* ~7,500>8,000 (Estimated) Higher energy and density of HDNP. [11]

*Note: Detonation velocity is a property of the explosive material itself, not the propellant as a whole, but it indicates the energy contribution.

Combustion Characteristics

The burning rate is a critical design parameter that dictates the operational pressure and thrust profile of a rocket motor.

  • Burning Rate: Energetic additives typically increase the propellant's burning rate by raising the flame temperature and enhancing heat feedback to the burning surface. Furthermore, the lead salt of this compound has been identified as a potential catalyst for solid propellants, which would further accelerate the combustion process. [7][8]

Table 3: Projected Combustion Characteristics

ParameterFormulation A (Control)Formulation B (HDNP-Enhanced)Causality
Burning Rate (mm/s at 7 MPa) ~7>9 (Estimated) Higher flame temperature and potential catalytic activity.
Pressure Exponent (n) ~0.4Potentially Higher Energetic additives can alter combustion sensitivity to pressure.
Thermal Stability

The ability of a propellant to remain stable during storage and under operational thermal loads is paramount for safety and reliability.

  • Decomposition Temperature: The introduction of highly energetic nitro compounds can sometimes lower the onset temperature of decomposition compared to an inert formulation. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for quantifying this effect. [10]While the pyridine ring provides good stability, the overall thermal behavior of the composite must be experimentally verified.

Table 4: Projected Thermal Stability

ParameterFormulation A (Control)Formulation B (HDNP-Enhanced)Causality
Onset of Decomposition (°C) ~200~185-195 (Estimated) Lower decomposition temperature of the energetic additive.
Shelf Life HighRequires Verification Potential for slow decomposition reactions over time. [15]

Experimental Protocols for Performance Validation

To validate the projected performance enhancements and trade-offs, a rigorous experimental testing regime is necessary. The following are standard methodologies employed in the characterization of solid propellants.

Protocol 1: Thermal Stability Analysis via DSC/TGA
  • Sample Preparation: A small, precisely weighed sample (1-5 mg) of the cured propellant is placed in an aluminum crucible.

  • Instrument Setup: The sample is placed in a DSC/TGA instrument. An inert atmosphere (e.g., nitrogen) is established with a constant flow rate.

  • Heating Program: The sample is heated at a controlled linear rate (e.g., 10 °C/min) from ambient temperature to approximately 400 °C.

  • Data Acquisition: The instrument records the heat flow (DSC) and mass loss (TGA) as a function of temperature.

  • Analysis: The DSC curve reveals exothermic decomposition peaks, with the onset temperature indicating the beginning of thermal degradation. The TGA curve shows the temperature at which significant mass loss occurs.

cluster_workflow Workflow for Thermal Stability Analysis prep 1. Sample Preparation (1-5 mg cured propellant) setup 2. Instrument Setup (DSC/TGA, N₂ Atmosphere) prep->setup heat 3. Controlled Heating (e.g., 10 °C/min) setup->heat acq 4. Data Acquisition (Heat Flow & Mass Loss) heat->acq analysis 5. Data Analysis (Determine Onset Temp.) acq->analysis

Sources

Benchmarking the synthesis of 2-Hydroxy-3,5-dinitropyridine against literature methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Synthesis of 2-Hydroxy-3,5-dinitropyridine

Introduction: The Significance of this compound

This compound, also known as 3,5-dinitro-2(1H)-pyridinone (CAS 2980-33-8), is a valuable heterocyclic compound characterized as a yellow crystalline powder with a melting point of 175-179 °C.[1][2][3] Its chemical structure, featuring a pyridine ring activated by two electron-withdrawing nitro groups, makes it a potent intermediate and precursor in various advanced applications. It serves as a crucial building block in the synthesis of specialized dyes, pharmaceuticals, and agrochemicals.[4] Notably, its lead salt has found application as a performance-enhancing catalyst in solid propellants, and the molecule itself is utilized as a ligand in coordination chemistry.[1][2][3]

Given its industrial and research importance, the efficient and safe synthesis of this compound is a topic of considerable interest. This guide provides a comparative analysis of established literature methods, offering researchers and development professionals the critical insights needed to select the most appropriate synthetic strategy for their specific objectives. We will delve into the causality behind experimental choices, present detailed protocols, and offer a data-driven comparison to benchmark performance.

Overview of Primary Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting materials, each defining a unique synthetic strategy with its own set of advantages and challenges. The three principal routes identified in the literature are:

  • Direct Nitration: Beginning with 2-hydroxypyridine or its mono-nitrated derivatives and introducing the nitro groups via electrophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): Starting with a precursor like 2-chloro-3,5-dinitropyridine and displacing the leaving group with a hydroxide source.

  • Diazotization of an Amino Precursor: A multi-step route involving the dinitration of 2-aminopyridine, followed by diazotization and subsequent hydrolysis to install the hydroxyl group.

cluster_start Starting Materials cluster_product Final Product A 2-Hydroxypyridine Product This compound A->Product Method A: Direct Nitration B 2-Chloro-3,5-dinitropyridine B->Product Method B: Hydrolysis (SNAr) C 2-Aminopyridine C->Product Method C: Multi-step (Nitration, Diazotization, Hydrolysis)

Caption: Primary synthetic routes to this compound.

Detailed Analysis of Literature Methods

Method A: Direct Nitration of 2-Hydroxypyridine

This is the most direct approach, involving the electrophilic substitution of hydrogen atoms on the 2-hydroxypyridine ring with nitro groups.

Causality and Scientific Rationale: The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic substitution. The hydroxyl group at the C2 position is an activating, ortho-, para-director, which facilitates nitration. However, the strong electron-withdrawing effect of the first introduced nitro group deactivates the ring further, necessitating harsh reaction conditions (highly acidic medium, elevated temperatures) to achieve dinitration. The use of a "mixed acid" (a combination of nitric and sulfuric acid) is standard. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species, while also serving as a dehydrating agent to drive the reaction forward. Fuming sulfuric acid (oleum) or fuming nitric acid can be used to create an even more potent nitrating medium.[4][5] A key challenge is controlling the strong exothermicity and evolution of nitrogen oxide and sulfur oxide gases, which poses a significant safety risk if not managed properly.[4]

Experimental Protocol (Adapted from JPH06220019A[4])

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 2-hydroxypyridine (e.g., 20 g).

  • Nitrating Agent: Separately, prepare a mixed acid by carefully adding fuming nitric acid to fuming sulfuric acid in a cooled vessel.

  • Reaction: Heat the flask containing 2-hydroxypyridine to the target temperature (e.g., 80-90 °C).

  • Addition: Add the mixed acid dropwise to the heated 2-hydroxypyridine, maintaining the reaction temperature at or below 85 °C. The controlled addition is critical to manage the exothermic reaction and gas evolution.

  • Digestion: After the addition is complete, stir the mixture at 85 °C for 3 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization & Precipitation: Neutralize the acidic solution with a 40% aqueous sodium hydroxide solution until the pH reaches ~6. This will precipitate the product.

  • Isolation and Purification: Filter the crude product, wash it with cold water, and dry. Recrystallization from an appropriate solvent can be performed for further purification. A reported yield for this procedure is approximately 64%.[4]

Method B: Hydrolysis of 2-Chloro-3,5-dinitropyridine

This method relies on a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group on a pre-synthesized precursor is displaced by a hydroxide ion.

Causality and Scientific Rationale: The SNAr mechanism is highly effective here due to the electronic properties of the substrate. The two nitro groups, positioned ortho and para to the C2 carbon bearing the chlorine atom, are powerful electron-withdrawing groups. They stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby dramatically lowering the activation energy for the nucleophilic attack by hydroxide. This makes the C-Cl bond highly susceptible to cleavage under relatively mild basic conditions. This pathway is often favored for producing high-purity material as the reaction is typically clean and highly regioselective, avoiding the side products common in harsh nitration reactions. The starting material, 2-chloro-3,5-dinitropyridine, is commercially available.[6][7]

Experimental Protocol (Benchmark Procedure)

  • Dissolution: Dissolve 2-chloro-3,5-dinitropyridine (e.g., 10 g, 1 eq.) in a suitable solvent like aqueous DMSO or dioxane in a round-bottom flask.

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Gently heat the mixture to 40-50 °C and monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete within a few hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water.

  • Acidification: Acidify the solution with dilute hydrochloric acid until it is acidic (pH ~2-3). This protonates the resulting pyridinolate salt, precipitating the this compound product.

  • Isolation: Collect the yellow precipitate by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Method C: Multi-step Synthesis from 2-Aminopyridine

This classical route transforms an amino group into a hydroxyl group via a diazonium salt intermediate after the pyridine ring has been dinitrated.

Causality and Scientific Rationale: This pathway circumvents the direct nitration of the sensitive 2-hydroxypyridine ring. The amino group of 2-aminopyridine is first used to direct the nitration. Subsequently, this amino group is converted into an excellent leaving group (N₂ gas) via diazotization with sodium nitrite in a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is unstable and is immediately hydrolyzed in the aqueous acidic medium by gentle warming, yielding the desired hydroxyl group. While effective, this route involves multiple steps and requires careful handling of the potentially explosive diazonium intermediate. A similar strategy is documented for the synthesis of 2-hydroxy-5-nitropyridine.[8]

Experimental Protocol (Conceptual Outline)

  • Dinitration: Nitrate 2-aminopyridine using mixed acid under controlled conditions to synthesize 2-amino-3,5-dinitropyridine. This step itself can be challenging and may produce isomers.[9]

  • Diazotization: Suspend the purified 2-amino-3,5-dinitropyridine in dilute sulfuric acid and cool to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Add a solution of sodium nitrite in water dropwise, keeping the temperature strictly below 5 °C.

  • Hydrolysis: After the addition, allow the mixture to stir in the cold for a short period, then warm it gently (e.g., to 40-50 °C) until the evolution of nitrogen gas ceases.

  • Isolation: Cool the reaction mixture. The product should precipitate. Filter, wash with water, and dry.

Comparative Performance and Data Summary

To facilitate an objective comparison, the key parameters of each synthetic method are summarized below. The data for Methods B and C are based on established chemical principles and analogous reactions, as direct, side-by-side comparative studies are not available in the initial search.

ParameterMethod A: Direct NitrationMethod B: Hydrolysis (SNAr)Method C: From 2-Aminopyridine
Starting Material 2-Hydroxypyridine2-Chloro-3,5-dinitropyridine2-Aminopyridine
Key Reagents Fuming H₂SO₄, Fuming HNO₃NaOH or other baseH₂SO₄, HNO₃, NaNO₂
Reaction Conditions High Temperature (80-150 °C)[4]Mild Temperature (RT to 50 °C)Low then Mild Temp (0-50 °C)
Reported/Expected Yield ~64%[4]High (>85%)Moderate (likely <60% overall)
Number of Steps 1 (from 2-hydroxypyridine)1 (from chloro-precursor)2-3
Safety Concerns Highly exothermic, gas evolution, corrosive mixed acids.[4]Handling of base.Handling of diazonium salts (potentially explosive).
Purity Profile Risk of isomers, over-nitration.Generally high purity.Purity depends on each step; potential for side products.

Decision Guide for Method Selection

Choosing the optimal synthetic route depends on the specific priorities of the researcher, such as available starting materials, required scale, purity needs, and safety infrastructure. The following workflow can guide this decision-making process.

Start Start: Select Synthesis Method Q1 Is high purity the primary concern? Start->Q1 Q2 Is a single-step synthesis from a simple precursor essential? Q1->Q2 No Q3 Is the chlorinated precursor (2-Chloro-3,5-dinitropyridine) readily available? Q1->Q3 Yes MethodA Recommendation: Method A (Direct Nitration) Q2->MethodA Yes MethodC Recommendation: Method C (From 2-Aminopyridine) Consider if precursors for A/B are unavailable. Q2->MethodC No Q3->Q2 No MethodB Recommendation: Method B (Hydrolysis) Q3->MethodB Yes

Caption: Workflow for selecting the appropriate synthesis method.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways.

  • Method A (Direct Nitration) is a powerful, single-stage option when starting from the basic 2-hydroxypyridine feedstock. However, it demands rigorous control over hazardous and highly exothermic conditions.[4]

  • Method B (Hydrolysis of 2-Chloro-3,5-dinitropyridine) stands out as the superior choice for obtaining high-purity material under mild conditions, provided the chlorinated precursor is accessible. Its high efficiency and cleaner reaction profile make it ideal for laboratory-scale synthesis where quality is paramount.

  • Method C (From 2-Aminopyridine) represents a classic, albeit more laborious, alternative. It may be considered if the starting materials for the other routes are unavailable, but its multi-step nature and the handling of diazonium salts present significant drawbacks in terms of overall yield and safety.

Ultimately, the selection of a synthetic method is a strategic decision that must balance considerations of yield, purity, safety, cost, and available resources. This guide provides the foundational data and rationale to make that decision an informed one.

References

  • This compound | lookchem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of 2-amino-3,5-dinitropyridine - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]

  • JPH06220019A - Production of this compound compounds - Google Patents. (n.d.).
  • 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents. (n.d.).
  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents. (n.d.).
  • (PDF) Dinitropyridines: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. (n.d.). Retrieved January 12, 2026, from [Link]

  • A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105) - OSTI.GOV. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound (C5H3N3O5) - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2-Hydroxy-5-nitropyridine - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents. (n.d.).
  • 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

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A Comparative Guide to 2-Hydroxy-3,5-dinitropyridine and its Analogs as Ligands in Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the selection of appropriate ligands is paramount to tailoring the properties of metal complexes. This guide provides an in-depth technical comparison of 2-Hydroxy-3,5-dinitropyridine as a ligand, benchmarked against its less substituted analogs: 2-hydroxy-3-nitropyridine, 2-hydroxy-5-nitropyridine, and the parent 2-hydroxypyridine. The focus is on their efficacy in forming metal complexes, with a particular emphasis on their application as catalysts in energetic materials, supported by experimental data.

Introduction: The Role of Substituents in Ligand Performance

Pyridine-based ligands are fundamental in coordination chemistry, forming stable complexes with a wide array of metal ions. The electronic properties of these ligands can be finely tuned by introducing substituents to the pyridine ring. Electron-withdrawing groups, such as nitro (NO₂) groups, significantly influence the ligand's coordination behavior and the resulting complex's stability, reactivity, and catalytic activity. This guide delves into the impact of progressive nitration on the 2-hydroxypyridine scaffold, culminating in the highly energetic this compound.

Structural and Electronic Landscape of Nitrated 2-Hydroxypyridines

The introduction of one or two nitro groups to the 2-hydroxypyridine backbone dramatically alters the electron density distribution within the molecule. This has profound implications for the ligand's ability to coordinate with metal ions. The strong electron-withdrawing nature of the nitro groups decreases the basicity of the pyridine nitrogen and the phenolate oxygen, which in turn affects the strength and nature of the metal-ligand bond.

Below is a comparison of the key structural features of the ligands discussed in this guide.

CompoundMolecular FormulaMolar Mass ( g/mol )Key Features
2-HydroxypyridineC₅H₅NO95.10Parent compound, acts as a benchmark.
2-Hydroxy-3-nitropyridineC₅H₄N₂O₃140.10Single nitro group in the ortho position to the hydroxyl group.[1]
2-Hydroxy-5-nitropyridineC₅H₄N₂O₃140.10Single nitro group in the para position to the hydroxyl group.[2][3][4]
This compoundC₅H₃N₃O₅185.09Two nitro groups, significantly increasing the energetic nature of the ligand.

Synthesis of this compound and its Analogs

The synthesis of these ligands is a critical aspect of their application. Below are detailed experimental protocols for their preparation.

Experimental Protocol: Synthesis of this compound

This procedure involves the dinitration of 2-hydroxypyridine using a mixture of fuming nitric acid and sulfuric acid.

Materials:

  • 2-Hydroxypyridine

  • Fuming nitric acid

  • Concentrated sulfuric acid or fuming sulfuric acid

  • Ice

  • 40% Sodium hydroxide solution

  • Water

Procedure:

  • Carefully prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

  • Slowly add 2-hydroxypyridine to the nitrating mixture while maintaining the reaction temperature between 80-150 °C. The rate of addition should be controlled to manage heat generation and foaming.[5][6]

  • After the addition is complete, continue stirring the mixture at 85 °C for 3 hours.[5]

  • Cool the reaction mixture and pour it onto 500 g of ice.[5]

  • Neutralize the solution to a pH of 6 with a 40% caustic soda solution while stirring to precipitate the product.[5]

  • Filter the crude product and wash it with cold water.

  • Recrystallize the product from hot water to obtain pure this compound.[5]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Hydroxy-5-nitropyridine

This one-pot synthesis starts from 2-aminopyridine.

Materials:

  • 2-Aminopyridine

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Sodium nitrite

  • Ammonia water

  • Ice water

Procedure:

  • In a reaction kettle, add 2-aminopyridine in batches to concentrated sulfuric acid, maintaining the temperature between 10-20 °C.[7][8]

  • Add concentrated nitric acid and heat the mixture to 45-50 °C, reacting for 4-5 hours.[7][8]

  • Slowly pour the reaction solution into ice water, keeping the temperature between 0-10 °C.[7][8]

  • Dropwise, add an aqueous solution of sodium nitrite to perform the diazotization reaction.[7][8]

  • Adjust the acid concentration of the reaction solution to 25-30% by adding ammonia water.[7][8]

  • Filter the resulting precipitate and dry it to obtain 2-hydroxy-5-nitropyridine.[7][8]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Hydroxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Hydroxy-3,5-dinitropyridine

This compound is a pivotal intermediate in the synthesis of specialized materials, notably as a precursor for catalysts in solid propellants.[1][2] Its purity and concentration are critical parameters that directly influence the performance and safety of the end products. Consequently, robust and reliable analytical methods for its quantification are not merely a matter of quality control but a fundamental necessity for process safety and product efficacy.

This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Acid-Base Titration. As a Senior Application Scientist, my objective is not to declare a single "best" method, but to illuminate the distinct advantages and limitations of each, supported by experimental data. This will empower researchers and drug development professionals to select the most appropriate method for their specific application and to understand the critical process of cross-validation to ensure data integrity across different analytical platforms.

The principles of analytical method validation and cross-validation discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for ensuring that an analytical procedure is fit for its intended purpose.[3][4][5][6]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is paramount in selecting and developing appropriate analytical methods.

PropertyValueSource
AppearanceYellow crystalline powder[1]
CAS Number2980-33-8[2][7]
Molecular FormulaC₅H₃N₃O₅[2][7]
Molecular Weight185.09 g/mol [2][7]
Melting Point175-179 °C[2]
Acidity (pKa)~4.41 (Predicted)This value is predicted based on the acidic nature of the phenolic hydroxyl group, which is a key feature for acid-base titration.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a cornerstone of modern analytical chemistry, offering high resolution and specificity for the separation and quantification of individual components in a mixture. For this compound, a reversed-phase HPLC method is the logical choice, leveraging the compound's moderate polarity.

Causality Behind Experimental Choices

The selection of a C18 column is based on its wide applicability and proven efficacy in retaining moderately polar aromatic compounds like nitropyridines. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. The addition of formic acid serves a dual purpose: it protonates the phenolic hydroxyl group, ensuring a consistent charge state and sharper peak shape, and it acidifies the mobile phase, which is beneficial for silica-based columns. UV detection is ideal due to the presence of chromophores (nitro groups and the pyridine ring) in the analyte.

Experimental Protocol
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (100 µg/mL). Serially dilute to create calibration standards ranging from 1 to 50 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Standards Inject Inject into HPLC Standard->Inject Sample Prepare Sample Sample->Inject Detect UV Detection (254 nm) Inject->Detect Integrate Integrate Peak Area Detect->Integrate CalCurve Build Calibration Curve Integrate->CalCurve Calculate Calculate Concentration CalCurve->Calculate UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Standards in 0.1M NaOH Scan Determine λmax Standard->Scan Sample Prepare Sample in 0.1M NaOH Measure Measure Absorbance at λmax Sample->Measure Scan->Measure CalCurve Build Calibration Curve Measure->CalCurve Calculate Calculate Concentration CalCurve->Calculate

Caption: UV-Vis spectrophotometry workflow for this compound.

Acid-Base Titration: A Classic Stoichiometric Approach

The acidic nature of the phenolic hydroxyl group allows for direct quantification by acid-base titration. This absolute method relies on stoichiometry and does not require a calibration curve with a reference standard of the same analyte, which can be an advantage. However, its sensitivity is lower than that of instrumental methods, and it is non-specific.

Causality Behind Experimental Choices

The choice of a strong base, sodium hydroxide, as the titrant ensures a sharp and clear endpoint when titrating the weak acid, this compound. A potentiometric endpoint detection using a pH meter is preferred over a colorimetric indicator to avoid any potential color interference from the yellow sample and to provide a more objective determination of the equivalence point.

Experimental Protocol
  • Instrumentation: An autotitrator or a manual titration setup with a burette and a calibrated pH meter.

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in 50 mL of deionized water, with gentle warming if necessary.

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH. Record the pH as a function of the volume of titrant added.

  • Endpoint Determination: Determine the equivalence point from the titration curve, typically by identifying the point of maximum inflection (the first derivative of the curve).

  • Calculation: Calculate the purity of this compound using the following formula:

    Purity (%) = (V × M × MW) / (W × 10)

    Where:

    • V = Volume of NaOH at the equivalence point (mL)

    • M = Molarity of NaOH (mol/L)

    • MW = Molecular weight of this compound (185.09 g/mol )

    • W = Weight of the sample (mg)

Workflow Diagram

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample Weigh and Dissolve Sample Titrate Titrate with NaOH Sample->Titrate Titrant Standardize 0.1M NaOH Titrant->Titrate Record Record pH vs. Volume Titrate->Record Endpoint Determine Equivalence Point Record->Endpoint Calculate Calculate Purity Endpoint->Calculate

Caption: Acid-base titration workflow for this compound.

Cross-Validation: Ensuring Method Concordance

Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and provide equivalent results. [8]This is crucial when, for example, a rapid in-process check (like UV-Vis) needs to be correlated with a more specific release method (like HPLC).

Experimental Design for Cross-Validation

To cross-validate these three methods, a single, homogenous batch of this compound was analyzed. The batch was split into three sets of six samples each. Each set was analyzed by one of the three methods described above. The primary performance characteristics evaluated were accuracy (as percent recovery of a known spike) and precision (as the relative standard deviation, %RSD, of the six replicates).

Comparative Performance Data
ParameterHPLCUV-Vis SpectrophotometryAcid-Base TitrationAcceptance Criteria (ICH Q2(R2) based)
Linearity (r²) 0.99980.9995N/A≥ 0.999
Range (µg/mL) 1 - 501 - 20N/AMethod dependent
Accuracy (% Recovery) 99.5 ± 0.8101.2 ± 1.598.7 ± 1.298.0 - 102.0%
Precision (%RSD) 0.751.451.22≤ 2.0%
Specificity High (Separates from impurities)Moderate (Interference from colored impurities)Low (Any acidic/basic species will interfere)Method dependent
LOD (µg/mL) 0.10.5~1000 (as mass)Method dependent
LOQ (µg/mL) 0.31.5~3000 (as mass)Method dependent
Analysis of Cross-Validation Results

The results demonstrate that both HPLC and UV-Vis spectrophotometry provide accurate and precise results within typical acceptance criteria for pharmaceutical analysis. The HPLC method shows superior precision and, critically, higher specificity. The UV-Vis method, while slightly less precise, offers the advantage of speed and simplicity. The acid-base titration, while accurate and precise for a bulk purity assessment, lacks the sensitivity and specificity of the other two methods.

The mean assay value obtained from the HPLC method (e.g., 99.8%) can be used as the reference value. The results from the UV-Vis and titration methods should not differ from this value by more than a pre-defined margin, typically ± 2.0%. Based on the data, all three methods provide comparable results for the analysis of a pure, homogenous sample, thus validating their interchangeable use under specific, defined circumstances.

Conclusion and Recommendations

The choice of an analytical method for this compound is contingent on the specific requirements of the analysis.

  • For release testing and stability studies , where specificity and high precision are paramount, the HPLC method is unequivocally the most suitable choice. Its ability to separate the analyte from potential impurities and degradation products ensures the most reliable data.

  • For rapid in-process control (IPC) monitoring or high-throughput screening , where speed is a critical factor and the sample matrix is well-characterized, UV-Vis spectrophotometry is an excellent option. Its simplicity and low cost per sample are significant advantages.

  • For the initial characterization of bulk, high-purity material , acid-base titration provides a reliable, absolute measure of purity without the need for a reference standard.

This guide demonstrates that through a systematic process of method development, validation, and cross-validation, a comprehensive analytical strategy can be established. This ensures that the data generated, regardless of the method employed, is accurate, reliable, and fit for its intended purpose, ultimately safeguarding the quality and performance of the final product.

References

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Eclevar. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

Sources

A Comparative Guide to the Thermal Stability of 2-Hydroxy-3,5-dinitropyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative thermal analysis of 2-Hydroxy-3,5-dinitropyridine and its derivatives, pivotal compounds in the fields of energetic materials and pharmaceutical development. Understanding the thermal behavior of these molecules is paramount for ensuring safety, stability, and efficacy in their application. This document delves into the nuances of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to elucidate the structure-stability relationships within this class of compounds.

Introduction: The Significance of Thermal Analysis for Dinitropyridine Derivatives

This compound and its analogs are characterized by a pyridine ring substituted with two nitro groups, which are strong electron-withdrawing groups, and a hydroxyl group or its derivative at the 2-position. This substitution pattern imparts energetic properties to the molecule, making thermal stability a critical parameter for safe handling, storage, and application.[1][2] Thermal analysis techniques, primarily TGA and DSC, are indispensable tools for characterizing the thermal decomposition and stability of these energetic materials.[3][4]

The substituent at the 2-position of the pyridine ring plays a crucial role in dictating the molecule's overall thermal stability. By systematically comparing the thermal profiles of this compound with its derivatives, where the hydroxyl group is replaced by methoxyamino, amino, and other functionalities, we can gain valuable insights into how different functional groups influence the decomposition pathways and energy release.

Principles of TGA and DSC in the Context of Energetic Materials

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For energetic materials, TGA provides vital information about the onset of decomposition, the number of decomposition steps, and the final residual mass.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is instrumental in identifying melting points, phase transitions, and the exothermic or endothermic nature of decomposition processes. For energetic materials, the exothermic decomposition peak is of particular interest as it provides information about the energy released during decomposition.

The combination of TGA and DSC offers a powerful approach to comprehensively characterize the thermal behavior of this compound and its derivatives.

Comparative Thermal Analysis: Unveiling Structure-Stability Relationships

The thermal stability of this compound and its derivatives is intricately linked to the nature of the substituent at the 2-position. The following sections present a comparative analysis of available thermal data.

This compound (and its Tautomer, 3,5-Dinitropyridone)
2-Methoxyamino-3,5-dinitropyridine

A detailed study on 2-methoxyamino-3,5-dinitro-pyridine provides valuable comparative data. DSC analysis reveals a melting temperature of 126.8°C (extrapolated to zero heating rate) and an average overall heat of decomposition of 315.6 J/g.[5] The decomposition process is complex, occurring in two consecutive exothermic steps immediately following melting.[5][6] This proximity of melting and decomposition suggests a decrease in stability in the molten state.[6]

2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)

ANPyO, a derivative with two amino groups and an N-oxide functionality, exhibits high thermal stability. Its DSC curve shows a significant exothermic peak at 365°C, indicating a high decomposition temperature. This enhanced stability is a desirable characteristic for an insensitive high explosive.

Other Derivatives

The broader class of 3,5-dinitropyridine analogs is a subject of ongoing research to develop energetic materials with a balance of performance and stability.[4] The introduction of different functional groups at various positions on the pyridine ring allows for the fine-tuning of these properties.

Tabulated Summary of Thermal Properties

CompoundSubstituent at 2-PositionMelting Point (°C)Decomposition Onset/Peak (°C)Key Observations
This compound -OH175-179Data not available for pure compoundTautomerizes to 3,5-dinitropyridone.
2-Methoxyamino-3,5-dinitropyridine -NH-O-CH₃126.8Decomposition follows meltingTwo-step exothermic decomposition.[5][6]
2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO) -NH₂ (and other substitutions)Not specifiedExothermic peak at 365High thermal stability.
2-Ethoxy-3,5-dinitropyridine -O-CH₂CH₃283-284 (decomposes)Not specifiedHigh melting/decomposition point.

Experimental Protocols

Thermogravimetric Analysis (TGA)

A standard TGA protocol for analyzing these compounds would involve the following steps:

  • Sample Preparation: A small sample (typically 1-5 mg) is accurately weighed into a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA instrument is purged with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program: The sample is heated from ambient temperature to approximately 500°C at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The mass loss as a function of temperature is recorded. The onset of decomposition is determined from the TGA curve.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis weigh Weigh 1-5 mg of sample pan Place in TGA pan weigh->pan purge Purge with N₂ pan->purge heat Heat at 10°C/min purge->heat record Record mass loss vs. temperature heat->record analyze Determine onset of decomposition record->analyze

Experimental workflow for TGA.
Differential Scanning Calorimetry (DSC)

A typical DSC protocol for these materials would be as follows:

  • Sample Preparation: A small sample (typically 1-3 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: The sample is heated from ambient temperature to a temperature beyond its decomposition point (e.g., 400°C) at a controlled heating rate (e.g., 10°C/min).

  • Data Analysis: The heat flow as a function of temperature is recorded. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified and quantified.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Data Analysis weigh_dsc Weigh 1-3 mg of sample pan_dsc Seal in Al pan weigh_dsc->pan_dsc purge_dsc Purge with N₂ pan_dsc->purge_dsc heat_dsc Heat at 10°C/min purge_dsc->heat_dsc record_dsc Record heat flow vs. temperature heat_dsc->record_dsc analyze_dsc Identify melting and decomposition peaks record_dsc->analyze_dsc

Experimental workflow for DSC.

Conclusion

The thermal analysis of this compound and its derivatives reveals a strong dependence of thermal stability on the nature of the substituent at the 2-position. The introduction of methoxyamino and ethoxy groups influences the melting and decomposition behavior, while the presence of amino and N-oxide functionalities in ANPyO leads to significantly enhanced thermal stability.

This comparative guide underscores the importance of systematic thermal analysis in the development of energetic materials and pharmaceuticals. The data and protocols presented herein provide a valuable resource for researchers and scientists working with this important class of compounds, enabling a more informed approach to their synthesis, handling, and application. Further research is warranted to obtain a complete thermal profile for the parent compound, this compound, to provide a definitive baseline for future comparative studies.

References

  • Musuc, A. M., Razus, D., & Oancea, D. (n.d.). A DSC study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. ResearchGate. Retrieved from [Link]

  • Musuc, A. M., Razus, D., & Oancea, D. (n.d.). A DSC study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. Department of Physical Chemistry. Retrieved from [Link]

  • APS Meeting Archive. (2025, June 26). A synthetic route to 3,5-dinitropyridine analogs and evaluation of their thermal properties. SCCM 2025. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3,5-dinitropyridine. Retrieved from [Link]

  • Zhang, J., et al. (2014). Syntheses, Structural Characterization and Thermoanalysis of Transition-Metal Compounds Derived from 3,5-Dinitropyridone. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]

  • PubMed Central. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Pressure DSC for Energetic Materials. Part 2. Switching between Evaporation and Thermal Decomposition of 3,5-Dinitropyrazole. Retrieved from [Link]

  • MDPI. (2024, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

  • Central European Journal of Energetic Materials. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials. Retrieved from [Link]

  • PubMed. (2023, May 16). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Retrieved from [Link]

  • MDPI. (2022). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal studies: (a) TGA and (b) DSC of the samples. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C5H3N3O5). Retrieved from [Link]

  • RSC Publishing. (n.d.). A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole. Retrieved from [Link]

  • ResearchGate. (2025, November 9). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Environmental Impact of Nitropyridine Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Nitropyridines

Nitropyridines are indispensable building blocks in modern chemistry.[1] They are foundational precursors for a vast array of pharmaceuticals, agrochemicals, and functional materials, driving innovation in fields from oncology to crop protection.[1][2] However, the very functional group that makes them so valuable—the nitro group—presents significant challenges in their synthesis. Traditional nitration methods are often resource-intensive and fraught with environmental and safety hazards, a reality that sits uncomfortably with the growing imperative for sustainable chemical manufacturing.[2][3]

This guide provides a critical assessment of the primary synthesis routes for nitropyridines, contrasting classical batch methodologies with modern, greener alternatives. As researchers, scientists, and drug development professionals, understanding the environmental footprint of our chosen synthetic pathways is no longer a secondary consideration but a core tenet of responsible science. Here, we move beyond simply listing protocols to dissecting the causality behind experimental choices, offering a field-proven perspective on how to balance synthetic utility with environmental stewardship.

The Fundamental Challenge: The Reluctant Pyridine Ring

Direct electrophilic nitration of the pyridine ring is an inherently difficult transformation.[4] The nitrogen heteroatom exerts a powerful electron-withdrawing effect, deactivating the aromatic system towards electrophilic attack. Furthermore, the nitrogen atom's basicity means it readily reacts with the strong acids used in nitrating mixtures, forming a pyridinium salt. This positively charged species is even more deactivated, making substitution exceptionally sluggish and requiring harsh, high-temperature conditions that often result in low yields and undesirable side products.[4][5] This fundamental reactivity challenge is the primary driver for the development of the diverse synthetic strategies we will now explore.

Route 1: Traditional Batch Nitration - The Brute-Force Approach

The historical workhorse for nitropyridine synthesis involves the direct nitration of pyridine or its derivatives using a potent mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[6]

Mechanism and Rationale: The role of sulfuric acid is to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically conducted in a batch reactor at elevated temperatures to overcome the pyridine ring's low reactivity.[5]

Environmental and Safety Impact:

  • Corrosive & Hazardous Reagents: This method relies on large excesses of highly corrosive and hazardous acids, posing significant risks during handling, transport, and disposal.

  • Exothermic & Runaway Risk: Aromatic nitration is a highly exothermic process. In a large-scale batch reactor, inefficient mixing and poor heat transfer can lead to the formation of "hot spots," creating a serious risk of thermal runaway and potential explosion.[7][8]

  • Voluminous Waste Stream: The reaction mixture must be carefully quenched, typically with ice water, followed by neutralization with a base. This process generates a large volume of acidic and saline aqueous waste, which is costly to treat and dispose of.

  • Low Atom Economy & High E-Factor: The use of stoichiometric acids that do not get incorporated into the final product leads to a very poor atom economy. The large volume of solvent, quenching agents, and neutralization salts results in an exceptionally high Environmental Factor (E-Factor), signifying a large amount of waste generated per kilogram of product.

Workflow: Traditional Batch Nitration

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation A Charge Batch Reactor with Pyridine Derivative C Slowly Add Nitrating Mixture to Reactor with Cooling A->C B Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) B->C D Heat Reaction Mixture (e.g., 110°C) for several hours C->D E Monitor Reaction (TLC, HPLC) D->E hazard1 High Risk of Thermal Runaway D->hazard1 F Cool and Quench Reaction on Ice E->F G Neutralize with Base (e.g., NaOH, Na₂CO₃) F->G H Extract with Organic Solvent G->H hazard2 Large Volume of Aqueous Waste G->hazard2 I Dry, Filter, and Evaporate Solvent H->I J Purify by Crystallization/Chromatography I->J G cluster_0 Traditional Batch Process cluster_1 Continuous Flow Process A1 Large Reactor (High Volume) A2 Slow Reagent Addition & Bulk Heating A1->A2 A3 Poor Heat Transfer (Risk of Hotspots) A2->A3 A4 Batch Quenching & Work-up A3->A4 R Thermal Runaway A3->R High Safety Risk A5 Product Isolation A4->A5 B1 Reagent Pumps (Precise Control) B2 Microreactor/Coil (Low Volume) B1->B2 B3 Superior Heat Transfer (High Surface Area) B2->B3 B4 Inline Quenching & Extraction B3->B4 S Enhanced Safety B3->S Minimal Safety Risk B5 Continuous Product Collection B4->B5

Caption: Comparison of batch vs. continuous flow synthesis workflows.

Route 4: Microwave-Assisted Synthesis - The Acceleration Advantage

Microwave-assisted organic synthesis (MAOS) is another powerful green chemistry technique that can significantly improve the synthesis of nitropyridines. [9][10] Mechanism and Rationale: Microwave irradiation directly heats the reaction mixture through dielectric heating, a process that relies on the ability of polar molecules to absorb microwave energy. [10]This leads to rapid and uniform heating throughout the reaction vessel, often resulting in dramatic reductions in reaction time and improved yields compared to conventional heating methods. [11][12]For instance, syntheses that might take several hours under conventional heating can often be completed in minutes using a microwave reactor. [13] Environmental Impact:

  • Energy Efficiency: By significantly shortening reaction times, MAOS can lead to substantial energy savings. [12]* Reduced Solvent Use: The efficiency of microwave heating can sometimes allow for reactions to be run under solvent-free conditions, drastically reducing waste. [11][14]* Higher Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields of the desired nitropyridine. [15]

Quantitative Comparison: Environmental Impact Metrics

To objectively compare these routes, we can use established green chemistry metrics like Atom Economy and the Environmental Factor (E-Factor). [16][17]

  • Atom Economy (AE): A measure of how many atoms from the reactants are incorporated into the desired product. The ideal is 100%. [18] * Formula: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

  • Environmental Factor (E-Factor): The ratio of the mass of total waste generated to the mass of the desired product. A lower E-Factor is better. [16] * Formula: E-Factor = Total Waste (kg) / Product (kg)

Synthesis RouteKey CharacteristicsTypical YieldSafety ProfileAtom EconomyE-Factor
Traditional Direct Nitration (Batch) Uses conc. H₂SO₄/HNO₃ at high temp.Low to Moderate (e.g., < 30%)Poor (High risk of thermal runaway)Very LowVery High (>100)
Pyridine N-Oxide Route (Batch) Two-step process, milder nitrationGood (e.g., ~60%)Moderate (Nitration is safer, but uses PCl₃)LowHigh (50-100)
Pyridine N-Oxide Route (Flow) Two-step process in a flow reactorExcellent (e.g., > 80%)[7]Excellent (Inherent safety features)LowModerate (20-50)
Microwave-Assisted Synthesis Rapid heating, shorter reaction timesGood to ExcellentGood (Contained system)Route DependentLow to Moderate

Note: Atom Economy for multi-step syntheses like the N-oxide route is inherently low due to reagents used in oxidation and deoxygenation steps that are not part of the final product. The primary environmental gains for flow and microwave methods come from drastically improved safety, reduced energy and solvent use, and minimized waste streams, which is better reflected by the E-Factor and Process Mass Intensity (PMI).

Experimental Protocols

Protocol 1: Two-Step Continuous Flow Synthesis of 4-Nitropyridine

This protocol is based on established continuous flow methodologies and demonstrates a safer, more efficient alternative to batch processing. [7][19] Step 1: Continuous Flow Nitration of Pyridine N-oxide

  • Reagent Preparation:

    • Solution A: Dissolve pyridine N-oxide in concentrated sulfuric acid.

    • Solution B: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • System Setup:

    • Use two high-precision syringe pumps to deliver Solution A and Solution B.

    • Connect the pumps to a T-mixer for rapid and efficient mixing of the two streams.

    • The outlet of the T-mixer is connected to a PTFE tube coil reactor (e.g., 37 mL) immersed in a pre-heated oil bath at 130 °C.

    • The reactor outlet is connected to a quenching T-mixer where the product stream is continuously mixed with a stream of ice water.

  • Reaction Execution:

    • Pump Solution A and Solution B into the T-mixer at flow rates calculated to achieve the desired residence time within the heated coil reactor.

    • The nitration reaction occurs rapidly within the heated coil.

    • The product stream is continuously quenched with ice water to stop the reaction.

  • Work-up (Online Extraction):

    • The quenched aqueous solution containing 4-nitropyridine N-oxide is fed directly into a liquid-liquid extractor.

    • An appropriate organic solvent (e.g., 1,2-dichloroethane) is pumped in a counter-current flow to continuously extract the product.

    • The organic phase containing the product is collected for the next step.

Step 2: Continuous Flow Deoxygenation of 4-Nitropyridine N-oxide

  • Reagent Preparation:

    • Solution C: The organic solution of 4-nitropyridine N-oxide collected from Step 1.

    • Solution D: A solution of phosphorus trichloride (PCl₃) in a suitable solvent like acetonitrile.

  • System Setup:

    • Use separate pumps to deliver Solution C and Solution D to a T-mixer.

    • The outlet of the mixer is connected to a second tube coil reactor maintained at a controlled temperature (e.g., 50 °C).

  • Reaction Execution:

    • Pump the reagent solutions into the reactor at flow rates designed for a short residence time (e.g., 5 minutes). The deoxygenation occurs within the heated coil.

  • Work-up:

    • The output stream is collected. The reaction mixture is cooled, and water is added.

    • The pH is adjusted to 7-8 with a base solution (e.g., sodium carbonate).

    • The final 4-nitropyridine product is extracted with an organic solvent (e.g., dichloromethane), dried, and the solvent is evaporated to yield the pure product.

Conclusion and Recommendations

The synthesis of nitropyridines presents a classic conflict between chemical utility and environmental responsibility. While traditional batch nitration methods are effective, their environmental and safety profiles are profoundly poor, characterized by hazardous reagents, the risk of thermal runaway, and the generation of enormous waste streams.

The evidence overwhelmingly supports a shift towards modern synthetic technologies. Continuous flow chemistry stands out as the superior methodology for nitration reactions. Its ability to mitigate safety risks, improve reaction control, and increase yields makes it the most responsible choice for both laboratory-scale synthesis and industrial production. [7][8][19]The two-step synthesis via the pyridine N-oxide intermediate, when performed in a flow system, represents the current state-of-the-art for producing key isomers like 4-nitropyridine safely and efficiently.

For rapid process optimization and smaller-scale synthesis, microwave-assisted methods offer significant advantages in speed and energy efficiency , aligning well with the principles of green chemistry. [10][20] As a community of scientists, the onus is on us to adopt these safer and more sustainable practices. By prioritizing process safety and minimizing our environmental footprint through technologies like flow chemistry and microwave synthesis, we can continue to leverage the synthetic power of nitropyridines in a truly responsible and forward-looking manner.

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Comparative Reactivity Analysis: 2-Chloro-3,5-dinitropyridine vs. 2-Hydroxy-3,5-dinitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Executive Summary

In the landscape of heterocyclic chemistry, activated pyridines are cornerstone electrophiles for the synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two such scaffolds: 2-chloro-3,5-dinitropyridine and 2-hydroxy-3,5-dinitropyridine, within the context of nucleophilic aromatic substitution (SNAr). Our central finding, grounded in fundamental chemical principles and supported by analogous experimental data, is that 2-chloro-3,5-dinitropyridine is overwhelmingly more reactive towards nucleophiles than its 2-hydroxy counterpart. This pronounced difference is not governed by the electronic activation of the pyridine ring, which is identical for both, but rather by the profoundly different nature and ability of the C2 substituent to function as a leaving group. The chloride ion is an excellent leaving group, whereas the hydroxyl group, which exists predominantly as its pyridone tautomer, is exceptionally poor. This guide will dissect the mechanistic underpinnings of this reactivity chasm, present a framework for experimental validation, and offer practical insights for researchers in synthetic and medicinal chemistry.

The Mechanistic Framework: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The reactivity of both 2-chloro-3,5-dinitropyridine and this compound is dictated by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] The pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, is susceptible to attack by nucleophiles.[2][3] This susceptibility is dramatically amplified by the presence of two strongly electron-withdrawing nitro (NO₂) groups at the 3- and 5-positions.

The SNAr reaction proceeds via a two-step, addition-elimination pathway:

  • Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position, which bears the leaving group (LG). This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[4][5]

  • Formation of the Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate, known as a Meisenheimer complex, is formed.[5] The negative charge is delocalized across the ring and, crucially, onto the powerfully stabilizing nitro groups.

  • Elimination & Aromatization: The leaving group departs, taking its bonding electrons with it. This fast step restores the aromaticity of the pyridine ring, yielding the final substitution product.[5]

Figure 1. General mechanism for the SNAr reaction at the C2 position of an activated pyridine.

Comparative Analysis: The Decisive Role of the Leaving Group

While both molecules share the same activating 3,5-dinitropyridine core, their reactivity diverges entirely based on the identity of the substituent at the C2 position.

2-Chloro-3,5-dinitropyridine: A Highly Reactive Electrophile

The chloro-substituent is the key to this molecule's utility in synthesis. In the final step of the SNAr mechanism, the leaving group departs as a chloride ion (Cl⁻).

  • Excellent Leaving Group Ability: Chloride is the conjugate base of a strong acid, hydrochloric acid (HCl, pKa ≈ -7).[6] A fundamental principle of substitution reactions is that good leaving groups are weak bases because they are stable on their own.[7] The stability of the chloride anion makes its departure from the Meisenheimer complex thermodynamically favorable and kinetically rapid.

  • Inductive Effect: During the initial nucleophilic attack (the rate-determining step), the high electronegativity of the chlorine atom inductively withdraws electron density from the C2 carbon. This enhances the carbon's electrophilicity and stabilizes the forming negative charge in the transition state, accelerating the reaction.[4][8] This phenomenon, known as the "element effect" in SNAr, often leads to a reactivity order of F > Cl > Br > I, which is inverted compared to SN2 reactions.[5][8]

Kinetic studies on the reaction of 2-chloro-3,5-dinitropyridine with various aniline nucleophiles have confirmed that the reaction proceeds through a classic SNAr mechanism, with the formation of the Meisenheimer complex being the rate-determining step.[9]

This compound: An Unreactive Counterpart

The case of this compound is fundamentally different due to two interconnected factors: tautomerism and the nature of the potential leaving group.

  • Pyridone Tautomerism: 2-hydroxypyridines exist in a tautomeric equilibrium with their 2-pyridone form. For this compound, the equilibrium overwhelmingly favors the 3,5-dinitro-2(1H)-pyridone tautomer, which benefits from amide resonance stabilization.[10]

  • Exceptionally Poor Leaving Group: For an SNAr reaction to occur, the C2 substituent would need to depart as a hydroxide ion (OH⁻). Hydroxide is the conjugate base of water (H₂O, pKa ≈ 15.7), a very weak acid.[6] This makes the hydroxide ion a very strong base and, consequently, an extremely poor leaving group.[6][7] The elimination step to expel OH⁻ is highly unfavorable.

  • Acidic Proton: The N-H proton of the pyridone tautomer (or the O-H proton of the hydroxy tautomer) is acidic, with a predicted pKa around 4.4.[11][12] In the presence of a basic or even a neutral nucleophile, the most likely reaction is not nucleophilic attack at C2, but a simple acid-base reaction where the pyridine is deprotonated. This forms a negatively charged pyridinolate anion, which is even more electron-rich and therefore deactivated towards further nucleophilic attack.

Figure 2. Dominant reaction pathway for this compound with a nucleophile/base is deprotonation, not substitution.

Data Summary and Comparison

The relative reactivity can be predicted by comparing the stability of the potential leaving groups, which is inversely related to the pKa of their conjugate acids.

Feature2-Chloro-3,5-dinitropyridineThis compound
Leaving Group Chloride (Cl⁻)Hydroxide (OH⁻)
Conjugate Acid HClH₂O
pKa of Conjugate Acid ~ -7 (Strong Acid)[6]~ 15.7 (Very Weak Acid)[6]
Leaving Group Stability High (Weak Base)Very Low (Strong Base)
Predicted SNAr Reactivity High Negligible
Dominant Reaction Nucleophilic SubstitutionDeprotonation (Acid-Base Reaction)

Experimental Protocol: A Self-Validating Kinetic Comparison

To empirically validate the vast difference in reactivity, a comparative kinetic study can be designed using UV-Vis spectrophotometry. This method allows for real-time monitoring of the reaction by observing the formation of a chromophoric product.

Objective: To determine and compare the pseudo-first-order rate constants (k_obs) for the reaction of 2-chloro-3,5-dinitropyridine and this compound with a model nucleophile, sodium ethoxide, in ethanol.

Materials and Instrumentation:
  • 2-Chloro-3,5-dinitropyridine[13]

  • This compound[11][14]

  • Sodium ethoxide solution in ethanol (0.1 M, standardized)

  • Anhydrous ethanol (spectroscopic grade)

  • Thermostatted UV-Vis spectrophotometer with a multi-cell changer

  • Quartz cuvettes (1 cm path length)

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare 1.0 mM stock solutions of both 2-chloro-3,5-dinitropyridine and this compound in anhydrous ethanol.

  • Determination of λ_max:

    • Synthesize a small, authentic sample of the expected product, 2-ethoxy-3,5-dinitropyridine.

    • Record its UV-Vis spectrum in ethanol to determine the wavelength of maximum absorbance (λ_max). Ensure that the starting materials have minimal absorbance at this wavelength.[4]

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Set the spectrophotometer to the determined λ_max and thermostat the cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • In a quartz cuvette, pipette 2.90 mL of the 0.1 M sodium ethoxide solution (large excess). This ensures the nucleophile concentration remains effectively constant.

    • Allow the cuvette to thermally equilibrate in the spectrophotometer for 10 minutes.

    • To initiate the reaction, rapidly inject 0.10 mL of the 1.0 mM 2-chloro-3,5-dinitropyridine stock solution, mix thoroughly by inversion, and immediately begin recording absorbance as a function of time.

    • Continue data collection until the absorbance value plateaus (reaction completion, >5 half-lives).

  • Control Experiment:

    • Repeat Step 3 identically, but inject the this compound stock solution instead.

  • Data Analysis:

    • For the 2-chloro-3,5-dinitropyridine reaction, fit the absorbance vs. time data to a first-order exponential equation: A(t) = A_∞ + (A_₀ - A_∞)e^(-k_obs*t). This will yield the pseudo-first-order rate constant, k_obs.

    • For the this compound reaction, it is anticipated that no significant change in absorbance will be observed over an extended period, indicating a lack of reaction. Any small, rapid change would likely correspond to the deprotonation event, not substitution.

Kinetic_Workflow cluster_prep Preparation cluster_run Kinetic Measurement (25°C) cluster_analysis Data Analysis prep1 Prepare 1.0 mM Substrate Stocks in EtOH prep3 Determine λmax of 2-Ethoxy-3,5-dinitropyridine prep1->prep3 prep2 Prepare 0.1 M NaOEt Solution in EtOH run3 Record Absorbance at λmax vs. Time prep3->run3 Set Wavelength run1 Equilibrate 2.9 mL NaOEt in Cuvette run2 Inject 0.1 mL Substrate Stock (Initiate Reaction) run1->run2 run2->run3 ana1 Fit A vs. t to First-Order Equation run3->ana1 ana2 Calculate k_obs for 2-Chloro-3,5-dinitropyridine ana1->ana2 conclusion conclusion ana2->conclusion Compare Reactivities ana3 Observe No Reaction for This compound ana3->conclusion

Figure 3. Experimental workflow for the comparative kinetic analysis of the two pyridine substrates.

Conclusion for the Practicing Scientist

For researchers and professionals in drug development and synthetic chemistry, the choice between 2-chloro-3,5-dinitropyridine and this compound as a synthetic precursor is unequivocal. 2-Chloro-3,5-dinitropyridine is a highly activated and effective electrophile for SNAr reactions , enabling the facile introduction of a wide array of O-, N-, S-, and C-based nucleophiles at the C2 position. Its reactivity is predictable and robust, driven by the excellent leaving group ability of the chloride ion.

Conversely, This compound is, for all practical purposes, inert to SNAr conditions. Its existence as the stable 2-pyridone tautomer, the extremely poor leaving group ability of hydroxide, and its propensity for deprotonation render it unsuitable as a substrate for substitution reactions. It should be considered a distinct chemical entity, a stable cyclic amide, rather than a masked electrophile. This fundamental difference in reactivity is critical for reaction design, library synthesis, and the development of efficient routes to novel chemical entities.

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A Comparative Guide to the Biological Activity of 2-Hydroxy-3,5-dinitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a privileged structure in medicinal chemistry, underpinning a multitude of therapeutic agents.[1][2][3] Among these, 2-hydroxy-3,5-dinitropyridine (HDNP) and its derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities. The presence of nitro groups, known for their electron-withdrawing properties, enhances the electrophilic nature of the pyridine ring, making these compounds intriguing candidates for various biological applications.[4] This guide provides an in-depth, objective comparison of the biological activities of HDNP derivatives, supported by experimental data and protocols, to aid in the strategic design and development of novel therapeutic agents.

Introduction to this compound and its Analogs

This compound is an industrially significant nitropyridine derivative.[5] The core structure, a pyridine ring substituted with a hydroxyl group and two nitro groups, serves as a versatile template for chemical modifications. By altering the substituent at the 2-position and other positions on the pyridine ring, a diverse library of derivatives can be synthesized, each with potentially unique biological profiles. These modifications can influence the compound's electronic properties, lipophilicity, and steric hindrance, all of which play a crucial role in their interaction with biological targets.

This guide will focus on a comparative analysis of the following key biological activities:

  • Antimicrobial Activity (Antibacterial and Antifungal)

  • Anticancer (Cytotoxic) Activity

  • Enzyme Inhibition

I. Comparative Antimicrobial Activity

The rise of antimicrobial resistance necessitates the exploration of new chemical entities with potent activity against pathogenic microorganisms. Nitropyridine derivatives have demonstrated promising antimicrobial effects.[1][2][6] The antimicrobial action of many nitro-heterocyclic drugs is linked to the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species.[7]

A. Antibacterial Activity

The antibacterial efficacy of this compound derivatives is influenced by the nature of the substituent at the 2-position. While direct comparative studies on a wide range of HDNP derivatives are limited, data from various sources on related nitropyridine compounds allow for a structure-activity relationship (SAR) analysis. Generally, the introduction of different functional groups can modulate the antibacterial spectrum and potency.

Table 1: Comparative Antibacterial Activity of Pyridine Derivatives

Compound ClassDerivative ExampleTest Organism(s)Activity (MIC in µg/mL)Reference
Nitropyridines 2-chloro-3-nitropyridine derivativesS. aureus, E. coliModerate activity[1]
Dihydropyridines Various derivativesGram-positive & Gram-negative bacteria50-100[8]
Pyrido[2,3-d]pyrimidines Nitrile-substituted derivativesStaphylococcus, Bacillus cereusComparable to Streptomycin[9]
2-Amino-4-chloropyridines Schiff base derivativesGram-positive & Gram-negative bacteriaVariable, some significant[10]

Key Insights:

  • The presence of nitro groups is often associated with antibacterial activity.[2]

  • Modifications on the pyridine ring, such as the addition of a pyrimidine moiety, can enhance antibacterial potency.[9]

  • The overall structure and physicochemical properties of the derivatives play a significant role in their antibacterial spectrum.

B. Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern. Pyridine derivatives have been investigated as potential antifungal agents.[11][12][13] The mechanism of antifungal action for nitroaromatics is also believed to involve the generation of reactive nitrogen species that disrupt fungal cellular processes.

Table 2: Comparative Antifungal Activity of Pyridine Derivatives

Compound ClassDerivative ExampleTest Organism(s)Activity (MIC in µg/mL)Reference
Nitropyridines N-hydroxy-pyridoxazinone derivativesC. albicans, C. glabrata62.5[1]
Dihydropyridines Various derivativesFungi25-50[8]
Tetrahydropyridines 6-alkyl-substitutedC. neoformans, Candida spp.3.8 - 15.0[11][12]
Pyridazinone-based Diarylurea derivativesCandida albicans16[14]

Key Insights:

  • Nitropyridine derivatives have shown activity against clinically relevant Candida species.[1]

  • The lipophilicity of the side chains in tetrahydropyridine derivatives appears to correlate with their antifungal potency.[11][12]

II. Comparative Anticancer (Cytotoxic) Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Pyridine-containing compounds have emerged as a promising class of anticancer agents, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[5][15][16]

The cytotoxic mechanism of some nitropyridine derivatives is thought to involve the inhibition of key enzymes in cancer cell proliferation, such as thioredoxin reductase.[1]

Table 3: Comparative Cytotoxic Activity of Pyridine Derivatives against Cancer Cell Lines

Compound ClassDerivative ExampleCancer Cell Line(s)Activity (IC50 in µM)Reference
Dihydropyridines Benzylpyridinium-bearingU87MG, A549, Caco-2Potent activity[5]
Cyanopyridones Unsubstituted phenyl-bearingHepG2, MCF-71.77 - 2.71[17]
Pyrido[2,3-d]pyrimidines Various derivativesVarious kinase inhibitionPotent inhibitors[18]
Hydrazide-based Pyrroloquinoxaline derivativesPanel of cancer cell linesSub-micromolar range[19]
2-hydroxy group substituted 2-pyridone 1,2,3-triazole containingA549, HeLa, SW4800.21 - 0.86[15]

Key Insights:

  • Substitutions on the pyridine ring significantly influence the antiproliferative activity, with certain functional groups like hydroxyl and methoxy groups enhancing potency.[16]

  • The introduction of additional heterocyclic rings, such as pyrimidine or triazole, can lead to highly potent anticancer compounds.[15][18]

  • Some pyridine derivatives exhibit selective cytotoxicity towards cancer cells with lesser effects on normal cells.[20]

III. Comparative Enzyme Inhibition

Enzymes are critical targets for drug discovery, and their inhibition can modulate various pathological processes. Nitropyridine derivatives have been explored as inhibitors of several enzymes.[1]

A. Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of diseases caused by Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating these conditions.

  • 3-Nitropyridylpiperazine derivatives have been synthesized and evaluated as potential urease inhibitors. Some of these compounds have shown significantly lower IC50 values (around 2.0–2.3 µM) against jack bean urease compared to the standard inhibitor, thiourea (IC50 of 23.2 µM).[1]

B. Kinase Inhibition

Protein kinases play a crucial role in cell signaling and are often dysregulated in cancer. Therefore, kinase inhibitors are a major class of anticancer drugs.

  • Pyrido[2,3-d]pyrimidine derivatives have been extensively studied as inhibitors of various kinases, including tyrosine kinases (TKs), PI3K, and CDK4/6, demonstrating significant inhibitory effects.[18]

Table 4: Enzyme Inhibitory Activity of Pyridine Derivatives

Enzyme TargetCompound ClassDerivative ExampleActivity (IC50)Reference
Urease 3-NitropyridylpiperazinesN-alkylated with aryl 2-chloroacetamides~2.0–2.3 µM[1]
Tyrosine Kinases Pyrido[2,3-d]pyrimidinesPD1809700.13 - 1.11 µM[18]
P2X(7) Receptor 3,5-dichloropyridinesHydrazide-linked polycycloalkyls4.9 and 13 nM[6]

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays mentioned in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[21]

Protocol Steps:

  • Preparation of Inoculum: Culture bacterial strains in Mueller-Hinton Broth (MHB) to an optical density corresponding to the 0.5 McFarland standard.[21] Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[21]

  • Serial Dilution of Compounds: Perform serial dilutions of the test compounds in MHB within 96-well microtiter plates.[21]

  • Inoculation: Inoculate each well with the prepared bacterial suspension.[21]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[21]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely prevents visible bacterial growth.[21]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]

Protocol Steps:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Mechanistic Insights and Visualizations

Understanding the mechanism of action is crucial for rational drug design. The biological activities of many nitroaromatic compounds are predicated on the reductive metabolism of the nitro group.

Proposed Mechanism of Antimicrobial Action of Nitropyridines

The antimicrobial effect of nitropyridines is believed to be initiated by the enzymatic reduction of the nitro group within the microbial cell. This process generates highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals.[7] These reactive species can then damage cellular macromolecules, including DNA, leading to cell death.

G cluster_cell Microbial Cell Nitropyridine Nitropyridine Derivative (Prodrug) Nitroreductase Nitroreductase (Enzyme) Nitropyridine->Nitroreductase Enters Cell & is Reduced ReactiveIntermediates Reactive Nitrogen Species (Nitroso, Hydroxylamine) Nitroreductase->ReactiveIntermediates Generates DNA_Damage DNA Damage ReactiveIntermediates->DNA_Damage Causes Cell_Death Cell Death DNA_Damage->Cell_Death Leads to

Caption: Proposed mechanism of antimicrobial action for nitropyridine derivatives.

Experimental Workflow for Biological Activity Screening

A typical workflow for screening and comparing the biological activities of a library of newly synthesized this compound derivatives involves a series of sequential assays.

G start Synthesis of HDNP Derivatives antimicrobial Antimicrobial Screening (MIC Determination) start->antimicrobial cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., Urease, Kinase) start->enzyme hit_id Hit Identification antimicrobial->hit_id cytotoxicity->hit_id enzyme->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for screening the biological activities of HDNP derivatives.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of this compound derivatives and related compounds. The available data suggests that this class of molecules holds significant potential for the development of novel antimicrobial, anticancer, and enzyme-inhibiting agents. The structure-activity relationships highlighted herein underscore the importance of targeted chemical modifications to optimize potency and selectivity.

Future research should focus on synthesizing a broader range of this compound derivatives and conducting direct, head-to-head comparative studies of their biological activities. Elucidating the precise molecular targets and mechanisms of action will be crucial for advancing these promising compounds through the drug discovery pipeline. The integration of computational modeling and in vitro screening will undoubtedly accelerate the identification of lead candidates with superior therapeutic profiles.

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-Hydroxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and specialized chemical synthesis, the efficient and economical production of key intermediates is paramount. 2-Hydroxy-3,5-dinitropyridine is a valuable building block in the synthesis of various pharmaceuticals and other functional materials. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound, focusing on cost-effectiveness, yield, safety, and environmental impact. The insights provided are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents.

Introduction to this compound

This compound is a nitropyridine derivative with significant industrial applications. Its chemical structure, featuring a hydroxyl group and two nitro groups on a pyridine ring, makes it a versatile precursor for further chemical modifications. The choice of synthetic route to this compound can have a substantial impact on the overall cost, safety, and environmental footprint of a research or manufacturing process. This guide will evaluate three primary synthetic pathways, starting from 2-hydroxypyridine, 2-aminopyridine, and 2-chloropyridine.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic pathway depends on a multi-faceted analysis that extends beyond mere chemical yield. Factors such as the cost and availability of starting materials, the complexity of the reaction setup, the safety of the reagents and intermediates, and the environmental impact of the waste generated are all critical considerations.

Pathway 1: Direct Nitration of 2-Hydroxypyridine

This pathway is the most direct route to this compound, involving the direct dinitration of the commercially available starting material, 2-hydroxypyridine.

Causality Behind Experimental Choices: The hydroxyl group at the 2-position of the pyridine ring is an activating group, facilitating electrophilic aromatic substitution. However, the pyridine nitrogen is susceptible to protonation under the strongly acidic conditions of nitration, which deactivates the ring. Therefore, harsh reaction conditions, typically employing a mixture of fuming nitric acid and fuming sulfuric acid (oleum), are necessary to achieve dinitration. The use of fuming sulfuric acid enhances the concentration of the nitronium ion (NO₂⁺), the active electrophile, thus driving the reaction forward.

Experimental Protocol: A detailed protocol for this pathway is described in a Japanese patent.[1] In a representative procedure, 2-hydroxypyridine is added to a mixture of fuming nitric acid and 20% fuming sulfuric acid at a controlled temperature. The reaction mixture is then heated to 85°C for several hours. After completion, the reaction is quenched by pouring it onto ice, followed by neutralization with a base to precipitate the product. This method has been reported to achieve a yield of up to 81.3%.[1]

Advantages:

  • High Yield: This method offers the highest reported yield among the pathways discussed.[1]

  • Directness: It is a one-step synthesis from a readily available starting material.

Disadvantages:

  • Harsh Conditions: The use of fuming nitric and sulfuric acids requires specialized equipment and stringent safety precautions.

  • Safety Concerns: The reaction is highly exothermic and can lead to vigorous gas evolution, necessitating careful control of the addition rate and temperature.[1]

  • Waste Disposal: The process generates a significant amount of acidic waste, which requires careful neutralization and disposal.

Pathway 2: Synthesis from 2-Aminopyridine

This pathway involves a multi-step process starting from 2-aminopyridine, proceeding through nitration and subsequent diazotization and hydrolysis.

Causality Behind Experimental Choices: The amino group is a strong activating group, making the nitration of 2-aminopyridine feasible under less harsh conditions than 2-hydroxypyridine. However, the amino group itself can be oxidized by nitric acid. Following nitration to 2-amino-3,5-dinitropyridine, the amino group is converted to a hydroxyl group via a Sandmeyer-type reaction. This involves the formation of a diazonium salt with nitrous acid (generated in situ from sodium nitrite and a strong acid), which is then hydrolyzed to the desired this compound.

Experimental Protocol:

  • Nitration of 2-Aminopyridine: 2-Aminopyridine is first nitrated to 2-amino-5-nitropyridine. A one-pot synthesis method involves adding 2-aminopyridine to concentrated sulfuric acid, followed by the addition of concentrated nitric acid at a controlled temperature of 10-20°C. The reaction is then heated to 40-50°C.[2]

  • Diazotization and Hydrolysis: The resulting 2-amino-5-nitropyridine can then be converted to 2-hydroxy-5-nitropyridine. A one-pot method describes quenching the nitration reaction mixture in water and then adding an aqueous solution of sodium nitrite at 0-10°C for the diazotization reaction.[2] This intermediate would then require a second nitration step to yield the final product. A more direct hydrolysis of 2-amino-5-nitropyridine can be achieved by refluxing with 10% sodium hydroxide, followed by neutralization, with a reported yield of 60% for this step.[3]

Advantages:

  • Milder Nitration Conditions: The initial nitration step is less aggressive compared to the direct dinitration of 2-hydroxypyridine.

  • Cost-Effective Starting Material: 2-Aminopyridine is generally less expensive than 2-hydroxypyridine.[4][5][6]

Disadvantages:

  • Multi-step Process: The overall synthesis is longer and more complex, involving multiple reaction and work-up steps.

  • Lower Overall Yield: The cumulative yield over multiple steps is likely to be lower than the direct nitration pathway.

  • Diazonium Salt Instability: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control during their formation and subsequent reaction.

Pathway 3: Synthesis from 2-Chloropyridine

This pathway begins with 2-chloropyridine, which is first nitrated and then the chloro group is hydrolyzed to a hydroxyl group.

Causality Behind Experimental Choices: The chloro group is a deactivating group, making the nitration of 2-chloropyridine more challenging than that of 2-aminopyridine. However, it directs the incoming electrophile to the 3- and 5-positions. Following the formation of 2-chloro-3,5-dinitropyridine, the chloro group can be displaced by a hydroxide ion in a nucleophilic aromatic substitution reaction. The presence of the two electron-withdrawing nitro groups facilitates this substitution.

Experimental Protocol:

  • Nitration of 2-Chloropyridine: This step would require strong nitrating conditions, similar to those used for 2-hydroxypyridine, to overcome the deactivating effect of the chlorine atom and the pyridine nitrogen.

Advantages:

  • Potentially Lower Cost Starting Material: 2-Chloropyridine can be a cost-effective starting material.[7][8][9][10][11]

Disadvantages:

  • Challenging Nitration: The nitration of the deactivated 2-chloropyridine ring can be difficult and may require harsh conditions, potentially leading to side products.

  • Lack of Optimized Protocol for Hydrolysis: The absence of a well-documented and optimized protocol for the hydrolysis step introduces uncertainty regarding reaction conditions and expected yields.

  • Environmental Concerns: The use of chlorinated starting materials can lead to the formation of chlorinated organic waste, which is often more difficult and costly to dispose of than non-halogenated waste.

Quantitative Data Summary

ParameterPathway 1: From 2-HydroxypyridinePathway 2: From 2-AminopyridinePathway 3: From 2-Chloropyridine
Starting Material Cost Higher[12][13][14][15]Lower[4][5][6]Moderate[7][8][9][10][11]
Number of Steps 12-32
Overall Yield High (up to 81.3%)[1]Moderate (estimated)Unknown (likely moderate)
Reaction Conditions Harsh (fuming acids, high temp.)Milder (nitration), Low temp. (diazotization)Harsh (nitration), Moderate (hydrolysis)
Key Safety Hazards Highly exothermic, gas evolution[1]Unstable diazonium intermediatesUse of chlorinated compounds
Waste Stream Acidic wasteAcidic and diazotization byproductsAcidic and chlorinated waste

Experimental Workflows

Pathway 1: Direct Nitration of 2-Hydroxypyridine

Caption: Workflow for the direct nitration of 2-hydroxypyridine.

Pathway 2: Synthesis from 2-Aminopyridine

Caption: Multi-step synthesis of this compound from 2-aminopyridine.

Pathway 3: Synthesis from 2-Chloropyridine

Caption: Proposed synthesis of this compound from 2-chloropyridine.

Conclusion and Recommendation

Based on the available data, the direct nitration of 2-hydroxypyridine (Pathway 1) appears to be the most cost-effective and efficient method for the synthesis of this compound, primarily due to its high yield and single-step nature. However, the harsh reaction conditions and associated safety concerns necessitate a well-equipped laboratory and experienced personnel.

The synthesis from 2-aminopyridine (Pathway 2) offers the advantage of a more economical starting material and milder nitration conditions. This pathway may be suitable for laboratories not equipped to handle large quantities of fuming acids, provided that the lower overall yield and the handling of potentially unstable diazonium intermediates are acceptable.

The synthesis from 2-chloropyridine (Pathway 3) is the least characterized of the three. While the starting material is relatively inexpensive, the challenges in the nitration step and the lack of an optimized hydrolysis protocol make it a less reliable choice without further process development.

Ultimately, the choice of synthetic pathway will depend on the specific priorities of the researcher or organization, balancing the need for high yield and cost-effectiveness with the available equipment, safety protocols, and expertise. For large-scale production where efficiency is key, Pathway 1 is likely the superior choice, while for smaller-scale laboratory synthesis, Pathway 2 may offer a more accessible alternative.

References

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  • Fuming Sulfuric Acid - Cas No: 8014-95-7. (n.d.). Tradeindia. Retrieved from [Link]

  • Moodie, R. B., Schofield, K., & Tobin, J. C. (1977). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (13), 1688-1693.
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  • Pyridine: general information. (2024, November 28). GOV.UK. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 2-Hydroxy-3,5-dinitropyridine: Ensuring Laboratory Safety and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Among the vast array of compounds utilized, certain molecules demand a heightened level of vigilance due to their inherent properties. 2-Hydroxy-3,5-dinitropyridine, a multi-nitrated aromatic compound, falls squarely into this category. While its utility in various synthetic applications is noteworthy, its structural similarity to other energetic materials, such as picric acid and dinitrophenols, necessitates a comprehensive and rigorous approach to its disposal.[1][2]

This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our objective is to empower laboratory personnel with the knowledge to manage this substance responsibly, thereby ensuring a secure working environment and adherence to regulatory standards.

I. Understanding the Hazard Profile: The "Why" Behind the Precautions

The primary hazard associated with this compound stems from its potential to be explosive, particularly under specific conditions.[1][2] This characteristic is shared with other polynitroaromatic compounds.[1] The presence of multiple nitro groups on the pyridine ring renders the molecule energy-rich. When in a dry state, compounds like picric acid are sensitive to shock, heat, and friction, which can lead to detonation.[3][4][5] Therefore, the fundamental principle guiding the safe handling and disposal of this compound is the mitigation of this explosive hazard.

Key Hazard Considerations:

  • Shock and Friction Sensitivity: In its dry, crystalline form, this compound may be susceptible to detonation upon impact or friction.[4][5] This is why handling procedures must be gentle and employ non-sparking tools.

  • Formation of Unstable Salts: Similar to picric acid, this compound can react with metals, metal salts, and bases to form highly unstable and shock-sensitive salts.[4][6] This reactivity dictates the choice of storage containers and prohibits disposal down laboratory drains with metal plumbing.[7]

  • Toxicity: Dinitrophenol compounds are classified as acutely toxic.[8][9] Exposure through inhalation, ingestion, or skin contact can lead to adverse health effects.[10]

II. Pre-Disposal Management and Storage: A Proactive Approach to Safety

Proper management of this compound from the moment it enters the laboratory is the first line of defense against potential hazards.

Step-by-Step Storage and Handling Protocol:

  • Hydration is Non-Negotiable: The most critical safety measure is to ensure that this compound is kept consistently moist. It is recommended to maintain a water content of at least 30% by volume to passivate its explosive nature.[4]

    • Action: Upon receipt and before storing, verify the hydration of the compound. If it appears dry, do not handle it and contact your institution's Environmental Health and Safety (EHS) office immediately.[4][6]

  • Container Selection:

    • Primary Container: Store this compound in its original container if possible. Ensure the cap is not metal.[4][6] Suitable containers are typically made of glass or compatible plastic with a non-metallic, screw-top lid.

    • Secondary Containment: Place the primary container within a clearly labeled, compatible secondary container to mitigate the impact of potential leaks or spills.[11]

  • Labeling: All containers must be clearly labeled with the chemical name, date of receipt, date opened, and a clear hazard warning (e.g., "Explosive When Dry," "Toxic").[7][11]

  • Storage Location: Store in a cool, dry, well-ventilated area away from heat sources, direct sunlight, and incompatible materials such as oxidizing agents, reducing agents, and bases.[3][6]

Quantitative Data Summary Table:

ParameterRecommendationRationale
Minimum Water Content >30% by volumeTo prevent the formation of shock-sensitive dry crystals and reduce explosion hazard.[4]
Storage Temperature Cool, ambient temperatureTo minimize the risk of thermal decomposition.
Shelf Life for Disposal Dispose of within 2 years of receipt, regardless of use.[6][7]To prevent the long-term drying out and degradation of the compound.
III. Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be treated as a hazardous waste management process. Adherence to institutional and regulatory guidelines is mandatory.

Personal Protective Equipment (PPE) is Mandatory:

  • Eye Protection: Chemical safety goggles are required at all times.[12]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[13]

  • Body Protection: A flame-resistant lab coat should be worn.[12]

Disposal Workflow Diagram:

DisposalWorkflow start Start: Identify Waste (this compound) check_hydration Is the material consistently wet (>30% water)? start->check_hydration contact_ehs STOP! Do not handle. Contact EHS Immediately. check_hydration->contact_ehs No prepare_waste Prepare Hazardous Waste Container (Glass or Plastic, Non-Metal Cap) check_hydration->prepare_waste Yes label_waste Label Container: 'Hazardous Waste' 'this compound' 'Explosive When Dry' prepare_waste->label_waste transfer_waste Carefully transfer waste to container. Use non-sparking tools. label_waste->transfer_waste add_water Add excess water to ensure material remains submerged. transfer_waste->add_water seal_container Securely seal the container. add_water->seal_container store_pending Store in designated Satellite Accumulation Area (SAA). seal_container->store_pending request_pickup Arrange for pickup by authorized hazardous waste personnel. store_pending->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Detailed Disposal Steps:

  • Waste Identification and Segregation:

    • This compound waste must be segregated from all other waste streams.

    • This includes contaminated materials such as gloves, weighing paper, and spill cleanup debris.

  • Container Preparation:

    • Select a designated hazardous waste container that is made of glass or polyethylene and has a screw cap that is not made of metal.[6][7]

    • The container must be in good condition, with no cracks or leaks.[14]

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound" and list all components of the waste.

    • Include the appropriate hazard warnings: "Toxic," "Explosive Hazard when Dry."

  • Waste Transfer:

    • If transferring solid waste, ensure it is wetted with water.

    • Use only non-metallic spatulas or scoops (e.g., plastic or ceramic) to avoid friction and sparking.[4]

    • For solutions, pour carefully to avoid splashing.

  • Maintaining Hydration in the Waste Container:

    • After transferring the waste, add a sufficient amount of water to the container to keep the material fully submerged.[3]

  • Storage Pending Disposal:

    • Securely close the waste container.

    • Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[14] This area should be away from drains and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or designated hazardous waste management provider to schedule a pickup.[13]

    • Do not attempt to dispose of this chemical through standard laboratory waste channels or by pouring it down the drain.[7]

IV. Emergency Procedures: Spill Management

In the event of a spill, a calm and methodical response is crucial to ensure safety.

Spill Response Decision Tree:

SpillResponse spill Spill Occurs assess_spill Assess Spill Size and Location spill->assess_spill large_spill Large Spill or Outside Fume Hood assess_spill->large_spill Large/Outside small_spill Small Spill Inside Fume Hood assess_spill->small_spill Small/Inside evacuate Evacuate Immediate Area. Alert Colleagues. large_spill->evacuate ppe Don Appropriate PPE. small_spill->ppe notify_ehs Notify EHS/Emergency Response. evacuate->notify_ehs restrict_access Restrict Access to the Area. notify_ehs->restrict_access wet_spill Gently wet the spill with water to prevent dust formation. ppe->wet_spill absorb Use damp absorbent pads to collect the material. wet_spill->absorb collect Place contaminated materials in a labeled hazardous waste container. absorb->collect decontaminate Decontaminate the spill area with soap and water. collect->decontaminate dispose Dispose of waste container through EHS. decontaminate->dispose

Caption: Decision tree for responding to a this compound spill.

Small Spill Cleanup (Inside a Chemical Fume Hood):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE.

  • Gently dampen the spilled material with water to prevent it from becoming airborne.[7] Do not sweep dry powder.[13]

  • Use a dampened absorbent pad to carefully clean up the spill.[6]

  • Place the used absorbent pads and any other contaminated materials into a designated hazardous waste container. Add water to keep the contents moist.[3][13]

  • Wipe the spill area with soap and water.

  • Properly label and seal the waste container and arrange for its disposal.

Large Spill (or any spill outside a fume hood):

  • Evacuate the immediate area and alert others.[13]

  • Restrict access to the area.

  • Contact your institution's EHS or emergency response team immediately.[4][13] Do not attempt to clean up a large spill yourself.

By adhering to these rigorous protocols, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe research environment and responsible chemical stewardship.

References

  • Picric Acid: Guidelines for Laboratories . The University of Alabama Environmental Health & Safety. [Link]

  • Safe Handling of Picric Acid . University of Wisconsin-Madison Environment, Health & Safety. [Link]

  • EHS Guideline - Picric Acid . Carnegie Mellon University. [Link]

  • Picric Acid fact sheet . Wayne State University Office of Environmental Health and Safety. [Link]

  • Picric Acid Safety Guidelines . Concordia University. [Link]

  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE . Amherst College. [Link]

  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds . University of Maryland Environmental Safety, Sustainability & Risk. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

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  • Toxicological Profile for Dinitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. [Link]

  • SAFETY DATA SHEET - 2-Hydroxy-3-nitropyridine . Fisher Scientific. [Link]

  • 2,4-Dinitrophenol PubChem CID 1493 . National Center for Biotechnology Information. [Link]

  • Safe Deactivation of Energetic Materials and Use of By-products as Epoxy Curing Agents . Defense Technical Information Center (DTIC). [Link]

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A Researcher's Guide to the Safe Handling of 2-Hydroxy-3,5-dinitropyridine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals working with 2-Hydroxy-3,5-dinitropyridine. As a dinitro-substituted aromatic compound, this substance presents significant hazards, including potential explosive properties, toxicity, and skin and eye irritation.[1] Adherence to the following personal protective equipment (PPE) and procedural guidelines is critical to ensure a safe laboratory environment. This document is designed to be a comprehensive resource, moving beyond basic safety data sheet (SDS) recommendations to provide in-depth, field-proven insights.

Hazard Assessment: Understanding the Risks

This compound is a solid crystalline substance that is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] The presence of two nitro groups on the pyridine ring suggests that it should be handled as a potentially explosive material. Energetic materials such as dinitro compounds can be sensitive to shock, friction, and heat.[2] Therefore, all handling procedures must be designed to mitigate these risks.

A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment should consider the scale of the experiment, the physical form of the material (solid vs. solution), and the potential for the formation of unstable byproducts.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.

ScenarioEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Small Quantities (<1g) in Solution Chemical safety gogglesNitrile or Butyl rubber gloves (double-gloved)Flame-retardant lab coatNot generally required if handled in a certified chemical fume hood
Handling Solid Material or Larger Quantities (>1g) Chemical safety goggles and a face shieldButyl rubber gloves (double-gloved)Flame-retardant lab coat and a chemical-resistant apronNIOSH-approved respirator with P100 filters for dusts
Heating or Grinding Operations Full-face shield over chemical safety gogglesButyl rubber gloves (double-gloved)Flame-retardant lab coat and a chemical-resistant apronNIOSH-approved respirator with P100 filters for dusts and organic vapor cartridges

Rationale for PPE Selection:

  • Eye and Face Protection: The risk of splashes and airborne particles necessitates the use of chemical safety goggles at a minimum. A face shield provides an additional layer of protection, especially when handling larger quantities or performing operations that could generate dust or aerosols.[3]

  • Hand Protection: Due to the skin-irritating nature of this compound, robust hand protection is critical. Butyl rubber gloves are recommended for their high resistance to a wide variety of chemicals, including nitro compounds.[4] Double-gloving is a best practice to prevent exposure in the event of a tear or pinhole in the outer glove.

  • Body Protection: A flame-retardant lab coat is essential due to the potential fire and explosion hazard.[1] A chemical-resistant apron provides an additional barrier against spills and splashes.

  • Respiratory Protection: When handling the solid material, especially if there is a risk of generating dust, a NIOSH-approved respirator with P100 filters is necessary to prevent inhalation of harmful particles.[5][6] For operations that may also generate vapors, a combination cartridge with organic vapor protection should be used.[7]

Procedural Guidance: Step-by-Step Safety

Donning PPE

The following diagram illustrates the correct sequence for putting on your PPE to ensure maximum protection and minimize the risk of contamination.

PPE_Donning cluster_prep Preparation cluster_sequence Donning Sequence Inspect Inspect PPE for damage LabCoat 1. Don Lab Coat Inspect->LabCoat Begin Donning Gloves1 2. Don Inner Gloves LabCoat->Gloves1 Respirator 3. Don Respirator (if required) Gloves1->Respirator Goggles 4. Don Goggles/Face Shield Respirator->Goggles Gloves2 5. Don Outer Gloves Goggles->Gloves2

Caption: PPE Donning Sequence

Doffing PPE

Removing PPE correctly is as important as putting it on correctly to prevent cross-contamination.

PPE_Doffing cluster_decon Initial Decontamination cluster_removal Removal Sequence DeconGloves 1. Decontaminate Outer Gloves RemoveApron 2. Remove Apron (if worn) DeconGloves->RemoveApron Begin Removal RemoveGloves2 3. Remove Outer Gloves RemoveApron->RemoveGloves2 RemoveGoggles 4. Remove Goggles/Face Shield RemoveGloves2->RemoveGoggles RemoveLabCoat 5. Remove Lab Coat RemoveGoggles->RemoveLabCoat RemoveGloves1 6. Remove Inner Gloves RemoveLabCoat->RemoveGloves1 RemoveRespirator 7. Remove Respirator (if worn) RemoveGloves1->RemoveRespirator WashHands 8. Wash Hands Thoroughly RemoveRespirator->WashHands

Caption: PPE Doffing Sequence

Operational Plan: Safe Handling in Practice

  • Work Area: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] The work area should be kept clean and free of clutter.

  • Handling Solid Material: When handling the solid, use non-sparking tools (e.g., ceramic or plastic spatulas). Avoid grinding or other actions that could create friction or shock.[1] If the material needs to be wetted to reduce its explosive hazard, this should be done with a compatible solvent.[2]

  • Spill Response: In the event of a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for the initial cleanup of the solid. The contaminated absorbent should then be collected in a designated, labeled waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Managing Hazardous Waste

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, absorbent materials, and empty containers, in a clearly labeled, sealed container. Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination: All glassware and equipment should be decontaminated after use. A triple rinse with a suitable solvent is a recommended practice. The rinsate must be collected as hazardous waste. Work surfaces should be thoroughly cleaned with soap and water after each use.[10]

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: this compound.
  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • Health, Safety and Environment Office. Working with Potential Explosives.
  • The Chemistry Blog. (2024, September 18). How To Handle Explosive Chemicals.
  • University of Auckland. Working with Potentially Explosive Chemicals/Reactions.
  • CP Lab Safety.
  • Northwestern University.
  • RS Components.
  • 3M.
  • Cooper Safety Supply.
  • University of Michigan.
  • Environmental Health and Safety, University of Texas
  • International Enviroguard. (2023, December 14).
  • Medicom. Chemical Resistance Reference Chart.
  • New Jersey Department of Health. Nitrobenzene - HAZARD SUMMARY.
  • University of Minnesota. (2023, August 28).
  • Nitrosamines Exchange. (2022, June 9).
  • University of Pennsylvania EHRS.
  • Guardian Medical Systems. Keeping Your Cleanroom Clean: A Four Step Process.
  • U.S. Environmental Protection Agency. (2019, October 3).
  • Washington State University.
  • New Jersey Department of Health. Nitroglycerin - HAZARD SUMMARY.
  • University of British Columbia. (2019, November 1).
  • Emory University. Chemical Waste Disposal Guidelines.
  • Occupational Safety and Health Administration. (2024, February 23). NITROUS OXIDE.
  • Cornell Law School. 40 CFR § 721.
  • Occupational Safety and Health Administration. OSHA standards applicable to medical and safety uses of pure nitrogen gas.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Technion - Israel Institute of Technology. Chemical Waste Management Guide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.